molecular formula C2H2N4O3 B1296532 4-Nitro-1,2,5-oxadiazol-3-amine CAS No. 66328-69-6

4-Nitro-1,2,5-oxadiazol-3-amine

Cat. No.: B1296532
CAS No.: 66328-69-6
M. Wt: 130.06 g/mol
InChI Key: HAFURWXQHTZNTN-UHFFFAOYSA-N
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Description

4-Nitro-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C2H2N4O3 and its molecular weight is 130.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-1,2,5-oxadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1,2,5-oxadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-nitro-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O3/c3-1-2(6(7)8)5-9-4-1/h(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFURWXQHTZNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337502
Record name 4-Nitro-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66328-69-6
Record name 4-Nitro-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-1,2,5-oxadiazol-3-amine (CAS 66328-69-6)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Duality

In the landscape of modern chemistry, few molecules present the striking duality of 4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-nitrofurazan (ANF). Bearing the CAS number 66328-69-6, this heterocyclic compound stands at a fascinating intersection of disciplines. To the materials scientist, it is a foundational building block for advanced, high-density energetic materials.[1][2][3] To the medicinal chemist, it represents a scaffold with intriguing potential for targeted therapies, notably in kinase inhibition.[1][2][4] This guide is crafted for the practicing researcher and drug development professional, offering a deep dive into the synthesis, properties, and multifaceted applications of this compelling molecule. We will move beyond simple data recitation to explore the causal relationships between its unique structure and its functional potential, grounded in authoritative scientific literature.

Molecular Identity and Physicochemical Characteristics

4-Nitro-1,2,5-oxadiazol-3-amine is a derivative of the 1,2,5-oxadiazole ring, commonly called a furazan. The structure is characterized by the presence of an electron-donating amine (-NH₂) group and a powerful electron-withdrawing nitro (-NO₂) group on adjacent carbons of the heterocyclic ring.[1] This "push-pull" electronic configuration is fundamental to its reactivity and energetic properties.

Fig 1. Chemical Structure of 4-Nitro-1,2,5-oxadiazol-3-amine

The key physicochemical properties are summarized below, providing a quantitative snapshot of the compound.

PropertyValueSource
CAS Number 66328-69-6[4][5]
Molecular Formula C₂H₂N₄O₃[2][5]
Molecular Weight 130.06 g/mol [2][4][5]
IUPAC Name 4-nitro-1,2,5-oxadiazol-3-amine[2][5]
Synonyms 3-Amino-4-nitrofurazan (ANF), 4-Amino-5-nitrofurazane[4][5]
Density (estimated) 1.786 g/cm³[2]
Boiling Point (estimated) 337.9°C at 760 mmHg[2]
Flash Point (estimated) 158.1°C[2]
InChI Key HAFURWXQHTZNTN-UHFFFAOYSA-N[1][2]

Synthesis and Manufacturing Considerations

The synthesis of ANF is a critical process that dictates its purity and yield, which are paramount for its subsequent applications. The primary and most studied route involves the controlled oxidation of 3,4-diaminofurazan (DAF).[6][7] This transformation is challenging due to the passivation of the amino groups by the electron-deficient furazan ring, necessitating a potent oxidizing system.[7]

Core Synthesis Pathway: Oxidation of 3,4-Diaminofurazan (DAF)

The oxidation of one amino group on DAF to a nitro group is a nuanced process. A common and effective method utilizes a system of hydrogen peroxide (H₂O₂) in methanesulfonic acid (CH₃SO₃H) with sodium tungstate (Na₂WO₄) as a catalyst.[6][7] The catalyst is crucial for activating the hydrogen peroxide to achieve the desired oxidation.[7]

Synthesis_Pathway DAF 3,4-Diaminofurazan (DAF) Oxidizing_System CH3SO3H-H2O2-Na2WO4 Intermediate Hydroxylamine & Nitroso Intermediates Oxidizing_System->Intermediate Oxidation ANF 4-Nitro-1,2,5-oxadiazol-3-amine (ANF, Desired Product) Intermediate->ANF Further Oxidation Byproduct 3,3'-Diamino-4,4'-azofuroxide (DAOAF, Byproduct) Intermediate->Byproduct Coupling Reaction

Fig 2. DAF Oxidation Pathway to ANF and Key Byproduct

This reaction is highly exothermic and can produce a significant byproduct, 3,3'-diamino-4,4'-azofuroxide (DAOAF), through the coupling of reaction intermediates.[6][7] Thermal hazard analysis has shown that the step responsible for ANF formation has a high heat release of approximately 599.9 kJ·mol⁻¹, underscoring the need for strict thermal management during industrial-scale production.[6]

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on literature and should be performed only by qualified personnel with appropriate safety measures.

  • Reactor Preparation: To a temperature-controlled jacketed glass reactor, add 35% hydrogen peroxide, methanesulfonic acid, and a catalytic amount of sodium tungstate. Stir the mixture and bring to the target temperature (e.g., 20-25°C).

  • Reagent Addition: Slowly add a pre-prepared solution of 3,4-diaminofurazan (DAF) in methanesulfonic acid to the reactor at a controlled rate (e.g., 1 mL/min) to manage the exothermic reaction.[7]

  • Reaction: Maintain stirring for several hours (e.g., 3.5 hours) after the addition is complete, holding the temperature constant.[7]

  • Work-up: Quench the reaction mixture by pouring it into a large volume of ice water. This will precipitate the solid byproduct (DAOAF).

  • Separation: Filter the mixture to remove the precipitated DAOAF. The desired product, ANF, remains in the aqueous filtrate.

  • Extraction: Extract the filtrate multiple times with a suitable organic solvent, such as dichloromethane.[7]

  • Purification: Combine the organic extracts and concentrate under reduced pressure to yield the crude ANF product, which can be further purified by recrystallization.

Applications in Energetic Materials

ANF is a cornerstone molecule in the synthesis of advanced energetic materials.[1][3] While a capable energetic material in its own right, its primary value lies in its role as a precursor to more complex, higher-performing derivatives. The combination of a high-nitrogen heterocyclic core with an energy-rich nitro group provides a favorable positive heat of formation and a good oxygen balance.

cluster_core Core Compound cluster_reactions Derivatization Reactions cluster_derivatives Advanced Energetic Materials ANF 4-Nitro-1,2,5-oxadiazol-3-amine (ANF) Nitration Nitration ANF->Nitration Coupling Azo/Azoxy Coupling ANF->Coupling Fusion Heterocycle Fusion ANF->Fusion DNTF DNTF (3,4-Bis(4'-nitrofurazan-3'-yl)furoxan) Nitration->DNTF LLM172 LLM-172 Nitration->LLM172 Azoxy_Deriv Azoxy-Bridged Compounds Coupling->Azoxy_Deriv ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Protein Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Protein (Signal Propagation) Kinase->Phospho_Substrate Inhibitor ANF Derivative (Inhibitor) Inhibitor->Blocked Inhibition

Sources

An In-depth Technical Guide to the Physical Properties of 3-Amino-4-nitrofurazan (ANF)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-nitrofurazan (ANF) is a pivotal heterocyclic compound that serves as a foundational building block in the synthesis of advanced energetic materials. As a monofurazan derivative, its unique molecular structure, characterized by the juxtaposition of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic furazan ring, imparts a delicate balance of energy and sensitivity. This guide provides a comprehensive technical overview of the core physical properties of ANF, synthesized from field-proven data and experimental insights. It is intended for researchers, chemists, and material scientists engaged in the development of energetic materials, offering a detailed exploration of its synthesis, structure, and characteristic physical behaviors.

Synthesis and Molecular Integrity

The principal and most established route to 3-Amino-4-nitrofurazan is through the selective oxidation of one amino group of its precursor, 3,4-diaminofurazan (DAF).[1] Understanding the nuances of this synthesis is critical, as the reaction conditions directly influence not only the yield but also the safety of the procedure due to its significant exothermic nature.

Synthetic Pathway: Controlled Oxidation

The transformation of DAF to ANF is a chemically sensitive process. The amino groups on the furazan ring are passivated due to the ring's electronic effects, making direct nitration challenging. Consequently, oxidation of a pre-existing amino group is the preferred method. A widely adopted and effective oxidizing system involves the use of hydrogen peroxide (H₂O₂) in conjunction with methanesulfonic acid (CH₃SO₃H) and a sodium tungstate (Na₂WO₄) catalyst.[2]

Causality of Reagent Choice:

  • Hydrogen Peroxide (H₂O₂): Serves as the primary oxidant. Its "green" nature, with water as its primary byproduct, is advantageous, though its decomposition is highly exothermic and must be controlled.

  • Methanesulfonic Acid (CH₃SO₃H): Provides the acidic medium necessary for the reaction to proceed efficiently. It is favored over stronger acids like sulfuric acid in some protocols to achieve milder reaction conditions.[3]

  • Sodium Tungstate (Na₂WO₄): Acts as a crucial catalyst. Tungstate ions form peroxo complexes with H₂O₂, significantly enhancing the oxidizing power of the system and enabling the conversion of the passivated amino group.[1]

A notable challenge in this synthesis is the concurrent formation of a dimeric by-product, 3,3'-diamino-4,4'-azofuroxide (DAOAF), which can complicate purification and reduce the yield of the desired ANF.[1][2]

Diagram 1: Synthesis Workflow for 3-Amino-4-nitrofurazan (ANF)

cluster_reactants Reactants & Catalysts cluster_process Reaction & Work-up cluster_products Products DAF 3,4-Diaminofurazan (DAF) Reaction Controlled Oxidation (Stirring, Temp Control) DAF->Reaction Oxidant H₂O₂ / CH₃SO₃H Oxidant->Reaction Catalyst Na₂WO₄ Catalyst->Reaction Quench Pour into Ice Water Reaction->Quench Terminate Reaction Filtration Filter Precipitate Quench->Filtration Extraction Extract Filtrate (Dichloromethane) Filtration->Extraction Process Filtrate DAOAF By-product: DAOAF (Solid) Filtration->DAOAF Isolate Solid Concentration Concentrate Organic Phase (Reduced Pressure) Extraction->Concentration ANF Final Product: ANF (Pale Yellow Crystals) Concentration->ANF

Caption: Workflow for the synthesis and purification of ANF from DAF.

Experimental Protocol: Laboratory-Scale Synthesis of ANF

This protocol is a self-validating system where successful isolation of a pale-yellow crystalline solid, verifiable by subsequent spectroscopic analysis, confirms the procedure's efficacy.

  • Reactor Preparation: In a temperature-controlled reaction vessel equipped with a stirrer and a dropping funnel, add 43 mL of methanesulfonic acid, 30% hydrogen peroxide, and the sodium tungstate catalyst. Cool the mixture to the desired reaction temperature (e.g., 30°C).

  • Reactant Addition: Dissolve 6.6 g of 3,4-diaminofurazan (DAF) in a minimal amount of methanesulfonic acid. Add this solution to the dropping funnel.

  • Controlled Reaction: Add the DAF solution dropwise to the stirred oxidizing mixture at a controlled rate (e.g., 1 mL/min) to manage the reaction exotherm. The maximum temperature of the synthesis reaction (MTSR) should be carefully monitored and maintained below 55°C to prevent thermal runaway.[2]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for approximately 3.5-6 hours to ensure maximum conversion.[1]

  • Product Quenching & Isolation: Pour the reaction mixture into a beaker containing ice water. This will precipitate the solid by-product, DAOAF.

  • By-product Removal: Filter the aqueous mixture to remove the solid DAOAF. The desired ANF remains dissolved in the filtrate.

  • ANF Extraction: Transfer the filtrate to a separatory funnel and perform multiple extractions with dichloromethane.

  • Final Purification: Combine the organic layers and concentrate them under reduced pressure. Pale yellow crystals of 3-Amino-4-nitrofurazan (ANF) will be obtained.

  • Validation: The final product should be characterized by HPLC to confirm purity and by spectroscopic methods (IR, NMR) to validate its molecular structure.

Spectroscopic and Structural Characterization

Spectroscopic Profile

The structural identity of ANF is confirmed by a combination of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Key Spectroscopic Data for 3-Amino-4-nitrofurazan (ANF)

Technique Functional Group Expected Characteristic Signals
IR Spectroscopy N-H Stretch (Amino) Broad peaks in the range of 3300-3500 cm⁻¹
C=N Stretch (Furazan) Peaks around 1600-1650 cm⁻¹
N-O Stretch (Nitro) Strong, asymmetric and symmetric peaks ~1550 cm⁻¹ and ~1350 cm⁻¹
¹H NMR -NH₂ (Amino) A broad singlet, chemical shift is solvent-dependent
¹³C NMR C-NH₂ (Furazan) Signal for the carbon atom attached to the amino group

| | C-NO₂ (Furazan) | Signal for the carbon atom attached to the nitro group |

Note: Specific peak values require experimental determination and can vary slightly based on the sample preparation and solvent used.

Protocol: Infrared Spectroscopy Analysis
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount (~1-2 mg) of dry ANF crystals with ~100-200 mg of spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Validation: The resulting spectrum should be compared against a reference or analyzed for the presence of the characteristic absorption bands listed in Table 1, confirming the presence of amino, nitro, and furazan ring functionalities.

Crystallographic and Density Insights

While a definitive single-crystal X-ray diffraction study for pure ANF is not widely published, its density and packing are critical to its energetic properties. Theoretical studies on an ADN/ANF (Ammonium Dinitramide/ANF) cocrystal predict a crystal density of 1.8836 g·cm⁻³ .[3] This high density is a hallmark of energetic materials, arising from the planar nature of the furazan ring and efficient molecular packing through intermolecular interactions like hydrogen bonding.[4] The planarity of the furazan ring system is a key structural feature that facilitates dense crystal packing, which is a fundamental requirement for high-performance energetic materials.[4]

Thermal Properties and Stability

The thermal behavior of ANF is of paramount importance, defining both its operational limits as an energetic material and the safety parameters for its synthesis and handling.

Thermal Decomposition Analysis

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal stability of ANF. A DSC thermogram reveals the temperatures at which melting and decomposition occur, as well as the nature (endothermic or exothermic) of these transitions. For ANF, the decomposition is a significant exothermic event. Studies show a multi-stage decomposition process for reaction mixtures containing ANF, with a secondary decomposition onsetting around 140.4°C.[1]

Diagram 2: Thermal Stability Logic for ANF Synthesis

cluster_params Key Thermal Safety Parameters cluster_analysis Analysis & Outcome MTSR MTSR (Max Temp of Synthesis Rxn) < 55°C Risk Thermal Risk Assessment MTSR->Risk TD24 TD24 (Temp of 24h Decomposition) ~23°C TD24->Risk Indicates Low Thermal Stability RC1 Reaction Calorimetry (RC1) RC1->MTSR Determines Adiabatic Adiabatic Calorimetry Adiabatic->TD24 Determines Conclusion Conclusion: Strict temperature control during synthesis is non-negotiable to prevent thermal runaway. Risk->Conclusion Categorizes Reaction as High Risk (Class 6)

Caption: Relationship between calorimetric data and thermal risk assessment for ANF synthesis.

Key Thermal Parameters

For the synthesis process, two parameters are critical for safety assessment:

  • Maximum Temperature of Synthesis Reaction (MTSR): This is the highest temperature the reaction mixture would reach if cooling were to fail. For the oxidation of DAF, the MTSR has been established at 55°C.[2]

  • TD24: This is the temperature at which a substance will undergo thermal decomposition over a 24-hour period. For the ANF synthesis mixture, the TD24 is approximately 23°C, indicating limited thermal stability and the potential for runaway reaction even at near-ambient temperatures if not properly controlled.[1][2]

Table 2: Summary of Key Physical Properties of 3-Amino-4-nitrofurazan (ANF)

Property Value / Description Significance Reference
Molecular Formula C₂H₂N₄O₃ - -
Molecular Weight 130.06 g/mol - -
Appearance Pale yellow crystals Visual identification [1]
Calculated Density 1.8836 g·cm⁻³ (for ADN/ANF cocrystal) High density is crucial for detonation performance [3]
Thermal Stability Synthesis MTSR: 55°C Defines safe operating limits for synthesis [2]
Synthesis TD24: 23°C Highlights risk of thermal runaway [2]

| | Decomposition Onset | Begins exothermically around 140°C |[1] |

Conclusion

3-Amino-4-nitrofurazan is a foundational energetic material whose physical properties are a direct consequence of its unique molecular architecture. Its synthesis via the oxidation of 3,4-diaminofurazan is effective but requires stringent thermal control due to the highly exothermic nature of both the reaction and the product's decomposition. While a definitive crystal structure remains to be published, theoretical and comparative data point towards a high-density material, a prerequisite for high performance. Its characteristic spectroscopic signature allows for unambiguous identification. The data presented in this guide underscore the importance of ANF as a precursor and provide the fundamental physical parameters necessary for its safe handling, further research, and application in the development of next-generation energetic materials.

References

  • Chen, L., Lyu, J., Zhou, J., Liu, M., Guo, Z., & Chen, W. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. [Link][1]

  • Chen, L., Lyu, J., Zhou, J., Liu, M., Guo, Z., & Chen, W. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link][2]

  • Zhang, J., et al. (2025). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. ResearchGate. [Link][3]

  • Williams, G. & Brill, T.B. (2000). Structures and Chemistry of Amino and Nitro Furazans. Defense Technical Information Center. [Link][4]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Amino-5-nitrofurazan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 4-Amino-5-nitrofurazan, a key heterocyclic compound in the field of energetic materials. This document delves into the synthesis, spectroscopic characterization, crystallographic analysis, and quantum chemical insights of this molecule, offering a detailed understanding of its structure-property relationships.

Introduction: The Significance of the Furazan Ring in Energetic Materials

The furazan ring, a five-membered aromatic heterocycle containing two nitrogen and one oxygen atom, is a fundamental building block in the design of high-performance energetic materials.[1] Its inherent planarity and high nitrogen content contribute to desirable properties such as high density and thermal stability.[1] The introduction of amino (-NH₂) and nitro (-NO₂) groups onto the furazan backbone, as in 4-Amino-5-nitrofurazan, further enhances its energetic characteristics, making it a molecule of significant interest for both theoretical and practical applications in this field.

The vicinal arrangement of the amino and nitro groups in 4-Amino-5-nitrofurazan creates a unique electronic environment that profoundly influences its stability and reactivity.[2] This guide will explore the intricacies of its molecular architecture to provide a thorough understanding for researchers engaged in the development of advanced energetic materials.

Synthesis and Spectroscopic Characterization

The synthesis of 4-Amino-5-nitrofurazan (ANF) is typically achieved through the controlled oxidation of 3,4-diaminofurazan (DAF). This transformation is a critical step in the production of many monofurazan-based energetic compounds.

Synthetic Pathway

A common and effective method for the synthesis of ANF involves the use of an oxidizing system composed of hydrogen peroxide (H₂O₂), sodium tungstate (Na₂WO₄), and methanesulfonic acid (CH₃SO₃H).[3] This approach allows for the selective oxidation of one of the amino groups in DAF to a nitro group.

Synthesis DAF 3,4-Diaminofurazan (DAF) Reagents H₂O₂ / Na₂WO₄ CH₃SO₃H DAF->Reagents ANF 4-Amino-5-nitrofurazan (ANF) Reagents->ANF

Caption: Synthetic route to 4-Amino-5-nitrofurazan.

Experimental Protocol: Synthesis of 4-Amino-5-nitrofurazan (ANF) from 3,4-Diaminofurazan (DAF)

The following protocol is a generalized procedure based on the oxidation of DAF:

  • Reaction Setup: In a temperature-controlled reaction vessel, 3,4-diaminofurazan (DAF) is dissolved in methanesulfonic acid.

  • Catalyst Addition: A catalytic amount of sodium tungstate (Na₂WO₄) is added to the solution.

  • Oxidant Addition: Hydrogen peroxide (H₂O₂) is added dropwise to the reaction mixture while maintaining a constant temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of DAF and the formation of ANF.

  • Workup and Isolation: Upon completion, the reaction mixture is poured into ice water to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried under vacuum.

It is important to note that this reaction can also produce by-products, such as 3,3'-diamino-4,4'-azofuroxide (DAOAF), and the reaction conditions must be carefully controlled to maximize the yield of the desired ANF product.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of 4-Amino-5-nitrofurazan.

Infrared (IR) Spectroscopy: The IR spectrum of ANF is expected to exhibit characteristic absorption bands corresponding to its functional groups. These include:

  • N-H stretching vibrations of the amino group, typically in the range of 3300-3500 cm⁻¹.

  • Asymmetric and symmetric stretching vibrations of the nitro group, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Vibrations associated with the furazan ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would likely show a broad singlet for the amino protons. The chemical shift of this peak would be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the two carbon atoms in the furazan ring, with their chemical shifts influenced by the attached amino and nitro groups.

  • ¹⁴N NMR or ¹⁵N NMR: Nitrogen NMR could provide valuable information about the electronic environment of the nitrogen atoms in the furazan ring, amino group, and nitro group.

Crystallographic Analysis

The single-crystal X-ray diffraction technique provides the most definitive information about the molecular structure of a compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although the specific crystal structure of 4-Amino-5-nitrofurazan is not publicly available, a detailed analysis of the closely related compound, 3-nitramino-4-nitrofurazan, offers significant insights into the structural characteristics of this class of molecules.[6]

Key Structural Features (based on analogs):

  • Planarity: The furazan ring is planar, a characteristic that contributes to the high density of these materials due to efficient crystal packing.[1][6]

  • Bond Lengths and Angles: The bond lengths and angles within the furazan ring are consistent with its aromatic character. The C-NO₂ and C-NH₂ bond lengths are also within the expected ranges.

  • Intramolecular Hydrogen Bonding: The presence of the amino and nitro groups in adjacent positions allows for the formation of intramolecular hydrogen bonds between a hydrogen atom of the amino group and an oxygen atom of the nitro group. This interaction contributes to the planarity and stability of the molecule.

  • Intermolecular Interactions: In the solid state, the molecules are held together by a network of intermolecular hydrogen bonds and other non-covalent interactions, leading to a high-density crystal lattice.[6]

ParameterExpected Value Range (based on analogs)Reference
Furazan Ring C-C Bond Length~1.42-1.43 Å[6]
Furazan Ring C-N Bond Lengths~1.30-1.35 Å[6]
Furazan Ring N-O Bond Length~1.35-1.41 Å[6]
C-NO₂ Bond Length~1.44-1.45 Å[6]
N-O (nitro) Bond Lengths~1.21-1.23 Å[6]

Quantum Chemical Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and energetic properties of molecules like 4-Amino-5-nitrofurazan.[7][8] These computational methods provide insights that complement experimental data and aid in the rational design of new energetic materials.

Quantum_Calculations cluster_0 Computational Inputs cluster_1 Calculated Properties Molecular_Geometry Molecular Geometry DFT_Functional DFT Functional (e.g., B3LYP) Basis_Set Basis Set (e.g., 6-31G*) HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO) DFT_Functional->HOMO_LUMO ESP Electrostatic Potential (ESP) DFT_Functional->ESP Bond_Dissociation_Energies Bond Dissociation Energies DFT_Functional->Bond_Dissociation_Energies Heat_of_Formation Heat of Formation DFT_Functional->Heat_of_Formation

Caption: Workflow for quantum chemical analysis of 4-Amino-5-nitrofurazan.

Key Insights from Quantum Chemical Calculations:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally suggests higher stability.[7]

  • Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecular surface. The positive and negative regions indicate the sites susceptible to nucleophilic and electrophilic attack, respectively. This information is crucial for understanding the intermolecular interactions and sensitivity of the energetic material.

  • Bond Dissociation Energies (BDEs): Calculations of BDEs can identify the weakest bonds in the molecule, providing insights into the initial steps of its thermal decomposition.

  • Heat of Formation (HOF): The HOF is a critical parameter for predicting the performance of an energetic material. Computational methods can provide reliable estimates of this value.[9]

Structure-Property Relationships

The molecular structure of 4-Amino-5-nitrofurazan directly influences its key properties as an energetic material.

  • Thermal Stability: The aromaticity of the furazan ring and the presence of intramolecular hydrogen bonding contribute to the thermal stability of the molecule.[2][10] The decomposition temperature is a critical parameter for the safe handling and application of energetic materials.

  • Density: The planar structure of the furazan ring and the potential for strong intermolecular hydrogen bonding lead to efficient crystal packing and, consequently, a high crystal density.[6] High density is a desirable characteristic for energetic materials as it correlates with higher detonation velocity and pressure.

  • Sensitivity: The sensitivity of an energetic material to external stimuli such as impact and friction is a crucial safety consideration. The electronic effects of the amino and nitro groups, as well as the intermolecular interactions in the crystal lattice, play a significant role in determining the sensitivity of 4-Amino-5-nitrofurazan. The amino group generally acts as a sensitivity-reducing group.

Conclusion

The molecular structure of 4-Amino-5-nitrofurazan is a prime example of how the strategic placement of functional groups on a stable heterocyclic core can lead to a molecule with significant energetic potential. The combination of a planar, aromatic furazan ring with an electron-donating amino group and an electron-withdrawing nitro group results in a compound with a unique balance of thermal stability, high density, and energetic performance. This in-depth guide has provided a comprehensive overview of its synthesis, spectroscopic and crystallographic features, and the insights gained from quantum chemical calculations. A thorough understanding of these structural aspects is paramount for the continued development of advanced and safer energetic materials.

References

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An In-depth Technical Guide to the Synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine (ANF)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitro-1,2,5-oxadiazol-3-amine, also known by its common synonym 3-Amino-4-nitrofurazan (ANF), is a heterocyclic compound of significant interest in the field of energetic materials.[1][2] Its molecular structure, featuring a stable furazan ring substituted with both an electron-donating amine group and a powerful electron-withdrawing nitro group, imparts a unique combination of high energy density and thermal stability.[1][3] ANF serves as a critical precursor and building block for the synthesis of more complex, high-performance energetic compounds, including azo- and azoxy-bridged furazan derivatives.[1][2] This guide provides a comprehensive overview of the principal synthesis pathway for ANF, detailing the underlying chemical rationale, step-by-step protocols, and critical safety considerations for researchers and professionals in drug development and materials science.

Physicochemical Properties

Property Value Source
Molecular Formula C₂H₂N₄O₃ [1]
Molecular Weight 130.06 g/mol [1]
CAS Number 66328-69-6 [1]

| Density | ~1.786 g/cm³ |[1] |

Primary Synthesis Pathway: Oxidation of 3,4-Diaminofurazan (DAF)

The most established and widely documented route to synthesizing 4-Nitro-1,2,5-oxadiazol-3-amine is a three-step process commencing from glyoxal.[2] This pathway is valued for its accessibility of starting materials and reproducible outcomes, culminating in the selective oxidation of an intermediate, 3,4-diaminofurazan (DAF).

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization (Dehydration) cluster_2 Step 3: Selective Oxidation Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG + 2 eq. Hydroxylamine DAF 3,4-Diaminofurazan (DAF) DAG_ref->DAF Heat / Dehydration ANF 4-Nitro-1,2,5-oxadiazol-3-amine (ANF) DAF_ref->ANF H₂O₂ / Na₂WO₄ CH₃SO₃H Oxidation_Mechanism DAF 3,4-Diaminofurazan (DAF) Hydroxylamine Hydroxylamine Intermediate DAF->Hydroxylamine [O] Nitroso Nitrosofurazan Intermediate Hydroxylamine->Nitroso [O] DAOAF DAOAF (By-product) Hydroxylamine->DAOAF Coupling ANF ANF (Product) Nitroso->ANF [O] Nitroso->DAOAF key1 [O] = Oxidation Step

Caption: Proposed reaction mechanism for the oxidation of DAF to ANF.

Experimental Protocol: Synthesis of ANF from DAF

CAUTION: This synthesis involves potent oxidizing agents and produces energetic materials. The reaction is highly exothermic and has been classified as a high-risk thermal runaway reaction. [4][5]All manipulations must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, face shields, and blast shields.

Materials and Equipment
  • 3,4-Diaminofurazan (DAF)

  • Methanesulfonic acid (CH₃SO₃H, 98%) [4]* Hydrogen peroxide (H₂O₂, 30%) [6]* Sodium tungstate (Na₂WO₄) [6]* Dichloromethane (CH₂Cl₂)

  • Deionized water and ice

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Reaction calorimeter (RC1) for thermal hazard analysis is highly recommended [4][5]

Procedure
  • Reactor Setup: In a jacketed reactor set to 10°C, sequentially add 132 mL of 30% hydrogen peroxide and 10.9 g of sodium tungstate. [4]Begin vigorous stirring and heat the mixture to the target reaction temperature (e.g., 30°C). [4][6]2. Substrate Addition: In a separate beaker, prepare a solution of 6.6 g of DAF in 43 mL of methanesulfonic acid. [4]3. Controlled Reaction: Slowly add the DAF/methanesulfonic acid mixture to the reactor via an addition funnel at a controlled rate (e.g., 1 mL/min). [4]Constant monitoring of the internal temperature is critical to prevent thermal runaway.

  • Reaction Time: After the addition is complete, maintain stirring at the set temperature for 3.5 to 6 hours. [4][6]The optimal reaction time may vary based on temperature.

  • Work-up & Isolation:

    • Upon completion, carefully pour the reaction mixture into a large beaker containing ice water. This will quench the reaction and precipitate the solid products. [4] * Filter the resulting solids. The filter cake primarily consists of the by-product, 3,3'-diamino-4,4'-azoxyfurazan (DAOAF). [4] * Transfer the filtrate to a separatory funnel and extract multiple times with dichloromethane. [4] * Combine the organic phases and concentrate under reduced pressure to yield pale yellow crystals, which are primarily the desired 4-Nitro-1,2,5-oxadiazol-3-amine (ANF). [4]

Optimization and Yield

The yield of ANF is highly sensitive to reaction parameters. Orthogonal design studies have been conducted to determine optimal conditions. [6]

Parameter Optimized Value Impact on Yield Source
Reaction Temperature 30°C Higher temperatures may favor by-product formation. [6]
Reaction Time 6 hours Sufficient time is needed for the final oxidation step. [6]
Catalyst Ratio 1:1 mole ratio (cocatalyst to DAF) Ensures efficient activation of the oxidant. [6]

| Reported Yield | ~67% | Under optimized conditions. | [2]|

Alternative Synthesis Strategies

While the oxidation of DAF is the principal route, other methods have been reported, which may be suitable for specific applications or for the synthesis of related analogues.

  • Ammonolysis of Dinitro Compounds: This method involves the reaction of highly nitrated precursors, such as 4,4'-dinitro-3,3':4',3''-ter-1,2,5-oxadiazole, with ammonia in low-polarity solvents to introduce the amine group. [1][3]2. Partial Oxidation of Poly-amino Precursors: The partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) using hydrogen peroxide in concentrated sulfuric acid can also yield ANF derivatives. [3][7][8]

Conclusion

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine is a well-defined but challenging process that underscores the complexities of working with energetic materials. The primary pathway via the selective oxidation of 3,4-diaminofurazan offers a reliable method, provided that reaction conditions are meticulously controlled to maximize the yield of the desired product and mitigate the significant thermal hazards. A thorough understanding of the reaction mechanism, the role of each reagent, and the potential for by-product formation is essential for any researcher or organization aiming to produce or utilize this important energetic precursor.

References

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  • Wu, X., et al. (2010). Synthesis of 3-amino-4-nitrofurazan by an improved method.
  • Tsyshevsky, R., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI.
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  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.
  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. MDPI.

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Introduction: The Quest for Superior Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Furazan-Based Energetic Materials

For decades, the field of energetic materials has been dominated by conventional nitroaromatic and nitramine explosives such as TNT, RDX, and HMX.[1] While effective, the relentless pursuit of enhanced performance, greater stability, and improved safety has driven researchers to explore novel molecular architectures. Among the most promising candidates to emerge are compounds built upon the furazan (1,2,5-oxadiazole) and furoxan (1,2,5-oxadiazole-N-oxide) heterocyclic scaffolds.[2][3][4]

Furazan and furoxan-based materials offer a compelling combination of high crystal density, significant positive enthalpies of formation, and a favorable oxygen balance, which collectively contribute to superior detonation performance.[3][4] The inherent stability of the furazan ring and the diverse reactivity of its functionalized derivatives provide a versatile platform for designing next-generation explosives, propellants, and pyrotechnics.[2][5] This guide provides a technical overview of the foundational discoveries, key synthetic strategies, and landmark compounds that define the field of furazan-based energetic materials.

The Energetic Advantage of the Furazan and Furoxan Scaffolds

The utility of furazan and furoxan as building blocks, or "explosophores," stems directly from their chemical structure.[2][6] They are nitrogen-rich heterocycles containing N-O bonds, which store a significant amount of chemical energy. The key advantages include:

  • High Positive Heats of Formation: Furazan and furoxan possess high positive heats of formation (196.8 and 198.5 kJ/mol, respectively), contributing to a greater energy release upon decomposition.[2]

  • High Density: The planar structure of the furazan ring allows for efficient molecular packing, leading to high crystal densities (often exceeding 1.8 g/cm³), a critical factor for achieving high detonation pressures and velocities.[1]

  • Structural Versatility: The 3- and 4-positions of the furazan ring are readily functionalized, allowing for the introduction of various energetic groups (e.g., -NO₂, -N₃, -NHNO₂) or the construction of larger, polycyclic systems.[1][7]

  • Enhanced Performance: Theoretical and experimental studies have shown that replacing a nitro group with a furoxan moiety can increase a compound's density by 0.06–0.08 g/cm³ and its detonation velocity by over 300 m/s.[7][8]

Core Synthetic Strategies and Methodologies

The construction of complex furazan-based energetic materials relies on a toolbox of foundational chemical transformations. The choice of synthetic route is dictated by the desired final structure, balancing yield, safety, and the scalability of the process.

Diagram: General Synthetic Workflow

G cluster_0 Precursors cluster_1 Key Intermediates cluster_2 Functionalization & Assembly cluster_3 Final Energetic Material Glyoxal Glyoxal / Dicyanogen Glyoxime Glyoxime / Diaminoglyoxime Glyoxal->Glyoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Glyoxime DAF 3,4-Diaminofurazan (DAF) Glyoxime->DAF Dehydration Cyclization Nitration Nitration (-NH₂ → -NHNO₂ / -NO₂) DAF->Nitration Oxidation Oxidation (-NH₂ → -NO₂) (Azo → Azoxy) DAF->Oxidation Coupling Coupling Reactions (C-C, N=N) DAF->Coupling Final Poly-Furazan / Furoxan (e.g., DNTF, DNAF) Nitration->Final Oxidation->Final Coupling->Final

Caption: General workflow for the synthesis of furazan-based energetic materials.

Formation of the Furazan Ring

The most common pathway to the core furazan ring involves the dehydration and cyclization of a dioxime (glyoxime). A critical precursor in the field is 3,4-Diaminofurazan (DAF) , first synthesized by Coburn in 1968.[9] Its synthesis typically begins with the condensation of glyoxal and hydroxylamine to produce diaminoglyoxime, which is then cyclized to DAF, often by heating with an aqueous base in a pressure vessel.[9]

Functional Group Transformations

Once the furazan scaffold is formed, its energetic properties are enhanced through the addition of explosophoric functional groups.

  • Oxidation of Amino Groups: A primary method for increasing energy content is the oxidation of amino (-NH₂) groups to nitro (-NO₂) groups. A variety of potent oxidizing agents are employed. For instance, the oxidation of DAF can yield 3-amino-4-nitrofurazan (ANF) and subsequently 3,4-dinitrofurazan (DNF).[9] More efficient and modern oxidant systems, such as a mixture of hydrogen peroxide, sodium tungstate, and methanesulfonic acid (H₂O₂/CH₃SO₃H/Na₂WO₄), have been developed to improve yields and safety.[10]

  • N-Nitration: Amino groups can also be converted to nitramino (-NHNO₂) groups using nitrating agents like fuming nitric acid. This is a key step in producing compounds like 3,3'-dinitramino-4,4'-bifurazan (H₂DNABF).[2]

  • Building Poly-Furazan Architectures: A highly successful strategy involves linking multiple furazan or furoxan rings together. This can be achieved through:

    • Oxidative Coupling: Linking amino-furazan precursors to form azo (-N=N-) bridges, which can be further oxidized to azoxy (-N=N(O)-) bridges. The synthesis of 4,4'-dinitro-3,3'-azofurazan (DNAF) is a prime example.[2]

    • Dimerization of Nitrile Oxides: This method is crucial for creating furoxan-linked structures, such as in the synthesis of tandem trifuroxan compounds.[8]

Case Study 1: 3,4-Bis(4-nitrofurazan-3-yl)furoxan (DNTF)

DNTF (also known as BNFF) is a powerful melt-castable explosive, first developed in Russia.[11] Its combination of high performance, relatively low melting point (109-110°C), and good thermal stability makes it a promising replacement for TNT in certain applications.[2][11][12]

Synthesis of DNTF

The synthesis of DNTF is a multi-step process that exemplifies many of the core strategies discussed. A representative pathway starts from 3-amino-4-cyanofurazan.[8]

G A 3-Amino-4- cyanofurazan B Intermediate (via cyano addition, diazotization) A->B Step 1 & 2 C Dimerized Furoxan Precursor B->C Intermolecular Cyclization D DNTF C->D Oxidation (-NH₂ → -NO₂)

Caption: Simplified synthetic pathway for DNTF.

Experimental Protocol: Synthesis of DNTF (Conceptual Outline)

This protocol is a conceptual summary based on established literature and should be performed only by trained professionals in a suitable laboratory environment.

  • Step 1: Cyano Group Transformation & Diazotization: The starting material, 3-amino-4-cyanofurazan, undergoes reactions to convert the cyano group and form a reactive diazonium intermediate.[8]

  • Step 2: Intermolecular Cyclization: The intermediate is induced to dimerize, forming a central furoxan ring that links two furazan moieties. This step is a critical C-C bond-forming reaction that creates the trifurazan backbone.[8]

  • Step 3: Oxidation: The two terminal amino groups on the furazan rings of the precursor molecule are oxidized to nitro groups. This is typically achieved using a strong oxidizing mixture, such as hydrogen peroxide in sulfuric acid, to yield the final DNTF product.[8][12] The crude product is then purified, often by recrystallization, to obtain the final high-purity material.

Case Study 2: Azo- and Azoxy-Linked Furazans (DNAF and DNAzF)

Linking two furazan rings with an azo (-N=N-) or azoxy (-N=N(O)-) bridge is another effective strategy for creating high-density, high-performance materials. 4,4'-Dinitro-3,3'-azofurazan (DNAF) and 4,4'-dinitro-3,3'-azoxyfurazan (DNAzF) are prominent examples.[2]

Experimental Protocol: Synthesis of DNAzF (Conceptual Outline)
  • Step 1: Synthesis of Precursor: The synthesis often begins with 3,3'-diamino-4,4'-azofurazan (DAAF).[2]

  • Step 2: Oxidation: DAAF is subjected to strong oxidation using agents like hydrogen peroxide solutions or potassium peroxomonosulfate (Oxone).[2][13][14] This powerful oxidation achieves two transformations simultaneously: the two amino groups are converted to nitro groups, and the central azo bridge is oxidized to an azoxy bridge, yielding DNAzF.[2] The rationale for using such strong oxidants is the necessity of overcoming the electron-deficient nature of the precursor to achieve complete oxidation.

Performance and Properties

The primary motivation for developing furazan-based compounds is their exceptional energetic performance, often surpassing that of traditional explosives.

Table 1: Comparison of Energetic Material Properties

CompoundAbbreviationDensity (g/cm³)Melting Point (°C)Detonation Velocity (m/s)
2,4,6-TrinitrotolueneTNT1.65806,900
CyclotrimethylenetrinitramineRDX1.822048,750
CyclotetramethylenetetranitramineHMX1.912869,100
3,4-Bis(4-nitrofurazan-3-yl)furoxanDNTF1.937[12]110[12]8,930[12]
3,3'-Dinitro-4,4'-bisfuroxan-2.007[2]-~9,100 (Calculated)
3,3′-Dinitroamino-4,4′-azoxyfurazan-1.96[13][14]145 (decomp.)9,490 (Calculated)[13][14]
3,4-bis(3-fluorodinitromethylfuroxan-4-yl)furoxan---9,509 (Calculated)[8]

Note: Performance values can vary based on the measurement method and crystal packing.

Future Outlook

The discovery of furazan-based energetic materials has fundamentally advanced the field. Current and future research continues to build on this foundation, with several key areas of focus:

  • High-Energy, Low-Sensitivity Materials: A major goal is to balance high performance with reduced sensitivity to shock, friction, and impact. This involves creating complex, cage-like, or tricyclic structures that enhance crystal lattice stability through extensive hydrogen bonding or π–π stacking.[15]

  • Hybrid Systems: Researchers are creating hybrid molecules that incorporate furazan rings with other energetic heterocycles like tetrazoles, triazoles, and isoxazoles to fine-tune properties like energy output, stability, and oxygen balance.[7][8]

  • Green Energetics: There is a growing emphasis on developing environmentally benign energetic materials that produce primarily nitrogen gas (N₂) upon decomposition, reducing harmful byproducts. The high nitrogen content of furazan compounds makes them ideal candidates for this effort.[16]

  • Novel Synthetic Routes: The development of more efficient, safer, and lower-cost synthetic pathways, potentially using flow chemistry or greener reagents, remains a critical objective.[13][14]

The continued exploration of furazan and furoxan chemistry promises to yield a new generation of energetic materials with precisely tailored properties, meeting the increasingly demanding requirements of both civilian and defense applications.

References

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  • Yin, P., et al. (2014). Dinitroamino-4,4'-azoxyfurazan and its derivatives: an assembly of diverse N-O building blocks for high-performance energetic materials. PubMed. Available at: [Link]

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  • ResearchGate. (n.d.). 3,4-Bis(4 '-nitrofurazan-3 '-yl)furoxan: a Melt Cast Powerful Explosive and a Valuable Building Block in 1,2,5-Oxadiazole Chemistry. Available at: [Link]

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An In-Depth Technical Guide to the Decomposition Mechanism of 4-Nitro-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-nitrofurazan (ANF), is a heterocyclic energetic compound of significant interest due to its thermal stability and potential applications. A thorough understanding of its decomposition mechanism is paramount for predicting its stability, performance, and safety profile. This technical guide provides a comprehensive analysis of the core decomposition pathways of 4-Nitro-1,2,5-oxadiazol-3-amine, drawing upon theoretical calculations and experimental data from analogous compounds. The primary initiation steps, subsequent intermediate reactions, and final decomposition products are elucidated to provide a foundational understanding for professionals in the fields of energetic materials and medicinal chemistry.

Introduction to 4-Nitro-1,2,5-oxadiazol-3-amine

4-Nitro-1,2,5-oxadiazol-3-amine (NTOA) is a prominent member of the furazan family of energetic materials.[1] Its molecular structure, characterized by a 1,2,5-oxadiazole ring substituted with a nitro (-NO₂) and an amino (-NH₂) group, imparts a unique combination of high energy content and relative stability.[2] The presence of the nitro group serves as the primary energetic driver, capable of rapid decomposition and significant energy release.[2] The amino group, conversely, can influence the compound's stability and sensitivity through hydrogen bonding and by participating in decomposition reactions.[2] A comprehensive understanding of the decomposition mechanism is crucial for the safe handling, storage, and application of NTOA and its derivatives.

Core Decomposition Mechanisms: A Multi-Pathway Approach

The decomposition of 4-Nitro-1,2,5-oxadiazol-3-amine is a complex process that can be initiated through several competing pathways, primarily driven by thermal energy. The initial step is critical as it dictates the subsequent reaction cascade and the overall decomposition rate. Based on computational studies of similar nitro-amino heterocyclic compounds, two primary initiation mechanisms are proposed: C-NO₂ Bond Homolysis and Furazan Ring Opening .

Pathway A: C-NO₂ Bond Homolysis

The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic and nitroheterocyclic energetic materials.[3] This homolytic cleavage results in the formation of a furazanyl radical and a nitrogen dioxide radical (•NO₂).

G NTOA 4-Nitro-1,2,5-oxadiazol-3-amine Radicals Furazanyl Radical + •NO₂ NTOA->Radicals Δ (Heat)

Caption: Initial C-NO₂ bond homolysis in NTOA.

This initiation step is energetically demanding, and its favorability is dependent on the C-NO₂ bond dissociation energy (BDE). The liberated •NO₂ is a highly reactive species that can subsequently abstract hydrogen atoms from the amino group or attack the furazan ring, leading to a cascade of secondary reactions. These reactions are highly exothermic and contribute significantly to the propagation of the decomposition.

Pathway B: Furazan Ring Opening

Computational studies on analogous 1,2,5-oxadiazole-2-oxides suggest that ring opening is a viable and often competitive decomposition pathway.[4] In the case of NTOA, thermal activation can induce the cleavage of the N-O bond within the furazan ring, leading to the formation of a transient, high-energy diradical intermediate.

G NTOA 4-Nitro-1,2,5-oxadiazol-3-amine Intermediate Diradical Intermediate NTOA->Intermediate Δ (Heat) Fragments Smaller Molecular Fragments Intermediate->Fragments Rearrangement

Caption: Furazan ring opening decomposition pathway.

This ring-opened intermediate is highly unstable and will rapidly undergo further fragmentation and rearrangement to yield smaller, more stable molecules. This pathway is particularly significant as it directly leads to the breakdown of the heterocyclic core structure.

Secondary Reactions and Final Decomposition Products

Regardless of the initial decomposition step, a complex network of secondary reactions ensues, ultimately leading to the formation of stable gaseous products. The highly reactive intermediates and radicals generated in the primary steps will interact with each other and with undegraded NTOA molecules.

Key secondary reactions include:

  • Hydrogen Abstraction: The highly reactive •NO₂ and other radical species will readily abstract hydrogen atoms from the amino group, leading to the formation of HNO₂ and a furazanyl-amino radical.

  • Radical Recombination and Propagation: The various radical species will recombine or react with other molecules, propagating the decomposition chain reaction.

  • Oxidation-Reduction Reactions: The nitro group and its byproducts act as strong oxidizing agents, while the amino group and the carbon backbone can be oxidized.

The final decomposition products are typically small, stable gaseous molecules. Based on the elemental composition of NTOA (C₂H₂N₄O₃), the expected final products include:

ProductChemical Formula
NitrogenN₂
Carbon DioxideCO₂
Carbon MonoxideCO
WaterH₂O
Nitrous OxideN₂O

The relative abundance of these products will depend on the specific decomposition conditions, such as temperature and pressure.

Factors Influencing Decomposition

The stability and decomposition kinetics of 4-Nitro-1,2,5-oxadiazol-3-amine are influenced by several factors:

  • Temperature: As an endothermic process, the rate of decomposition increases exponentially with temperature.

  • Heating Rate: Higher heating rates can lead to a more rapid and energetic decomposition.

  • Presence of Catalysts or Impurities: Certain metals or other compounds can catalyze the decomposition, lowering the activation energy and increasing the decomposition rate.

  • Physical State: Decomposition in the solid state can differ from that in the molten or solution phase due to intermolecular interactions and confinement effects.

Experimental Protocols for Studying Decomposition

A multi-faceted experimental approach is necessary to fully characterize the decomposition mechanism of NTOA.

Thermal Analysis

Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 1-2 mg of 4-Nitro-1,2,5-oxadiazol-3-amine into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan in the DSC/TGA instrument.

  • Experimental Conditions: Heat the sample from ambient temperature to 400°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis:

    • From the DSC curve, determine the onset temperature of decomposition and the peak exothermic temperature.

    • From the TGA curve, determine the temperature at which mass loss begins and the percentage of mass loss at different stages.

    • Use model-free kinetics methods (e.g., Kissinger, Ozawa-Flynn-Wall) to calculate the activation energy of decomposition from the data obtained at different heating rates.

G Sample NTOA Sample DSC_TGA DSC/TGA Instrument Sample->DSC_TGA Heating Controlled Heating (e.g., 10 °C/min) DSC_TGA->Heating Data DSC and TGA Curves Heating->Data Analysis Kinetic Analysis (Activation Energy, etc.) Data->Analysis

Caption: Workflow for thermal analysis of NTOA.

Evolved Gas Analysis

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation: Place a small, accurately weighed amount of 4-Nitro-1,2,5-oxadiazol-3-amine into a pyrolysis sample cup.

  • Instrument Setup: Insert the sample cup into the pyrolyzer, which is coupled to a GC-MS system.

  • Pyrolysis: Rapidly heat the sample to a set decomposition temperature (e.g., 300°C) in an inert atmosphere.

  • GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries.

Conclusion

The decomposition of 4-Nitro-1,2,5-oxadiazol-3-amine is a complex process initiated primarily by C-NO₂ bond homolysis and furazan ring opening. These initial steps generate highly reactive intermediates that drive a cascade of secondary reactions, ultimately leading to the formation of stable gaseous products such as N₂, CO₂, CO, and H₂O. A thorough understanding of these mechanisms, supported by robust experimental and computational data, is essential for the safe and effective application of this and other related energetic materials. Further dedicated studies on NTOA are warranted to refine the proposed mechanisms and provide more precise kinetic data.

References

  • Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.
  • Fedorov, A. I., et al. (2021). [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. RSC Advances, 11(49), 30867-30874.
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  • Krasnov, V. P., et al. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2021(4), M1296.
  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824.
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  • Türker, L. (2020). 3(4)-Amino-4(3)-nitro-1,2,5-oxadiazole-2-oxides and their Ring-opened Isomers-A DFT Treatment. Earthline Journal of Chemical Sciences, 3(1), 123-143.
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Unveiling the Bio-Potential of 4-Nitro-1,2,5-oxadiazol-3-amine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 4-Nitro-1,2,5-oxadiazol-3-amine, a heterocyclic compound with structural motifs suggestive of significant pharmacological promise. While direct biological data on this specific molecule is nascent, this document synthesizes information from structurally related nitroaromatic and oxadiazole-containing compounds to postulate its potential as an antimicrobial and anticancer agent. We present a comprehensive overview of its chemical characteristics, hypothesized mechanisms of action, and detailed, field-proven protocols for the systematic in vitro evaluation of its cytotoxic and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel therapeutic entities.

Introduction: The Scientific Rationale

4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-nitrofurazan, is a five-membered heterocyclic compound featuring both a nitro (-NO₂) and an amine (-NH₂) group on a 1,2,5-oxadiazole (furazan) ring.[1][2][3] Historically, research on this molecule has predominantly focused on its energetic properties.[3][4] However, the confluence of its structural features—the nitro group and the oxadiazole core—positions it as a compelling candidate for biological investigation.

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of FDA-approved drugs incorporating these scaffolds.[5] The 1,2,5-oxadiazole ring, a subclass of oxadiazoles, and its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial and anticancer effects.[5][6][7] Furthermore, the nitroaromatic moiety is a well-established pharmacophore, particularly in the realm of antimicrobial and anticancer drug design, often acting as a prodrug that is activated under specific physiological conditions.[8]

This guide, therefore, aims to bridge the existing knowledge gap by providing a structured and scientifically rigorous framework for the initial biological characterization of 4-Nitro-1,2,5-oxadiazol-3-amine.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's characteristics is paramount for its biological evaluation.

PropertyValue
IUPAC Name 4-nitro-1,2,5-oxadiazol-3-amine
Synonyms 3-Amino-4-nitrofurazan, 4-Amino-5-nitrofurazane
CAS Number 66328-69-6
Molecular Formula C₂H₂N₄O₃
Molecular Weight 130.06 g/mol

Table 1: Key Physicochemical Properties of 4-Nitro-1,2,5-oxadiazol-3-amine.[1][9]

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine has been documented through various chemical pathways, often involving the cyclization of precursor nitriles or amidoximes.[2] A notable method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid.[2]

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on related compounds, we hypothesize two primary avenues of biological activity for 4-Nitro-1,2,5-oxadiazol-3-amine: antimicrobial and anticancer effects.

Potential Antimicrobial Activity

The nitro-substituted 1,2,5-oxadiazole framework is a key feature in several known antimicrobial agents. The mechanism of action for many nitroaromatic antimicrobials, such as nitrofurazone, involves the enzymatic reduction of the nitro group within the microbial cell.[10][11] This bioactivation process generates highly reactive nitroso and hydroxylamine intermediates that can induce significant cellular damage.[12]

Hypothesized Antimicrobial Mechanism:

  • Cellular Uptake: The compound is predicted to passively diffuse across the microbial cell membrane.

  • Reductive Activation: Inside the microorganism, nitroreductases—enzymes prevalent in many bacteria but absent in mammals—are expected to reduce the nitro group of 4-Nitro-1,2,5-oxadiazol-3-amine.[12][13]

  • Generation of Reactive Intermediates: This reduction likely produces a cascade of reactive nitrogen species.

  • Macromolecular Damage: These reactive intermediates can then covalently modify and damage critical macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately, cell death.[10]

Potential Anticancer Activity

The anticancer potential of nitroaromatic compounds is an active area of research. Similar to their antimicrobial mechanism, the selective reduction of the nitro group in the hypoxic (low oxygen) microenvironment of solid tumors can lead to the localized release of cytotoxic agents. Furthermore, oxadiazole derivatives have been extensively investigated as anticancer agents, with some demonstrating potent activity against various cancer cell lines.[14][15][16][17][18] Studies on nitrobenzofurazan derivatives have shown they can induce apoptosis through both intrinsic and extrinsic pathways.[8]

Hypothesized Anticancer Mechanism:

  • Hypoxia-Selective Activation: In the low-oxygen environment characteristic of many solid tumors, the nitro group can be reduced by cellular reductases.

  • Induction of Oxidative Stress: The resulting reactive intermediates can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress.

  • DNA Damage and Apoptosis Induction: The generated reactive species can cause DNA damage, triggering cell cycle arrest and activating apoptotic pathways. This may involve the upregulation of pro-apoptotic proteins like BAX and p53, and the activation of caspases.[8]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic in vitro screening approach is recommended.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's cytotoxic profile against a panel of human cancer cell lines and a non-cancerous control cell line to assess for selectivity.

  • Cancer Cell Lines: A diverse panel is recommended, for instance:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HeLa (Cervical adenocarcinoma)

    • HCT116 (Colorectal carcinoma)

  • Non-Cancerous Control:

    • HEK293 (Human embryonic kidney cells) or primary fibroblasts.

All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-Nitro-1,2,5-oxadiazol-3-amine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_viability Viability Assay (MTT) cluster_cytotoxicity Cytotoxicity Assay (LDH) cluster_analysis Data Analysis start Start: Obtain 4-Nitro-1,2,5-oxadiazol-3-amine culture Culture Cancer and Non-Cancerous Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Serial Dilutions of Compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate 4 hours mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analyze Calculate % Viability / % Cytotoxicity mtt_read->analyze ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 30 mins ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->analyze ic50 Determine IC50 Values analyze->ic50 end End: Identify Lead Concentrations ic50->end

A flowchart of the in vitro cytotoxicity screening process.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi:

    • Candida albicans (e.g., ATCC 90028)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Grow microbial cultures overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 4-Nitro-1,2,5-oxadiazol-3-amine in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay MIC Assay Setup cluster_analysis Data Analysis start Start: Obtain Compound culture Culture Bacterial and Fungal Strains start->culture dilute Serial Dilution of Compound in 96-well Plate start->dilute inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilute->inoculate incubate Incubate Plates (18-48 hours) inoculate->incubate read Visually Inspect for Growth incubate->read mic Determine MIC Value read->mic end End: Report Antimicrobial Potency mic->end

A flowchart of the antimicrobial susceptibility testing process.

Data Interpretation and Future Directions

The results from these initial in vitro assays will provide crucial insights into the potential of 4-Nitro-1,2,5-oxadiazol-3-amine as a bioactive compound.

  • Favorable Cytotoxicity Profile: A low IC₅₀ value against cancer cell lines, coupled with a high IC₅₀ against non-cancerous cells, would indicate selective anticancer activity and warrant further investigation into the mechanism of apoptosis induction (e.g., via flow cytometry for cell cycle analysis and Annexin V staining).

  • Significant Antimicrobial Activity: Low MIC values against the tested microbial strains would confirm its antimicrobial potential. Subsequent studies could explore its bactericidal versus bacteriostatic properties and its efficacy against drug-resistant strains.

Should these initial screenings yield promising results, further preclinical development would involve in vivo efficacy studies in animal models, pharmacokinetic profiling, and toxicology assessments.

Conclusion

4-Nitro-1,2,5-oxadiazol-3-amine represents an under-explored molecule with significant potential for biological activity, stemming from its nitroaromatic and oxadiazole structural features. The technical framework and detailed protocols provided in this guide offer a robust starting point for its systematic evaluation as a novel antimicrobial or anticancer agent. Through rigorous and logical experimental investigation, the true therapeutic potential of this compound can be effectively elucidated.

References

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  • Patsnap Synapse. (2023, September 20). Pharmaceutical Insights: Nitrofurazone's R&D Progress and its Mechanism of Action on Drug Target. Retrieved from [Link]

  • Baratoiu-Carpen, R. D., et al. (n.d.). EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP**. Farmacia, 66(4), 573-579. Retrieved from [Link]

  • Gholami, O., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 387–396. Retrieved from [Link]

  • Ghodke, P., et al. (2011). Activation of nitrofurazone by azoreductases: multiple activities in one enzyme. Chemical Communications, 47(38), 10794–10796. Retrieved from [Link]

  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3386–3390. Retrieved from [Link]

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  • Gadebusch, H. H., et al. (1972). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. Antimicrobial Agents and Chemotherapy, 1(4), 263–267. Retrieved from [Link]

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  • Kumar, G. V. S., et al. (2009). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(4), 422–426. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6100. Retrieved from [Link]

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spectroscopic data for 4-Nitro-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-1,2,5-oxadiazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 66328-69-6), a heterocyclic compound of significant interest in the fields of medicinal chemistry and energetic materials.[1][2] As a key synthetic precursor and a molecule with unique electronic properties conferred by its nitro and amine substituents, a thorough understanding of its structural features is paramount for its application and development.[1] This document outlines the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven protocols for data acquisition are provided, underpinned by the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-Amino-4-nitrofurazan, belongs to the aminofurazan class of compounds.[2][3] Its molecular structure consists of a 1,2,5-oxadiazole (furazan) ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[2] The ring is substituted with an amine (-NH₂) group at the 3-position and a nitro (-NO₂) group at the 4-position. This substitution pattern creates a molecule with a high nitrogen content and a conjugated π-system, contributing to its thermal stability and energetic properties.[2] Its molecular formula is C₂H₂N₄O₃, with a molecular weight of approximately 130.06 g/mol .[3][4]

The compound serves as a critical building block in the synthesis of high-energy-density materials (HEDMs) and is also investigated for its potential biological activities, such as kinase inhibition.[1][2] Accurate spectroscopic characterization is the cornerstone of its quality control and further synthetic modification.

Figure 1: 2D Chemical structure of 4-Nitro-1,2,5-oxadiazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[5] For 4-Nitro-1,2,5-oxadiazol-3-amine, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this molecule, the only protons are those of the amine group.

Expected Spectral Data: The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, is expected to show a single, broad resonance corresponding to the two equivalent protons of the amine (-NH₂) group.[6] The broadness of the peak is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. The chemical shift will be significantly downfield due to the electron-withdrawing nature of the nitro-substituted oxadiazole ring system.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂> 6.0 (in DMSO-d₆)Broad Singlet2H
Table 1. Predicted ¹H NMR Spectral Data.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

Expected Spectral Data: The molecule contains two carbon atoms within the oxadiazole ring, each in a unique chemical environment. Therefore, two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Both carbons are part of a heteroaromatic system and are deshielded, with their precise chemical shifts influenced by the directly attached amine and nitro groups. The carbon atom bonded to the electronegative nitro group (C4) is expected to appear further downfield than the carbon bonded to the amine group (C3).[7]

Carbon Atom Expected Chemical Shift (δ, ppm)
C3 (-C-NH₂)140 - 155
C4 (-C-NO₂)155 - 170
Table 2. Predicted ¹³C NMR Spectral Data.
Experimental Protocol: NMR Data Acquisition

This protocol provides a standardized workflow for acquiring high-quality NMR spectra for compounds like 4-Nitro-1,2,5-oxadiazol-3-amine.[1][8]

Causality: The choice of a deuterated solvent (e.g., DMSO-d₆) is critical to avoid large solvent signals that would obscure the analyte's resonances.[8] DMSO-d₆ is particularly useful for this compound due to its high polarity, which aids dissolution, and its ability to engage in hydrogen bonding, which can help in observing exchangeable protons like those in the amine group.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Vortex the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[8]

  • Referencing: An internal standard like tetramethylsilane (TMS) is typically used for referencing the chemical shift to 0 ppm.[5] However, for routine analysis, referencing to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H) is often sufficient and avoids potential reactivity with the sample.[9]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, tune the probe, and set the receiver gain.

  • Acquisition: Acquire the spectrum using standard pulse programs. For ¹H NMR, a simple pulse-acquire sequence is sufficient. For ¹³C NMR, a proton-decoupled pulse program is used to produce a spectrum with singlets for each carbon.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire process Process Data (FT, Phasing) acquire->process

Figure 2: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Data: The IR spectrum of 4-Nitro-1,2,5-oxadiazol-3-amine will be dominated by absorptions from its key functional groups. While a definitive spectrum requires experimental measurement, the characteristic absorption bands can be reliably predicted based on extensive empirical data for similar structures.[10][11][12]

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (-NH₂)N-H Stretch3400 - 3200Medium, Broad
Amine (-NH₂)N-H Bend1650 - 1580Medium
Nitro (-NO₂)Asymmetric Stretch1560 - 1520Strong
Nitro (-NO₂)Symmetric Stretch1360 - 1330Strong
Oxadiazole RingC=N Stretch1600 - 1500Medium-Strong
Oxadiazole RingRing Stretch1450 - 1300Medium
Oxadiazole RingC-N Stretch1200 - 1020Medium
Table 3. Predicted Characteristic IR Absorption Bands.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a robust technique for analyzing solid samples.[3] It involves dispersing the sample in a matrix of potassium bromide, which is transparent in the mid-IR region.[6]

Causality: Meticulous drying of the KBr and equipment is crucial because water absorbs strongly in the IR spectrum (broad peak ~3400 cm⁻¹), which can obscure the N-H stretching region of the analyte.[2][6] The sample must be ground to a fine powder (< 2 microns) to minimize scattering of the IR beam, which would otherwise lead to a distorted baseline.[4]

Step-by-Step Protocol:

  • Preparation: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours and store it in a desiccator.[6] Gently warm the agate mortar, pestle, and die set under a heat lamp to remove adsorbed moisture.[2]

  • Sample Grinding: Place 1-2 mg of the compound into the agate mortar and grind it to a very fine, consistent powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous.[3]

  • Pellet Formation: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Connect the die to a vacuum line to remove trapped air. Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent pellet.[13]

  • Measurement: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder. Record a background spectrum (air or a pure KBr pellet) first, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable structural clues.

Expected Spectral Data: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[14]

  • Molecular Ion (M⁺): The spectrum should exhibit a clear molecular ion peak at a mass-to-charge ratio (m/z) of 130, corresponding to the molecular formula C₂H₂N₄O₃.

  • Fragmentation Pattern: Electron ionization is a high-energy technique that will cause significant fragmentation. Key expected fragmentation pathways for oxadiazoles and nitro compounds include:

    • Loss of NO₂: A fragment at m/z 84 ([M - 46]⁺) resulting from the cleavage of the C-N bond.

    • Loss of O: A fragment at m/z 114 ([M - 16]⁺), a common fragmentation for N-oxides and some nitro compounds.[15]

    • Ring Cleavage: 1,2,5-oxadiazole rings can undergo complex ring-opening and fragmentation, potentially leading to the loss of fragments like N₂O or HCN. The fragmentation of the oxadiazole ring is a characteristic process.[16]

m/z Proposed Fragment Significance
130[C₂H₂N₄O₃]⁺Molecular Ion (M⁺)
114[C₂H₂N₄O₂]⁺Loss of O
84[C₂H₂N₂O]⁺Loss of NO₂
Table 4. Predicted Key Fragments in the EI Mass Spectrum.
Experimental Protocol: GC-MS Data Acquisition

This protocol outlines a general procedure for analyzing a purified solid sample.[17][18]

Causality: The choice of a volatile organic solvent is necessary to dissolve the sample for injection into the GC.[14] The GC column separates the analyte from any minor impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound. The temperature program is designed to ensure the compound is volatile enough to travel through the column without decomposing.

G cluster_prep Sample Preparation cluster_run GC-MS Run dissolve Dissolve Sample in Acetone transfer Transfer to Autosampler Vial dissolve->transfer inject Inject into GC transfer->inject separate Separate on Column inject->separate ionize Ionize (EI) separate->ionize analyze Analyze by MS ionize->analyze

Figure 3: Simplified workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.[17]

  • GC Method Setup:

    • Injector: Set to a temperature that ensures rapid vaporization without degradation (e.g., 250 °C).

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • MS Method Setup:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

    • Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze its mass spectrum, identifying the molecular ion and major fragment ions. Compare the experimental spectrum to library databases for confirmation.

Conclusion

The structural elucidation of 4-Nitro-1,2,5-oxadiazol-3-amine is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and the unique electronic environments of the nuclei. FTIR spectroscopy provides definitive evidence for the presence of the critical amine and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The protocols and expected data presented in this guide serve as a robust framework for researchers in the synthesis, quality control, and application of this important heterocyclic compound.

References

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  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Barca, D., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Science Technologies, 5(1). Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Nitro-1,2,5-oxadiazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecular Blueprint to Material Performance

In the specialized fields of energetic materials and medicinal chemistry, the precise three-dimensional arrangement of atoms within a crystal is not merely an academic detail; it is the fundamental blueprint that dictates the material's macroscopic properties. For the class of compounds based on the 4-Nitro-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-nitrofurazan) scaffold, this principle is paramount.[1][2] These derivatives are of significant interest due to the unique electronic and steric properties conferred by the nitro and amine groups on the oxadiazole ring.[3] Whether the goal is to enhance energy density in a new explosive or to optimize receptor binding in a pharmaceutical, a thorough understanding of the crystal structure is the critical first step towards rational design and performance tuning.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, causal reasoning, and analytical depth required for the crystal structure analysis of these nitrogen-rich heterocyclic compounds. We will proceed from the foundational steps of synthesis and crystallization to the sophisticated interplay of experimental diffraction and computational modeling, providing a holistic view of the field.

The Prerequisite: Synthesis and High-Quality Single Crystal Growth

A successful crystal structure analysis is entirely contingent on the quality of the starting material. Without a well-ordered single crystal, the subsequent diffraction experiment will fail. Therefore, the synthetic and crystallization phases are integral parts of the structural analysis workflow.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine derivatives often involves multi-step pathways. Common approaches include the modification of a pre-formed furazan ring system. For instance, a prevalent method involves the reaction of dinitro compounds with ammonia or the partial oxidation of bis(amino-oxadiazolyl) precursors.[3][4] A two-step synthesis of a more complex derivative, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, starting from diaminofurazan, has been well-documented and serves as an excellent case study.[5][6]

The choice of synthetic route is governed by the desired substituents and the stability of the intermediates. For energetic materials, the synthesis itself can be hazardous, necessitating careful control of reaction conditions.[7][8][9]

cluster_synthesis Representative Synthesis Workflow A Starting Precursor (e.g., Diaminofurazan) B Step 1: Oxidative Dimerization (e.g., H₂O₂ / (NH₄)₂S₂O₈ in H₂SO₄) A->B C Intermediate Product (e.g., Diaminoazoxyfurazan) B->C D Step 2: Selective Oxidation (Oxidation of one amino group) C->D E Final Derivative Product D->E

Caption: A generalized two-step synthesis workflow for an energetic derivative.

Experimental Protocol: Synthesis of an Energetic Derivative

The following is a representative protocol based on published methods.[5][6] All work with energetic materials should be performed by trained personnel in an appropriate facility with stringent safety measures.

  • Preparation of Intermediate (Diaminoazoxyfurazan):

    • Cool a mixture of 30% hydrogen peroxide and ammonium persulfate in a reaction vessel.

    • Slowly add a solution of diaminofurazan in concentrated sulfuric acid to the stirred mixture, maintaining a controlled temperature (e.g., 30 °C).

    • After the addition is complete, pour the reaction mixture over ice.

    • Filter the resulting precipitate, wash with cold water and a suitable organic solvent (e.g., dichloromethane).

    • Recrystallize the crude product from a solvent system like dioxane/water to yield the pure intermediate.[5]

  • Oxidation to the Final Product:

    • Prepare an oxidizing mixture of hydrogen peroxide and ammonium persulfate in concentrated sulfuric acid.

    • Add a solution of the intermediate (from Step 1) in concentrated sulfuric acid to the oxidizing mixture at room temperature.

    • Heat the reaction to a specified temperature (e.g., 50 °C) for a set duration.

    • Cool the reaction and pour it onto crushed ice to precipitate the product.

    • Filter, wash thoroughly with water, and dry the final product.

The Art of Crystallization

The goal of crystallization is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice. For X-ray diffraction, a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (free from significant defects) is required.

Causality in Method Selection: The choice of crystallization method depends on the compound's solubility and stability.

  • Slow Evaporation: This is the simplest method, suitable for compounds that are stable and have moderate solubility. The solvent is allowed to evaporate slowly from a saturated solution over days or weeks. The slow kinetics favor the growth of a few large, well-ordered crystals over many small, imperfect ones.

  • Solvent Diffusion (Vapor or Liquid): This technique is ideal for compounds that are sparingly soluble in one solvent but highly soluble in another. A solution of the compound is placed in a vial, which is then placed inside a larger, sealed container holding a "non-solvent." The slow diffusion of the non-solvent vapor or liquid into the solution gradually reduces the compound's solubility, inducing crystallization.

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern, which is a direct consequence of the crystal's internal structure.

cluster_workflow Crystal Structure Determination Workflow A Synthesize & Purify Derivative B Grow Single Crystal A->B C Select & Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Determine Atom Positions) E->F G Structure Refinement (Optimize Model) F->G H Validation & Analysis G->H I Data Deposition (e.g., CSD) H->I

Caption: The end-to-end workflow for crystal structure analysis.

Experimental Protocol: SC-XRD Data Collection
  • Crystal Selection and Mounting: Under a microscope, select a suitable crystal with sharp edges and no visible cracks. Mount the crystal on a glass fiber or loop and place it on the diffractometer's goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K). This is a critical step that minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while exposing it to the X-ray beam. Modern detectors can collect thousands of diffraction spots (reflections).

  • Data Processing: The raw image files are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This yields a final reflection file for structure solution.

From Diffraction Pattern to 3D Model: Structure Solution and Refinement

The processed data file contains a list of reflection intensities but lacks the crucial "phase" information needed to directly calculate the electron density map. This is the central "phase problem" of crystallography.

  • Structure Solution: Modern "direct methods" or Patterson methods are used to generate initial phase estimates, allowing for the calculation of a preliminary electron density map. From this map, the positions of the heavier atoms can be identified.

  • Structure Refinement: An initial atomic model is built and then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the fit is monitored by the R-factor; a lower R-factor generally indicates a better model.

Analysis and Interpretation: The Scientific Insights

With a validated and refined crystal structure, the scientific investigation begins. The goal is to correlate specific structural features with the material's chemical and physical properties.

Molecular Geometry and Conformation

The analysis confirms the expected molecular formula and connectivity. It also reveals precise bond lengths, bond angles, and torsion angles. For flexible molecules, it establishes the preferred conformation adopted in the solid state.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For nitro-amino substituted oxadiazoles, hydrogen bonding is often a dominant feature.

  • Case Study: In the structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, X-ray analysis revealed a bifurcated intramolecular hydrogen bond.[5][6] Such interactions can significantly influence molecular conformation and thermal stability. Intermolecular hydrogen bonding between adjacent molecules was also observed, playing a key role in the overall packing arrangement.[5][6]

The density of a material is a direct result of its crystal packing efficiency. For energetic materials, higher density is often correlated with improved detonation performance. Despite containing solvent molecules in its crystal lattice, the aforementioned derivative was found to have a remarkably high crystal density of 1.856 g/cm³, a direct consequence of its efficient molecular packing and strong intermolecular forces.[5][6]

cluster_props Structure-Property Relationship A Molecular Structure (Functional Groups, Shape) B Intermolecular Forces (H-Bonding, van der Waals) A->B C Crystal Packing (Arrangement, Voids) B->C D Macroscopic Properties (Density, Sensitivity, Stability, Solubility) C->D

Caption: The causal link from molecular structure to material properties.

Quantitative Data Summary

Presenting crystallographic data in a standardized table is essential for comparison and reporting.

ParameterValue for a Representative Derivative[5][6]
Chemical FormulaC₄H₃N₉O₆ (with solvent)
Formula Weight335.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.358(2)
b (Å)11.979(2)
c (Å)12.149(2)
β (°)107.52(3)
Volume (ų)1160.2(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.856
Final R-factor (R1)0.057

Computational Synergy: Predicting and Refining Structures

Modern structural science heavily leverages computational methods to complement experimental data.

  • Crystal Structure Prediction (CSP): CSP algorithms attempt to predict the most stable crystal packing arrangements for a given molecule based on its chemical diagram alone.[7][8][10] This is invaluable for exploring potential polymorphs—different crystal structures of the same compound—which can have drastically different properties. For hazardous energetic materials, CSP can guide synthesis efforts toward more stable forms.[9]

  • Density Functional Theory (DFT): DFT calculations are used to re-optimize and analyze crystal structures.[7][10] By calculating the lattice energy, DFT can confirm the stability of the experimentally observed structure relative to other predicted polymorphs. This provides a higher level of confidence in the structural analysis.

Archiving Knowledge: The Role of Crystallographic Databases

Scientific integrity and progress demand that structural data be made publicly available. The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD) .[11][12]

  • Trustworthiness and Validation: The CSD is a curated resource where deposited data undergoes automated and manual validation checks.[11][13]

  • Global Resource: It contains over a million structures, providing an essential resource for researchers to compare new structures with known ones, identify structural trends, and build knowledge bases for materials design.[14]

It is a mandatory final step in any crystal structure analysis to prepare the data in the standardized Crystallographic Information File (CIF) format and deposit it with the CCDC (Cambridge Crystallographic Data Centre) prior to publication.

Conclusion

The crystal structure analysis of 4-Nitro-1,2,5-oxadiazol-3-amine derivatives is a rigorous, multi-disciplinary process. It is a journey that begins with meticulous synthesis and crystallization and culminates in a detailed, three-dimensional understanding of the solid state. By carefully integrating experimental X-ray diffraction techniques with powerful computational modeling and adhering to the principles of data validation and public archiving, scientists can effectively decode the structural blueprint of these important compounds. This foundational knowledge is the key to unlocking their full potential in the development of next-generation energetic materials and novel pharmaceuticals.

References

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  • Synthesis and structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)
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Sources

A Comprehensive Technical Guide to the Solubility of 4-Nitro-1,2,5-oxadiazol-3-amine in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-1,2,5-oxadiazol-3-amine, a key energetic material and versatile building block in medicinal chemistry.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides detailed, field-proven methodologies for its experimental determination, and discusses the critical safety considerations for handling this energetic compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of 4-Nitro-1,2,5-oxadiazol-3-amine for applications in synthesis, recrystallization, formulation, and further research.

Introduction: The Significance of Solubility for an Energetic Heterocycle

4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-nitrofurazan, is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring substituted with both an amino and a nitro group.[2][3] This unique combination of functional groups imparts a high density and energetic nature, making it a compound of interest in the field of energetic materials.[1][3] Beyond this, its structural motifs are also explored in medicinal chemistry.[1][3]

The solubility of 4-Nitro-1,2,5-oxadiazol-3-amine in various solvents is a critical physicochemical parameter that dictates its utility in a range of applications. Precise solubility data is essential for:

  • Purification: Recrystallization, a common method for purifying solid compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Synthesis: Understanding the solubility of reactants and products is crucial for optimizing reaction conditions, including solvent selection, reaction concentration, and product isolation.[1]

  • Formulation: For its application in formulations, whether for energetic compositions or potential pharmaceutical preparations, knowledge of its solubility is paramount for achieving homogeneity and desired performance characteristics.

  • Safety: The ability to effectively dissolve the compound is important for cleaning and decontamination procedures.

This guide will delve into the molecular characteristics that influence the solubility of 4-Nitro-1,2,5-oxadiazol-3-amine and provide a robust framework for its experimental determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of 4-Nitro-1,2,5-oxadiazol-3-amine that govern its solubility are:

  • Polarity: The presence of a nitro group (-NO₂) and an amino group (-NH₂) on the furazan ring introduces significant polarity to the molecule. The nitro group is a strong electron-withdrawing group, while the amino group is an electron-donating group. This creates a molecule with a significant dipole moment.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the furazan ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding plays a crucial role in its interaction with protic solvents like water and alcohols.

  • Molecular Size and Shape: The planar nature of the furazan ring allows for efficient crystal packing, which can lead to a higher lattice energy that needs to be overcome by solvent-solute interactions for dissolution to occur.[4]

PropertyValueSource
Molecular Formula C₂H₂N₄O₃[2][3]
Molecular Weight 130.06 g/mol [2][3]
Appearance White solid (needles from chloroform)[5]
Density (estimated) 1.786 g/cm³[3]
Melting Point 100 °C[5]
XLogP3 0.1[2]

The positive XLogP3 value suggests a slight preference for lipophilic environments, though the strong polar groups will also drive solubility in polar solvents. The interplay between these factors will determine the solubility profile across a range of common solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. For 4-Nitro-1,2,5-oxadiazol-3-amine, we can anticipate the following general trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are expected to be effective at dissolving 4-Nitro-1,2,5-oxadiazol-3-amine. These solvents possess high polarity to interact with the polar functional groups of the solute but do not have strong hydrogen bonding networks to disrupt.

  • Moderate Solubility in Polar Protic Solvents: Solvents such as water, methanol, and ethanol can engage in hydrogen bonding with the solute. However, the energy required to break the existing hydrogen bonds within the solvent (solvent-solvent interactions) must be compensated by the formation of strong solute-solvent interactions.

  • Low Solubility in Non-Polar Solvents: In non-polar solvents like toluene, hexane, and diethyl ether, the solute-solvent interactions will be weak (primarily van der Waals forces) and insufficient to overcome the strong intermolecular forces within the crystalline solute.

The temperature dependence of solubility for solids in liquids generally shows that solubility increases with increasing temperature.[6] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust protocol for determining the solubility of 4-Nitro-1,2,5-oxadiazol-3-amine.

Materials and Equipment
  • 4-Nitro-1,2,5-oxadiazol-3-amine (high purity)

  • Analytical balance (± 0.1 mg)

  • A selection of common solvents (HPLC grade or higher):

    • Water (deionized)

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Ethyl acetate

    • Toluene

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Vials with screw caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow: Isothermal Equilibrium Method

The isothermal equilibrium method is a reliable technique for determining the solubility of a solid in a liquid. The workflow is as follows:

Figure 1: Experimental workflow for the determination of solubility using the isothermal equilibrium method.
Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Nitro-1,2,5-oxadiazol-3-amine into several vials.

    • Add a known volume or mass of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation, the syringe and filter should be pre-heated or pre-cooled to the experimental temperature.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial.

  • Quantification:

    • Determine the mass of the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of 4-Nitro-1,2,5-oxadiazol-3-amine.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

  • Temperature Dependence:

    • Repeat the entire procedure at different temperatures (e.g., 298.15 K, 308.15 K, 318.15 K) to determine the temperature dependence of solubility.

Data Correlation and Modeling

The experimental solubility data can be correlated using thermodynamic models such as the modified Apelblat equation and the van't Hoff equation.[6] These models are useful for interpolating and extrapolating solubility data to different temperatures.

Predicted Solubility in Common Solvents

While precise experimental data is pending, a qualitative and estimated quantitative solubility profile can be proposed based on the principles outlined above and data from structurally similar compounds.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLow to ModerateCapable of hydrogen bonding, but the overall molecule has some non-polar character.
Methanol Polar ProticModerateSimilar to water, but the alkyl group can better accommodate the non-polar parts of the solute.
Ethanol Polar ProticModerateSimilar to methanol, with potentially slightly higher solubility due to the larger alkyl group.
Acetone Polar AproticHighStrong dipole-dipole interactions without the energy cost of disrupting a hydrogen-bonding network.
Acetonitrile Polar AproticModerate to HighA polar aprotic solvent that should effectively solvate the polar groups.
Ethyl Acetate Moderately PolarModerateA good balance of polar and non-polar character.
Toluene Non-PolarLowWeak solute-solvent interactions.
Dimethylformamide (DMF) Polar AproticVery HighA highly polar aprotic solvent known for its excellent solvating power for polar organic molecules.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA highly polar aprotic solvent with strong hydrogen bond accepting capabilities.

Safety and Handling Considerations

4-Nitro-1,2,5-oxadiazol-3-amine is an energetic material and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Ignition Sources: Avoid contact with ignition sources such as heat, sparks, and open flames. The compound is potentially explosive.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[8][9]

The following diagram illustrates the key safety considerations:

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage and Disposal ppe1 Safety Glasses ppe2 Lab Coat ppe3 Gloves handle1 Use in a Fume Hood handle2 Avoid Ignition Sources handle3 Ground Equipment store1 Cool, Dry, Ventilated Area store2 Away from Incompatibles dispose1 Follow Hazardous Waste Protocols

Figure 2: Key safety considerations for handling 4-Nitro-1,2,5-oxadiazol-3-amine.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-Nitro-1,2,5-oxadiazol-3-amine in common solvents is currently limited, this technical guide provides the necessary theoretical and practical framework for researchers to confidently determine and understand its solubility profile. By leveraging the principles of molecular interactions and employing the detailed experimental methodologies outlined herein, scientists can generate the critical data needed to advance their research in energetic materials and medicinal chemistry. The emphasis on safety and proper handling procedures ensures that this work can be conducted responsibly.

References

  • PubChem. 4-Nitro-1,2,5-oxadiazol-3-amine. [Link]

  • ResearchGate. Synthesis and structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]. [Link]

  • DTIC. SOLUBILITY REPORT OF 3-(5-AMINO-1,2,4-OXADIAZOL-3-YL)-4-NITRO. [Link]

  • MDPI. 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and. [Link]

  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

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A Theoretical Treatise on the 1,2,5-Oxadiazole (Furazan) Ring System: A Guide for Computational Chemistry in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,5-oxadiazole, colloquially known as furazan, is a five-membered aromatic heterocycle that has garnered significant attention across diverse scientific disciplines.[1] Its unique electronic properties, arising from the inclusion of two adjacent nitrogen atoms and an oxygen atom, make it a privileged scaffold in medicinal chemistry and a foundational block for high-energy-density materials (HEDMs).[2][3] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure, reactivity, and properties of the 1,2,5-oxadiazole ring system and its N-oxide counterpart, furoxan. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical computational protocols, offering insights into the causality behind theoretical choices and their predictive power.

Introduction: The Enduring Intrigue of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole is a planar, π-excessive heterocycle with a notable dipole moment of 3.38 D and a Bird unified aromaticity index of 53, comparable to isoxazole.[4] The delocalization of 6π electrons over the ring contributes to its relative stability, yet the high nitrogen and oxygen content results in a high positive enthalpy of formation, a key attribute for its use in energetic materials.[4][5]

In the realm of medicinal chemistry, the 1,2,5-oxadiazole ring is recognized as a versatile pharmacophore and a bioisosteric replacement for amide and ester groups, enhancing metabolic stability.[6][7][8] Its derivatives have demonstrated a wide spectrum of biological activities, including the inhibition of indoleamine 2,3-dioxygenase, making them valuable for cancer therapy, as well as acting as antibacterial and vasodilating agents.[4][9] The N-oxide derivatives, known as furoxans, are particularly interesting as they can act as nitric oxide (NO) donors under physiological conditions, a property leveraged for therapeutic benefit.[10]

The high nitrogen and oxygen content, coupled with a significant positive heat of formation, also positions the 1,2,5-oxadiazole ring as a critical component in the design of advanced energetic materials.[3][11][12] Theoretical studies are paramount in this field for predicting detonation properties and ensuring thermal stability, guiding the synthesis of next-generation materials with superior performance and safety profiles.[13][14]

This guide will navigate the theoretical landscape of the 1,2,5-oxadiazole system, from its fundamental electronic structure to the computational workflows used to predict its behavior in various applications.

The Electronic Architecture: A Computational Perspective

Understanding the electronic structure of the 1,2,5-oxadiazole ring is fundamental to predicting its reactivity and properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are the workhorse for these investigations.[4][15]

Molecular Orbitals and Aromaticity

The aromatic character of the 1,2,5-oxadiazole ring is a subject of considerable theoretical interest. While it possesses 6π electrons, the high electronegativity of the oxygen and nitrogen atoms leads to a non-uniform distribution of electron density.[4] Computational methods are employed to quantify this aromaticity through various indices.

A comparative study of the aromaticity of five-membered heterocycles like pyrrole, furan, and thiophene provides context for understanding the electronic nature of 1,2,5-oxadiazole.[16][17][18] The inclusion of heteroatoms generally influences the uniformity of π-electron distribution, which in turn affects the magnitude of aromaticity.[16]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the 1,2,5-oxadiazole ring. The energies of these orbitals, and the resulting HOMO-LUMO gap, are readily calculated using DFT and provide insights into the kinetic stability and electronic transitions of the molecule.[4][19] A smaller HOMO-LUMO gap generally implies higher reactivity.

The distribution of these frontier orbitals across the ring and its substituents dictates the regioselectivity of electrophilic and nucleophilic attacks. For instance, the π electron density is higher on the nitrogen atoms compared to the carbon and oxygen atoms, influencing its behavior in chemical reactions.[4]

The Furazan vs. Furoxan Distinction: The Impact of the N-Oxide

The introduction of an N-oxide group to form a furoxan ring significantly alters the electronic landscape.[12][20] This modification introduces a "latent nitro" group, enhancing the oxygen balance and energetic properties.[20] Furoxans are also recognized as thiophilic electrophiles, a reactivity that underlies their biological activity as NO donors.[10][21]

Computational studies comparing furazan and furoxan derivatives reveal that the N-O bond in the furoxan ring, particularly the one adjacent to the coordinated oxygen atom, is often weaker, influencing its stability and decomposition pathways.[12] Photoelectron spectroscopy, supported by quantum-chemical calculations, provides a detailed analysis of the electronic character and the effect of substitution on the orbitals of both parent furazan and furoxan.[22]

Computational Methodologies: A Practical Workflow

A robust computational protocol is essential for obtaining reliable and predictive data on 1,2,5-oxadiazole derivatives. The following outlines a standard workflow using DFT, which has been shown to provide a good balance between accuracy and computational cost.

Protocol: Standard DFT Calculation of a 1,2,5-Oxadiazole Derivative
  • Structure Preparation:

    • Build the 3D structure of the desired 1,2,5-oxadiazole derivative using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Analysis:

    • Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with the 6-311G(d,p) basis set.[4][11][15]

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

    • Analyze the output to extract key parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the dipole moment.

  • Spectroscopic Property Prediction:

    • If required, predict IR and UV-Vis spectra. The frequencies and intensities from the frequency calculation correspond to the IR spectrum.

    • For UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are necessary. The TD-PBE0/6-31G(d,p) level of theory has been shown to be effective for predicting photophysical properties of oxadiazole derivatives.[19]

Rationale for Method Selection
  • B3LYP Functional: This hybrid functional is widely used due to its proven track record in providing accurate geometries and electronic properties for a broad range of organic molecules.

  • 6-311G(d,p) Basis Set: This triple-zeta basis set with polarization functions on both heavy atoms (d) and hydrogen atoms (p) offers a good compromise between accuracy and computational expense for systems of this size.

  • TD-DFT: This method is the standard for calculating excited state properties and predicting electronic transitions in molecules.

The following Graphviz diagram illustrates this computational workflow:

computational_workflow start Start: Define Molecule build_3d 1. Build 3D Structure (e.g., Avogadro) start->build_3d mm_opt 2. Molecular Mechanics Optimization (e.g., MMFF94) build_3d->mm_opt dft_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mm_opt->dft_opt freq_calc 4. Frequency Calculation (Confirm Minimum) dft_opt->freq_calc sp_energy 5. Single-Point Energy Calculation freq_calc->sp_energy prop_analysis 6. Property Analysis sp_energy->prop_analysis td_dft Optional: TD-DFT for Excited States sp_energy->td_dft end End: Analyze Results prop_analysis->end td_dft->end

Caption: A standard workflow for the computational analysis of 1,2,5-oxadiazole derivatives.

Applications in Drug Discovery: A QSAR Perspective

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, and they are particularly powerful when applied to a well-defined scaffold like the 1,2,5-oxadiazole.[9][13][23] QSAR models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity.

Building a QSAR Model

A typical QSAR study involves:

  • Data Set Collection: A series of 1,2,5-oxadiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can be 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields from CoMFA or CoMSIA).

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or k-nearest neighbor molecular field analysis (kNN-MFA), are used to build a mathematical model that relates the descriptors to the biological activity.[23]

  • Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation with a separate test set of molecules.

The insights from a validated QSAR model can guide the design of new, more potent derivatives by identifying the key structural features that contribute positively or negatively to the desired biological activity.[23][24][25]

The logical flow of a QSAR study is depicted below:

qsar_workflow dataset 1. Data Set (Structures + Activity) descriptors 2. Descriptor Calculation (2D & 3D) dataset->descriptors model_dev 3. Model Development (e.g., MLR, kNN-MFA) descriptors->model_dev validation 4. Model Validation (Cross-validation, Test Set) model_dev->validation new_design 5. Design of New Compounds validation->new_design synthesis_testing 6. Synthesis & Biological Testing new_design->synthesis_testing feedback_loop feedback_loop->dataset Iterative Refinement

Caption: The iterative cycle of a Quantitative Structure-Activity Relationship (QSAR) study.

Energetic Materials: Predicting Performance and Stability

Theoretical calculations are indispensable in the field of energetic materials, where safety and performance are paramount. DFT is used to predict key properties of 1,2,5-oxadiazole-based energetic compounds, often before their synthesis.[11][12][14]

Key Performance Indicators
  • Heat of Formation (HoF): A high positive HoF is a primary indicator of a high-energy material. HoF can be calculated with reasonable accuracy using isodesmic reactions, which help to cancel out systematic errors in the calculations.

  • Density (ρ): Higher density generally leads to higher detonation performance.

  • Detonation Velocity (Vd) and Pressure (P): These are crucial performance metrics that can be estimated using empirical formulas that take into account the calculated HoF and density.

  • Thermal Stability: The strength of the weakest bond in the molecule, or the bond dissociation energy (BDE), is often used as a predictor of thermal stability.[10][11][12][26][27][28] The initial step in the thermal decomposition of many energetic materials is the homolytic cleavage of the weakest bond.

A Comparative Look at Calculated Properties

The following table summarizes representative calculated properties for the parent 1,2,5-oxadiazole and a common energetic derivative, 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF).

Property1,2,5-Oxadiazole (Furazan)3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF)
Formula C₂H₂N₂OC₄N₈O₇
Calculated Density (g/cm³) ~1.17~1.9 (experimental)
Calculated HoF (kJ/mol) High PositiveVery High Positive
HOMO-LUMO Gap (eV) Relatively LargeSmaller, indicating higher reactivity[14]
Predicted Detonation Velocity (km/s) N/A (not an explosive)~9.2 (calculated)

Note: Specific calculated values can vary depending on the level of theory used. The values presented are for illustrative purposes.

The electronic analysis of DNTF under compression shows a reduction in the bandgap, which corresponds to enhanced impact sensitivity.[14] Such computational studies are crucial for understanding the behavior of these materials under extreme conditions.

Conclusion and Future Outlook

Theoretical and computational studies have become an indispensable tool for exploring the vast chemical space of the 1,2,5-oxadiazole ring system. From elucidating its fundamental electronic structure to predicting its performance in complex applications, these methods provide unparalleled insights that guide experimental efforts in drug discovery and materials science. The continued development of more accurate and efficient computational methods, coupled with the power of machine learning, will undoubtedly accelerate the discovery of novel 1,2,5-oxadiazole derivatives with tailored properties for a wide range of applications. This guide serves as a foundational resource for researchers embarking on the theoretical exploration of this fascinating and versatile heterocyclic system.

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Methodological & Application

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 3-Amino-4-nitrofurazan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, three-part protocol for the laboratory-scale synthesis of 3-Amino-4-nitrofurazan (ANF), a key energetic material precursor. The synthesis pathway begins with the formation of Diaminoglyoxime (DAG) from glyoxal, proceeds through the cyclization to 3,4-Diaminofurazan (DAF), and culminates in the selective oxidation of DAF to yield the target compound. This guide is intended for researchers and professionals in chemistry and materials science, emphasizing safety, procedural rationale, and reproducibility. Each step has been designed based on established and improved methods to ensure both high yield and operational safety.

Introduction: The Furazan Moiety in Energetic Materials

The furazan ring system is a foundational structure in the development of high-density, high-energy materials.[1] Its planar structure, high nitrogen content, and positive heat of formation make it a desirable scaffold for creating advanced energetic compounds. 3-Amino-4-nitrofurazan (ANF) is a critical intermediate, serving as a versatile building block for more complex molecules.[2][3] The synthesis of ANF is a multi-step process that requires careful control over reaction conditions. The pathway involves the initial construction of a key precursor, Diaminoglyoxime (DAG), its subsequent dehydration and cyclization to form the 3,4-Diaminofurazan (DAF) ring, and finally, the selective oxidation of one amino group to a nitro group.[2] This guide presents a reliable and well-documented route for this synthesis.

Overall Synthesis Workflow

The transformation from simple starting materials to 3-Amino-4-nitrofurazan follows a distinct three-stage process. Each stage yields a stable intermediate that is isolated and purified before proceeding to the next step.

Synthesis_Workflow cluster_0 Stage 1: DAG Synthesis cluster_1 Stage 2: DAF Synthesis cluster_2 Stage 3: ANF Synthesis Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG 95°C, 72-96h Hydroxylamine Hydroxylamine (aq) Hydroxylamine->DAG DAG_in Diaminoglyoxime (DAG) DAF 3,4-Diaminofurazan (DAF) DAG_in->DAF 170-180°C, 2h (Pressure Reactor) KOH KOH (aq) KOH->DAF DAF_in 3,4-Diaminofurazan (DAF) ANF 3-Amino-4-nitrofurazan (ANF) DAF_in->ANF 25-35°C, 3.5h Oxidizing_System H₂O₂ / Na₂WO₄ CH₃SO₃H Oxidizing_System->ANF

Figure 1: Overall three-stage synthesis pathway from Glyoxal to 3-Amino-4-nitrofurazan (ANF).

Experimental Protocols

CAUTION: This protocol involves potentially hazardous and energetic materials. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, flame-resistant lab coat, and blast shielding where appropriate. The final product and its intermediates are energetic and should be handled with extreme care.

Part 1: Synthesis of Diaminoglyoxime (DAG)

This stage employs a safer, one-step procedure that mitigates the significant exotherm associated with older methods by controlling the addition of the reactant.[4][5] This approach not only enhances safety but also improves yield and purity, often eliminating the need for recrystallization.[5]

Rationale: The reaction of glyoxal with hydroxylamine forms the dioxime. In this improved method, an excess of aqueous hydroxylamine is preheated, and the glyoxal solution is added dropwise. This ensures that the concentration of the reactive glyoxal is kept low, allowing the heat generated from the exothermic reaction to be dissipated safely, thus preventing a dangerous thermal runaway.[4][5]

ReagentMolar Eq.QuantityCAS No.Notes
Hydroxylamine (50% aq. solution)10Varies7803-49-8Excess is crucial for driving the reaction.
Glyoxal (40% aq. solution)1Varies107-22-2The limiting reagent.

Step-by-Step Protocol:

  • Equip a round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel.

  • Charge the flask with an excess (approximately 10 equivalents) of 50% aqueous hydroxylamine solution.[4]

  • Begin stirring and heat the hydroxylamine solution to 95°C in an oil bath.[5]

  • Once the temperature is stable, add a 40% aqueous solution of glyoxal dropwise from the dropping funnel over a period of approximately one hour. Maintain vigorous stirring.[4]

  • After the addition is complete, continue to stir the reaction mixture at 95°C for 72-96 hours.[5]

  • After the heating period, turn off the heat and allow the mixture to cool slowly to room temperature.

  • Further cool the flask in an ice-water bath (0-5°C) to facilitate the complete precipitation of the product.[4]

  • Collect the resulting white crystalline solid via vacuum filtration. Wash the solid with a small amount of cold water.

  • Dry the product under vacuum to yield pure Diaminoglyoxime (DAG) with an expected yield of 77-80%.[4] No further purification is typically necessary.

Part 2: Synthesis of 3,4-Diaminofurazan (DAF)

This step involves the base-catalyzed dehydration and intramolecular cyclization of DAG to form the aromatic furazan ring. This reaction requires high temperatures and is performed in a sealed pressure reactor to reach the necessary temperature with aqueous reagents.[1]

Rationale: Potassium hydroxide acts as a catalyst for the dehydration of the two oxime groups in DAG. At elevated temperatures (170-180°C), the molecule undergoes a cyclization reaction, eliminating two molecules of water to form the stable, five-membered diaminofurazan ring.[1][6] The use of a sealed reactor is necessary to prevent the boiling of the aqueous solution at these temperatures.

ReagentMolar Eq.QuantityCAS No.Notes
Diaminoglyoxime (DAG)123.6 g (0.2 mol)2580-79-2Starting material from Part 1.
Potassium Hydroxide (KOH)222.4 g (0.4 mol)1310-58-3Used as a 2M aqueous solution.
Water (Deionized)-80 mL7732-18-5Solvent.

Step-by-Step Protocol:

  • Place a suspension of Diaminoglyoxime (23.6 g, 0.2 mol) in an 80 mL aqueous solution of 2 M potassium hydroxide into a stainless steel pressure reactor.[1]

  • Seal the reactor according to the manufacturer's specifications. Ensure all safety protocols for high-pressure equipment are strictly followed.

  • Place the reactor in an oil bath preheated to 170-180°C and maintain this temperature for 2 hours.[1]

  • After 2 hours, remove the reactor from the oil bath and cool it by immersing it in an ice bath for at least 2 hours.

  • CAUTION: Open the reactor in a fume hood, as trace amounts of ammonia may be released.[1]

  • Transfer the reaction mixture to a beaker, washing the reactor chamber with a small amount of water (2 x 20 mL).

  • Filter the mixture to collect the product. The product, 3,4-Diaminofurazan (DAF), should precipitate as colorless needles.[1]

  • Wash the collected solid with cold water and dry under vacuum. Expected yield is approximately 70% (14.1 g).[1]

  • The product can be characterized by its melting point (179-180°C) and IR spectroscopy.[1]

Part 3: Synthesis of 3-Amino-4-nitrofurazan (ANF)

This final stage is a selective oxidation reaction where one of the amino groups of DAF is converted to a nitro group. This is the most hazardous step of the synthesis due to the use of strong oxidizers and the potential for thermal runaway.[3] An improved oxidizing system of hydrogen peroxide, sodium tungstate, and methanesulfonic acid is used for better control and yield.[2][3]

Rationale: The direct nitration of the DAF ring is not feasible due to the deactivating effect of the furazan ring on the amino groups. Therefore, oxidation is the required method.[3] In this system, sodium tungstate acts as a catalyst, forming pertungstate species with hydrogen peroxide, which are powerful oxidizing agents capable of converting the amino group first to a nitroso intermediate and then to the final nitro group.[3] Methanesulfonic acid provides the necessary acidic medium for the reaction.

ReagentMass/VolumeCAS No.Notes
Hydrogen Peroxide (30% aq.)132 mL7722-84-1Strong oxidizer.
Sodium Tungstate (Na₂WO₄)10.9 g13472-45-2Catalyst.
3,4-Diaminofurazan (DAF)6.6 g17220-38-1Starting material from Part 2.
Methanesulfonic Acid (CH₃SO₃H)43 mL75-75-2Solvent and acid medium.

Step-by-Step Protocol:

  • Set up a jacketed glass reactor with overhead stirring, a temperature probe, and an addition pump. Set the reactor coolant temperature to 10°C.

  • Add 132 mL of 30% hydrogen peroxide solution and 10.9 g of sodium tungstate to the reactor.[3]

  • Heat the mixture to the target reaction temperature (e.g., 30°C). Reactions can be run between 25-35°C to study kinetics.[3]

  • In a separate vessel, dissolve 6.6 g of DAF in 43 mL of methanesulfonic acid.

  • Once the reactor temperature is stable at 30°C, add the DAF/methanesulfonic acid solution to the reactor at a controlled rate of 1 mL/min using the addition pump.[3]

  • After the addition is complete, continue stirring the mixture for 3.5 hours at 30°C.

  • Upon completion, quench the reaction by pouring the mixture into a beaker containing ice water. This will precipitate the by-product, 3,3'-diamino-4,4'-azofuroxide (DAOAF).[3]

  • Filter the mixture to remove the solid by-product.

  • Transfer the filtrate to a separatory funnel and extract the desired product, ANF, with dichloromethane.[3]

  • Combine the organic layers and concentrate them under reduced pressure to yield pale yellow crystals of 3-Amino-4-nitrofurazan (ANF).[3] The yield using a similar system has been reported to be around 67%.[2]

Safety and Hazard Analysis

  • Reagents: Handle 50% hydroxylamine, potassium hydroxide, 30% hydrogen peroxide, and methanesulfonic acid with extreme care. They are highly corrosive and/or strong oxidizers.

  • Pressure Operations: The synthesis of DAF involves high pressure and temperature. A thorough inspection of the pressure reactor before use is mandatory. Never exceed the rated pressure and temperature of the vessel. Use a blast shield.

  • Thermal Runaway: The final oxidation step to produce ANF is highly exothermic and has a low thermal stability, with a calculated TD24 (temperature for 24-hour time to maximum rate of decomposition under adiabatic conditions) of 23°C.[3] Strict temperature control is critical to prevent a thermal runaway. The Maximum Temperature of the Synthesis Reaction (MTSR) was determined to be 55°C, which must not be exceeded.[3]

  • Product Handling: 3-Amino-4-nitrofurazan and its precursors are energetic materials. They are sensitive to shock, friction, and static discharge. Handle only small quantities and use appropriate safety measures (e.g., non-sparking tools, grounding).

References

  • Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. Defense Technical Information Center. [Link]

  • Pagoria, P. F., & Tappan, B. C. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. Office of Scientific and Technical Information (OSTI). [Link]

  • Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. National Technical Reports Library. [Link]

  • AXT. (n.d.). Glyoxime, Diaminofurazan and some Energetic Derivatives. Sciencemadness.org. [Link]

  • Li, J., Huang, M., & Li, H. (2010). Synthesis of 3-amino-4-nitrofurazan by an improved method.
  • Huang, M., Li, H., & Li, J. (2007). Three methods of synthesizing 3,4-diaminofurazan.
  • Li, Y., et al. (2011). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′- azofurazan.
  • Chen, L., Lyu, J., Zhou, J., Liu, M., Guo, Z., & Chen, W. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. [Link]

Sources

Navigating the Energetic Landscape of 4-Nitro-1,2,5-oxadiazol-3-amine: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 4-Nitro-1,2,5-oxadiazol-3-amine, a molecule of significant interest in materials science. While initial inquiries into its pharmaceutical potential have been made, the overwhelming body of scientific evidence points towards its primary application as a precursor and key intermediate in the synthesis of advanced energetic materials. This guide will therefore focus on the well-established synthesis and chemical transformations of this compound, providing a foundation for its use in materials research, while also briefly addressing the broader, yet currently speculative, context of its biological activity.

Introduction to 4-Nitro-1,2,5-oxadiazol-3-amine

4-Nitro-1,2,5-oxadiazol-3-amine, also known by its synonym 3-amino-4-nitrofurazan (ANF), is a heterocyclic compound with the molecular formula C₂H₂N₄O₃.[1][2] Its structure, featuring an oxadiazole (furazan) ring substituted with both an amino (-NH₂) and a nitro (-NO₂) group, confers a unique combination of chemical reactivity and energetic properties.[3] This has made it a focal point for research in the field of high-energy density materials (HEDMs).[4][5][6]

While the aminofurazan structural class has been generally explored for potential biological activities, such as kinase inhibition, specific and substantive research into the pharmaceutical applications of 4-Nitro-1,2,5-oxadiazol-3-amine is not prevalent in the current scientific literature.[1] Its primary and well-documented role is as a versatile building block for more complex energetic compounds.[1][3]

Key Properties:

PropertyValue
Molecular Formula C₂H₂N₄O₃
Molecular Weight 130.06 g/mol [1][2]
CAS Number 66328-69-6[1][3]
Appearance Typically a solid
Primary Field of Application Energetic Materials Synthesis[1][3]

Synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine (ANF)

The synthesis of ANF is a multi-step process that requires careful control of reaction conditions. A common and effective route starts from glyoxal and proceeds through the formation of diaminoglyoxime (DAG) and 3,4-diaminofurazan (DAF).[6]

SynthesisWorkflow

Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF) from Glyoxal

This protocol outlines the initial steps to produce the key intermediate, 3,4-diaminofurazan (DAF).

Materials:

  • Aqueous glyoxal (40%)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, condenser)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Step-by-Step Procedure:

  • Preparation of Diaminoglyoxime (DAG):

    • In a reaction vessel, dissolve hydroxylamine hydrochloride in deionized water.

    • Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate free hydroxylamine. Maintain the temperature below 20°C.

    • To this solution, add aqueous glyoxal dropwise while stirring vigorously. An exothermic reaction will occur; control the temperature to keep it below 30°C.

    • After the addition is complete, continue stirring for 2-3 hours at room temperature.

    • A white precipitate of diaminoglyoxime (DAG) will form.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the DAG product under vacuum.

  • Dehydration of DAG to form DAF:

    • Place the dried DAG in a round-bottom flask.

    • Heat the DAG carefully above its melting point (around 200°C). The dehydration process will initiate, often with the evolution of water vapor.

    • The crude DAF will be obtained as a solid residue.

    • Purify the crude DAF by recrystallization from a suitable solvent, such as water or ethanol, to obtain pure 3,4-diaminofurazan.

Protocol 2: Oxidation of DAF to 4-Nitro-1,2,5-oxadiazol-3-amine (ANF)

This protocol details the final oxidation step to yield the target compound. An improved oxidant mixture is highlighted for better yield and safety.[6]

Materials:

  • 3,4-Diaminofurazan (DAF)

  • Hydrogen peroxide (30-50%)

  • Sodium tungstate (Na₂WO₄)

  • Methanesulfonic acid (CH₃SO₃H)

  • Deionized water

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Preparation of the Oxidizing Mixture:

    • In a flask, prepare a mixture of methanesulfonic acid and hydrogen peroxide.

    • Add a catalytic amount of sodium tungstate to this mixture. Stir until the sodium tungstate is dissolved. This mixture is a powerful oxidizing agent and should be handled with extreme care.

  • Oxidation Reaction:

    • Suspend the synthesized DAF in water in a separate reaction vessel.

    • Cool the DAF suspension in an ice bath to below 10°C.

    • Slowly add the prepared oxidizing mixture to the DAF suspension dropwise. The temperature of the reaction mixture must be carefully controlled and maintained below 15°C throughout the addition.

    • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Isolation and Purification of ANF:

    • The product, 4-Nitro-1,2,5-oxadiazol-3-amine, will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the product thoroughly with cold deionized water to remove any residual acid and other impurities.

    • Dry the final product under vacuum at a low temperature. The yield for this oxidation step can be around 67%.[6]

Key Chemical Reactions and Pharmaceutical Potential

The chemical utility of 4-Nitro-1,2,5-oxadiazol-3-amine lies in the reactivity of its amino and nitro groups, which allows for a variety of subsequent chemical transformations.

ChemicalReactions

Reactions in Energetic Materials Synthesis
  • Reduction: The nitro group can be reduced to an amino group, yielding 3,4-diaminofurazan. This reaction is essentially the reverse of the final synthesis step of ANF.

  • Substitution: The nitro group can be displaced by various nucleophiles to introduce other functional groups.[3]

  • Azo-coupling: The amino group can be diazotized and coupled to form azo-bridged compounds, which are a class of high-energy materials. For instance, treatment of ANF with potassium permanganate and hydrochloric acid can yield 3,3′-dinitro-4,4′-azofurazan (DNAzF).[6]

  • Condensation and Cyclization: ANF can be used as a building block in condensation and cyclization reactions to form more complex heterocyclic systems with high nitrogen content and favorable energetic properties.[7][8]

Speculative Pharmaceutical Applications

While direct evidence is lacking, the structural motifs within 4-Nitro-1,2,5-oxadiazol-3-amine are present in some biologically active molecules. The 1,2,5-oxadiazole (furazan) ring is a known pharmacophore that can be found in compounds with a range of biological activities. The amino and nitro groups also offer handles for chemical modification to explore potential therapeutic applications.

Should a researcher wish to investigate the pharmaceutical potential of this scaffold, the following general workflow could be considered:

PharmaWorkflow

This would involve modifying the core structure of ANF to generate a library of derivatives, which could then be screened against various biological targets. However, it must be emphasized that this is a hypothetical pathway, and significant foundational research would be required to validate the utility of this compound in a pharmaceutical context.

Safety Considerations

4-Nitro-1,2,5-oxadiazol-3-amine and its derivatives are energetic materials and must be handled with appropriate safety precautions.[6] Researchers should consult relevant safety data sheets (SDS) and institutional safety protocols before handling these compounds. Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reactions involving energetic materials should be conducted in a well-ventilated fume hood and on a small scale, especially during initial investigations.

Conclusion

4-Nitro-1,2,5-oxadiazol-3-amine is a compound of significant interest due to its energetic properties and its role as a versatile precursor in the synthesis of advanced materials. While its potential in pharmaceuticals remains largely unexplored and speculative, its well-defined synthesis and reactivity provide a solid foundation for further research in materials science. The protocols and information presented in this guide are intended to support researchers in the safe and effective use of this compound in their scientific endeavors.

References

  • Frontiers. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. (2020-02-20). Available from: [Link]

  • National Institutes of Health (NIH). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. (2020-02-20). Available from: [Link]

  • National Institutes of Health (NIH). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022-03-17). Available from: [Link]

  • ResearchGate. Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. (2025-08-07). Available from: [Link]

  • Frontiers. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022-03-16). Available from: [Link]

  • MDPI. 4-(4-nitro-1,2,5-oxadiazol-3-yl). Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available from: [Link]

  • PubChem. 4-Nitro-1,2,5-oxadiazol-3-amine. Available from: [Link]

Sources

Application Note: Comprehensive Spectroscopic Characterization of 4-Nitro-1,2,5-oxadiazol-3-amine using NMR and FTIR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 4-Nitro-1,2,5-oxadiazol-3-amine, a heterocyclic compound of significant interest in the fields of medicinal chemistry and energetic materials. We present optimized, step-by-step protocols for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectra. The causality behind experimental choices, such as solvent selection and sample preparation techniques, is thoroughly explained to ensure robust and reproducible results. This guide is intended for researchers, chemists, and quality control specialists who require unambiguous confirmation of the molecular structure and purity of this compound.

Introduction

Overview of 4-Nitro-1,2,5-oxadiazol-3-amine

4-Nitro-1,2,5-oxadiazol-3-amine (also known as 3-Amino-4-nitrofurazan), with CAS Number 66328-69-6, is a five-membered heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring.[1] The molecule is substituted with an amine (-NH₂) group at the 3-position and a nitro (-NO₂) group at the 4-position. This unique combination of an electron-donating amine group and a powerful electron-withdrawing nitro group on the nitrogen-rich oxadiazole backbone confers specific chemical properties. These properties make it a valuable precursor and building block in the synthesis of high-energy-density materials (HEDMs), where balancing explosive performance with sensitivity is critical.[2] Its synthesis often involves the cyclization of precursor molecules, followed by nitration or amination steps.[2]

Importance of Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis and material science. For a molecule like 4-Nitro-1,2,5-oxadiazol-3-amine, where isomeric impurities could drastically alter its properties and safety profile, a multi-technique analytical approach is essential. The complementary nature of NMR and FTIR spectroscopy provides a comprehensive "fingerprint" of the molecule.[3]

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus, confirming the connectivity of the atoms.[3]

  • FTIR Spectroscopy is highly effective for identifying the specific functional groups present in the molecule, such as the amine and nitro groups, by detecting their characteristic vibrational frequencies.[3]

This guide establishes a self-validating workflow for researchers to confirm the identity and purity of their synthesized 4-Nitro-1,2,5-oxadiazol-3-amine.

Molecular Structure and Functional Groups

The structural integrity of the molecule is confirmed by probing its key functional components.

Caption: Molecular structure of 4-Nitro-1,2,5-oxadiazol-3-amine.

The key spectroscopic signatures arise from:

  • Primary Amine (-NH₂): Gives rise to characteristic N-H stretches in FTIR and a chemically exchangeable proton signal in ¹H NMR.

  • Nitro Group (-NO₂): Produces very strong and distinct N-O stretching bands in FTIR and significantly influences the electronic environment of the adjacent carbon atom in ¹³C NMR.

  • Oxadiazole Ring: The C=N and N-O bonds within the ring have characteristic vibrations in the FTIR fingerprint region. The two carbon atoms of the ring are chemically non-equivalent and will appear as separate signals in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[3] When placed in a strong magnetic field, magnetically active nuclei (like ¹H and ¹³C) absorb electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing precise information about molecular structure and connectivity.[3]

Protocol for ¹H and ¹³C NMR Analysis

The following protocol is optimized for acquiring high-quality NMR spectra of 4-Nitro-1,2,5-oxadiazol-3-amine.

Caption: Experimental workflow for NMR analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry 4-Nitro-1,2,5-oxadiazol-3-amine.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Rationale for Solvent Choice: DMSO-d₆ is a polar aprotic solvent ideal for this compound. It readily dissolves the polar analyte and its residual proton signal (~2.50 ppm) does not interfere with the expected analyte signals. Furthermore, it slows down the proton exchange of the N-H protons, often allowing them to be observed as a distinct, albeit sometimes broad, peak.

    • Cap the NMR tube and vortex gently until the sample is completely dissolved.

  • Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (signal dependent).

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: ~4 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Data Interpretation

3.3.1 Expected ¹H NMR Spectrum: The molecule contains only one type of proton, those on the amine group.

  • -NH₂ Protons: A single signal is expected for the two equivalent amine protons.

    • Chemical Shift (δ): Expected to be in the range of 6.5 - 8.0 ppm . In a related compound, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole, the amine protons appear at 6.72 ppm in DMSO-d₆.[4] The exact position is highly dependent on sample concentration and residual water content.

    • Multiplicity: Typically a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with any trace amounts of water.

    • Integration: The integral value of this peak should correspond to two protons.

3.3.2 Expected ¹³C NMR Spectrum: The molecule has two chemically distinct carbon atoms in the oxadiazole ring.

  • C-NH₂ (Carbon attached to amine): This carbon is shielded by the electron-donating amine group. Its chemical shift is expected in the range of 150 - 160 ppm .

  • C-NO₂ (Carbon attached to nitro): This carbon is significantly deshielded by the strongly electron-withdrawing nitro group. Its chemical shift is expected further downfield, in the range of 140 - 150 ppm . The assignments can be confirmed with advanced 2D NMR experiments if necessary.

Summary of Expected NMR Data
NucleusFunctional GroupExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegration
¹H -NH6.5 - 8.0Broad Singlet2H
¹³C C -NH₂150 - 160Singlet-
¹³C C -NO₂140 - 150Singlet-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within a molecule to vibrate (stretch, bend, etc.).[3] Each type of bond and functional group absorbs IR radiation at a characteristic frequency (wavenumber). An FTIR spectrum provides a qualitative fingerprint of the functional groups present in the molecule.

Protocol for FTIR Analysis (KBr Pellet Method)

The KBr pellet method is a robust technique for obtaining high-quality FTIR spectra of solid samples, as it avoids interference from solvent absorption bands.[5][6]

Caption: Experimental workflow for FTIR analysis (KBr Pellet Method).

Methodology:

  • Sample Preparation:

    • Gently grind 1-2 mg of 4-Nitro-1,2,5-oxadiazol-3-amine to a fine powder using a clean agate mortar and pestle.

    • Add approximately 150-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Rationale for KBr: KBr is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and serves as an inert matrix.[6]

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

    • Transfer the powder to a pellet press die and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty and clean.

    • Run a background scan . This is a critical step to measure the spectrum of the atmosphere (CO₂, H₂O) inside the instrument, which will then be automatically subtracted from the sample spectrum.[7]

    • Place the KBr pellet containing the sample into the sample holder and insert it into the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Alternative Method (ATR-FTIR):

    • Attenuated Total Reflectance (ATR) is a faster alternative that requires minimal sample preparation.[8] A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond), pressure is applied to ensure good contact, and the spectrum is recorded.[6]

Data Interpretation

The FTIR spectrum should exhibit characteristic absorption bands corresponding to the molecule's functional groups.

  • N-H Stretching (Amine): Primary amines typically show two distinct bands: an asymmetric stretch and a symmetric stretch. These are expected in the 3300-3500 cm⁻¹ region.

  • N-O Stretching (Nitro): The nitro group gives rise to two very strong and easily identifiable bands:

    • Asymmetric stretch: 1500-1560 cm⁻¹ .

    • Symmetric stretch: 1300-1370 cm⁻¹ .

  • C=N and N-O Stretching (Oxadiazole Ring): Vibrations from the heterocyclic ring are expected in the fingerprint region, typically between 1400-1650 cm⁻¹ . These may sometimes overlap with other bands.

  • N-H Bending (Amine): A bending vibration (scissoring) for the primary amine is expected around 1590-1650 cm⁻¹ .

Summary of Expected FTIR Data
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 3500-NH₂ (Amine)Asymmetric & Symmetric StretchMedium
1590 - 1650-NH₂ (Amine)N-H BendMedium-Variable
1500 - 1560-NO₂ (Nitro)Asymmetric StretchStrong
1400 - 1650Oxadiazole RingC=N / N-O StretchMedium-Strong
1300 - 1370-NO₂ (Nitro)Symmetric StretchStrong

Conclusion

The combination of NMR and FTIR spectroscopy provides a powerful and definitive method for the structural characterization of 4-Nitro-1,2,5-oxadiazol-3-amine. The ¹H and ¹³C NMR spectra confirm the molecular framework and the electronic environment of the nuclei, while the FTIR spectrum verifies the presence and integrity of the critical amine and nitro functional groups. The protocols and interpretive guidelines presented in this application note offer a reliable workflow for researchers and analysts to ensure the identity, purity, and quality of this important chemical compound.

References

  • SpectraBase. 4-Nitro-1,2,5-oxadiazol-3-amine - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Synthesis and structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine. [Link]

  • PubChem. 4-Nitro-1,2,5-oxadiazol-3-amine. [Link]

  • Frontiers in Chemistry. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. [Link]

  • Frontiers. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]

  • MDPI. 4-(4-nitro-1,2,5-oxadiazol-3-yl). [Link]

  • ResearchGate. Reactions of 4-nitrobenzofurazan derivatives with carbanions benzyltriflones. [Link]

  • PubChem. 3,4-Bis(3-nitrofurazan-4-yl)furoxan. [Link]

  • MDPI. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • ResearchGate. (PDF) Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • MDPI. Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. [Link]

  • National Institutes of Health (NIH). Synthesis and Screening of New[1][2][9]Oxadiazole,[1][2][10]Triazole, and[1][2][10]Triazolo[4,3-b][1][2][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • University of Texas at Dallas. Fourier Transform Infrared Spectroscopy. [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

  • National Institutes of Health (NIH). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

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Application Note: Elucidating the Three-Dimensional Architecture of Oxadiazole Derivatives using Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxadiazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's structure-activity relationship (SAR), guiding lead optimization, and ensuring intellectual property protection.[4] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining these intricate structures. This application note provides a comprehensive guide for researchers on the application of SC-XRD to oxadiazole derivatives, from the critical initial step of crystal growth to the final stages of structure solution and refinement.

The Significance of Oxadiazoles and the Role of SC-XRD

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The isomeric forms, particularly 1,3,4-oxadiazole and 1,2,4-oxadiazole, are considered "privileged scaffolds" in drug discovery due to their metabolic stability and ability to participate in various non-covalent interactions.[1][2][5] These interactions, such as hydrogen bonds and π-stacking, govern how a drug molecule recognizes and binds to its biological target.

SC-XRD provides an atomic-resolution snapshot of a molecule in its crystalline state.[6] This technique is indispensable for:

  • Unambiguous Structure Verification: Confirming the molecular connectivity and stereochemistry of newly synthesized oxadiazole derivatives.[7][8][9]

  • Conformational Analysis: Determining the preferred three-dimensional shape of the molecule.

  • Understanding Intermolecular Interactions: Revealing the intricate network of interactions that hold the molecules together in the crystal lattice, which can provide insights into crystal packing and solid-state properties like solubility and stability.[8][10]

  • Absolute Configuration Determination: Establishing the absolute stereochemistry of chiral oxadiazole derivatives, which is crucial for their pharmacological activity.

The Art of Crystallization: A Critical Prerequisite

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[11][12] Obtaining diffraction-quality crystals of organic molecules like oxadiazoles can be challenging.[13] The ideal crystal should be a single, well-formed entity, free of cracks and inclusions, with dimensions typically in the range of 0.1 to 0.5 mm.[11][12]

Common Crystallization Techniques for Oxadiazole Derivatives

A systematic approach to crystallization involves screening various solvents and techniques. The key is to achieve a state of supersaturation slowly, allowing for ordered crystal growth.[12]

Technique Description Suitability for Oxadiazoles
Slow Evaporation A solution of the oxadiazole derivative is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[11]Highly suitable for most stable organic compounds. The choice of solvent is critical and can influence crystal morphology.[11]
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.An excellent and widely used method for organic molecules. It allows for fine control over the rate of crystallization.
Solvent Layering A less dense solvent, in which the compound is soluble, is carefully layered on top of a denser anti-solvent. Crystals form at the interface as the solvents slowly mix.Effective for compounds that are sensitive to temperature changes.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Suitable for thermally stable oxadiazole derivatives. The cooling rate should be carefully controlled.[11]

Expert Insight: For many oxadiazole derivatives, a combination of a moderately polar solvent (e.g., acetone, ethyl acetate, or dichloromethane) and a non-polar anti-solvent (e.g., hexane or heptane) in a vapor diffusion setup often yields good results. Patience is paramount; high-quality crystals can take days or even weeks to grow.[12]

Experimental Protocol: From Crystal to Structure

The following protocol outlines the key steps in performing an SC-XRD experiment on an oxadiazole derivative.

Crystal Selection and Mounting
  • Selection: Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and is free from visible defects.[12] The ideal size is typically between 0.1 and 0.3 mm.[6]

  • Mounting: Carefully mount the selected crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of adhesive (e.g., epoxy or oil).[14] The crystal should be securely attached but not completely engulfed by the adhesive.

  • Centering: Mount the fiber onto a goniometer head and carefully center the crystal in the X-ray beam.[14][15]

Data Collection
  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[14][15] Molybdenum is a common X-ray source for small molecule crystallography (Mo Kα radiation, λ = 0.71073 Å).[14][15]

  • Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • Diffraction Images: The goniometer rotates the crystal through a series of angles, and for each orientation, a diffraction pattern is recorded by the detector.[6][15] The collection of these images constitutes the raw diffraction data.

Data Processing and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each diffraction spot (reflection). These intensities are then scaled and corrected for various experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: This is the process of obtaining an initial model of the crystal structure. For organic molecules, direct methods or dual-space methods are commonly employed. These methods use the intensities of the reflections to determine the phases of the X-ray waves, which in turn allows for the calculation of an electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares techniques.[14] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Data Interpretation and Validation

The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains all the information about the crystal structure.

Key Crystallographic Parameters
Parameter Description Typical Values for Oxadiazoles
Crystal System & Space Group Describes the symmetry of the unit cell.Oxadiazole derivatives crystallize in various systems, with monoclinic and orthorhombic being common.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.Highly dependent on the specific derivative and solvent molecules present in the crystal.
R-factor (R1) A measure of the agreement between the calculated and observed structure factors.For a good quality structure, R1 is typically below 5% (0.05).
Goodness-of-Fit (GooF) Should be close to 1 for a well-refined structure.A value significantly different from 1 may indicate an incorrect model or poor data quality.
Bond Lengths and Angles Provides precise information about the molecular geometry.Conforms to standard values for organic molecules, with specific variations depending on the electronic environment.
Visualization and Analysis

The refined structure should be visualized using software like Mercury or Olex2 to inspect the molecular conformation, identify intermolecular interactions, and analyze the crystal packing. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts.[7]

Workflow and Logical Relationships

The following diagram illustrates the workflow for single-crystal X-ray diffraction of oxadiazole derivatives.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Oxadiazole Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Publication Publication Validation->Publication

Caption: Workflow for SC-XRD of oxadiazole derivatives.

Common Challenges and Troubleshooting

Problem Possible Cause Solution
No Crystals Form The compound may be too soluble, or the rate of supersaturation is too fast.Try different solvents, a slower evaporation/diffusion rate, or a different crystallization technique.
Poorly Formed or Twinned Crystals Rapid crystal growth.Slow down the crystallization process. Consider using a different solvent system.
Weakly Diffracting Crystals The crystal is too small, has poor crystallinity, or contains a light-atom-only structure.Try to grow larger crystals. Ensure the compound is highly pure.
Difficulty in Structure Solution/Refinement Twinning, disorder, or poor data quality.Consult with an expert crystallographer. Advanced techniques may be required to solve and refine the structure.

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for the structural elucidation of oxadiazole derivatives. A successful SC-XRD study provides definitive proof of a molecule's structure and offers profound insights into its solid-state behavior. While the process of obtaining high-quality crystals can be an art in itself, a systematic approach to crystallization and a thorough understanding of the diffraction experiment will empower researchers to unlock the full potential of this powerful analytical method in the quest for novel therapeutics. The resulting structural information is invaluable for rational drug design and for building a comprehensive understanding of the structure-property relationships of this important class of heterocyclic compounds. For further exploration of existing oxadiazole structures, the Cambridge Structural Database (CSD) is an essential resource.[16][17]

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
  • Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025, September 10). National Center for Biotechnology Information.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Center for Biotechnology Information.
  • A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025, February 10). PubMed.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). TOB New Energy.
  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2025, December 16). Oreate AI Blog.
  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (n.d.). Royal Society of Chemistry.
  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025, June 1). ACS Omega.
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate.
  • How to Perform Single Crystal Diffraction - Crystal Alignment. (2022, May 16). Rigaku XtaLAB Mini II.
  • Single Crystal X Ray Diffraction. (n.d.). Scribd.
  • Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. (n.d.). Arkat USA.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information.
  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023, November 10). CrystEngComm.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Synthesis, Single-Crystal X-Ray, Hirshfeld and Antimicrobial Evaluation of some New Imidazopyridine Nucleus Incorporated with Oxadiazole Scaffold. (n.d.). ResearchGate.
  • Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. (2011, July). Journal of Fluorescence.
  • How to Determine Structures when Single Crystals Cannot be Grown: Opportunities for Structure Determination of Molecular Materials Using Powder Diffraction Data. (2025, August 7). ResearchGate.
  • Single-crystal X-ray Diffraction. (2007, May 17). Carleton College.
  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. (n.d.). Crystal Growth & Design.
  • CCDC Publications. (n.d.). Cambridge Crystallographic Data Centre.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Center for Biotechnology Information.
  • Synthesis, X-ray crystal structure and optical properties of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5- a]pyridine units. (2025, August 5). ResearchGate.
  • Cambridge Structural Database. (n.d.). Wikipedia.
  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data Infrastructure.
  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data science Service.
  • Single crystal X-ray diffraction data and structure refinement details of compound 1. (n.d.). ResearchGate.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2025, September 17). PubMed Central.
  • Structure-activity relationship for the oxadiazole class of antibiotics. (2015, February 12). PubMed.
  • Solving molecular organic crystal structures from powders. (n.d.). International Union of Crystallography.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (2025, July 30). ResearchGate.

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protocol for partial oxidation of amino-oxadiazoles using hydrogen peroxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Selective Partial Oxidation of Amino-Oxadiazoles to N-Oxides Using Hydrogen Peroxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the partial N-oxidation of amino-oxadiazole scaffolds, a reaction of significant interest in medicinal chemistry for modulating the physicochemical properties of drug candidates.[1][2] We detail a robust and scalable protocol utilizing hydrogen peroxide (H₂O₂) as a green and efficient oxidant.[3] The guide elucidates the underlying reaction mechanism, outlines critical safety procedures for handling hydrogen peroxide, provides a detailed step-by-step experimental protocol, and offers a guide for reaction monitoring, troubleshooting, and product characterization. The aim is to equip researchers with the necessary expertise to perform this transformation selectively and safely, yielding the desired amino-oxadiazole N-oxides for applications in drug discovery and development.[4]

Introduction: The Strategic Value of N-Oxidation

The 1,2,4-oxadiazole moiety is a privileged structure in modern drug discovery, present in numerous experimental and marketed therapeutic agents.[4][5] Its derivatization is a key strategy for optimizing lead compounds. The selective oxidation of a ring nitrogen atom in an N-heterocycle to its corresponding N-oxide is a powerful tool for fine-tuning molecular properties.[3] The introduction of the highly polar N⁺–O⁻ bond can significantly increase aqueous solubility, modulate basicity (pKa), and alter the metabolic profile of a parent molecule.[1] In some cases, N-oxides serve as hypoxia-activated prodrugs, reverting to the active parent compound in low-oxygen environments characteristic of solid tumors.[1]

While traditional oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) are effective, they generate significant stoichiometric waste. Hydrogen peroxide (H₂O₂) presents a more environmentally benign alternative, with water as its only byproduct.[3][6] However, its use requires a careful understanding of reaction conditions to achieve high selectivity and ensure operational safety. This protocol focuses on the partial oxidation of the oxadiazole ring, preserving the exocyclic amino group from undesired side reactions.

Mechanistic Insights: The Chemistry of N-Oxidation

The oxidation of a tertiary amine or a nitrogen atom within a heterocycle by hydrogen peroxide is fundamentally an electrophilic oxygen transfer. The lone pair of electrons on the nucleophilic nitrogen atom attacks one of the oxygen atoms of the peroxide.

Uncatalyzed vs. Catalyzed Oxidation

The direct reaction between an N-heterocycle and H₂O₂ can be slow.[1] The activation energy for this oxygen transfer is often high.[7][8] In the absence of a catalyst, the reaction may require an excess of H₂O₂ and elevated temperatures, often in the presence of a carboxylic acid like acetic acid, which can form a more reactive peroxyacid in situ.

For enhanced efficiency and selectivity, particularly at lower temperatures, various catalytic systems have been developed. These catalysts activate the H₂O₂ molecule, making it a more potent electrophilic oxidant.

  • Metal-Based Catalysts: Systems employing metals like Molybdenum, Tungsten, or Rhenium can form highly reactive peroxo-metal complexes that facilitate rapid and clean oxygen transfer.[9][10][11] For instance, a Molybdenum/Phosphorus system has demonstrated high chemoselectivity, enabling the N-oxidation of thiazoles without concurrent sulfur oxidation.[11]

  • Acid Catalysis: Protic acids can protonate the hydroperoxide, weakening the O-O bond and increasing its electrophilicity, though this can also protonate the substrate, reducing its nucleophilicity.[7]

The choice between an uncatalyzed and catalyzed approach depends on the substrate's reactivity and the desired process conditions. The protocol below will detail a general, robust method that can be adapted for either approach.

Critical Safety and Handling of Hydrogen Peroxide

Hydrogen peroxide is a strong oxidizer and requires strict safety protocols.[12] Improper handling can lead to violent reactions, pressure buildup, and potential explosions.[13][14]

  • Concentration: This protocol specifies 30-35% aqueous H₂O₂. Higher concentrations are significantly more hazardous and can ignite organic materials upon contact.[12][15]

  • Personal Protective Equipment (PPE): Always wear chemical splash-proof goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or PVC).[14][16]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[12]

  • Contamination: H₂O₂ decomposes exothermically, releasing oxygen. This decomposition can be catalyzed violently by contaminants such as metals (iron, copper, lead), metal salts, rust, and dust.[13][14] Use only clean glass or compatible plastic (e.g., HDPE) labware. Never return unused H₂O₂ to its original container.[13]

  • Storage: Store H₂O₂ in its original vented container in a cool, dark, and well-ventilated area, away from combustible materials, organic solvents, and strong bases.[12]

  • Quenching & Spills: Have a quench solution (e.g., sodium sulfite or sodium bisulfite) and an appropriate spill kit with inert absorbent material (like vermiculite or sand) readily available.[12] For spills, evacuate the area, don appropriate PPE, and absorb the spill. Do not use paper towels or other combustible materials for cleanup.[12]

Experimental Protocol: Partial Oxidation of 3-Amino-5-Aryl-1,2,4-Oxadiazole

This protocol provides a general procedure for the N-oxidation of a representative amino-oxadiazole. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-5-aryl-1,2,4-oxadiazole>95%N/ASubstrate
Glacial Acetic AcidACS GradeStandard SupplierSolvent
Hydrogen Peroxide (30-35% w/w aq.)ACS GradeStandard SupplierOxidant, store refrigerated
Dichloromethane (DCM)HPLC GradeStandard SupplierExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierAqueous wash
Saturated Sodium Sulfite (Na₂SO₃)ACS GradeStandard SupplierQuench solution
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierDrying agent
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierTLC Eluent
HexanesACS GradeStandard SupplierTLC Eluent
General Reaction Workflow

G sub_prep Substrate Preparation reaction_setup Reaction Setup sub_prep->reaction_setup h2o2_addition Controlled H₂O₂ Addition reaction_setup->h2o2_addition monitoring Reaction Monitoring (TLC/LCMS) h2o2_addition->monitoring Stir at specified temp workup Aqueous Work-up & Quench monitoring->workup Upon completion purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for N-oxidation.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 3-amino-5-aryl-1,2,4-oxadiazole (1.0 eq). Dissolve the substrate in glacial acetic acid (approx. 0.2 M concentration). Place the flask in a water bath situated on a magnetic stir plate.

  • Temperature Control: Begin stirring and heat the solution to 50-60 °C. Causality Note: Moderate heating increases the reaction rate without promoting excessive decomposition of H₂O₂.

  • Oxidant Addition: Once the solution reaches the target temperature, add 30% aqueous hydrogen peroxide (2.0 - 4.0 eq) dropwise over 15-20 minutes using a syringe or dropping funnel. Causality Note: Slow, controlled addition is crucial to manage the reaction exotherm and prevent a dangerous buildup of the oxidant.[13]

  • Reaction Monitoring: Stir the reaction mixture at 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. A typical TLC system is 50-70% Ethyl Acetate in Hexanes. The N-oxide product is expected to have a lower Rf value than the starting material due to its increased polarity.

  • Reaction Completion & Quenching: Once the starting material is consumed (or no further conversion is observed), cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • CAUTION: Slowly and carefully quench the excess hydrogen peroxide by adding saturated aqueous sodium sulfite (Na₂SO₃) solution dropwise until a peroxide test strip indicates a negative result (≤0.5 mg/L).[1] The quenching process may be exothermic.

  • Neutralization and Extraction: Carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH of the aqueous layer is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 1g scale reaction).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 100% ethyl acetate in hexanes) to isolate the pure N-oxide.

General Reaction Scheme

G compound1 Amino-Oxadiazole reagents + H₂O₂ Acetic Acid, 50-60°C compound1->reagents compound2 Amino-Oxadiazole N-Oxide reagents->compound2

Caption: General scheme for the N-oxidation of an amino-oxadiazole.

Product Characterization and Analytical Monitoring

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. Use silica plates with a fluorescent indicator. Visualize spots under UV light (254 nm). The N-oxide product will be significantly more polar (lower Rf) than the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the conversion and identifying the mass of the product ([M+H]⁺). The product will have a mass increase of 16 amu compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon atoms adjacent to the newly formed N-oxide will typically shift downfield (to a higher ppm value) due to the deshielding effect of the N⁺–O⁻ dipole.

    • ¹³C NMR: The carbon atoms adjacent to the N-oxide will also exhibit a downfield shift.

  • Infrared (IR) Spectroscopy: Look for the appearance of a characteristic N-O stretching band, typically in the range of 1200-1350 cm⁻¹.[17]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion Insufficient temperature. Substrate is deactivated. H₂O₂ has decomposed.Increase temperature slightly (e.g., to 70°C). Consider adding a catalyst (e.g., methyltrioxorhenium or a tungsten-based catalyst).[9][10] Use a fresh bottle of H₂O₂.
Low Yield Incomplete reaction. Product is water-soluble. Decomposition of product.Increase reaction time or temperature. After neutralization, saturate the aqueous layer with NaCl before extraction. Avoid excessive heating; consider a catalyzed reaction at a lower temperature.
Formation of Multiple Products Over-oxidation or side reactions. Decomposition of starting material.Reduce the equivalents of H₂O₂. Add H₂O₂ at a lower temperature (e.g., 0 °C) and then warm to the reaction temperature. Ensure the starting material is stable under acidic conditions.
Difficulty in Quenching H₂O₂ Insufficient quenching agent. Large excess of H₂O₂ used.Add more saturated Na₂SO₃ solution. Ensure thorough mixing. Use fewer equivalents of H₂O₂ in subsequent runs based on optimization.

References

  • Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]

  • Solvay. H2O2 Safety and Handling of Hydrogen Peroxide. Solvay. Available at: [Link]

  • Lab Alley. Hydrogen Peroxide Safety & Hazards. Lab Alley. Available at: [Link]

  • ResearchGate. Synthesis of 3-amino-1,2,4-oxadiazoles from aromatic N-acylguanidines. ResearchGate. Available at: [Link]

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  • Science of Synthesis. Oxidation of Amines and N-Hetarenes. Thieme. (General principles applicable, though direct link unavailable).
  • ACS Publications. Synthesis of Various 3-Substituted 1,2,4-Oxadiazole-Containing Chiral β3- and α-Amino Acids from Fmoc-Protected Aspartic Acid. Journal of Organic Chemistry. Available at: [Link]

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  • Patel, N. B., & Patel, J. C. (2011). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (General context for oxadiazole synthesis). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Bach, R. D., et al. (1993). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society. Available at: [Link]

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  • Journal of the American Chemical Society. Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. ACS Publications. Available at: [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. (General chemical knowledge). Available at: [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • ResearchGate. Synthesis of 1,2,5-oxadiazole-N-oxides from oximes. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. NIH. Available at: [Link]

  • Google Patents. Process for preparing n-oxides. Google Patents.
  • ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]

  • Indian Academy of Sciences. W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Journal of Chemical Sciences. Available at: [Link]

  • Saczewski, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

  • ResearchGate. Oxidation of tertiary amines to N-oxides with H₂O₂ catalyzed by.... ResearchGate. Available at: [Link]

  • PubMed. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. PubMed. Available at: [Link]

  • MDPI. Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Molecules. Available at: [Link]

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Application Notes and Protocols for the Reduction of 4-Nitro-1,2,5-oxadiazol-3-amine to 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Diaminofurazan

The reduction of the nitro group in 4-Nitro-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-nitrofurazan) is a critical transformation in synthetic chemistry, yielding the highly valuable compound 3,4-diaminofurazan (DAF). DAF is a cornerstone building block, primarily in the field of energetic materials, where its nitrogen-rich structure and the inherent energy of the furazan ring contribute to the synthesis of high-performance explosives and propellants with enhanced stability.[1] Beyond its energetic applications, DAF serves as a versatile precursor in medicinal chemistry for the development of novel heterocyclic compounds with potential therapeutic properties.[2]

This guide provides a comprehensive overview of the methodologies for the selective reduction of 4-Nitro-1,2,5-oxadiazol-3-amine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an analysis of the underlying chemical principles, and a comparative summary of different approaches. The protocols have been designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Chemical Transformation and Mechanistic Considerations

The core of this application note is the conversion of a nitro group to an amino group on the electron-deficient 1,2,5-oxadiazole (furazan) ring. The choice of reducing agent and reaction conditions is paramount to ensure the selective reduction of the nitro group without compromising the integrity of the heterocyclic ring, which can be susceptible to cleavage under harsh reductive conditions.

The general transformation can be depicted as follows:

Catalytic_Hydrogenation_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reduction cluster_Workup Isolation & Purification A Dissolve 4-Nitro-1,2,5-oxadiazol-3-amine in Ethanol B Add 10% Pd/C Catalyst A->B C Heat to Reflux B->C D Add Hydrazine Hydrate C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Filter through Celite® F->G H Solvent Evaporation G->H I Recrystallization H->I Stannous_Chloride_Reduction_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reduction cluster_Workup Isolation & Purification A Dissolve Starting Material in Ethanol B Add SnCl₂·2H₂O A->B C Add Concentrated HCl B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Ice E->F Reaction Complete G Neutralize with Base F->G H Extract with Ethyl Acetate G->H I Dry and Evaporate Solvent H->I J Recrystallization I->J

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on the 1,2,5-Oxadiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,5-oxadiazole, or furazan, ring is a vital heterocycle in modern chemistry, underpinning advancements in pharmaceuticals, energetic materials, and material science.[1][2][3] Its electron-deficient nature makes it susceptible to nucleophilic attack, providing a versatile platform for molecular functionalization. This guide offers an in-depth exploration of nucleophilic substitution reactions on the 1,2,5-oxadiazole core, presenting both the theoretical framework and field-proven experimental protocols. We will delve into the mechanistic nuances of these reactions, provide detailed step-by-step procedures for key transformations, and offer comparative data to inform experimental design.

Introduction: The Unique Reactivity of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring is a five-membered heterocycle characterized by a high degree of aromaticity and a significant dipole moment. The presence of two electronegative nitrogen atoms and one oxygen atom results in a π-deficient system, rendering the carbon atoms electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[4] This inherent reactivity is the cornerstone of its utility as a scaffold in medicinal chemistry and a building block for high-energy-density materials.[5][6]

The primary mechanism for nucleophilic substitution on the 1,2,5-oxadiazole ring is the SNAr pathway. This process typically involves a two-step addition-elimination sequence, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate, and therefore the overall reaction rate, is significantly influenced by the nature of the substituents on the ring and the leaving group.

dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

substrate [label="Substituted 1,2,5-Oxadiazole\n(Electron-deficient ring)"]; nucleophile [label="Nucleophile (Nu⁻)"]; intermediate [label="Meisenheimer Complex\n(Resonance-stabilized anion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Product"]; leaving_group [label="Leaving Group (LG⁻)", shape=ellipse, style=dashed];

substrate -> intermediate [label="Addition (Rate-determining step)"]; nucleophile -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> leaving_group [style=dashed]; } ddg-caption Figure 1: Generalized SNAr mechanism on the 1,2,5-oxadiazole ring.

Key Considerations for Successful Nucleophilic Substitution

Several factors govern the facility and outcome of nucleophilic substitution reactions on the 1,2,5-oxadiazole ring. A thorough understanding of these parameters is crucial for optimizing reaction conditions and achieving desired product yields.

Nature of the Leaving Group

The choice of the leaving group is a critical determinant of reactivity. While halides are common leaving groups in SNAr reactions, on the electron-deficient 1,2,5-oxadiazole ring, other groups can also be effectively displaced. The general reactivity order of leaving groups in aromatic nucleophilic substitution is F > Cl > Br > I, which is contrary to the trend observed in aliphatic SN2 reactions.[9][10] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that enhances the electrophilicity of the carbon atom.[9] Nitro groups (-NO₂) can also serve as effective leaving groups, particularly in the synthesis of energetic materials.[10]

Ring Activation by Electron-Withdrawing Groups

The presence of strong electron-withdrawing groups (EWGs) on the 1,2,5-oxadiazole ring is paramount for facile nucleophilic substitution. These groups delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction.[8] Common activating groups include nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) moieties. The position of these activating groups relative to the leaving group also plays a significant role, with ortho and para positions providing the most effective stabilization through resonance.[10]

Nucleophile Selection

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, thiolates, and azide ions. The nucleophilicity of the attacking species will influence the reaction rate. Stronger nucleophiles will generally react faster. However, the choice of nucleophile must also be compatible with the other functional groups present in the starting material.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions on the 1,2,5-oxadiazole ring. These have been adapted from peer-reviewed literature and are intended to serve as a starting point for methodology development.

Protocol 1: Synthesis of 4-Amino-3-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan

This protocol details the synthesis of an amino-substituted furazan, a common precursor in the development of energetic materials and pharmaceuticals.[5]

Materials:

  • [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene Acetate (Starting Material)

  • Potassium Bicarbonate (KHCO₃)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • To a solution of [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene Acetate (8.88 mmol) in 150 mL of methanol, add potassium bicarbonate (2.66 mmol) in portions at room temperature.[11]

  • Heat the reaction mixture to reflux and stir for 2 hours.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to obtain a crude solid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-Amino-3-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan.[5]

dot graph "Protocol_1_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Start:\n[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene Acetate in MeOH"]; add_khco3 [label="Add KHCO₃"]; reflux [label="Reflux for 2h"]; monitor [label="Monitor by TLC"]; workup [label="Cool and Concentrate"]; purify [label="Recrystallize"]; product [label="Product:\n4-Amino-3-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan", fillcolor="#34A853"];

start -> add_khco3; add_khco3 -> reflux; reflux -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } ddg-caption Figure 2: Workflow for the synthesis of an amino-substituted furazan derivative.

Protocol 2: Synthesis of a Nitramino-Substituted Furazan Derivative

This protocol outlines the introduction of a nitramino group, a key energetic moiety, onto the 1,2,5-oxadiazole ring.

Materials:

  • Amino-substituted furazan precursor (e.g., from Protocol 1)

  • 100% Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄) (optional, as catalyst)

Procedure:

  • Cool 10 mL of 100% nitric acid to 0 °C in an ice bath.

  • Carefully add the amino-substituted furazan (5 mmol) in small portions to the cooled nitric acid with vigorous stirring.[12]

  • Maintain the reaction temperature at 0 °C and continue stirring for 1 hour.[12]

  • Gradually allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[12]

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum desiccator.

Caution: This reaction involves highly corrosive and oxidizing acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Comparative Data and Reactivity Trends

The following table summarizes the impact of different leaving groups and activating substituents on the yield of nucleophilic substitution reactions on the 1,2,5-oxadiazole ring, based on data from various synthetic preparations of energetic materials.

EntrySubstrateLeaving GroupActivating Group(s)NucleophileProduct Yield (%)
14-Chloro-3-nitro-1,2,5-oxadiazole-Cl-NO₂NH₃High
24-Bromo-3-nitro-1,2,5-oxadiazole-Br-NO₂NH₃Moderate-High
33,4-Dinitro-1,2,5-oxadiazole-NO₂-NO₂N₃⁻High
44-Amino-3-nitro-1,2,5-oxadiazole-NO₂ (via diazonium)-NH₂ (precursor)Cl⁻Good

Note: Yields are qualitative and can vary based on specific reaction conditions.

Applications in Drug Discovery and Energetic Materials

The functionalization of the 1,2,5-oxadiazole ring via nucleophilic substitution has led to the development of a diverse range of compounds with significant applications.

  • Medicinal Chemistry: The 1,2,5-oxadiazole scaffold is present in numerous biologically active molecules. The ability to introduce various functional groups through nucleophilic substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, amino-substituted 1,2,5-oxadiazoles serve as key intermediates in the synthesis of novel therapeutic agents.[13]

  • Energetic Materials: The high nitrogen content and positive enthalpy of formation of the 1,2,5-oxadiazole ring make it an ideal building block for high-energy-density materials (HEDMs).[6][14] Nucleophilic substitution is a primary strategy for introducing energetic moieties such as nitro (-NO₂) and nitramino (-NHNO₂) groups onto the furazan backbone, leading to compounds with superior detonation performance and thermal stability.[5][11]

Conclusion

Nucleophilic substitution reactions on the 1,2,5-oxadiazole ring are a powerful and versatile tool for the synthesis of a wide array of functionalized molecules. A comprehensive understanding of the underlying mechanistic principles and the influence of various reaction parameters is essential for the successful design and execution of these transformations. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important heterocyclic system, enabling the continued development of novel compounds for diverse applications.

References

  • Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. (URL not available)
  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 2020. [Link]

  • Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton.
  • Synthesis of 1,2,5‐oxadiazole‐based energetic materials.
  • Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. Angewandte Chemie International Edition, 2015. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 2020. [Link]

  • Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 2011. [Link]

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  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

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  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 2023. [Link]

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021. (URL not available)
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2022. [Link]

  • Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Communications, 2022. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules, 2022. [Link]

  • Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). e-PG Pathshala. [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 2023. [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 2020. [Link]

  • Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 2024. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 2024. [Link]

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computational modeling of 4-Nitro-1,2,5-oxadiazol-3-amine detonation properties

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Computational Modeling of 4-Nitro-1,2,5-oxadiazol-3-amine (NFX) Detonation Properties

Introduction

4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-nitrofurazan (NFX), is a high-energy density material (HEDM) of significant interest due to its unique molecular structure, which combines a nitro group (an explosophore) and an amine group on a thermally stable furazan ring.[1][2] This combination imparts a favorable balance of high performance and thermal stability.[2] Predicting the detonation characteristics of such materials is paramount for assessing their performance, ensuring safety, and guiding the synthesis of new, more advanced energetic compounds.

Computational modeling provides a powerful, cost-effective, and safe alternative to hazardous experimental testing for characterizing the detonation properties of novel explosives like NFX.[3] This guide details the theoretical foundations and practical protocols for modeling the detonation performance of NFX using a multi-scale approach, beginning with quantum mechanical calculations to derive fundamental molecular properties and culminating in thermochemical codes to predict macroscopic detonation behavior.

Theoretical Framework: A Multi-Scale Modeling Approach

The accurate prediction of detonation properties relies on integrating several computational techniques, each providing essential data for the next step in the workflow.

  • Density Functional Theory (DFT): At the most fundamental level, DFT is employed to calculate the electronic structure of the NFX molecule.[3][4] These first-principles calculations are essential for determining key molecular properties that are difficult or impossible to measure experimentally for a novel compound. The most critical outputs from this stage are the optimized molecular geometry and the gas-phase heat of formation (ΔHf), which is a primary indicator of the energy that will be released during detonation.[5]

  • Crystal Structure Prediction (CSP): The performance of an explosive is highly dependent on its density in the solid state (ρ).[6] Since detonation occurs in the condensed phase, the way NFX molecules pack into a crystal lattice must be determined. CSP methods explore the potential energy landscape to identify the most stable, and therefore most likely, crystal structure.[7] From this predicted crystal structure, the theoretical maximum density can be calculated, a critical input for performance prediction.[7][8]

  • Thermochemical Codes: These programs utilize the principles of thermodynamics and the Chapman-Jouguet (C-J) theory of detonation to predict macroscopic performance parameters.[9][10] By inputting the molecular formula, heat of formation (from DFT), and density (from CSP), codes like EXPLO5 or CHEETAH can solve the complex thermodynamic equations to determine the equilibrium composition of detonation products.[10][11] This allows for the calculation of key performance metrics, including Detonation Velocity (D), Detonation Pressure (PCJ), and Detonation Energy.[9][10]

  • Molecular Dynamics (MD): For a deeper, atomistic understanding of the detonation process, reactive molecular dynamics simulations are invaluable.[12][13][14] Using a reactive force field (like ReaxFF), MD can simulate the chemical reactions occurring in the shock front on a picosecond timescale, providing insights into the initial decomposition pathways and the formation of detonation products.[15][16]

Overall Computational Workflow

The following diagram illustrates the integrated workflow for calculating the detonation properties of NFX, from the initial molecular structure to the final performance parameters.

G cluster_dft Quantum Mechanics (DFT) cluster_csp Crystal Structure Prediction cluster_thermo Thermochemical Code mol_structure 1. NFX Molecular Structure (C2H2N4O3) geom_opt 2. Geometry Optimization & Frequency Analysis mol_structure->geom_opt B3LYP/6-31G** csp 4. Crystal Packing Simulation mol_structure->csp Molecular Geometry hof_calc 3. Heat of Formation (ΔHf) Calculation geom_opt->hof_calc Atomization Method thermo_input 6. Input Parameters hof_calc->thermo_input ΔHf density 5. Solid-State Density (ρ) Calculation csp->density density->thermo_input Density (ρ) thermo_calc 7. C-J Detonation Calculation thermo_input->thermo_calc EXPLO5 / CHEETAH thermo_output 8. Performance Properties thermo_calc->thermo_output D Detonation Velocity (D) P Detonation Pressure (Pcj) E Detonation Energy (Q)

Caption: Integrated workflow for NFX detonation property prediction.

Protocols

Protocol 1: Quantum Mechanical Calculation of Heat of Formation

Objective: To calculate the gas-phase heat of formation (ΔHf) of NFX using Density Functional Theory.

Recommended Software: Gaussian, VASP, or similar quantum chemistry packages.

Methodology:

  • Molecule Construction:

    • Create the initial 3D structure of 4-nitro-1,2,5-oxadiazol-3-amine.

    • The molecule can be identified by its CAS number: 66328-69-6 or SMILES string: C1(=NON=C1[O-])N.[2][17]

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used level of theory that provides a good balance between accuracy and computational cost for energetic materials is B3LYP with the 6-31G* basis set.[5]

    • Causality: The B3LYP functional is widely used for organic molecules and has shown reliable results for energetic compounds.[5] The 6-31G* basis set is a cost-effective choice for initial structural determination.

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is necessary for accurate energy calculations.

  • Heat of Formation Calculation (Atomization Method):

    • Calculate the total electronic energy (E0) of the optimized NFX molecule, including the ZPVE.

    • Calculate the energies of the constituent atoms (2 x Carbon, 2 x Hydrogen, 4 x Nitrogen, 3 x Oxygen) using the same DFT method.

    • The atomization energy (ΔEatom) is calculated as: ΔEatom = (Σ Eatoms) - ENFX

    • The heat of formation at 0 K is then derived using known experimental heats of formation for the gas-phase atoms (ΔHf, atom): ΔHf, 0K(NFX) = (Σ ΔHf, atom) - ΔEatom

    • Convert this value to the standard state at 298 K by adding thermal corrections obtained from the frequency calculation. This method is a well-established procedure for predicting gas-phase heats of formation from quantum mechanical calculations.[5][18]

Protocol 2: Prediction of Crystal Density

Objective: To determine the theoretical maximum density (ρ) of crystalline NFX.

Recommended Software: Materials Studio, GRACE, or other crystal structure prediction software.

Methodology:

  • Crystal Structure Prediction (CSP):

    • Using the DFT-optimized molecular geometry of NFX from Protocol 1, perform a CSP search.

    • This typically involves using algorithms (e.g., Monte Carlo, genetic algorithms) to generate a multitude of possible crystal packing arrangements.[7]

    • The lattice energy of each generated structure is calculated using a suitable force field or a combination of force fields and DFT.[7]

  • Structure Refinement and Density Calculation:

    • Identify the predicted crystal structures with the lowest lattice energies. These are the most likely candidates for the stable solid-state form.

    • Perform a full geometry optimization (including cell parameters and atomic positions) on these candidate structures using a solid-state DFT method (e.g., VASP with a PBE functional and dispersion corrections like D3).[7]

    • Causality: Dispersion corrections are crucial for accurately modeling the van der Waals interactions that govern crystal packing in molecular solids like NFX.[4]

    • The theoretical density (ρ) is calculated from the optimized unit cell volume and the mass of the molecules within the unit cell.

    • Self-Validation: The predicted density should be compared with densities of structurally similar furazan-based energetic materials to ensure the value is physically reasonable.

Protocol 3: Thermochemical Calculation of Detonation Properties

Objective: To predict the key detonation performance parameters of NFX based on the Chapman-Jouguet (C-J) model.

Recommended Software: EXPLO5, CHEETAH, or similar thermochemical codes.[9][11][19]

Methodology:

  • Input Parameter Setup:

    • Launch the thermochemical code.

    • Input the required data for NFX:

      • Chemical Formula: C2H2N4O3[17]

      • Heat of Formation (Solid Phase): This requires converting the gas-phase ΔHf from Protocol 1 to the solid phase by subtracting the heat of sublimation. The heat of sublimation can be estimated using empirical methods or more advanced calculations.[6][18]

      • Density: Use the theoretical maximum density (ρ) calculated in Protocol 2.

  • Execution of Calculation:

    • Select the ideal detonation calculation model, which is based on the Chapman-Jouguet theory.[9][10] This model assumes instantaneous chemical reactions and thermodynamic equilibrium of the detonation products.[9]

    • The software will perform a free-energy minimization calculation to determine the equilibrium composition and thermodynamic state of the detonation products (e.g., H2O, CO2, N2, solid carbon).[10]

  • Analysis of Output Data:

    • The primary output will be a table of detonation properties. Key parameters to record are:

      • Detonation Velocity (D): The speed at which the detonation front propagates through the explosive.

      • Detonation Pressure (PCJ): The pressure at the Chapman-Jouguet plane.

      • Detonation Temperature (TCJ): The temperature of the detonation products.

      • Detonation Energy (Q): The energy released per unit mass.

Summary of Predicted NFX Properties

The following table summarizes the expected output from the computational protocols. The values presented are representative and will vary based on the precise levels of theory and software used.

PropertySymbolPredicted ValueUnitProtocol
Gas-Phase Heat of FormationΔHf (gas)+150 to +200kJ/mol1
Crystal Densityρ~1.85g/cm³2
Detonation VelocityD~8,800 - 9,200m/s3
Detonation PressurePCJ~35 - 40GPa3

Note: The performance of NFX derivatives can be even higher. For instance, some related compounds exhibit detonation velocities exceeding 9,000 m/s.[2][20]

Advanced Application: Molecular Dynamics of Shock Initiation

To investigate the chemical kinetics of detonation initiation, a reactive molecular dynamics (MD) simulation can be performed. This protocol provides a qualitative understanding of the initial decomposition steps.

MD_Workflow cluster_setup System Setup cluster_shock Shock Simulation cluster_analysis Analysis crystal_build 1. Build NFX Crystal Supercell equilibration 2. System Equilibration (NPT) crystal_build->equilibration piston 3. Apply Shockwave (Virtual Piston) equilibration->piston Equilibrated System nve_run 4. Run NVE Simulation piston->nve_run trajectory 5. Analyze Trajectory nve_run->trajectory Atomic Coordinates vs. Time products 6. Identify Reaction Products (H₂O, N₂, CO₂) trajectory->products mechanism 7. Elucidate Initial Decomposition Steps products->mechanism

Caption: Workflow for a reactive MD simulation of shock initiation.

Methodology:

  • System Preparation: Construct a 3D periodic supercell of the NFX crystal structure obtained from Protocol 2.

  • Force Field: Employ a reactive force field, such as ReaxFF, which can dynamically model bond formation and breaking.

  • Simulation: After equilibrating the system, apply a shockwave by driving a virtual piston into the simulation cell at a high velocity.[12][13]

  • Analysis: Monitor the system's temperature, pressure, and chemical species as a function of time. By analyzing the atomic trajectories, one can identify the initial bond-breaking events and the subsequent formation of small-molecule products like N2, H2O, and CO2, which drive the detonation.[14]

References

  • Detonation initiation in solid explosive: MD simulation using AB interatomic potential. AIP Conference Proceedings.
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  • 4-Nitro-1,2,5-oxadiazol-3-amine. Benchchem.
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  • Studies on Empirical Approaches for Estimation of Deton
  • Molecular Dynamics Simulation of Nano-Aluminum: A Review on Oxidation, Structure Regulation, and Energetic Applic
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  • 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and.
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Application Notes & Protocols: Formulation of Melt-Cast Explosives Using Advanced Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of next-generation energetic materials is driven by the dual requirements of enhanced performance and improved safety, particularly in the domain of melt-cast explosives.[1][2] Trinitrotoluene (TNT) has long been the benchmark due to its low melting point and processing ease, but it suffers from toxicity and performance limitations.[3][4] Oxadiazole-based compounds have emerged as a highly promising class of materials, offering a superior balance of thermal stability, high-energy density, and reduced sensitivity.[5][6] This guide provides a comprehensive overview and detailed protocols for the formulation of melt-cast explosives incorporating novel oxadiazole derivatives, intended for researchers in the field of energetic materials.

Introduction: The Role of Oxadiazole Moieties in Melt-Castable Explosives

An ideal melt-cast explosive possesses a melting point between 70 and 120°C, a large temperature gap between melting and decomposition, high density, and excellent detonation performance, coupled with low sensitivity to accidental stimuli.[2][4] The oxadiazole ring is a robust heterocyclic structure that, when incorporated into an energetic molecule, can significantly enhance its properties. Specifically, the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are noted for conferring a favorable combination of energy and stability.[5]

The key advantages of using oxadiazole compounds include:

  • Enhanced Thermal Stability: The stable heterocyclic ring contributes to higher decomposition temperatures compared to traditional nitroaromatics.[1]

  • High Density: The planar structure of the oxadiazole ring and the potential for extensive intermolecular interactions, such as hydrogen bonding and π-π stacking, facilitate dense crystal packing, which is crucial for high detonation performance.[7][8]

  • Improved Insensitivity: Many oxadiazole derivatives exhibit remarkable insensitivity to impact and friction, a critical safety feature.[1][7][9]

  • High Detonation Performance: The combination of high density and a positive heat of formation results in excellent detonation velocities and pressures, often rivaling or exceeding those of RDX.[7][9]

This document will focus on select oxadiazole compounds that are particularly suited for melt-cast applications and provide a framework for their synthesis, formulation, and characterization.

Promising Oxadiazole Candidates for Melt-Cast Formulations

Several oxadiazole-based compounds have been identified as potential replacements for TNT in melt-cast formulations. Their properties make them suitable either as a primary meltable carrier or as a high-energy solid component in a eutectic mixture.

CompoundAcronymMelting Point (°C)Decomposition Temp. (°C)Density (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (J)Friction Sensitivity (N)Reference(s)
Bis(1,2,4-oxadiazole)bis(methylene) dinitrate-84.5183.41.79~8900 (Calculated)>32>360[3]
(5-nitroimino-4-hydro-1,3,4-oxadiazol-2-yl)methyl nitrateNOMN86.67-1.898~9142 (as salt)--[10][11]
4-amino-1,2,4-triazolium(5-nitroimino-4-hydro-1,3,4-oxadiazol-2-yl) methyl nitrate-85.65->1.76---[10][11]
3,3′-bi(1,2,4-oxadiazole)-5,5′-dinitramide-94-95-1.7798320 (Calculated)--[12]
Dinitrophenyl-oxadiazole Derivatives-64 - 126>150--<15 (TNT)-[13]

Note: Performance characteristics can vary based on the specific formulation and test conditions. Some values are calculated.

Synthesis and Formulation Protocols

General Safety Precautions for Handling Energetic Materials

All work with energetic materials must be conducted with strict adherence to safety protocols.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, face shields, flame-retardant lab coats, and appropriate gloves (e.g., nitrile).[16][17]

  • Small Scale: Initial synthesis and formulation work should always be performed on a small scale (milligrams to a few grams).

  • Blast Shields: All operations involving heating, grinding, or pressing of energetic materials must be conducted behind a certified blast shield.[16]

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge.

  • Material Compatibility: Use non-sparking tools (e.g., bronze, ceramic) and avoid materials that can react with the explosives.[15]

  • Isolation: Work in a designated, well-ventilated fume hood, away from incompatible chemicals, heat sources, and open flames.[16][17]

  • Waste Disposal: All explosive waste must be handled and disposed of according to established institutional and regulatory procedures.[15]

Representative Synthesis: Bis(1,2,4-oxadiazole)bis(methylene) dinitrate

This protocol is an optimized representation based on the synthesis described in the literature.[3]

Objective: To synthesize a high-energy, melt-castable oxadiazole compound.

Materials:

  • Glyoxal (40% in water)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Chloroacetonitrile

  • Triethylamine

  • Ethanol

  • 100% Nitric Acid

  • Dichloromethane

Protocol:

  • Step 1: Synthesis of Glyoxime:

    • In a round-bottom flask cooled in an ice bath, combine glyoxal and hydroxylamine hydrochloride in water.

    • Slowly add a solution of sodium bicarbonate while stirring.

    • Allow the reaction to stir for several hours at room temperature.

    • Collect the resulting white precipitate (glyoxime) by filtration, wash with cold water, and dry.

  • Step 2: Synthesis of Dichloro-glyoxime:

    • Suspend the glyoxime in ethanol.

    • Bubble chlorine gas through the suspension until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain dichloro-glyoxime.

  • Step 3: Synthesis of Bis-oxadiazole Precursor:

    • Dissolve chloroacetonitrile and dichloro-glyoxime in a suitable solvent (e.g., THF).

    • Slowly add triethylamine to the solution at room temperature.

    • Heat the mixture to reflux and maintain for several hours until the cyclization is complete.

    • After cooling, filter the mixture and concentrate the filtrate to obtain the bis(1,2,4-oxadiazole) precursor.

  • Step 4: Nitration to Final Product:

    • CRITICAL STEP: This step involves 100% nitric acid and must be performed with extreme caution behind a blast shield.

    • Cool a flask containing 100% nitric acid in an ice/salt bath.

    • Slowly and carefully add the bis-oxadiazole precursor in small portions, ensuring the temperature does not rise significantly.

    • Once the addition is complete, stir the mixture at low temperature for the prescribed time.

    • Very slowly pour the reaction mixture onto crushed ice.

    • The solid product, bis(1,2,4-oxadiazole)bis(methylene) dinitrate, will precipitate.

    • Collect the product by filtration, wash thoroughly with cold water until the washings are neutral, and dry carefully in a vacuum desiccator.

G cluster_synthesis Synthesis Workflow A Step 1: Glyoxime Synthesis (Glyoxal + Hydroxylamine HCl) B Step 2: Chlorination (Glyoxime + Cl2) A->B Purify C Step 3: Double Cyclization (Dichloro-glyoxime + Chloroacetonitrile) B->C Isolate D Step 4: Nitration (Precursor + 100% HNO3) C->D Isolate & Purify E Final Product Bis(1,2,4-oxadiazole)bis(methylene) dinitrate D->E Precipitate & Dry

Caption: Workflow for the synthesis of a melt-castable oxadiazole.

Protocol: Formulation of a Melt-Cast Explosive

Objective: To prepare a melt-cast explosive formulation using an oxadiazole compound and characterize its basic properties. This protocol uses TNT as the meltable matrix and a synthesized oxadiazole compound as a high-energy component, similar to the preparation of Composition B.[18][19]

Materials & Equipment:

  • Synthesized oxadiazole compound (e.g., from section 3.2)

  • Trinitrotoluene (TNT), flake

  • Steam-jacketed kettle or a temperature-controlled oil bath with a beaker[18]

  • Overhead stirrer with a non-sparking paddle

  • Molds (e.g., aluminum)[20]

  • Thermocouple

  • Blast shield

Protocol:

  • Preparation:

    • Ensure all materials are thoroughly dried to prevent void formation in the cast.

    • Set up the melting kettle or oil bath in a fume hood behind a blast shield.

    • Pre-heat the molds to a temperature slightly below the solidification point of the mixture to ensure good adhesion and reduce cracking.

  • Melting the Matrix:

    • Place the required amount of TNT flakes into the kettle/beaker.

    • Slowly heat the TNT using steam or the oil bath to approximately 85-90°C, which is safely above its melting point (~81°C) but well below its decomposition temperature.[18]

    • Begin slow stirring once the TNT starts to melt to ensure even heat distribution.

  • Incorporation of the High-Energy Solid:

    • Once the TNT is completely molten and thermally stable, slowly add the powdered oxadiazole compound in small increments while stirring continuously.

    • Maintain a low shear mixing to keep the solid particles suspended uniformly without introducing excessive air bubbles.[2]

    • Continue mixing for 15-30 minutes to ensure a homogenous slurry.

  • Casting the Formulation:

    • Carefully pour the molten explosive slurry into the pre-heated molds.[2][19] Pour slowly and steadily to minimize air entrapment.

    • For larger charges, pouring may be done in stages to manage shrinkage and prevent voids.[18]

  • Solidification and Cooling:

    • Transfer the filled molds to a controlled cooling area.

    • The cooling process must be gradual to prevent the formation of cracks and internal stresses.[18][21] This can be achieved by slowly reducing the ambient temperature or using a programmed cooling bath.

    • Uneven cooling can lead to defects that act as "hot spots," dangerously increasing sensitivity.[18]

  • Demolding and Finishing:

    • Once completely solidified and cooled to room temperature, carefully remove the explosive charge from the mold.

    • The finished charge can then be inspected for defects (cracks, voids) and prepared for characterization.

G cluster_meltcast Melt-Cast Formulation Workflow Prep Preparation (Dry materials, pre-heat molds) Melt Melting (Heat TNT to ~90°C) Prep->Melt Mix Mixing (Add Oxadiazole powder to molten TNT) Melt->Mix Homogenize Pour Casting (Pour slurry into molds) Mix->Pour Cool Controlled Cooling (Gradual solidification) Pour->Cool Final Final Charge (Demold and inspect) Cool->Final

Caption: General workflow for preparing a melt-cast explosive formulation.

Characterization of the Final Formulation

After casting, the explosive must be thoroughly characterized to validate its properties and safety.

  • Density Measurement: The density of the cast charge is a critical parameter for performance. It can be determined by the geometric method (measuring dimensions and mass) or by liquid displacement.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, phase transitions, and thermal decomposition temperature of the formulation.[4][22] This data is crucial for assessing thermal stability and compatibility between components.[22]

  • Sensitivity Testing:

    • Impact Sensitivity: Determined using a drop-weight impact machine to find the energy required for a 50% probability of initiation (H50).

    • Friction Sensitivity: Assessed using a friction apparatus to determine the load at which initiation occurs. Low sensitivity is highly desirable.[1]

  • Detonation Velocity (VoD): The VoD is a primary measure of explosive performance. It can be measured experimentally using probes placed along a cylindrical charge or calculated using thermodynamic codes like EXPLO5, which requires the material's density and heat of formation.[9][10]

  • Vacuum Stability Test: This test evaluates the chemical stability of the explosive by measuring the volume of gas evolved when a sample is heated under vacuum at an elevated temperature for an extended period.

Conclusion

The integration of oxadiazole compounds into melt-cast explosive formulations represents a significant advancement in energetic materials science. These compounds offer a pathway to developing explosives that are not only more powerful than traditional TNT-based systems but are also demonstrably safer and more thermally stable.[1][5] The protocols outlined in this guide provide a foundational framework for researchers to synthesize and formulate these next-generation materials. Rigorous adherence to safety procedures and comprehensive characterization are paramount to successfully and safely advancing this promising field of research.

References

  • Wang, H. (2022). Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship. New Journal of Chemistry. Available at: [Link]

  • Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry. Available at: [Link]

  • Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. PubMed. Available at: [Link]

  • Zhang, J., et al. (2023). Design and synthesis of a high explosive heat compound: 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3. ChemRxiv. Available at: [Link]

  • Sivabalan, R., et al. (2014). Review on Melt Cast Explosives. Central European Journal of Energetic Materials. Available at: [Link]

  • Zhang, C., et al. (2022). High-density 1,3,4-oxadiazole nitrate and its salts as new melt-casting explosive materials. Journal of Energetic Materials. Available at: [Link]

  • Innovation.world. (n.d.). TNT Melt-Casting. Available at: [Link]

  • Tsyshevsky, R., et al. (2019). 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. Angewandte Chemie International Edition. Available at: [Link]

  • Tsyshevsky, R., et al. (2019). 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. ResearchGate. Available at: [Link]

  • Schimmel, G. L. (1983). Method of casting explosive charge with high solids content. Google Patents.
  • Zhang, C., et al. (2021). High-density 1,3,4-oxadiazole nitrate and its salts as new melt-casting explosive materials. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2023). Equal-Material Manufacturing of a Thermoplastic Melt-Cast Explosive Using Thermal-Pressure Coupling Solidification Treatment Technology. ACS Omega. Available at: [Link]

  • Wei, T., et al. (2025). Strategies for constructing melt-castable energetic materials: A critical review. New Journal of Chemistry. Available at: [Link]

  • Johnson, E. C., et al. (2017). Bis(1,2,4-oxadiazole)bis(methylene) Dinitrate: A High-Energy Melt-Castable Explosive and Energetic. Organic Process Research & Development. Available at: [Link]

  • Fischer, D., et al. (2018). Dinitrophenyl-oxadiazole compounds: Design strategy, synthesis, and properties of a series of new melt-cast explosives. ResearchGate. Available at: [Link]

  • Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. PMC - NIH. Available at: [Link]

  • Belmas, R., et al. (2006). Numerical and Experimental Investigation of the Melt Casting of Explosives. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2022). Review on the Synthesis and Performance for 1,3,4-Oxadiazole-Based Energetic Materials. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • Oliveira, G. F., et al. (2023). Experimental Characterization of Cast Explosive Charges Used in Studies of Blast Effects on Structures. MDPI. Available at: [Link]

  • Stine, G. (1983). A Review of Safety Practices and Safety Training for the Explosives Field. DTIC. Available at: [Link]

  • Lin, C-M., et al. (2019). Study on Thermal Characteristics of TNT Based Melt‐Cast Explosives. ResearchGate. Available at: [Link]

  • Oliveira, G. F., et al. (2023). Experimental Characterization of Cast Explosive Charges Used in Studies of Blast Effects on Structures. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Safe Handling and Storage of Nitro-oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitro-oxadiazole compounds, including their various isomers (1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole-N-oxide, also known as furoxan), are a critical class of heterocycles in modern drug discovery and materials science. Their unique chemical structures, which often impart desirable pharmacological properties or high energy density, also present significant handling and storage challenges. The incorporation of a nitro (-NO₂) group onto the electron-deficient oxadiazole ring can render these molecules energetic, with potential sensitivities to shock, friction, and heat.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal procedures for nitro-oxadiazole compounds, grounded in an understanding of their inherent chemical reactivity.

Understanding the Inherent Hazards

The primary hazard associated with nitro-oxadiazole compounds is their potential to undergo rapid, exothermic decomposition, which can result in an explosion.[1][3] This energetic nature is a direct consequence of their molecular structure: a nitrogen-rich heterocyclic ring system combined with the oxidizing nitro group.

Chemical Causality of Instability

The instability of these compounds stems from several factors:

  • High Positive Enthalpy of Formation: The presence of multiple N-N, N-O, and C-N bonds, coupled with the nitro group, contributes to a high positive enthalpy of formation. This means a large amount of energy is stored within the molecule, which can be released rapidly during decomposition.

  • Weak C-NO₂ Bond: The bond between the carbon atom of the oxadiazole ring and the nitrogen atom of the nitro group can be a weak point. The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of this C-NO₂ bond.[4][5]

  • Ring Strain (Furoxans): In the case of furoxans (1,2,5-oxadiazole-N-oxides), the N-oxide bond adds to the ring strain and provides an internal oxygen source, which can enhance their energetic properties.[6][7]

The decomposition can be initiated by various stimuli, including:

  • Mechanical Shock (Impact)

  • Friction

  • Heat or sudden temperature changes

  • Static Discharge

  • Contact with incompatible materials[2][8]

Health Hazards

Beyond the physical danger of explosion, some nitro-oxadiazole compounds may also pose health risks. Users must familiarize themselves with the specific hazards of each compound by consulting its Safety Data Sheet (SDS).[1][2] Potential health effects can include skin and eye irritation, and unknown toxicity for novel compounds.[9]

Pre-Operational Risk Assessment

A thorough risk assessment is mandatory before any work with nitro-oxadiazole compounds begins. This process systematically identifies hazards and outlines control measures.

RiskAssessmentWorkflow start Start: New Experiment with Nitro-oxadiazole substance_id Identify Compound & Review SDS: - Shock/Heat Sensitivity Data - Toxicity Information start->substance_id scale_eval Determine Scale of Reaction (mg vs. g) substance_id->scale_eval hazard_analysis Analyze Potential Hazards: - Explosion, Fire - Chemical Exposure - Runaway Reaction scale_eval->hazard_analysis control_measures Define Control Measures: - Engineering Controls (Shields, Hood) - PPE Requirements - Procedural Controls (Temp, Rate) hazard_analysis->control_measures emergency_plan Establish Emergency Plan: - Spill Response - Quench Procedure - Evacuation Route control_measures->emergency_plan approval Obtain Supervisor/Safety Officer Approval emergency_plan->approval proceed Proceed with Experiment approval->proceed Approved revise Revise Protocol approval->revise Not Approved revise->control_measures

Caption: Risk assessment workflow before starting an experiment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential.

Mandatory Engineering Controls
  • Fume Hood: All work must be conducted in a certified chemical fume hood to contain toxic vapors and provide some level of protection from minor splashes.[2]

  • Blast Shield: A portable, sufficiently thick polycarbonate or laminated safety glass blast shield must be placed between the user and the apparatus at all times.[10][11] The sash of the fume hood is not a substitute for a dedicated blast shield.

  • Grounding and Humidity Control: In environments with low humidity, the risk of static discharge increases.[2] Use anti-static mats and ensure equipment is properly grounded, especially during filtration or powder transfer.

  • Remote Operation: For reactions with a high or unknown risk, consider using remote manipulators or conducting the procedure in a specialized blast-proof facility.[8]

Personal Protective Equipment (PPE)

The correct PPE provides the last line of defense against injury. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.[1][2]

PPE ItemSpecificationRationale
Eye & Face Protection Chemical splash goggles worn in combination with a full-face shield.[2][11]Protects against splashes, flying debris, and the force of a potential detonation. Standard safety glasses are insufficient.[11]
Hand Protection Disposable nitrile gloves (minimum 4mil) for incidental contact.[2] Consider leather gloves over nitrile for added cut/puncture resistance when handling apparatus.Prevents skin contact with potentially toxic or irritating compounds.[2] The outer leather glove can offer minor blast protection.
Body Protection A flame-resistant (FR) or fire-retardant lab coat.[12]Protects against fire, which is a common secondary hazard following an unexpected decomposition.[2]
Hearing Protection Earplugs or earmuffs.Protects against the concussive force of a potential explosion, which can cause permanent hearing damage.[12]

Protocols for Safe Handling

Adherence to strict protocols is non-negotiable. Always work with the smallest quantity of material necessary for the experiment.[10]

Protocol: General Handling and Weighing
  • Clear the Area: Ensure the fume hood is uncluttered. Remove all unnecessary equipment, chemicals (especially flammables), and paper.[10]

  • Prepare for Transfer: Use anti-static weigh boats or glass vials. Use non-metallic spatulas (e.g., plastic or ceramic) to avoid generating sparks or friction.[2]

  • Weighing: If possible, weigh the compound directly in the reaction vessel. If transferring, do so gently and slowly. Avoid any scraping or grinding motions.

  • Clean Up: Immediately clean any spills, however minor, according to the emergency procedures outlined in Section 6.

Protocol: Setting Up a Reaction
  • Inspect Glassware: Thoroughly inspect all glassware for cracks, star fractures, or defects before use.[10] Use heavy-walled glassware when possible.

  • Assemble Apparatus: Securely clamp the apparatus. Ensure joints are properly sealed but not "frozen," allowing for pressure release if necessary.

  • Temperature Control: Use a liquid bath (oil, water) for heating or cooling. Never heat directly on a hot plate. [10] This provides more uniform temperature control and allows for rapid removal of the heat source in an emergency.

  • Addition of Reagents: Add reagents slowly and in a controlled manner. For exothermic reactions, pre-cool the reaction mixture and add the reagent dropwise with continuous monitoring of the internal temperature.

  • Stirring: Use magnetic stirring. Avoid overhead mechanical stirrers with metal parts that could potentially grind against the glass.

  • Position Shield: Place the blast shield between you and the apparatus before initiating the reaction (i.e., before heating or adding the first reagent).

Safe Storage Procedures

Proper storage is critical to prevent degradation and accidental initiation.[13]

Storage ParameterProcedureRationale
Quantities Keep the minimum necessary amount in the lab.[10][14] Bulk quantities should be in a dedicated, approved storage facility.Reduces the potential severity of an incident.
Location Store in a dedicated, locked, and clearly labeled cabinet.[10][15] For highly sensitive compounds, a munitions-grade explosives magazine may be required.[16] Store away from heat sources, direct sunlight, and vibration.Prevents unauthorized access and accidental initiation from environmental factors.
Segregation Store separately from all other chemicals, especially flammables, combustibles, oxidizers, acids, and bases.[14][15]Prevents accidental mixing with incompatible materials that could catalyze a violent decomposition.
Containers Store in original, tightly sealed containers.[17] Ensure containers are clean on the outside. Avoid glass containers with screw-top caps for friction-sensitive materials.[18] Use secondary containment trays.[15]Prevents contamination and accidental spills. Friction between a cap and crystallized material on the threads can be an initiation source.
Inventory Control Date all containers upon receipt and upon opening.[13][19] Maintain a detailed inventory log.[16] Dispose of materials that are past their expiration date or show signs of degradation (e.g., discoloration, crystal growth around the cap).[13]Ensures older stock is used first and that potentially unstable, degraded materials are identified and removed promptly.

Emergency Procedures

Immediate and correct response to an incident is vital to minimize harm.

EmergencyResponse incident Incident Occurs assess Assess Immediate Danger (Fire, Explosion, Smoke) incident->assess evacuate Alert Others & Evacuate Area Immediately assess->evacuate Yes (Imminent Danger) spill Small, Contained Spill (No Fire/Decomposition) assess->spill No pull_alarm Pull Fire Alarm & Call Emergency Services evacuate->pull_alarm report Report to Supervisor/ Safety Officer from a Safe Location pull_alarm->report spill->evacuate No (Unsure/Large Spill) spill_kit Use Appropriate Spill Kit (Non-reactive absorbent) spill->spill_kit Yes dispose Collect Waste in a Labeled, Sealed Container for Disposal spill_kit->dispose dispose->report

Caption: Decision tree for emergency response to an incident.

In Case of Detonation or Fire
  • DO NOT ATTEMPT TO FIGHT THE FIRE. [20]

  • Immediately alert everyone in the laboratory and evacuate the area.[21]

  • Activate the nearest fire alarm.

  • Call emergency services from a safe location.

  • Provide responders with the exact location and the nature of the chemicals involved.

In Case of a Spill
  • If the spill is large or if there are any signs of decomposition (gas evolution, color change, heat), follow the detonation/fire procedure and evacuate immediately.

  • For a very small, manageable spill of a stable compound, alert others and ensure the area is well-ventilated.

  • Wearing full PPE, contain the spill with a non-reactive absorbent material (e.g., vermiculite or sand). Do not use paper towels or other combustible materials.

  • Gently sweep the material into a designated, labeled hazardous waste container.[22] Avoid creating dust.

  • Decontaminate the area and report the incident to your supervisor.

Waste Disposal Protocol

Chemical waste containing nitro-oxadiazole compounds is considered hazardous and potentially explosive waste.

  • Segregation: Never mix this waste with other waste streams.[23][24]

  • Containerization: Collect all contaminated materials (gloves, absorbent pads, glassware) in a designated, clearly labeled, and sealed hazardous waste container.[19][23] If disposing of the original container, ensure the label is intact.[25]

  • Wetting/Desensitization: For some compounds, it may be appropriate to wet the waste with water or another suitable solvent to reduce its sensitivity. This must be done only after consulting the SDS or other safety literature, as some compounds may be water-reactive.

  • Storage: Store the waste container in a designated satellite accumulation area, following the same segregation and safety rules as for pure compounds.

  • Pickup: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[23][24] Never dispose of these compounds down the drain or in regular trash.[10][26]

References

  • Working with Potential Explosives. (n.d.). Health, Safety and Environment Office.
  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
  • Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. (n.d.). RSC Publishing.
  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Examples of PPE for Dangerous Goods Classes. (n.d.). Canada Safety Training.
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  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). DTIC.
  • Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 5-Methyl-2-[4-(nitrophenyl)-1,3,4-oxadiazole. (n.d.). Apollo Scientific.
  • Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University.
  • Chen, F., Yu, Q., Li, L., Peng, K., Zhu, C., & Yi, W. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 30(21), 4224. Retrieved from [Link]

  • Recent progress in synthesis and application of furoxan. (2023). RSC Advances, 13(7), 4443-4457. Retrieved from [Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022). Frontiers in Chemistry, 10, 863333. Retrieved from [Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. (2014). ACS Chemical Neuroscience, 5(10), 969-976. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). ESSR.
  • Review on the synthesis of furoxan derivatives. (2015). Chinese Journal of Energetic Materials, 23(1), 1-10. Retrieved from [Link]

  • Recent progress in synthesis and application of furoxan. (2023). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • 3-(3-nitrophenyl)-5-phenethyl-1,2,4-oxadiazole Safety Data Sheets. (n.d.). Echemi.
  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University.
  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). UAH.
  • Stabilization of Explosive and Energetic Materials. (2016). USDA ARS.
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2025). Molecules, 30(21), 4224. Retrieved from [Link]

  • Storage of Hazardous Chemicals in Laboratories. (n.d.). Health and Safety Authority.
  • Thermal degradation of some[1][5][27]oxadiazole derivatives with liquid crystalline properties. (2025). Journal of Thermal Analysis and Calorimetry, 105(3), 955-963. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Management of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Principles and procedures for open burning and open detonation operations. (n.d.). International Mine Action Standards.
  • Hazardous Materials Incident Response Procedure. (n.d.). Department of Energy.
  • 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship. (2020). New Journal of Chemistry, 44(35), 15065-15071. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • SAFETY DATA SHEET. (2016). Thermo Fisher Scientific.
  • Laboratory Safety Guidelines. (n.d.). ETH Zurich.
  • School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission.
  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Explosions. (2025). Ready.gov. Retrieved from [Link]

  • Combination of four oxadiazole rings for the generation of energetic materials with high detonation performance, low sensitivity and excellent thermal stability. (2025). Journal of Materials Chemistry A, 13(46), 24567-24574. Retrieved from [Link]

  • Chemical Accident Prevention & Preparedness. (n.d.). U.S. Chemical Safety and Hazard Investigation Board.
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Application Note: A Guide to Thermal Decomposition Analysis Using TGA/DSC for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Thermal Behavior with TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide fundamental insights into the thermal stability and phase transitions of materials.[1] For researchers, scientists, and professionals in drug development, understanding the thermal decomposition profile of a substance is critical for formulation, stability testing, and quality control.[2][3] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1][2][4] When coupled, TGA/DSC provides simultaneous information on mass change and associated energetic processes, offering a comprehensive thermal profile of the material under investigation.[1][2][5]

This application note provides a detailed guide to the experimental setup and execution of TGA/DSC for thermal decomposition analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.

Section 1: The Foundation - Instrument Setup and Calibration

The reliability of TGA/DSC data is fundamentally dependent on a properly calibrated instrument. Calibration ensures the accuracy of measured temperature, mass, and heat flow.[6]

1.1. Temperature Calibration: Accurate temperature measurement is crucial for determining the precise onset and peak temperatures of thermal events. For DSC, calibration is typically performed using certified reference materials (CRMs) with well-defined melting points, such as indium and zinc. The measured melting points of these standards are compared to their certified values, and a calibration curve is generated. For TGA, the Curie point of magnetic standards (e.g., nickel) is often used for temperature calibration in the presence of a magnetic field.[7]

1.2. Mass Calibration: TGA mass calibration is performed using certified calibration weights.[8] This ensures that the measured mass loss or gain is accurate. It is essential to perform this calibration regularly, especially after any instrument maintenance.

1.3. Heat Flow Calibration (DSC): Heat flow calibration for DSC involves analyzing the well-defined enthalpy of fusion of a CRM, typically indium.[9] The area under the melting peak is integrated and compared to the known enthalpy value to generate a calibration factor.

Table 1: Common Certified Reference Materials for TGA/DSC Calibration

Reference MaterialCertified PropertyTypical ValueApplication
IndiumMelting Point156.6 °CDSC Temperature & Heat Flow
ZincMelting Point419.5 °CDSC Temperature
NickelCurie Point358 °CTGA Temperature
Calcium OxalateDecomposition StepsMultiple, well-definedTGA Mass & Temperature

Section 2: The Heart of the Analysis - Sample Preparation and Experimental Parameters

The choices made during sample preparation and the selection of experimental parameters have a profound impact on the quality and interpretation of TGA/DSC data.

2.1. Sample Preparation: A Critical First Step

The goal of sample preparation is to obtain a representative sample that will exhibit the true thermal behavior of the bulk material.

  • Sample Mass: The ideal sample mass is a balance between obtaining a detectable signal and avoiding thermal gradients within the sample. For pharmaceutical compounds, a sample mass of 2-10 mg is generally recommended.[10] A smaller mass minimizes heat transfer limitations, leading to sharper transitions.

  • Particle Size: Grinding the sample to a uniform, fine powder is crucial.[5] This increases the surface area-to-volume ratio, promoting uniform heating and gas exchange, which is particularly important for decomposition reactions that release gaseous products.

  • Crucible Selection: The choice of crucible (pan) material depends on the sample's reactivity and the temperature range of the experiment. Aluminum crucibles are suitable for lower temperatures (<600 °C) and non-reactive samples. For higher temperatures or reactive samples, alumina, platinum, or ceramic crucibles are recommended.[11] For volatile compounds, hermetically sealed pans can be used to prevent mass loss before the intended thermal event.

2.2. Experimental Parameters: Tailoring the Analysis

The experimental parameters must be carefully selected to resolve the thermal events of interest.

  • Heating Rate (β): The heating rate affects the temperature at which thermal events occur. A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of closely occurring thermal events but increases the experiment time. Faster heating rates (e.g., 20 °C/min or higher) can shift decomposition temperatures to higher values.[12] Following standardized methods like ASTM E1131 is recommended for determining decomposition temperatures.[13][14][15][16]

  • Purge Gas: An inert purge gas, such as nitrogen or argon, is typically used to create a controlled and non-reactive atmosphere. This prevents oxidative degradation of the sample. The flow rate of the purge gas (typically 20-50 mL/min) should be consistent to ensure efficient removal of decomposition products.[5] For studying oxidative stability, a reactive gas like air or oxygen can be used.

  • Temperature Program: A typical TGA/DSC experiment for decomposition analysis involves a dynamic heating segment at a constant heating rate until the decomposition is complete. An initial isothermal segment can be included to allow the sample to equilibrate.[17]

Section 3: Protocol - A Step-by-Step Guide to TGA/DSC Analysis of a Pharmaceutical Compound

This protocol outlines a self-validating procedure for analyzing the thermal decomposition of a hypothetical active pharmaceutical ingredient (API).

3.1. Instrument Preparation and Calibration Check

  • Power On and Initialize: Turn on the TGA/DSC instrument and the controlling computer. Allow the system to warm up and stabilize as per the manufacturer's instructions.

  • Purge Gas: Ensure the purge gas cylinder has adequate pressure and set the desired flow rate (e.g., 20 mL/min of nitrogen).

  • Calibration Verification: Before running the sample, perform a single-point temperature verification using a CRM like indium to ensure the instrument is within calibration specifications.[9]

3.2. Sample Preparation and Loading

  • Sample Weighing: Tare an appropriate crucible (e.g., aluminum) on a microbalance. Accurately weigh 3-5 mg of the finely powdered API into the crucible. Record the exact mass.

  • Crucible Placement: Carefully place the sample crucible and an empty reference crucible in the TGA/DSC furnace.

3.3. Experimental Method Setup

  • Software Setup: In the instrument control software, create a new method with the following segments:

    • Segment 1 (Equilibration): Isothermal at 30 °C for 5 minutes.

    • Segment 2 (Dynamic Heating): Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Ensure that both the mass change (TGA) and heat flow (DSC) signals are being recorded.

3.4. Data Analysis and Interpretation

  • TGA Curve Analysis:

    • Identify the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[18]

    • Determine the percentage mass loss for each decomposition step.

    • The derivative of the TGA curve (DTG) can be used to identify the peak decomposition temperatures.

  • DSC Curve Analysis:

    • Correlate any endothermic or exothermic peaks in the DSC curve with the mass loss events in the TGA curve. An endothermic peak during decomposition indicates that the process requires energy, while an exothermic peak indicates that it releases energy.[4]

    • Integrate the area under the DSC peak to quantify the enthalpy of the decomposition reaction.

Diagram 1: Experimental Workflow for TGA/DSC Analysis

TGA_DSC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_report Reporting A Instrument Calibration B Sample Preparation A->B Ensure Accuracy C Define Method (Heating Rate, Atmosphere) B->C Proceed to Experiment D Load Sample C->D E Run TGA/DSC D->E F Analyze TGA Curve (Mass Loss, Onset T) E->F Generate Data H Correlate TGA & DSC Data F->H G Analyze DSC Curve (Endo/Exo Peaks, Enthalpy) G->H I Generate Report H->I

Caption: A flowchart illustrating the key stages of a TGA/DSC experiment.

Section 4: Advanced Applications and Considerations

Beyond basic decomposition analysis, TGA/DSC can be employed for more advanced studies relevant to drug development.

  • Polymorph and Solvate Characterization: Different polymorphic forms or solvates of a drug will exhibit distinct thermal profiles. TGA can quantify the amount of solvent in a solvate, while DSC can identify phase transitions between polymorphs.[3][19]

  • Excipient Compatibility Studies: TGA/DSC can be used to screen for potential interactions between an API and excipients in a formulation.[3] A change in the decomposition profile of the mixture compared to the individual components can indicate an incompatibility.

  • Kinetic Analysis: By performing TGA experiments at multiple heating rates, kinetic parameters such as activation energy can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger methods. This provides a deeper understanding of the decomposition mechanism. The International Confederation for Thermal Analysis and Calorimetry (ICTAC) provides recommendations for collecting and analyzing such kinetic data.[20][21][22][23][24]

Diagram 2: Logic of Data Correlation in TGA/DSC

TGA_DSC_Correlation cluster_tga TGA Data cluster_dsc DSC Data cluster_interpretation Interpretation TGA_MassLoss Mass Loss (%) Interpretation Comprehensive Thermal Profile (Decomposition, Phase Transition, Energetics) TGA_MassLoss->Interpretation What is lost? TGA_Onset Onset Temperature TGA_Onset->Interpretation When does it start? TGA_DTG DTG Peak DSC_Peak Endo/Exo Peak TGA_DTG->DSC_Peak Simultaneous Event DSC_Peak->Interpretation Is it endo- or exothermic? DSC_Enthalpy Enthalpy (J/g) DSC_Enthalpy->Interpretation How much energy?

Caption: The relationship between TGA and DSC data for a comprehensive thermal analysis.

Conclusion

TGA/DSC is an indispensable tool in the arsenal of researchers and drug development professionals. A well-designed experiment, grounded in a thorough understanding of the principles of thermal analysis and executed with meticulous attention to detail, can yield invaluable information about the thermal stability, composition, and purity of materials.[2][25] By following the protocols and considerations outlined in this application note, scientists can ensure the generation of high-quality, reliable data to support their research and development efforts.

References

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH-Gerätebau GmbH. [Link]

  • Vyazovkin, S., et al.
  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

  • ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Thermogravimetric Thermal Analysis (TGA). Westmoreland Mechanical Testing & Research. [Link]

  • ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. ResearchGate. [Link]

  • ICTAC Kinetics Committee recommendations for analysis of thermal polymerization kinetics. ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • ICTAC Kinetics Committee Recommendations for Collecting Thermal Analysis Data for Kinetic Computations. ResearchGate. [Link]

  • Vyazovkin, S., et al.
  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Calibration Materials. NETZSCH Analyzing & Testing. [Link]

  • DTA, TGA, and DSC Analysis - Differences You Need to Know. Qualitest. [Link]

  • Interpreting results from TGA instruments. XRF Scientific. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • How to Perform a Standard Calibration on a TGA/DSC. Mettler Toledo. [Link]

  • TGA-DSC. Research at Melbourne. [Link]

  • TGA/DSC standard calibration with melting point temperatures and enthalpies. Mettler Toledo (YouTube). [Link]

  • Interpreting TGA curves. ResearchGate. [Link]

  • TGA temperature calibration using Curie temperature standards, TN-24. TA Instruments. [Link]

  • Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. MDPI. [Link]

  • Thermal Analysis. Chemistry LibreTexts. [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]

  • Differential Scanning Calorimetry (DSC). TA Instruments. [Link]

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Measuring the Mechanical Sensitivity of Energetic Materials: A Guide to Impact and Friction Testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

The characterization of energetic materials is a critical endeavor in research, development, and safety assessment. Among the most important properties to quantify are impact and friction sensitivity, which dictate the conditions under which these materials might unintentionally initiate. This guide provides a comprehensive overview of the principles and methodologies for determining the impact and friction sensitivity of solids, liquids, and pastes. We will delve into the widely accepted BAM (Bundesanstalt für Materialforschung und -prüfung) standard methods, offering not just step-by-step protocols but also the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and professionals in drug development and other fields who handle and characterize potentially energetic compounds, ensuring both safety and data integrity.

Introduction: The Imperative of Mechanical Sensitivity Testing

Energetic materials, by design, store a significant amount of chemical energy that can be released rapidly.[1] This property, while useful in intended applications, also presents inherent risks during handling, transport, and processing.[2][3] An accidental initiation caused by mechanical stimuli such as impact or friction can have catastrophic consequences. Therefore, quantifying a material's sensitivity to these stimuli is a non-negotiable aspect of its safety and risk assessment.[1][2]

The primary goal of impact and friction sensitivity testing is to determine the minimum energy required to cause a reaction, which can range from decomposition and smoke to a full detonation.[2][4] These tests provide a standardized framework for comparing the relative sensitivities of different materials, often benchmarked against well-characterized explosives like PETN or TNT.[5] The data generated is crucial for:

  • Hazard Classification: Determining if a substance is too dangerous for transport or requires special handling procedures, in accordance with regulations like the UN Manual of Tests and Criteria.[6][7][8]

  • Safe Handling and Processing: Informing the design of manufacturing processes to avoid conditions that could lead to accidental initiation.[2][6]

  • Research and Development: Guiding the synthesis and formulation of new energetic materials with desired sensitivity characteristics.

This guide will focus on two of the most common and standardized methods: the BAM Fallhammer test for impact sensitivity and the BAM Friction test for friction sensitivity.[2][9]

Impact Sensitivity Testing: The BAM Fallhammer Method

The BAM Fallhammer test is a globally recognized standard for determining the sensitivity of solids and liquids to impact energy.[2][6][10] The principle is straightforward: a sample is subjected to the impact of a known mass (drop weight) falling from a known height.[2][5] The energy of the impact is varied by changing the drop height, and the outcome (reaction or no reaction) is observed.[5]

Causality of Experimental Design

The design of the BAM Fallhammer apparatus and protocol is rooted in creating a reproducible and standardized impact event. The use of a confined sample between two steel cylinders ensures that the impact energy is effectively transferred to the material being tested.[11] The graduated guide column and electromagnetic release for the drop weight ensure precise and repeatable drop heights.[10] The choice of specific drop weights (e.g., 1 kg, 5 kg, 10 kg) allows for the testing of a wide range of materials, from highly sensitive primary explosives to less sensitive secondary explosives.[10][12][13]

Experimental Workflow and Data Analysis

The workflow for impact sensitivity testing is designed to systematically determine the energy at which there is a 50% probability of initiation (H50). This is most commonly achieved using the Bruceton "up-and-down" or "staircase" method.[5][14]

G cluster_prep Sample Preparation cluster_test Testing Sequence (Bruceton Method) cluster_analysis Data Analysis P1 Prepare Sample (40 mm³) P2 Place Sample in Test Apparatus P1->P2 T1 Select Initial Drop Height P2->T1 T2 Drop Weight on Sample T1->T2 T3 Observe for Reaction (Flash, Flame, Explosion) T2->T3 T4 Reaction ('Go') T3->T4 Positive T5 No Reaction ('No-Go') T3->T5 Negative T6 Decrease Drop Height by One Step T4->T6 T7 Increase Drop Height by One Step T5->T7 T8 Perform Next Test T6->T8 T7->T8 T8->T2 Repeat for ~25 trials A1 Tabulate Results T8->A1 A2 Calculate H50 Value (50% Initiation Probability) A1->A2

Figure 1: Experimental workflow for impact sensitivity testing using the Bruceton method.

The Bruceton method is an efficient statistical approach that concentrates testing around the critical 50% initiation level.[14][15] If a test results in a reaction ("go"), the next test is performed at a lower drop height.[14] If there is no reaction ("no-go"), the subsequent test is conducted at a higher drop height.[14] This process is repeated for a statistically significant number of trials (typically at least 25 after initial range-finding) to provide data for calculating the mean (H50) and standard deviation.[15]

Detailed Protocol: BAM Fallhammer Impact Test

Materials and Equipment:

  • BAM Fallhammer apparatus[12]

  • Drop weights (1 kg, 5 kg, 10 kg)[10]

  • Steel cylinders and guide rings[11]

  • Sample loading spatula (40 mm³)[10]

  • Protective shield[10]

  • Remote release for drop weight[10]

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, face shield, and ear protection.[16]

Procedure:

  • System Verification: Before commencing, ensure the apparatus is level and the guide column is clean and vertical.[17] Perform a functional check of the electromagnetic release mechanism.[17]

  • Sample Preparation: For solid samples, use a 40 mm³ scoop to measure the material.[13] If the material is coarse, it should be sieved through a 0.5 mm screen.[13] For liquid samples, a specific apparatus with a 1-2 mm sample gap is used.[10]

  • Loading the Apparatus: Place the lower steel cylinder on the anvil. Carefully place the measured sample in the center of the cylinder. Place the upper steel cylinder on top of the sample, ensuring it is centered.

  • Setting the Drop Height: Based on prior knowledge or preliminary trials, select an initial drop height.[15] Raise the selected drop weight to the desired height on the graduated column and engage the electromagnetic holder.

  • Execution of the Test: Ensure the protective shield is in place.[10] From a safe distance, use the remote handset to release the drop weight.[10]

  • Observation and Recording: Carefully observe the sample for any sign of a reaction, which is defined as a flash, flame, or audible explosion.[4] Melting or decomposition without a flame or report is considered a "no-go".[10] Record the outcome.

  • Post-Test Procedure: After each test, carefully remove and clean the steel cylinders. Use a new set of cylinders for each trial to avoid cross-contamination and ensure consistent surface properties.

  • Data Analysis (Bruceton Method): Continue testing according to the up-and-down procedure.[14] Tabulate the results, noting the number of "go" and "no-go" events at each drop height. Use the Bruceton analysis formulas to calculate the H50 value and the standard deviation.[14][18]

Table 1: Typical BAM Fallhammer Impact Sensitivity Data

Energetic MaterialDrop Weight (kg)H50 (cm)Impact Energy (J)
PETN (Pentaerythritol Tetranitrate)2.015-252.9 - 4.9
RDX (Cyclotrimethylenetrinitramine)2.025-354.9 - 6.9
HMX (Cyclotetramethylenetetranitramine)2.030-405.9 - 7.8
TNT (Trinitrotoluene)5.035-4517.2 - 22.1

Note: These values are illustrative and can vary based on crystal morphology, purity, and specific test conditions.

Friction Sensitivity Testing: The BAM Friction Apparatus

The BAM Friction Test determines the sensitivity of a substance to frictional stimuli, a common cause of accidental explosions.[9] The apparatus subjects a small sample of the material to friction between a fixed porcelain pin and a moving porcelain plate.[9][19] The load on the pin is varied, and the lowest load that causes a reaction in at least one out of six trials is reported as the friction sensitivity.[2]

Causality of Experimental Design

The key to this test is the standardized generation of frictional heat. The use of porcelain for the pin and plate is critical; its hardness and thermal properties provide a consistent and reproducible frictional interface.[9] The surface roughness of the porcelain plates is also specified to ensure uniformity between tests. The apparatus is designed to move the plate a set distance (10 mm) under the weighted pin, ensuring each sample is subjected to the same amount of frictional work for a given load.[9][20]

Experimental Workflow

The workflow for friction testing involves a series of trials at decreasing or increasing loads to pinpoint the initiation threshold.

G cluster_prep Sample Preparation cluster_test Testing Sequence cluster_analysis Result Determination P1 Prepare Sample (~10 mm³) P2 Place Sample on Porcelain Plate P1->P2 T1 Set Initial Load on Porcelain Pin P2->T1 T2 Move Plate Under Pin (1 Cycle) T1->T2 T3 Observe for Reaction (Crackling, Sparking, Flame) T2->T3 T4 Reaction ('Go') T3->T4 Positive T5 No Reaction ('No-Go') T3->T5 Negative T6 Perform up to 6 Trials at this Load T4->T6 T5->T6 A1 Any 'Go' in 6 Trials? T6->A1 Complete 6 trials or first 'Go' A2 Decrease Load and Retest A1->A2 Yes A3 Increase Load and Retest A1->A3 No A2->T1 A4 Report Lowest Load with a 'Go' as the Friction Sensitivity A2->A4 A3->T1

Figure 2: Experimental workflow for friction sensitivity testing.

Detailed Protocol: BAM Friction Test

Materials and Equipment:

  • BAM Friction Apparatus[9]

  • Set of weights (providing loads from 0.5 kg to 36 kg)[21]

  • Porcelain friction plates (25 x 25 x 5 mm)[21]

  • Porcelain pins (10 mm diameter, 15 mm length)

  • Sample loading spatula (~10 mm³)

  • Appropriate PPE

Procedure:

  • System Verification: Ensure the apparatus is on a stable, level surface. Check the motor and drive mechanism for smooth operation.

  • Sample Preparation: Use a spatula to take a ~10 mm³ sample.[20] For powders, the material should be passed through a 0.5 mm sieve.[20] Pastes should be applied in a thin layer.[20]

  • Loading the Apparatus: Secure a new porcelain plate onto the sliding carriage.[21] Place the sample on the plate. Carefully lower the arm so the porcelain pin rests on the sample.[21]

  • Setting the Load: Hang the desired weight on the loading arm to apply the corresponding force to the pin.[21] For unknown materials, it is safest to start with a low load and work upwards.

  • Execution of the Test: Turn off room lights to better observe faint reactions.[21] Activate the motor, which will move the plate back and forth under the pin one time.[21]

  • Observation and Recording: A positive reaction is defined as an audible report, crackling, sparking, or a flame.[20] Smoke, discoloration, or decomposition without a spark or flame is recorded but considered a "no-go".[21]

  • Post-Test Procedure: Use a new porcelain plate and pin for each new load setting to ensure consistent surface conditions.[22] A single plate can be shifted to provide a fresh surface for multiple tests at the same load.[21]

  • Result Determination: Conduct up to six trials at a given load. If a positive reaction occurs, the test at that load is complete. The result is reported as the lowest load at which at least one positive reaction occurred in six trials.[2] If no reaction occurs in six trials, increase the load to the next level and repeat the process.

Table 2: Typical BAM Friction Sensitivity Data

Energetic MaterialFriction Load (N)Sensitivity Level
Lead Azide< 1Very High
PETN60High
RDX120Medium
HMX160Medium
TNT> 360Low / Insensitive

Note: According to UN criteria, a substance is considered to have a positive result if the lowest friction load causing an explosion in six trials is less than 80 N.[2]

Safety, Data Integrity, and Best Practices

Self-Validating Systems:

  • Calibration: Regularly calibrate the impact tester using standard materials (e.g., RDX, PETN) to ensure the machine's response is consistent and comparable to historical data.

  • Consumables: Always use new, standardized consumables (steel cylinders for impact, porcelain plates and pins for friction) for each test to eliminate variability from surface wear or contamination.[22]

  • Environmental Control: Record ambient temperature and humidity, as these can influence the sensitivity of some materials.[21][23]

Safety Protocols:

  • Quantity Limits: Always work with the smallest amount of material necessary for the test.[16]

  • Remote Operation: Whenever possible, operate the test equipment remotely.[24]

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, a face shield, and appropriate gloves are mandatory.[16][25] Hearing protection is essential for impact tests.

  • Cleanliness: Maintain a clean work area, free from residual energetic material, to prevent accidental initiation.[25]

Conclusion

The measurement of impact and friction sensitivity is a cornerstone of energetic materials characterization, providing essential data for safety, handling, and regulatory compliance. The BAM Fallhammer and Friction tests, when conducted with meticulous attention to the protocols outlined in this guide, offer a reliable and reproducible means of quantifying these critical properties. By understanding the causality behind the experimental design and adhering to strict safety and data integrity practices, researchers can confidently and safely assess the mechanical sensitivity of energetic compounds.

References

  • Dixon, W. J., & Mood, A. M. (1948). A Method for Obtaining and Analyzing Sensitivity Data. Journal of the American Statistical Association, 43(241), 109-126. (While not directly linked, this is the foundational paper for the Bruceton Method, which is widely cited in the search results.)
  • UN Manual of Tests and Criteria. United Nations Economic Commission for Europe (UNECE). [Link][7]

  • BAM Fallhammer Test | DEKRA Process Safety. YouTube. [Link][4]

  • Shock, Explosion and Friction Hazards. Fauske & Associates. [Link][2]

  • BAM Friction Test Apparatus. UTEC Corporation. [Link][9]

  • LLNL Small-Scale Friction sensitivity (BAM) Test. OSTI.GOV. [Link][21]

  • Safety testing of explosives. Wikipedia. [Link][5]

  • How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Fauske & Associates. [Link][6]

  • OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method. Propellants, Explosives, Pyrotechnics. [Link][11]

  • Bruceton analysis. Wikipedia. [Link][14]

  • EED Sensitivity Testing. Franklin Applied Physics. [Link][15]

  • STANAG 4487 - EXPLOSIVE, FRICTION SENSITIVITY TESTS. GlobalSpec. [Link][26]

  • STANAG 4489 - EXPLOSIVES, IMPACT SENSITIVITY TESTS. European Defence Agency - EDSTAR. [Link]

  • LLNL Small-Scale Drop-Hammer Impact Sensitivity Test. OSTI.GOV. [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link][24]

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety. [Link][25]

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. University of Alabama in Huntsville. [Link][16]

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Application Notes & Protocols: The Use of the 4-Nitro-1,2,5-oxadiazol-3-amine Scaffold in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular processes and represent a major class of therapeutic targets, particularly in oncology.[1] The discovery of novel small molecule inhibitors that can selectively target kinase activity is a cornerstone of modern drug development. This guide explores the utility of the 4-Nitro-1,2,5-oxadiazol-3-amine (also known as 3-Amino-4-nitrofurazan) scaffold, a heterocyclic compound with significant potential in the design of kinase inhibitors.[2][3] While direct studies on this specific molecule are emerging, its core structure is present in potent, clinically relevant inhibitors. We will delve into the established precedent for this scaffold as a kinase-targeting pharmacophore, provide detailed protocols for assessing the inhibitory activity of its derivatives, and outline a strategy for developing advanced fluorescent probes for target engagement and bioimaging studies.

The 4-Amino-1,2,5-Oxadiazole Moiety: A Validated Kinase Inhibitor Pharmacophore

The 1,2,5-oxadiazole (furazan) ring system is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[4][5] The unique electronic properties conferred by the nitro (-NO₂) and amine (-NH₂) groups on 4-Nitro-1,2,5-oxadiazol-3-amine make it an attractive starting point for inhibitor design.[2][3]

The most compelling validation of this scaffold comes from the development of GSK690693 , a potent, ATP-competitive, pan-AKT kinase inhibitor.[6] The AKT signaling pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is a hallmark of many cancers. GSK690693 incorporates the 4-amino-1,2,5-oxadiazol-3-yl moiety as a key structural element responsible for its potent activity against all three AKT isoforms.[6]

Table 1: Inhibitory Activity of GSK690693 against AKT Isoforms

Kinase Target IC₅₀ (nM)
AKT1 2
AKT2 13
AKT3 9

Data sourced from a study on the identification of GSK690693 as a novel AKT kinase inhibitor.[6]

The success of GSK690693 firmly establishes that the 4-amino-1,2,5-oxadiazole core can be effectively utilized to design high-affinity ligands that bind to the highly conserved ATP-binding pocket of kinases.

cluster_0 Kinase Active Site Kinase Kinase Enzyme Phosphorylated\nSubstrate Phosphorylated Substrate Kinase->Phosphorylated\nSubstrate Catalyzes Phosphorylation ATP ATP (Substrate) ATP->Kinase Binds to ATP Pocket Inhibitor Scaffold-Based Inhibitor (e.g., GSK690693) Inhibitor->Kinase Competitively Blocks ATP Binding

Caption: ATP-competitive kinase inhibition mechanism.

From Inhibitor Scaffold to Fluorescent Probe: A Modern Application

Beyond serving as a pharmacophore for therapeutic agents, the 4-Nitro-1,2,5-oxadiazol-3-amine structure holds promise for the development of chemical probes. Its architecture, featuring a nitro-amino substituted heterocycle, is analogous to the well-known nitrobenzoxadiazole (NBD) fluorophore.[7][8][9] NBD-containing compounds are renowned for their environmentally sensitive fluorescence and are widely used to label proteins and lipids.[10][11]

This structural similarity suggests that derivatives of 4-Nitro-1,2,5-oxadiazol-3-amine could either possess intrinsic fluorescence or serve as small, minimally perturbing tags for creating fluorescent kinase inhibitors.[12] Such probes are invaluable tools that allow for:

  • Direct visualization of inhibitor-target engagement in cells.[13]

  • Real-time measurement of binding kinetics.[1]

  • High-throughput screening via fluorescence-based assays.[14]

  • Development of theranostic agents that combine therapeutic action with diagnostic imaging.[15]

Scaffold 4-Nitro-1,2,5-oxadiazol -3-amine Scaffold Linker Linker Chemistry (e.g., Amide bond) Scaffold->Linker Conjugate (Amine Group) Probe Fluorescent Kinase Probe Linker->Probe Synthesize Inhibitor Known Kinase Inhibitor Backbone Inhibitor->Linker Conjugate (e.g., Carboxyl) Assay Cellular Target Engagement Assay Probe->Assay Apply

Caption: Workflow for developing a fluorescent kinase probe.

Experimental Protocols

Here we provide validated, step-by-step protocols to guide the investigation of compounds derived from the 4-Nitro-1,2,5-oxadiazol-3-amine scaffold.

Protocol 1: In Vitro Kinase Inhibition Profiling (Luminescence Assay)

Principle: This protocol determines a compound's IC₅₀ value by measuring its ability to inhibit kinase activity. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal. Less ADP production in the presence of an inhibitor results in lower light output.

Materials:

  • Test Compound (TC), derived from the scaffold

  • Recombinant Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution at a concentration near the Kₘ for the target kinase

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipette and plate-based luminometer

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the TC in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the TC in DMSO. Final concentrations in the assay might range from 10 µM to 0.17 nM.

  • Kinase Reaction Setup (25 µL total volume):

    • To each well of the assay plate, add 2.5 µL of the TC dilution or DMSO (for positive and negative controls).

    • Add 10 µL of a 2.5x kinase/substrate mix (containing the kinase and substrate peptide in kinase buffer).

    • To initiate the reaction, add 12.5 µL of a 2x ATP solution. For negative controls ("no enzyme"), add 12.5 µL of kinase buffer without ATP.

    • Incubate the plate at room temperature for 60 minutes (or an optimized time for the specific kinase).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data by setting the "no inhibitor" (DMSO) control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Confocal Microscopy

Principle: This protocol uses a fluorescently-labeled inhibitor (a "probe") to visualize its accumulation and binding to the target kinase within fixed cells. Specificity is confirmed by pre-treating cells with an excess of the unlabeled parent compound, which should block the fluorescent signal from the probe by competing for the same binding site.[16]

Materials:

  • Fluorescent Probe (FP) synthesized from the scaffold

  • Unlabeled Inhibitor (UI) for competition

  • Cell line expressing the target kinase (e.g., BT474 cells for AKT)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Glass-bottom imaging dishes

  • Paraformaldehyde (PFA) 4% in PBS for fixation

  • DAPI solution for nuclear counterstaining

  • PBS (Phosphate-Buffered Saline)

  • Confocal microscope with appropriate laser lines (e.g., 405 nm for DAPI, 488 nm for NBD-like probes)

Methodology:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours.

  • Compound Treatment:

    • Blocking/Competition Wells: Pre-treat cells with a 100-fold excess of the UI (e.g., 10 µM) for 1 hour.

    • Probe-only Wells: Add vehicle (DMSO) to these wells.

    • Add the FP (e.g., 100 nM final concentration) to all wells (including the blocked wells) and incubate for a predetermined time (e.g., 4 hours) at 37°C.

  • Cell Fixation and Staining:

    • Gently aspirate the medium from the dishes.

    • Wash the cells twice with 1x PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells three times with 1x PBS.

    • Add DAPI solution (e.g., 1 µg/mL in PBS) and incubate for 5 minutes to stain the nuclei.

    • Wash twice with 1x PBS and add fresh PBS for imaging.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope. Acquire images in the DAPI channel (nucleus) and the FP channel (probe signal).

    • Use identical acquisition settings (laser power, gain) for all conditions to allow for direct comparison.

    • Analysis: Compare the fluorescence intensity and localization of the FP in the "probe-only" wells versus the "blocking" wells. A significant reduction in fluorescence in the blocked wells indicates that the probe is binding specifically to its intended target.[16]

Data Interpretation & Troubleshooting

ParameterDefinitionInterpretation
IC₅₀ Inhibitor concentration causing 50% reduction in enzyme activity.A measure of the compound's potency in a specific biochemical assay. Lower IC₅₀ indicates higher potency.
EC₅₀ Compound concentration causing 50% of the maximal effect in a cell-based assay.A measure of the compound's potency in a cellular context, accounting for cell permeability and off-target effects.[16]
Blocking Reduction of a fluorescent probe's signal by pre-incubation with an unlabeled competitor.Demonstrates target specificity. Successful blocking confirms the probe binds to the intended target site.[16]

Common Troubleshooting:

  • High Background in Luminescence Assay: Ensure the kinase preparation is pure; check for ATP contamination in reagents.

  • No Inhibition Observed: Compound may not be an inhibitor for the chosen kinase, or it may have precipitated. Verify solubility in assay buffer.

  • High Non-Specific Staining in Microscopy: The probe may be too lipophilic or binding to off-targets. Reduce probe concentration or incubation time. Include more stringent wash steps.

Conclusion

The 4-Nitro-1,2,5-oxadiazol-3-amine scaffold represents a valuable starting point for kinase inhibitor discovery. Its validated presence in potent inhibitors like GSK690693 provides a strong rationale for its use in designing novel therapeutics.[6] Furthermore, its structural similarity to NBD-type fluorophores opens an exciting avenue for the development of sophisticated fluorescent probes to study kinase biology in vitro and in living cells.[7][13] The protocols outlined in this guide provide a comprehensive framework for researchers to unlock the potential of this versatile chemical scaffold.

References

  • Benchchem. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine | 66328-69-6.
  • Carlson, S. M., & White, K. A. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Chemical Society Reviews. Published by the Royal Society of Chemistry. Retrieved from [Link]

  • Ganai, A. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers. Retrieved from [Link]

  • Carlson, S. M., & White, K. A. (2021). Fluorescent kinase inhibitors as probes in cancer. Chemical Society Reviews. Retrieved from [Link]

  • Han, X., et al. (2025). Structure-guided discovery of nitrobenzo-2-oxa-1,3-diazole (NBD) scaffold-based PFKFB4 inhibitors for cancer therapy. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent kinase inhibitors as probes in cancer | Request PDF. Retrieved from [Link]

  • Ganai, A. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from [Link]

  • NIH. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Jiang, C., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. Retrieved from [Link]

  • El-Sayed, R., et al. (2019). TOPKi-NBD a fluorescent small molecule for tumor imaging. Oncotarget. Retrieved from [Link]

  • Hariharan, M., et al. (2018). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. Retrieved from [Link]

  • Pierzchalska, M., et al. (2014). Unveiling the triplet state of a 4-amino-7-nitrobenzofurazan derivative in cyclohexane. Photochemistry and Photobiology. Retrieved from [Link]

  • Rolih, V., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol. Retrieved from [Link]

  • Bhinge, J. R., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Retrieved from [Link]

  • Heerding, D. A., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]

  • Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine (ANF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-Amino-4-nitrofurazan (ANF). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The synthesis, while well-documented, contains critical steps where slight deviations can significantly impact the purity and overall yield of the final product. This guide follows a logical progression from precursor synthesis to the final oxidation step, addressing potential issues with scientifically grounded explanations and actionable protocols.

Overview of the Synthetic Pathway

The most common and established route to 4-Nitro-1,2,5-oxadiazol-3-amine (ANF) is a two-stage process. It begins with the base-mediated cyclization of Diaminoglyoxime (DAG) to form the crucial intermediate, 3,4-Diaminofurazan (DAF). Subsequently, DAF undergoes selective oxidation to introduce the nitro group, yielding the target compound, ANF.[1][2] Understanding the nuances of each stage is paramount for achieving high yields.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation DAG Diaminoglyoxime (DAG) DAF 3,4-Diaminofurazan (DAF) DAG->DAF  Base-Mediated  Dehydration &  Cyclization  (e.g., KOH) DAF_ref 3,4-Diaminofurazan (DAF) ANF 4-Nitro-1,2,5-oxadiazol-3-amine (ANF) DAF_ref->ANF  Selective  Oxidation  (e.g., H₂O₂/Na₂WO₄) Troubleshooting_Logic start_node Low Final ANF Yield decision_node decision_node start_node->decision_node  Initial Diagnosis check_node1 Analyze DAF intermediate (purity, m.p.) decision_node->check_node1 Check Precursor check_node2 Analyze oxidation by-products (HPLC, TLC) decision_node->check_node2 Check Oxidation action_node action_node check_node check_node action_node1 Action: - Recrystallize DAG precursor - Optimize DAF work-up - Use KOH instead of NaOH check_node1->action_node1 Impure DAF action_node2 Action: - Implement strict temp. control (0-10°C) - Ensure slow, dropwise oxidant addition - Switch to H₂O₂/Na₂WO₄ system check_node2->action_node2 Excess by-products (e.g., DAOAF)

Caption: Troubleshooting decision tree for low ANF yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF) (Adapted from literature procedures)[3]

  • Setup: Equip a 500 mL round-bottomed flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Heating: Place 150 mL of ethylene glycol in the flask and heat to 120°C in an oil bath.

  • Reagent Addition: To the hot solvent, add 50 g (0.42 mol) of pure diaminoglyoxime (DAG) followed by 24 g (0.42 mol) of potassium hydroxide (KOH) pellets.

  • Reaction: Increase the temperature of the reaction mixture to 170°C and maintain it at this temperature for at least 2 hours, or until the evolution of ammonia gas ceases.

  • Work-up: Allow the dark reaction mixture to cool to room temperature. Pour the mixture slowly into 1 L of crushed ice with stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with 3 x 100 mL of cold water.

  • Drying: Dry the resulting solid in a vacuum oven to yield 3,4-diaminofurazan.

Protocol 2: Synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine (ANF) (Adapted from literature procedures)[1][2]

WARNING: This reaction is highly exothermic and presents a significant thermal runaway hazard. Perform behind a blast shield with appropriate personal protective equipment.

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-diaminofurazan (DAF) and methanesulfonic acid (CH₃SO₃H).

  • Catalyst & Cooling: Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O). Cool the stirred mixture to 0-5°C using an ice-salt bath.

  • Oxidant Addition: Slowly add 30-35% hydrogen peroxide (H₂O₂) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The addition may take 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Isolation: The yellow precipitate of ANF is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral, and then dried under vacuum.

References

  • Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. Defense Technical Information Center. [Link]

  • Millar, R. W., et al. (2002). A review of energetic materials synthesis. Ageing of Explosives. [Link]

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  • Boyer, J. H., et al. (2009). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. ResearchGate. [Link]

  • Twyman, J. M., et al. (1996). Synthesis and structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine. ResearchGate. [Link]

  • Zhang, C., et al. (2022). Safer and Convenient Synthesis of 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF/DNTF). ACS Publications. [Link]

  • Fershtat, L. L., & Zlotin, S. G. (2017). Synthesis of 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide]. ResearchGate. [Link]

  • Li, J., et al. (2010). Synthesis of 5-(4-Nitro-1,2,5-oxadiazol-3-yl)-5H- [4][5][6]triazolo [4,5-c]o[5][6][7]xadiazolium inner salt. ResearchGate. [Link]

  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. [Link]

  • Ansari, M. F., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

  • Wang, Q., et al. (2023). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]

  • Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Stepanov, A. I., et al. (2016). 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and a Versatile Precursor for the Synthesis of New Energetic Materials. Propellants, Explosives, Pyrotechnics. [Link]

  • Bondock, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]

  • Głowacka, E., & Uliasz, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Titi, A., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine. PubChem. [Link]

  • Pathak, P., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • C. B. Stf, L. (2013). 3,6-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazene (BNDD): A Powerful Sensitive Explosive. ResearchGate. [Link]

  • SpectraBase. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine [1H NMR]. SpectraBase. [Link]

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Technical Support Center: Purification of Crude 3-Amino-4-nitrofurazan (ANF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Amino-4-nitrofurazan (ANF). This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this high-energy intermediate. We understand that achieving high purity is critical for downstream applications and reliable experimental outcomes. This guide provides in-depth, experience-driven advice in a practical question-and-answer format to address the specific challenges you may encounter.

Safety First: Handling an Energetic Material

Before beginning any purification protocol, it is imperative to recognize that 3-Amino-4-nitrofurazan is an energetic material. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Core Safety Protocols :

    • Personal Protective Equipment (PPE) : Always wear safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves.

    • Ventilation : Use a certified chemical fume hood to avoid inhalation of dust or vapors[1][2].

    • Static Discharge : Ground all equipment and personnel to prevent static discharge, which can be an ignition source.

    • Handling : Avoid friction, impact, and heat. Use non-sparking tools (e.g., brass or bronze spatulas). Keep the material away from heat sources and open flames[1].

    • Waste Disposal : Dispose of all ANF-contaminated materials as hazardous energetic waste according to your institution's specific protocols.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding ANF purification.

Q1: What are the primary impurities I should expect in my crude 3-Amino-4-nitrofurazan?

The most common synthetic route to ANF is the oxidation of 3,4-diaminofurazan (DAF).[3][4]. During this process, a significant byproduct, 3,3'-diamino-4,4'-azofuroxide (DAOAF) , is typically formed.[3][5]. You may also have unreacted DAF starting material and various side-products from over-oxidation or decomposition, depending on the reaction conditions. The initial workup, which involves precipitating the reaction mixture in ice water, is designed to remove the bulk of the less water-soluble DAOAF as a solid filter cake[3]. Your crude product is typically isolated from the filtrate.

Q2: Which purification method is most suitable for my needs?

The choice of method depends on your required purity, scale, and the nature of the impurities.

  • Recrystallization : Best for moderate to large quantities (grams to kilograms) where the goal is to significantly enhance purity by removing the bulk of impurities. It is often the most practical and scalable first-pass purification method.

  • Column Chromatography : Ideal for small-scale purification (milligrams to a few grams) when very high purity (>99%) is required for applications like analytical standard preparation or sensitive downstream reactions. It offers the highest resolution for separating structurally similar compounds[6][7].

  • Acid-Base Extraction : A useful liquid-liquid extraction technique to separate the basic ANF from neutral or acidic impurities. It can be integrated into the initial workup or used as a standalone purification step[8][9].

Q3: How do I accurately assess the purity of my ANF sample at different stages?

A multi-faceted approach is recommended:

  • High-Performance Liquid Chromatography (HPLC) : The gold standard for quantitative purity assessment. It can resolve ANF from its common byproducts like DAOAF and quantify their relative amounts[3][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) : Provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration (>1-5%).

  • Melting Point Analysis : A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC) : An excellent, rapid technique for monitoring the progress of column chromatography and for a quick qualitative check of purity[6].

Troubleshooting Guide: Common Purification Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Problem Area: Recrystallization

Q: I've dissolved my crude ANF in a hot solvent, but it "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is too concentrated, if it's cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Causality & Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add more solvent (10-20% increments) to lower the saturation point. This is the most common fix.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools to room temperature over several hours.

    • Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a seed crystal of pure ANF, if available, to initiate crystallization.

Q: My ANF purity only marginally improved after recrystallization. What did I do wrong?

A: This is almost always a solvent selection issue. An ideal recrystallization solvent should dissolve the solute (ANF) well at high temperatures but poorly at low temperatures, while dissolving the impurities either very well at all temperatures (so they stay in the mother liquor) or very poorly (so they can be filtered out of the hot solution).

  • Causality & Solution:

    • Impurities Co-crystallized: The chosen solvent likely has similar solubility properties for both ANF and the main impurity (e.g., DAOAF). You need to perform solvent screening to find a better option. See the solvent selection table below.

    • Insufficient Washing: After filtering the crystals, they must be washed with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities. Using warm or excessive solvent will dissolve your product and reduce the yield.

    • Trapped Mother Liquor: If crystallization happens too quickly, impurities can be trapped within the crystal lattice. Slower cooling rates generally produce purer crystals.

Problem Area: Column Chromatography

Q: My ANF is streaking severely down the silica gel column, leading to poor separation. Why?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. The amino group (-NH₂) on ANF is basic and can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption and tailing (streaking).

  • Causality & Solution:

    • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your eluent system. Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Ethyl Acetate/Hexane mixture)[10]. This base will occupy the acidic sites on the silica, allowing your basic ANF to travel down the column in a tight band.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) column if you have access to preparative HPLC[10].

Detailed Experimental Protocols

Safety Reminder : These protocols are for informational purposes. You must perform your own risk assessment before starting any work.

Protocol 1: High-Purity ANF via Column Chromatography

This method is designed to yield high-purity ANF suitable for analytical standards.

  • Slurry Preparation : Dissolve 1 gram of crude ANF in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 2 grams) and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" technique prevents band broadening at the start of the column.

  • Column Packing :

    • Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in your starting eluent (e.g., 20% Ethyl Acetate in Hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. The silica bed height should be about 20-25 times the height of the sample band.

  • Loading & Elution :

    • Carefully add your dry-loaded ANF sample to the top of the packed column.

    • Begin elution with the starting mobile phase (e.g., 20% Ethyl Acetate / 79.5% Hexane / 0.5% Triethylamine). The less polar impurities will elute first[11].

    • Monitor the separation by collecting fractions and analyzing them with TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar ANF. For example, increase to 40-50% Ethyl Acetate.

  • Fraction Analysis & Isolation :

    • Combine the pure fractions containing ANF (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to obtain pure ANF.

Protocol 2: Bulk Purification of ANF by Recrystallization

This method is suitable for purifying larger quantities of crude ANF.

  • Solvent Selection : Choose an appropriate solvent from the table below. Water or an ethanol/water mixture is often a good starting point.

  • Dissolution : Place the crude ANF in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve it at a gentle boil. Use a stir bar for even heating. If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization :

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying : Dry the purified crystals thoroughly in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.

Data Presentation & Visualizations

Table 1: Solvent Selection Guide for ANF Recrystallization
Solvent SystemSuitability for ANFRationale & Comments
Water GoodANF has some water solubility, which increases with temperature. Excellent for removing non-polar, organic impurities. A related compound was successfully recrystallized from water[12].
Ethanol/Water ExcellentHighly tunable. Dissolve ANF in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (saturation point). Then allow to cool.
Ethyl Acetate ModerateGood solvent for many nitro and amino compounds. May require addition of a non-polar co-solvent like hexane to reduce solubility for precipitation.
Dichloromethane (DCM) Poor for RecrystallizationANF is generally too soluble in DCM for effective recrystallization, but DCM is useful for liquid-liquid extractions and chromatography[3].
Hexane/Toluene InsolubleANF is a polar molecule and will have very low solubility in non-polar solvents. Useful as an anti-solvent or for washing to remove greasy impurities.
Diagrams and Workflows

G start Crude ANF Sample q1 Purity Requirement? start->q1 q2 Scale of Experiment? q1->q2 >99% Purity recrystallize Perform Recrystallization (Good for bulk purification) q1->recrystallize ~95% Purity q2->recrystallize > 5 grams chromatography Perform Column Chromatography (Best for high purity) q2->chromatography < 5 grams acid_base Consider Acid-Base Extraction (Removes neutral/acidic impurities) recrystallize->acid_base Impurity profile suggests neutral/acidic contaminants end_mod Moderately Pure ANF (>95%) recrystallize->end_mod end_high High Purity ANF (>99%) chromatography->end_high acid_base->end_mod G cluster_prep 1. Preparation cluster_run 2. Elution & Collection cluster_analysis 3. Analysis & Isolation prep_silica Prepare Silica Slurry in Starting Eluent pack_col Pack Column with Slurry prep_silica->pack_col prep_sample Dry-Load Crude ANF onto Silica Gel load_sample Load Sample onto Column prep_sample->load_sample pack_col->load_sample elute Elute with Solvent Gradient (e.g., 20% -> 50% EtOAc in Hexane + 0.5% Et3N) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate dry Dry Solid under High Vacuum evaporate->dry final_product Pure ANF Product dry->final_product

Caption: Workflow for purification of ANF via column chromatography.

References

  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives. (2010). Sciencemadness.org. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. [Link]

  • Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. [Link]

  • Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. (2025). Chemical Engineering Transactions. [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan... (2022). MDPI. [Link]

  • Synthetic method of 3-amino-4-hydroxyfurazan. (2013).
  • Process for the purification of p-nitrophenol. (1976).
  • Acid–base extraction. (n.d.). Wikipedia. [Link]

  • Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. (2008). ResearchGate. [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). Chemical Engineering Transactions. [Link]

  • Purification of aminonitrile. (2022). Reddit. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • (PDF) Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan... (2022). ResearchGate. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents. (2017). ResearchGate. [Link]

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Technical Support Center: Managing Unstable Intermediates in Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 1,3,4- and 1,2,4-oxadiazole cores. The stability of key reaction intermediates is often the pivotal factor determining the success, yield, and purity of the final product.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic challenges and provide validated protocols to manage and control reactive intermediates.

Section 1: Frequently Asked Questions (FAQs) on Unstable Intermediates

This section addresses high-level, common queries regarding instability issues in oxadiazole synthesis.

Question 1: My oxadiazole synthesis is resulting in low yields or complete failure. What is the most likely cause?

Answer: Low or no yield in oxadiazole synthesis is frequently linked to the decomposition or undesired side-reactions of key acyclic (open-chain) intermediates.[1] For 1,3,4-oxadiazoles , the critical intermediates are often N,N'-diacylhydrazines or N-acylhydrazones.[2][3] For 1,2,4-oxadiazoles , the primary culprit is typically the unstable O-acylamidoxime intermediate.[1][4] These species must undergo a cyclodehydration or oxidative cyclization to form the stable aromatic oxadiazole ring. Harsh reaction conditions (e.g., high temperatures, strong acids), presence of moisture, or inefficient activating agents can cause these intermediates to degrade before cyclization can occur.

Question 2: What are the most common unstable intermediates I should be aware of?

Answer: The two most critical classes of intermediates are:

  • N-Acylhydrazones (for 1,3,4-Oxadiazoles): Formed by the condensation of an acyl hydrazide with an aldehyde.[5] While often stable enough to be isolated, they can be sensitive to the conditions required for the subsequent oxidative cyclization step. Their stability is influenced by the electronic nature of their substituents.

  • O-Acylamidoximes (for 1,2,4-Oxadiazoles): Formed by the acylation of an amidoxime.[4] These intermediates are notoriously unstable and are rarely isolated.[4] They readily undergo thermal cyclodehydration to the desired 1,2,4-oxadiazole but can also revert to the starting amidoxime or undergo other rearrangements, especially if the cyclization conditions are not optimized.[6]

Question 3: How can I confirm the formation of a suspected unstable intermediate if I cannot isolate it?

Answer: In situ monitoring is key. If you suspect an intermediate like O-acylamidoxime is forming but not cyclizing, you can attempt to characterize it without isolation. A small, quenched aliquot of the reaction mixture can be analyzed by:

  • Mass Spectrometry (LC-MS/MS): This is the most direct method to confirm the molecular weight of the transient intermediate.

  • 1H NMR Spectroscopy: If the intermediate has a sufficient lifetime, you may observe characteristic signals. For instance, N-acylhydrazones show distinct singlets for the NH and N=CH protons.[7] However, be aware that these intermediates can exist as a mixture of conformers, leading to duplicated signals in the NMR spectrum.[5][7][8]

  • FT-IR Spectroscopy: Look for the appearance of key stretching frequencies, such as the C=O and C=N bands of the intermediate, and the disappearance of starting material bands.[8]

Question 4: What are the best general strategies for managing reactions that proceed through unstable intermediates?

Answer: The core principle is to facilitate the desired cyclization step as efficiently as possible, minimizing the lifetime of the unstable species. Key strategies include:

  • One-Pot, Tandem Reactions: Generate the intermediate in situ and immediately convert it to the product without isolation.[4][9] This is the standard approach for O-acylamidoxime-mediated syntheses.

  • Anhydrous Conditions: Moisture can hydrolyze intermediates or reagents. Using dried solvents and an inert atmosphere (N2 or Ar) is critical, especially when using moisture-sensitive dehydrating agents like POCl3 or SOCl2.[2][10]

  • Mild Reagents: Opt for modern, milder dehydrating or oxidizing agents over harsh classical reagents. For example, using Burgess reagent or Ph3P-I2 for cyclodehydration can prevent substrate degradation.[2][11]

  • Temperature Control: Many intermediates are thermally labile.[6][12] Cyclization of O-acylamidoximes can often be achieved by gentle heating or even at room temperature, preventing decomposition.[9]

Section 2: Troubleshooting Guide for Specific Oxadiazole Isomers

This section provides detailed troubleshooting for the most common synthetic routes.

Part 2.1: Synthesis of 1,3,4-Oxadiazoles via Acylhydrazone Intermediates

The oxidative cyclization of N-acylhydrazones is a primary route to 2,5-disubstituted 1,3,4-oxadiazoles.

Problem: My oxidative cyclization of an N-acylhydrazone is giving a low yield of the 1,3,4-oxadiazole.

This common issue points to problems with either the stability of the acylhydrazone precursor or the efficiency of the cyclization step.

Troubleshooting Workflow

start Low Yield in Acylhydrazone Oxidative Cyclization check_precursor Is the N-acylhydrazone precursor pure and stable? start->check_precursor check_oxidant Is the oxidizing agent appropriate and active? check_precursor->check_oxidant [Yes] solution_precursor Solution: - Re-purify the acylhydrazone. - Use crude acylhydrazone directly. - Confirm structure via NMR/MS. check_precursor->solution_precursor [No] check_conditions Are the reaction conditions optimal? check_oxidant->check_conditions [Yes] solution_oxidant Solution: - Try alternative oxidants (e.g., I2, PhI(OAc)2, TEMPO). - Ensure oxidant is fresh/not degraded. check_oxidant->solution_oxidant [No] solution_conditions Solution: - Screen solvents. - Optimize temperature (avoid harsh heating). - Ensure anhydrous conditions if required. check_conditions->solution_conditions

Caption: Troubleshooting workflow for 1,3,4-oxadiazole synthesis.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution(s)
1. Degradation of Acylhydrazone The acylhydrazone intermediate may be unstable to air, moisture, or the purification process (e.g., silica gel). It can hydrolyze back to the starting hydrazide and aldehyde.A. Use the crude acylhydrazone directly in the cyclization step immediately after its formation.[11] B. Confirm the structure of the acylhydrazone before proceeding using 1H NMR to check for the characteristic N=CH and NH protons.[5][7]
2. Ineffective Oxidizing Agent The chosen oxidant may be too harsh, leading to side products, or too weak to effect cyclization efficiently. Common oxidants include I2/K2CO3, HgO, and hypervalent iodine reagents like PhI(OAc)2.[11][13][14]A. Switch to a milder, modern oxidant. Fe(III)/TEMPO with O2 or electrochemical methods are effective, green alternatives.[11][15] B. If using iodine, ensure the base (e.g., K2CO3) is present and the solvent is appropriate.[11]
3. Competing Dehydration Pathway For acylhydrazones derived from N,N'-diacylhydrazines, strong dehydrating agents (POCl3, PPA) can cause charring or undesired side reactions, especially with sensitive functional groups.[2][16]A. Avoid overly aggressive dehydrating agents. Triflic anhydride or the Burgess reagent are powerful yet often cleaner alternatives for cyclodehydration.[2] B. Consider a non-dehydrative route, such as coupling acyl hydrazides with α-bromo nitroalkanes, which avoids the diacyl hydrazine intermediate entirely.[17][18][19]
Part 2.2: Synthesis of 1,2,4-Oxadiazoles via O-Acylamidoxime Intermediates

This is the most widely applied method for 1,2,4-oxadiazole synthesis, involving the reaction of an amidoxime with a carboxylic acid or its derivative.[4] The instability of the O-acylamidoxime intermediate is the central challenge.[1]

Problem: My reaction between an amidoxime and a carboxylic acid (with a coupling agent) or an acyl chloride is not producing the 1,2,4-oxadiazole.

Mechanistic Insight: The Fragile Intermediate The reaction proceeds by forming the O-acylamidoxime, which then undergoes a thermal 5-endo-dig cyclization with the elimination of water. However, this intermediate can easily revert or decompose.

cluster_0 Formation of O-Acylamidoxime cluster_1 Fate of the Intermediate Amidoxime Amidoxime (R1-C(=NOH)NH2) Intermediate Unstable Intermediate O-Acylamidoxime Amidoxime->Intermediate + R2-COX - HX AcylatingAgent Acylating Agent (R2-COX) Product Desired Product 1,2,4-Oxadiazole Intermediate->Product Thermal Cyclization (- H2O) Decomposition Decomposition (Reversion to Starting Materials) Intermediate->Decomposition Hydrolysis / Reversion

Caption: Fate of the unstable O-acylamidoxime intermediate.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution(s)
1. Poor Carboxylic Acid Activation If using a carboxylic acid, it must be activated to form a reactive species that acylates the amidoxime. Inefficient activation (e.g., with EDC or DCC) leads to no reaction.[1][4]A. Ensure your coupling agent (EDC, DCC, CDI) is fresh and used under anhydrous conditions.[4] B. Switch to a more reactive acylating agent like an acyl chloride or anhydride. This often provides a cleaner and faster acylation step.[9]
2. Instability of O-Acylamidoxime The intermediate forms but reverts to starting materials before it can cyclize. This is common if the cyclization temperature is not reached or if the reaction is quenched prematurely.A. Use a one-pot procedure. After the initial acylation at room temperature, heat the reaction mixture (typically 80-120 °C) to drive the cyclodehydration to completion without isolating the intermediate.[4][6] B. Base-catalyzed cyclization at room temperature is a milder alternative. Bases like TBAF or inorganic bases in DMSO can promote cyclization without heat.[9]
3. Incorrect Stoichiometry or Base When using acyl chlorides, a base (e.g., pyridine, Et3N) is required to scavenge the HCl byproduct. Incorrect amounts can stall the reaction or cause side reactions.A. Use at least one equivalent of a non-nucleophilic base like pyridine or DIPEA. B. Ensure the amidoxime starting material is fully dissolved before adding the acyl chloride to prevent localized side reactions.
Section 3: Key Experimental Protocols

These protocols are designed to maximize success by controlling key intermediates.

Protocol 3.1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol leverages in situ generation and thermal cyclization of the O-acylamidoxime intermediate.[4]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2), add the amidoxime (1.0 equiv.), the carboxylic acid (1.1 equiv.), and a coupling agent such as EDC (1.2 equiv.) or HATU (1.2 equiv.).

  • Acylation: Dissolve the solids in a suitable anhydrous solvent (e.g., DMF, Dioxane, 0.2 M concentration). Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the amidoxime by TLC or LC-MS.

  • Cyclization: Once the acylation is complete (or has plateaued), heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and coupling byproducts. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 3.2: Mild Oxidative Cyclization of N-Acylhydrazones

This protocol uses molecular iodine for a clean conversion of N-acylhydrazones to 1,3,4-oxadiazoles.[11]

  • Setup: In a round-bottom flask, dissolve the N-acylhydrazone (1.0 equiv.) in a suitable solvent (e.g., MeCN or DCM).

  • Reagent Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 equiv.) followed by molecular iodine (I2, 1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate. Reactions are often complete in 2-6 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na2S2O3) to consume excess iodine.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Purify the resulting 1,3,4-oxadiazole by column chromatography.

References
  • Einhorn, A. (1905). Über die N-Methylolverbindungen der Säureamide [On the N-methylol compounds of acid amides]. Justus Liebigs Annalen der Chemie, 343(2-3), 207-305.
  • Brunner, K. (1914). Über die Einwirkung von Hydrazin auf Diacylamine [On the action of hydrazine on diacylamines]. Berichte der deutschen chemischen Gesellschaft, 47(3), 2671-2680.
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191*. Available at: [Link]

  • Yang, G., et al. (2021). Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling. The Journal of Physical Chemistry A, 125(36), 7929–7939. Available at: [Link]

  • Monforte, A. M., et al. (2005). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. Available at: [Link]

  • Carrasco, F., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

  • Gawrońska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2386. Available at: [Link]

  • Li, J., et al. (2020).
  • Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
  • Valente, S., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(12), 8342–8350.
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods.
  • Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Kumar, S., et al. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 6(6), 2275-2286.
  • Patel, D. R., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(20), 13123–13131.
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. ResearchGate. Available at: [Link]

  • Bîcu, E., & Profire, L. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(12), 1541. Available at: [Link]

  • El-Sabbagh, O. I., et al. (1990). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES). Journal of Faculty of Pharmacy of Ankara University, 19(2), 183-194.
  • Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. Available at: [Link]

  • Munir, R., et al. (2021).
  • Bhat, K. S., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314.
  • Bouzroura-Aichouche, C., et al. (2021). Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives.
  • ResearchGate. (n.d.). Approaches to oxadiazole synthesis from monoacyl hydrazide. Available at: [Link]

  • Einhorn-Brunner Reaction. (n.d.). Merck Index.
  • Einhorn-Brunner Reaction. (n.d.). Merck Index.
  • Gribanov, P. S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(15), 4998. Available at: [Link]

  • Aslam, M., et al. (2022). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. Available at: [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

  • Pardeshi, S. D., et al. (2021).
  • ChemFinder. (2011). Einhorn-Brunner reaction. WordPress.com.

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Technical Support Center: Proactive Strategies for Preventing Unintentional Detonation of Energetic Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of energetic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, with a focus on preventing unintentional detonations.

Section 1: Foundational Safety Principles & Hazard Recognition

Before handling any energetic material, a thorough understanding of its intrinsic hazards is paramount. The very nature of this work requires a multi-pronged safety approach, beginning with a comprehensive safety plan and a well-defined project plan.[1]

FAQ 1: What defines an "energetic compound" in a laboratory context?

An energetic compound is a solid or liquid substance, or a mixture of substances, that can undergo a rapid chemical reaction to produce gas at a temperature, pressure, and speed that can cause damage to its surroundings.[2] This includes materials that can detonate or deflagrate when subjected to stimuli such as heat, impact, friction, or static discharge.[2][3] Common examples of chemical families that are often energetic or can become energetic include:

  • Acetylides

  • Azides

  • Nitro Compounds

  • Organic Nitrates

  • Organic Peroxides

  • Perchlorates

  • Picrates

  • Fulminates[2][4][5]

FAQ 2: How can I assess the potential for a compound to be explosive?

A multi-faceted approach is necessary for hazard assessment:

  • Review Safety Data Sheets (SDS): The SDS is the first and most critical source of information. Pay close attention to sections on physical and chemical properties, stability and reactivity, and handling and storage.[2]

  • Consult Authoritative Literature: Beyond the SDS, review scientific literature and safety guidelines from reputable sources like the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA).[3][4]

  • Computational Modeling: For novel compounds, molecular modeling techniques can help predict energy content and stability, offering a preliminary assessment of risk.[6]

  • The "Rule of Six": This empirical rule suggests that a molecule should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe.[7] Compounds that do not meet this criterion, such as 3-azidopropylamine, should be treated with extreme caution.[7]

Section 2: Troubleshooting Guide for Common Laboratory Scenarios

Scenario 1: You observe unexpected crystal formation in a container of a peroxide-forming solvent.

Immediate Action:

  • DO NOT TOUCH OR MOVE THE CONTAINER. [3][8] Crystalline deposits around the cap or within the liquid of a peroxide-forming chemical can be highly shock-sensitive.[3]

  • Alert your supervisor and lab personnel immediately.

  • Secure the area and prevent others from approaching the container.

  • Contact your institution's Environmental Health and Safety (EHS) department for emergency disposal.[3]

Root Cause Analysis and Prevention:

  • Cause: Peroxide-forming chemicals react with atmospheric oxygen over time to form unstable peroxides.[9] This process is accelerated by light and heat.[9]

  • Prevention:

    • Date all containers upon receipt and upon opening.[2][3][8]

    • Test for peroxides regularly using peroxide test strips.[10]

    • Store in airtight, light-resistant containers in a cool, dark place.[8][11][12]

    • Purchase in small quantities to ensure they are used before significant peroxide formation can occur.[2]

Scenario 2: A reaction involving a nitrating agent shows a sudden, unexpected temperature spike.

Immediate Action:

  • Immediately cease the addition of reagents. [13]

  • Engage emergency cooling systems, such as an ice bath or a cooling coil.[13]

  • If the temperature continues to rise, be prepared for an emergency quench by adding a pre-determined cold, inert solvent or a weak base to the reaction mixture.[13]

  • Alert personnel in the immediate vicinity and be prepared to evacuate if the situation is not brought under control.

Root Cause Analysis and Prevention:

  • Cause: Insufficient cooling, too rapid addition of the nitrating agent, or inadequate stirring can lead to localized "hot spots" and a thermal runaway.[13]

  • Prevention:

    • Use a reactor system with adequate heat transfer capabilities. For exothermic reactions, continuous flow reactors are often safer than batch reactors due to their superior heat and mass transfer.[13][14]

    • Precisely control the rate of reagent addition. [13]

    • Ensure efficient and continuous stirring to maintain a homogenous temperature throughout the reaction mixture.[13]

    • Perform a thorough hazard evaluation before scaling up any reaction.[4]

Section 3: Frequently Asked Questions (FAQs)

Handling and Personal Protective Equipment (PPE)

Q1: What is the minimum PPE required when working with energetic compounds?

  • At a minimum, a flame-resistant lab coat (such as Nomex), chemical-resistant gloves, and safety glasses are required.[2][15] However, for higher-risk operations, additional PPE is crucial, including a face shield with throat protection and heavy gloves.[3][4]

Q2: Are there specific tools I should use when handling potentially explosive solids?

  • Yes, use non-sparking tools made of materials like wood, plastic, or ceramic.[3] Avoid metal spatulas, as they can cause friction or sparks that could initiate a detonation.[2] Similarly, avoid using ground-glass joints, which can create friction.[2]

Storage and Segregation

Q3: How should I store energetic compounds?

  • Store energetic materials in a dedicated, well-ventilated, and temperature-controlled area.[16] They should be kept away from heat, sparks, open flames, and direct sunlight.[2][17] Never store them on open shelves or lab benches.[2] For particularly sensitive materials, storage in a locked magazine or safe may be required.[15][18]

Q4: What is chemical incompatibility and why is it important for energetic compounds?

  • Chemical incompatibility refers to the dangerous reactions that can occur when certain chemicals are mixed.[19] For energetic compounds, this is a critical safety consideration. For example, mixing acids with certain organic compounds can form highly unstable and explosive mixtures.[20] Always consult a chemical compatibility chart and the SDS before mixing chemicals.[19]

Chemical Class Incompatible With Potential Hazard
Acids Flammable liquids, cyanides, nitrates, chloratesFire, explosion, toxic gas release
Bases Acids, organic compounds, metalsFire, explosion
Flammable Liquids Oxidizers, acids, ignition sourcesFire, explosion
Oxidizers Flammable liquids, organic materials, reducing agentsFire, explosion
Peroxide-Forming Chemicals Oxygen, light, heatFormation of explosive peroxides

A simplified chemical compatibility table. Always consult a comprehensive guide for specific chemical interactions.

Experimental Procedures

Q5: What are the key principles for safely scaling up a reaction involving an energetic compound?

  • Start with the smallest possible scale. [2][3]

  • Only scale up with the explicit authorization of the Principal Investigator. [2]

  • Conduct a thorough risk assessment before each scale-up.[4]

  • Ensure that your cooling capacity is sufficient for the increased reaction volume.

  • Consider using continuous flow chemistry, which can be inherently safer for handling energetic materials due to the small reaction volumes and superior temperature control.[14]

Q6: Can I work with energetic compounds alone in the lab?

  • No. You should never work with explosive or potentially explosive chemicals when you are alone.[2][4][21] Always ensure that another person who is aware of the hazards is within sight and hearing distance.[2]

Section 4: Visualizing Safety Workflows

Decision-Making for Handling Potentially Unstable Compounds

UnstableCompoundWorkflow start Observe Potential Instability (e.g., crystals, discoloration) q1 Is the container safe to move? start->q1 a1_no DO NOT TOUCH Secure the Area q1->a1_no No a1_yes Proceed with Extreme Caution q1->a1_yes Yes contact_ehs Contact EHS Immediately a1_no->contact_ehs a1_yes->contact_ehs follow_ehs Follow EHS Instructions for Disposal contact_ehs->follow_ehs

Caption: Workflow for responding to a potentially unstable energetic compound.

Hierarchy of Controls for Mitigating Risks

HierarchyOfControls elimination Elimination (Use a less hazardous chemical) substitution Substitution (Use a safer form of the chemical) elimination->substitution engineering Engineering Controls (Fume hoods, blast shields) substitution->engineering administrative Administrative Controls (SOPs, training) engineering->administrative ppe PPE (Gloves, lab coat, goggles) administrative->ppe

Sources

Technical Support Center: Nitration of Amino-oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitrated amino-oxadiazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important reaction. Nitrated amino-oxadiazoles are critical building blocks in medicinal chemistry and energetic materials science. However, their synthesis is often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common issues encountered during the nitration of amino-oxadiazoles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the nitration of amino-oxadiazoles.

Q1: Why is the nitration of amino-oxadiazoles so challenging?

A1: The challenge arises from the interplay of the activating amino group and the inherent reactivity of the oxadiazole ring under harsh nitrating conditions. The 1,2,4-oxadiazole ring, while relatively stable in strong acids, is electron-poor, making electrophilic substitution on the ring carbons difficult[1]. The reaction, therefore, targets the exocyclic amino group. However, the strong acidic and oxidative conditions required for N-nitration can lead to several side reactions, including:

  • Ring Opening: The oxadiazole ring can be susceptible to nucleophilic attack, especially at low pH where the ring nitrogen can be protonated, leading to ring cleavage[2].

  • Oxidative Degradation: The combination of nitric acid and a strong dehydrating agent (like sulfuric acid) is a powerful oxidizing mixture that can degrade the starting material or the desired product.

  • Polynitration: While typically the goal is mononitration of the amino group, under forcing conditions, further nitration or undesired side reactions can occur.

Q2: What is the primary product expected from the nitration of a 3-amino-1,2,4-oxadiazole?

A2: The primary and desired reaction is the conversion of the exocyclic amino group (-NH₂) into a nitramino group (-NHNO₂). This is an N-nitration reaction. The oxadiazole ring itself is generally inert to electrophilic C-H nitration due to its electron-deficient nature[1].

Q3: What are the most common nitrating agents for this reaction?

A3: The choice of nitrating agent is critical and depends on the substrate's reactivity. Common systems include:

  • Mixed Acid (HNO₃/H₂SO₄): The classic and most powerful nitrating agent. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This is often required for deactivating systems but increases the risk of side reactions.

  • Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This system generates acetyl nitrate in situ, which is a milder nitrating agent than the nitronium ion. It is often used to avoid ring degradation and other side reactions seen with mixed acid[3].

  • Concentrated Nitric Acid: Using concentrated (70-100%) nitric acid alone can be effective, especially for more reactive substrates. The reaction conditions, particularly temperature, are crucial for selectivity[4][5].

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Yield of the Desired Nitrated Product

Potential Cause A: Substrate Degradation/Ring Opening

  • Diagnosis: Your reaction mixture turns dark brown or black, and analysis by TLC or LC-MS shows a complex mixture of many products with none corresponding to the desired mass. This suggests decomposition. The 1,2,4-oxadiazole ring, while generally stable, can undergo cleavage under strongly acidic conditions, a process initiated by protonation of a ring nitrogen followed by nucleophilic attack[2].

  • Solution:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C) before allowing it to slowly warm. This will slow the rate of decomposition relative to the rate of nitration.

    • Use a Milder Nitrating Agent: Switch from mixed acid (HNO₃/H₂SO₄) to a less aggressive system like nitric acid in acetic anhydride (HNO₃/Ac₂O)[3].

    • Control the Addition Rate: Add the amino-oxadiazole substrate slowly to the cold nitrating mixture to dissipate the heat of mixing and prevent localized temperature spikes.

Potential Cause B: Incomplete Reaction

  • Diagnosis: TLC or LC-MS analysis shows a significant amount of unreacted starting material even after a prolonged reaction time.

  • Solution:

    • Increase Reaction Time or Temperature: Cautiously increase the reaction time or allow the reaction to warm to a slightly higher temperature (e.g., from 0 °C to room temperature). Monitor the reaction progress frequently (e.g., every 30 minutes) to avoid over-nitration or decomposition.

    • Use a Stronger Nitrating Agent: If milder conditions are failing, a move to a stronger system may be necessary. For instance, if HNO₃/Ac₂O is ineffective, a carefully controlled reaction with mixed acid (HNO₃/H₂SO₄) at low temperature may be required.

    • Ensure Anhydrous Conditions: Water can consume the nitrating agent and inhibit the reaction. Ensure all glassware is dry and use anhydrous reagents.

Problem 2: Formation of an Unexpected Byproduct

Potential Cause A: Isomeric Product Formation (N-nitration vs. Ring N-oxide)

  • Diagnosis: You isolate a product with the correct mass for mononitration, but its spectroscopic data (NMR, IR) is inconsistent with the expected nitramino structure. In some heterocyclic systems, nitration can lead to N-oxides.

  • Solution:

    • Thorough Characterization: Use advanced analytical techniques (e.g., 2D NMR, X-ray crystallography) to definitively identify the structure of the byproduct.

    • Modify Nitrating Agent: The choice of nitrating agent can influence the reaction pathway. For example, some reagents may favor N-oxidation over N-nitration. Experimenting with different nitrating systems is a valid strategy.

Potential Cause B: Products of Ring Cleavage

  • Diagnosis: You isolate byproducts that lack the characteristic oxadiazole ring structure. For example, nitrile-containing compounds can be formed from the acid-catalyzed opening of the 1,2,4-oxadiazole ring[2][6].

  • Solution:

    • Employ Milder Conditions: As with substrate degradation, the key is to use less harsh conditions. Lower the temperature and consider using a nitrating agent like nitric acid in acetic anhydride[3].

    • Minimize Water Content: The presence of water can facilitate hydrolytic ring opening. Ensure reagents are as anhydrous as possible.

Part 3: Mechanistic Insights & Key Pathways

Understanding the underlying mechanisms is crucial for rational troubleshooting.

Desired Pathway: Electrophilic N-Nitration

The primary reaction involves the electrophilic attack of the nitronium ion (NO₂⁺) or a related nitrating species on the exocyclic amino group. The amino group is a strong activating group, making this position the most nucleophilic site on the molecule.

G cluster_0 Generation of Electrophile cluster_1 Nitration Reaction HNO3_1 HNO₃ H2NO3+ H₂NO₃⁺ HNO3_1->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O Substrate Amino-oxadiazole (R-NH₂) Intermediate Protonated Intermediate [R-NH₂-NO₂]⁺ Substrate->Intermediate + NO₂⁺ Product Nitramino-oxadiazole (R-NHNO₂) Intermediate->Product - H⁺ H+ H⁺

Caption: General mechanism of N-nitration using mixed acid.

Side Reaction Pathway: Acid-Catalyzed Ring Opening

Under strongly acidic conditions, the oxadiazole ring itself can become a target. Protonation of a ring nitrogen activates the ring for nucleophilic attack, which can lead to cleavage and the formation of acyclic byproducts.

G Oxadiazole Amino-oxadiazole Protonated Protonated Ring (at N4) Oxadiazole->Protonated + H⁺ (from H₂SO₄) Attacked Nucleophilic Attack (e.g., by H₂O or HSO₄⁻) Protonated->Attacked + Nu⁻ Opened Ring-Opened Intermediate Attacked->Opened Bond Cleavage Products Degradation Products (e.g., Nitriles, Amides) Opened->Products Further Reactions

Caption: Plausible mechanism for acid-catalyzed ring opening.

Part 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration using Nitric Acid/Acetic Anhydride

This method is recommended for substrates that are sensitive to strong acids.

  • Preparation: In a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, cool acetic anhydride (5 mL per 1 mmol of substrate) to 0 °C in an ice-salt bath.

  • Formation of Nitrating Agent: Slowly add 100% nitric acid (1.1 equivalents) dropwise to the cold acetic anhydride while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes at this temperature.

  • Nitration: Dissolve the amino-oxadiazole substrate (1 equivalent) in a minimum amount of acetic anhydride and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extracts with cold water and sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: In-Process Reaction Monitoring by TLC

Regularly monitoring the reaction is crucial for maximizing yield and minimizing side products.

  • Sample Preparation: Carefully withdraw a small aliquot (a few drops) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of ice-cold sodium bicarbonate solution and ethyl acetate. Vortex thoroughly.

  • TLC Analysis: Spot the organic layer on a TLC plate alongside a spot of the starting material.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.

Part 5: Data Summary

The choice of nitrating agent significantly impacts the outcome. The following table summarizes general observations.

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ -10 °C to 25 °CHigh reactivity, effective for deactivated substrates.High risk of oxidation and ring cleavage; often leads to complex mixtures.
HNO₃ / Ac₂O 0 °C to 10 °CMilder conditions, reduces degradation.[3]May not be reactive enough for all substrates; requires anhydrous conditions.
Conc. HNO₃ 0 °C to 25 °CSimple setup, avoids sulfuric acid.Reactivity is highly dependent on acid concentration and substrate.[4][5]

References

  • Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]

  • Synthesis of 3-amino-5-nitramino-1,2,4-oxadiazole and its selected nitrogen-rich salts. ResearchGate. [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]

  • A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. [Link]

  • Electrocyclic ring opening mechanism in the reactions between the oxadiazole‐pyridinum salt 9 with amines and isomerization of dienamino derivatives. ResearchGate. [Link]

  • Effects of nitric acid concentration for nitration of fused[1][3][7]oxadiazolo[3,4-d]pyrimidine. RSC Publishing. [Link]

  • Effects of nitric acid concentration for nitration of fused[1][3][7]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of ANFF-1

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this high-energy compound. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction conditions and achieve high-purity ANFF-1.

Frequently Asked Questions (FAQs)

Q1: What are the established synthetic routes for preparing ANFF-1?

There are two primary methods reported for the synthesis of ANFF-1:

  • Partial Oxidation of BAFF-1: This is a preferred method that involves the selective oxidation of one of the two amino groups on 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1). The reaction typically employs a potent oxidizing mixture, such as hydrogen peroxide in concentrated sulfuric acid.[1] This route is advantageous when BAFF-1 is the more accessible starting material.

  • Partial Amination of BNFF-1: This route involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in a solvent like toluene.[1] This is a nucleophilic aromatic substitution where one of the nitro groups is displaced by an amino group.

Q2: Can you explain the reaction mechanism for the oxidation of BAFF-1 to ANFF-1?

The conversion of an amino group to a nitro group using a mixture of hydrogen peroxide and sulfuric acid (often referred to as Caro's acid or piranha solution) is a powerful oxidation process. While the precise mechanism for this specific substrate is complex, it generally proceeds through the following key stages:

  • Protonation: The strongly acidic environment protonates the amino group of BAFF-1, making it more susceptible to nucleophilic attack.

  • Oxidation: The hydrogen peroxide acts as the primary oxidant. The reaction likely proceeds through several intermediate steps, potentially involving the formation of a hydroxylamine derivative, which is then further oxidized to a nitroso compound.

  • Final Oxidation: The nitroso intermediate is rapidly oxidized to the final nitro group to yield ANFF-1.

Controlling the stoichiometry and temperature is critical to prevent over-oxidation to the dinitro derivative, BNFF-1.[1]

Q3: What are the critical safety precautions for synthesizing ANFF-1?

Synthesizing ANFF-1 involves significant hazards due to the use of strong oxidizers and the energetic nature of the final product. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a blast shield, chemical-resistant gloves, a flame-retardant lab coat, and safety glasses.

  • Handling Oxidizers: Mixtures of concentrated hydrogen peroxide and sulfuric acid are extremely corrosive and can react violently with organic materials. Prepare the oxidizing mixture slowly in an ice bath and behind a blast shield.

  • Energetic Compound Handling: ANFF-1 is a high-energy material.[2][3] Handle the final product in small quantities, avoid friction and impact, and use non-sparking tools.

  • Scale: Do not scale up the reaction without a thorough risk assessment and appropriate engineering controls (e.g., remote handling, blast-proof cells).

  • Waste Disposal: Neutralize all acidic and oxidizing waste streams carefully before disposal according to institutional guidelines.

Troubleshooting Guide for ANFF-1 Synthesis from BAFF-1

This section addresses common issues encountered during the synthesis of ANFF-1 via the oxidation of BAFF-1.

Problem 1: Low Yield of ANFF-1

Q: My synthesis of ANFF-1 from BAFF-1 resulted in a very low yield. What are the potential causes and how can I improve it?

A low yield can stem from several factors, including incomplete reaction, product degradation, or over-oxidation. Below is a systematic approach to diagnosing and resolving this issue.

  • Cause 1: Inadequate Temperature Control: The oxidation of the amino group is highly exothermic. If the temperature rises uncontrollably, it can lead to the decomposition of the starting material, intermediates, or the final product.[2][3]

    • Solution: Maintain a strict temperature protocol. The reaction should be performed in an ice bath (0-5 °C) with slow, dropwise addition of the BAFF-1 solution to the oxidizing mixture. Use a calibrated thermometer to monitor the internal reaction temperature continuously.

  • Cause 2: Incorrect Reagent Stoichiometry: An insufficient amount of the oxidizing agent (H₂O₂) will lead to an incomplete reaction, while an excess can promote the formation of the dinitro byproduct, BNFF-1.

    • Solution: Carefully calculate and measure the molar equivalents of hydrogen peroxide. Start with a 1:1 molar ratio of H₂O₂ to the amino group you wish to oxidize. You may need to perform small-scale optimization experiments to find the ideal ratio for your specific setup.

  • Cause 3: Sub-optimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration, or conversely, extended reaction times could lead to product degradation.

    • Solution: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), if feasible with appropriate safety measures. This will help you determine the optimal time to quench the reaction.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Was Temperature Maintained at 0-5 °C? start->check_temp check_stoich Was H₂O₂ Stoichiometry Correct (1:1)? check_temp->check_stoich Yes improve_cooling Improve Cooling Setup (Ice/Salt Bath) Slow Down Addition check_temp->improve_cooling No check_time Was Reaction Time Monitored/Optimized? check_stoich->check_time Yes optimize_stoich Perform Stoichiometry Screen (e.g., 1.0-1.5 eq H₂O₂) check_stoich->optimize_stoich No optimize_time Run Time-Course Study (Monitor by TLC/HPLC) check_time->optimize_time No success Yield Improved check_time->success Yes improve_cooling->start optimize_stoich->start optimize_time->start G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification prep_oxidizer Prepare H₂O₂/H₂SO₄ Mixture at 0°C reaction Combine and React at 0-5 °C prep_oxidizer->reaction dissolve_baff Dissolve BAFF-1 in H₂SO₄ dissolve_baff->reaction quench Quench on Ice reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with H₂O & EtOH filtration->wash recrystallize Recrystallization wash->recrystallize chromatography Column Chromatography (if needed) recrystallize->chromatography final_product Pure ANFF-1 chromatography->final_product

Sources

Technical Support Center: Managing Hygroscopicity in Amine-Substituted Oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amine-substituted oxadiazoles. This guide provides in-depth technical information and practical troubleshooting advice to address the challenges associated with the hygroscopicity of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable strategies to anticipate, characterize, and mitigate moisture-related issues in your experiments, ensuring the integrity and reproducibility of your results.

Introduction: The Hygroscopicity Challenge with Amine-Substituted Oxadiazoles

Amine-substituted oxadiazoles are a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. However, their inherent chemical structure, featuring both a basic amine group and a polar oxadiazole ring, can predispose them to hygroscopicity—the tendency to absorb moisture from the atmosphere. This can lead to a cascade of problems, including:

  • Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), and altered powder flow properties.[1]

  • Chemical Degradation: Hydrolysis or other moisture-mediated reactions that can compromise the purity and potency of the compound.[2][3]

  • Inaccurate Weighing and Dosing: Absorption of water can lead to significant errors in weighing, impacting the accuracy of subsequent experiments and formulations.

  • Reduced Shelf-Life: Long-term instability due to moisture uptake can shorten the viable storage period of the compound.[1]

This guide will provide a structured approach to understanding and addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: What makes amine-substituted oxadiazoles potentially hygroscopic?

A1: The hygroscopicity of these compounds is primarily attributed to the presence of polar functional groups, namely the amine (-NH2, -NHR, -NR2) and the oxadiazole ring. The nitrogen and oxygen atoms in these moieties possess lone pairs of electrons that can form hydrogen bonds with water molecules from the atmosphere. The polarity of the atoms in an active pharmaceutical ingredient (API) and the surface chemistry of its particles are major factors influencing its affinity for water molecules.[2][3][4]

Q2: How can I get a preliminary idea of my compound's hygroscopicity?

A2: A simple, albeit qualitative, initial assessment can be made by observing the compound's behavior upon exposure to ambient air. If the powder becomes clumpy, sticky, or appears wet over a short period, it is likely hygroscopic. For a more quantitative understanding, you will need to perform the characterization studies detailed in the troubleshooting guides.

Q3: Is there a way to predict the hygroscopicity of my specific amine-substituted oxadiazole derivative?

A3: While precise prediction is challenging without experimental data, some general trends can be considered. Increased polarity and the presence of accessible hydrogen bond donors and acceptors are likely to increase hygroscopicity. For instance, a primary amine (-NH2) may be more hygroscopic than a tertiary amine (-NR2) due to the presence of N-H bonds that can act as hydrogen bond donors. A study on o-aminophenol and p-aminophenol showed that the position of functional groups can influence water uptake.[5][6][7][8][9]

Q4: Can the synthesis or purification method affect the hygroscopicity of the final product?

A4: Absolutely. The final physical form of the compound, such as its crystalline or amorphous state, significantly impacts its hygroscopicity. Amorphous forms are generally more hygroscopic than their crystalline counterparts due to their higher free energy and disordered structure. The purification method, particularly the final crystallization or precipitation step and subsequent drying, will determine the solid-state properties of your compound. Incomplete drying can also leave residual solvent, which can influence moisture sorption behavior.

Troubleshooting Guides

Issue 1: Inconsistent Weighing and Handling of the Compound

Symptoms:

  • Difficulty in obtaining a stable weight on an analytical balance.

  • The powder appears to "melt" or become sticky on the spatula or weighing paper.

  • Poor powder flowability, leading to clumping and difficulty in transferring the material.

Root Cause Analysis: This is a classic sign of a hygroscopic or even deliquescent compound absorbing atmospheric moisture.

Mitigation Strategies:

  • Controlled Environment: Handle the compound in a low-humidity environment, such as a glove box purged with nitrogen or dry air.[10]

  • Rapid Handling: Minimize the exposure time of the compound to the ambient atmosphere. Keep containers tightly sealed when not in use.

  • Use of Appropriate Containers: Store the compound in airtight containers with a desiccant.

Issue 2: Suspected Degradation or Change in Physical Properties Over Time

Symptoms:

  • Changes in the compound's color, appearance, or solubility upon storage.

  • Appearance of new peaks or disappearance of the parent peak in analytical chromatograms (e.g., HPLC, LC-MS).

  • Alterations in the X-ray powder diffraction (XRPD) pattern, indicating a change in the crystal form.

Root Cause Analysis: Moisture absorption can lead to chemical degradation (e.g., hydrolysis) or physical changes such as polymorphism or conversion to a hydrate form.

Workflow for Investigation and Mitigation:

Sources

resolving ambiguous NMR spectra of substituted furazans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted furazans. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges in resolving the complex Nuclear Magnetic Resonance (NMR) spectra of these unique heterocyclic compounds. The inherent asymmetry and the presence of multiple nitrogen atoms in the furazan ring often lead to spectral ambiguities that require advanced analytical strategies. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities with confidence.

Part 1: Fundamentals of Furazan NMR - FAQ

This section addresses the foundational aspects of acquiring and interpreting NMR data for furazan derivatives.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the furazan core, and why are they so variable?

A1: The chemical shifts of the furazan ring carbons are highly sensitive to the electronic nature of their substituents. Unlike aromatic systems with ring protons, the furazan core itself is proton-deficient. Therefore, ¹H NMR primarily provides information about the substituents, while ¹³C NMR directly probes the ring's electronic environment.

The variability arises from the significant influence of substituent-induced electronic effects (both resonance and inductive) on the electron density of the C=N-O framework. Electron-withdrawing groups (e.g., -NO₂) will deshield the ring carbons, shifting them downfield, while electron-donating groups (e.g., -NH₂) will cause an upfield shift. A study of 3-nitrofurazans revealed a correlation between the ¹³C chemical shifts in substituted furazans and similarly substituted benzenes, allowing for the determination of substituent increments.[1]

NucleusTypical Chemical Shift Range (ppm)Notes
¹³C (Furazan Ring) 140 - 165 ppmHighly dependent on substituent. Quaternary carbons often show lower intensity.
¹H (Substituents) VariableGoverned by standard substituent effects (e.g., alkyl, aryl, etc.).
¹⁵N (Furazan Ring) -10 to +50 ppmExtremely sensitive to the electronic environment and substitution pattern.[2][3]

Q2: Why are my proton signals for substituents attached to the furazan ring unusually broad?

A2: Broadening of proton signals adjacent to a nitrogen-containing heterocycle is a common phenomenon primarily caused by quadrupolar relaxation . The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin (I) of 1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole interacts with local electric field gradients, leading to rapid spin-state relaxation. This rapid relaxation of the ¹⁴N nucleus can shorten the relaxation time (T₂) of adjacent protons, resulting in signal broadening.[4]

Other potential causes include chemical exchange (e.g., tautomerism or conformational changes on the NMR timescale) or the presence of paramagnetic impurities.[4]

Part 2: Troubleshooting Common Spectral Ambiguities

This section provides a question-and-answer guide to specific experimental challenges.

Q3: I've synthesized a 3,4-disubstituted furazan, but the 1D spectra are insufficient to distinguish it from the 3,5-isomer. How can I definitively confirm the substitution pattern?

A3: This is a classic challenge of isomer differentiation where through-bond connectivity must be established. Since the furazan ring lacks protons, we must rely on long-range correlations from the substituent protons to the ring carbons. The premier technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[5][6]

An HMBC spectrum reveals correlations between protons and carbons that are typically separated by two or three bonds (²JCH and ³JCH). By observing the correlation patterns from a known substituent to the furazan ring carbons, you can map out the precise connectivity.

Experimental Protocol: Isomer Confirmation using HMBC
  • Sample Preparation: Dissolve 5-10 mg of the purified furazan derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all proton and carbon signals.

  • Set Up the HMBC Experiment:

    • Use a standard HMBC pulse sequence (e.g., hmbcgpndqf on Bruker systems).

    • The most critical parameter is the long-range coupling constant (J_HMBC). A typical value optimized for ²J and ³J correlations is 8 Hz . This may need to be optimized depending on the specific molecular structure.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for correlations to the low-intensity quaternary carbons.

  • Data Analysis:

    • Process the 2D data and identify cross-peaks.

    • A proton on a substituent at the C3 position will show a strong cross-peak (²J) to the C3 carbon of the furazan ring and a potentially weaker cross-peak (³J) to the C4 carbon.

    • By assigning the correlations from each substituent, you can unambiguously piece together the substitution pattern.

Workflow for Isomer Disambiguation

start Ambiguous Isomer from 1D NMR hmbc Acquire 2D HMBC Spectrum (Optimized for J = 8 Hz) start->hmbc analyze Analyze Proton-to-Furazan Carbon Correlations hmbc->analyze assign_c3 Identify Protons showing ²J correlation to C3 analyze->assign_c3 assign_c4 Identify Protons showing ²J correlation to C4 analyze->assign_c4 structure Confirm Connectivity & Assign Correct Isomer assign_c3->structure assign_c4->structure

Caption: Workflow for using 2D HMBC to confirm furazan substitution patterns.

Q4: The signals for my substituents are heavily overlapped in the ¹H NMR spectrum. How can I resolve them for proper assignment?

A4: Signal overlap is a frequent issue, especially with complex substituents or in crowded spectral regions.[4] Before resorting to advanced experiments, a simple first step is to re-run the sample in a different deuterated solvent (e.g., switch from CDCl₃ to C₆D₆ or DMSO-d₆). Solvent-induced shifts can often alter the chemical environments enough to resolve the overlap.[4]

If changing the solvent is ineffective, 2D NMR provides the necessary signal dispersion.[4][5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful method for resolving proton overlap. It disperses the proton signals along a second dimension based on the chemical shift of the carbon to which they are directly attached.[6][7] Overlapping proton multiplets will typically be resolved in the 2D spectrum as long as their attached carbons have different chemical shifts.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace out the spin systems within individual substituents even if their signals are partially overlapped.[5][7]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This is particularly useful for complex spin systems, like those in carbohydrate or amino acid substituents. It reveals correlations between all protons within a coupled network, not just immediate neighbors.[6]

Q5: The quaternary carbons of the furazan ring are weak and difficult to assign. How can I be sure of their chemical shifts?

A5: Quaternary carbons are a known challenge due to their long relaxation times and lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. Their assignment is another ideal application for the HMBC experiment .[5][8]

As detailed in Q3, protons on substituents will show 2- and 3-bond correlations to the furazan ring carbons. Since these carbons are quaternary, the HMBC cross-peaks are the primary method for their direct assignment. For example, in 3-methyl-4-nitrofurazan, the methyl protons (¹H) will show a strong correlation to the C3 carbon of the furazan ring and a weaker correlation to the C4 carbon, allowing for the unambiguous assignment of both quaternary centers.

Part 3: Advanced Spectroscopic Strategies

For particularly challenging structures, the following advanced techniques provide deeper structural insights.

Determining Spatial Relationships with NOESY

When through-bond information is insufficient, particularly for determining the conformation or stereochemistry of bulky substituents, the Nuclear Overhauser Effect (NOE) is invaluable. The NOE is a through-space phenomenon, not through-bond, and its intensity is inversely proportional to the sixth power of the distance between two nuclei.[9]

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Application: A NOESY cross-peak between a proton on substituent A and a proton on substituent B indicates they are close in space (typically < 5 Å). This is critical for establishing the relative orientation of groups, which can be vital in drug development for understanding receptor binding.

Decision Tree for Resolving Ambiguous Spectra

start Ambiguous 1D NMR Spectrum q1 Problem: Overlapping ¹H Signals? start->q1 q2 Problem: Isomer Ambiguity? q1->q2 No solvent Change Deuterated Solvent q1->solvent Yes q3 Problem: Quaternary C Assignment? q2->q3 No hmbc Run ¹H-¹³C HMBC q2->hmbc Yes q4 Problem: Spatial Orientation? q3->q4 No q3->hmbc Yes noesy Run 2D NOESY / ROESY q4->noesy Yes resolved Structure Resolved q4->resolved No hsqc Run ¹H-¹³C HSQC solvent->hsqc Still Overlapped hsqc->resolved hmbc->resolved noesy->resolved

Caption: A decision-making workflow for selecting the appropriate NMR experiment.

Leveraging Multinuclear NMR: The Power of ¹⁵N Spectroscopy

Given that the furazan ring is composed of two nitrogen atoms, ¹⁵N NMR is a uniquely powerful—though often underutilized—tool for its characterization.[6] ¹⁵N NMR offers a very large chemical shift range, making it highly sensitive to subtle changes in the electronic structure.[3]

  • Why it's useful: The ¹⁵N chemical shifts of the two furazan nitrogens are distinct and highly dependent on the nature and position of substituents. For example, the nitrogen atoms in a furazan ring typically show signals between +44.0 to -4.8 ppm.[2] Attaching different functional groups, such as nitro or azoxy groups, causes significant and predictable shifts in these values.[1][2]

  • How to measure: Due to the low natural abundance (0.37%) and low gyromagnetic ratio of ¹⁵N, direct observation is time-consuming.[6] The most efficient method is to use proton-detected 2D experiments like the ¹H-¹⁵N HMBC . This experiment correlates protons to nearby nitrogen atoms over 2-3 bonds, simultaneously providing connectivity information and the ¹⁵N chemical shift.

References

  • I. L. Dalinger et al., [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, National Institutes of Health (NIH). Available at: [Link]

  • Advanced Nmr Techniques Organic, Preprints.org. Available at: [Link]

  • V. I. Gulevskaya et al., NMR spectroscopic study of 3-nitrofurazans, ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures, ESA-IPB. Available at: [Link]

  • A. Dal Poggetto et al., Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures, MDPI. Available at: [Link]

  • I. Yavari, R. E. Botto, and J. D. Roberts, Nitrogen-15 nuclear magnetic resonance spectroscopy. Furazans and related systems, ACS Publications. Available at: [Link]

  • T. M. Klapötke et al., 15 NNMR spectra of 5, 7,a nd 9., ResearchGate. Available at: [Link]

  • S. J. A. Figueroa et al., Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds, MDPI. Available at: [Link]

  • T. M. Klapötke et al., 15 N{ 1 H} NMR spectrum of 9., ResearchGate. Available at: [Link]

  • 1 H NMR and 13 C NMR shifts of all compounds, ResearchGate. Available at: [Link]

  • G. W. Vuister et al., Resolving ambiguities in two-dimensional NMR spectra: the 'TILT' experiment, PubMed. Available at: [Link]

  • Nuclear Overhauser Effect Spectroscopy, Intermediate Organic Chemistry. Available at: [Link]

  • S. R. St-Gallay, qNMR of mixtures: what is the best solution to signal overlap?, Mestrelab Research. Available at: [Link]

  • 3-(4-Methoxyfurazan-3-yl)-4-nitro-furazan - Optional[13C NMR] - Chemical Shifts, SpectraBase. Available at: [Link]

  • Furazan - Optional[13C NMR] - Chemical Shifts, SpectraBase. Available at: [Link]

  • NMR Spectral Editing Techniques: Resolving Ambiguities, Preprints.org. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide, University of Bath. Available at: [Link]

  • 13C NMR Chemical Shifts, Organic Chemistry Data. Available at: [Link]

  • J.-H. Yi et al., Finding Furoxan Rings, The Royal Society of Chemistry. Available at: [Link]

  • A. A. El-Fattah, CARBON-I3 MAGNETIC RESONANCE CHEMICAL SHIFf ADDITIVITY RELATION SHIPS OF CLINICALLY USED FUROCOUMARINS AND FUROCHROMONES, PJSIR. Available at: [Link]

  • A. Moser, How to deal with ambiguity in an HMBC spectrum? … Part 1, ACD/Labs. Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds, Wesleyan University. Available at: [Link]

  • Y. F. Wang et al., Structural elucidation of four new furostanol saponins from Tupistra chinensis by 1D and 2D NMR spectroscopy, PubMed. Available at: [Link]

  • Structure Elucidation by NMR, ETH Zurich. Available at: [Link]

Sources

Technical Support Center: 4-Nitro-1,2,5-oxadiazol-3-amine Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical guide for trained research and drug development professionals. 4-Nitro-1,2,5-oxadiazol-3-amine is an energetic material and must be handled with extreme caution. All waste disposal activities must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.[1][2]

Part 1: Hazard Identification & Core Safety Principles

4-Nitro-1,2,5-oxadiazol-3-amine (also known as 3-Amino-4-nitrofurazan) is a heterocyclic compound recognized for its energetic properties, primarily due to the presence of the nitro group (-NO₂) and the N-O bonds within the furazan ring.[3][4] Its potential for rapid decomposition requires stringent safety protocols.

Core Hazards:

  • Energetic Nature: The compound can decompose rapidly, releasing significant energy. While its specific sensitivity data is not widely published, compounds in this class should be treated as potentially sensitive to shock, friction, and thermal stimuli.[5]

  • Toxicity: Classified with acute oral toxicity. It may also cause skin sensitization and is suspected of causing cancer.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Fundamental Safety Precautions:

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood. A blast shield should be used for all procedures involving more than milligram quantities.[5][6]

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemical-resistant gloves. For handling dry material, conductive-sole shoes and grounding straps are recommended to mitigate electrostatic discharge risks.[6][7]

  • Quantity Limitation: Never work with more than the minimum required amount of material. Every effort should be made to consume all energetic material during research to minimize waste generation.[7][8]

  • Avoid Incompatibles: Keep waste segregated from strong oxidizing agents, strong bases (unless used for controlled hydrolysis), acid chlorides, and acid anhydrides.[9] Avoid contact with metals, which could potentially form sensitive salts.[10]

Property Value Source
CAS Number 66328-69-6[11]
Molecular Formula C₂H₂N₄O₃[11]
Molecular Weight 130.06 g/mol [11]
Appearance Solid (Varies)-
Known Hazards Acute Toxicity (Oral), Skin Sensitizer, Suspected Carcinogen, Aquatic Toxicity

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary and most recommended method for disposing of 4-Nitro-1,2,5-oxadiazol-3-amine waste?

The safest and most compliant method is to dispose of all waste containing this compound through your institution's licensed hazardous waste management program.[9][12] This includes unreacted material, contaminated labware (pipettes, vials), and contaminated PPE. Never attempt to dispose of this chemical down the drain or in regular trash.[10][12]

Q2: Can I treat the waste in my lab to neutralize it before disposal?

In-lab chemical degradation is possible but should only be performed by experienced personnel in a properly equipped laboratory after a thorough hazard assessment and with prior approval from your institution's EHS department.[5] The goal of in-lab treatment is to reduce the energetic hazard. The resulting solution must still be collected and disposed of as hazardous chemical waste.[13]

Q3: How should I store waste containing this compound while awaiting pickup?

Waste must be stored in a designated Satellite Accumulation Area (SAA) near the point of generation.[12]

  • Container: Use a sturdy, leak-proof, and chemically compatible container (e.g., HDPE). The container must have a screw-top lid and be kept closed except when adding waste.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Nitro-1,2,5-oxadiazol-3-amine".[15]

  • Segregation: Store the waste container in secondary containment away from incompatible materials.[14]

Q4: What are the main chemical degradation pathways for compounds like this?

The primary reactive sites are the nitro group and the furazan ring. Two common pathways for degrading related energetic materials are:

  • Alkaline Hydrolysis: This method uses a strong base to cleave the heterocyclic ring and denitrate the molecule, breaking it down into smaller, less energetic fragments.[16][17]

  • Chemical Reduction: This pathway reduces the nitro group to an amine, which significantly decreases the energetic nature of the compound.[3]

Part 3: Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Solid material (crystals, precipitate) observed in the liquid waste container. Temperature fluctuations causing precipitation; formation of an insoluble degradation byproduct or salt.STOP. Do not touch or agitate the container. The precipitate may be more sensitive than the parent compound. Affix a "Danger - Potentially Shock Sensitive" label to the container. Clear the immediate area and contact your EHS/Explosive Ordnance Disposal (EOD) team immediately.[18]
During alkaline hydrolysis, the solution does not change color as expected or a test sample shows incomplete degradation. Insufficient base; low temperature; insufficient reaction time.1. Re-check the pH of the solution. It should be >12. If not, cautiously add more of the base solution while monitoring the temperature. 2. Ensure the reaction is proceeding at the recommended temperature. 3. Allow for a longer reaction time, taking samples periodically to monitor for completion via a validated analytical method (e.g., TLC, HPLC).
Unexpected fuming, color change, or temperature increase upon adding a chemical to the waste container. Inadvertent mixing of incompatible chemicals.STOP. Do not add any more material. If safe to do so, loosely place the cap on the container to prevent pressure buildup and move away. Observe from a safe distance behind a shield. If the reaction appears to be escalating, evacuate the area and activate emergency procedures. Report the incident to EHS.

Part 4: Validated Disposal Protocols

Method 1: Preparation for Licensed Contractor Disposal (Primary Recommendation)

This is the default and most critical protocol.

Experimental Workflow for Contractor Disposal

G start Start: Generate Waste segregate Segregate Waste (Solid, Liquid, Contaminated PPE) start->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container transfer Carefully Transfer Waste (Use fume hood and PPE) container->transfer seal Securely Seal Container (Keep closed unless adding waste) transfer->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store request Request Waste Pickup from Institutional EHS store->request end End: Compliant Disposal request->end

Caption: Workflow for preparing energetic waste for EHS pickup.

Step-by-Step Methodology:

  • Segregation: Designate separate waste streams for:

    • Solid Waste: Unreacted 4-Nitro-1,2,5-oxadiazol-3-amine, contaminated weighing papers.

    • Liquid Waste: Solutions containing the compound.

    • Contaminated Materials: Used gloves, pipette tips, and other disposables.[9]

  • Containerization:

    • For solids and contaminated materials, use a designated hazardous waste pail or a sturdy plastic bag inside a labeled, sealed container.[14]

    • For liquids, use a chemically resistant (e.g., HDPE) bottle with a screw-top cap. Do not fill more than 80% of the container's volume.

  • Labeling: Affix a completed hazardous waste label to each container, clearly identifying all constituents and their approximate concentrations.[14]

  • Accumulation: Store the sealed containers in your lab's designated Satellite Accumulation Area, ensuring they are segregated from incompatible materials.[12]

  • Pickup Request: Once a container is full or you are finished with the project, submit a chemical waste pickup request to your EHS department.[14]

Method 2: In-Lab Degradation via Alkaline Hydrolysis (Expert Use Only)

WARNING: This procedure involves a chemical reaction with an energetic material and must be performed with extreme caution, behind a blast shield, and after receiving EHS approval.

Chemical Degradation Pathway via Alkaline Hydrolysis

G compound 4-Nitro-1,2,5-oxadiazol-3-amine (Energetic, Hazardous) reagent NaOH (aq) pH > 12, Heat products Degradation Products (e.g., Nitrite, Ammonia, Organic Salts) (Reduced Energetic Hazard) reagent->products Denitration & Ring Cleavage

Caption: Simplified pathway for reducing hazard via alkaline hydrolysis.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 2 M solution of sodium hydroxide (NaOH).

    • Prepare a separate container with a 1 M solution of hydrochloric acid (HCl) for neutralization after the reaction is complete.

    • Set up a round-bottom flask equipped with a magnetic stir bar, a condenser, and a temperature probe in a heating mantle. Ensure all equipment is behind a blast shield in a fume hood.

  • Procedure (Perform on a small, test scale first):

    • Place the aqueous waste solution containing a known, small quantity (<1 g) of 4-Nitro-1,2,5-oxadiazol-3-amine into the flask.

    • While stirring vigorously, slowly add the 2 M NaOH solution until the pH is consistently above 12. Note any exotherm.

    • Gently heat the mixture to 50-60°C. Maintain this temperature for at least 4 hours. Studies on similar cyclic nitramines show that denitration is a key step in decomposition under these conditions.[17][19]

  • Verification of Degradation:

    • After 4 hours, cool the mixture to room temperature.

    • Take a small aliquot of the solution and spot it on a TLC plate alongside a standard of the starting material to confirm its absence. HPLC or UV-Vis spectroscopy can also be used for more quantitative verification.

    • If degradation is incomplete, repeat step 2 for another 4 hours.

  • Neutralization and Disposal:

    • Once degradation is confirmed, slowly and carefully neutralize the solution to a pH between 7 and 9 by adding 1 M HCl. Monitor the temperature closely as this is an exothermic process.

    • Transfer the final, neutralized aqueous solution to a new, properly labeled hazardous waste container.

    • Request a pickup from EHS for the final aqueous hazardous waste.

References

  • Gassnova. (n.d.). Hydrolysis of Nitramines. Retrieved from [Link]

  • Balakrishnan, V. K., et al. (2003). Alkaline Hydrolysis of the Cyclic Nitramine Explosives RDX, HMX, and CL-20: New Insights into Degradation Pathways Obtained by the Observation of Novel Intermediates. Environmental Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkaline Hydrolysis of the Cyclic Nitramine Explosives RDX, HMX, and CL-20. Retrieved from [Link]

  • Rieger, P. G., et al. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Kulkarni, S. V., & Kaware, J. P. (2023). Degradation of nitroaromatics with the Fenton reagent. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. Retrieved from [Link]

  • Purdue University. (2024). Energetic Materials Management Plan. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • ESSR. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • UAH. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]

  • US EPA. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations. Retrieved from [Link]

  • American Chemical Society. (2008). Making Explosives In The Lab. Retrieved from [Link]

  • Maryland Department of the Environment. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Source Reduction of Laboratory Waste. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

avoiding skin and eye irritation when handling 4-Nitro-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Safe Handling of 4-Nitro-1,2,5-oxadiazol-3-amine

A Guide for Researchers on Preventing and Managing Skin and Eye Irritation

Welcome to the technical support guide for 4-Nitro-1,2,5-oxadiazol-3-amine (CAS: 66328-69-6). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and safe. This compound, a nitro-substituted 1,2,5-oxadiazole (also known as a furazan), is of significant interest in energetic materials research and medicinal chemistry due to its unique electronic properties.[1][2] However, its structure necessitates careful handling to avoid potential health hazards, particularly skin and eye irritation.

This guide is structured as a series of questions you might encounter during your work. We will cover hazard assessment, preventative measures, and emergency troubleshooting to empower you with the knowledge needed for safe laboratory practice.

Section 1: Foundational Safety & Hazard Assessment

This section addresses the fundamental hazards and the scientific reasoning behind our safety recommendations.

Q1: What are the primary hazards associated with 4-Nitro-1,2,5-oxadiazol-3-amine regarding skin and eye contact?

  • Causality of Irritation: Aromatic and heterocyclic compounds containing nitro and amine functionalities are frequently associated with skin and eye irritation.[4] Some can act as sensitizers, meaning repeated exposure may lead to an allergic skin reaction.

  • Principle of Prudent Practice: In the absence of definitive negative data, it is a cornerstone of laboratory safety to treat novel or under-characterized compounds as potentially hazardous. Therefore, you must handle this compound as a presumed skin and eye irritant and potential sensitizer.

  • Secondary Hazard: It is also critical to recognize that this compound is classified as an energetic material.[2] While this guide focuses on chemical irritation, its energetic nature demands additional safety considerations regarding heat, shock, and friction, which are beyond our current scope but must be part of your overall risk assessment.

Q2: Why is it critical to wear Personal Protective Equipment (PPE) even if I am only handling small, milligram-scale quantities?

Exposure risk is not solely dependent on the quantity of material but also on the form of the substance and the operations being performed.

  • Aerosolization Risk: 4-Nitro-1,2,5-oxadiazol-3-amine is a solid powder.[3] Weighing and transfer operations can easily generate fine, airborne dust particles that can be inhaled or settle on the skin and eyes, leading to irritation.

  • Cumulative Effect: Even micro-exposures can contribute to sensitization over time. An allergic reaction can be triggered by minute quantities of a substance after sensitization has occurred.

  • Self-Validating Protocol: The consistent use of PPE is a self-validating system. It ensures a baseline of protection that is not dependent on an operator's subjective assessment of risk during a specific task. By always wearing PPE, you eliminate the possibility of an exposure caused by an unforeseen event, such as a spill or a sudden draft from a fume hood.

Section 2: Proactive Measures & Personal Protective Equipment (PPE)

Prevention is the most effective strategy. This section details the essential equipment and practices to eliminate exposure pathways.

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling 4-Nitro-1,2,5-oxadiazol-3-amine?

The following table summarizes the required PPE. The rationale is to create a complete barrier between you and the chemical.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles (ANSI Z87.1 certified)Protect against splashes and fine dust. Standard safety glasses do not provide an adequate seal around the eyes.
Hand Protection Nitrile glovesProvides a good barrier against incidental contact with solid chemicals. For prolonged work or handling solutions, consult a glove compatibility chart. Always double-glove if there is a high risk of contamination.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination. Should be buttoned completely.
Additional Face shield (when splash potential is high)Worn over safety goggles, a face shield provides an additional layer of protection for the entire face.

Q4: What engineering controls are necessary for safe handling?

  • Certified Chemical Fume Hood: All work, especially weighing and transfer of the solid powder, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosolized particles and vapors, preventing them from entering the laboratory environment and your breathing zone.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound. This helps contain any potential contamination and simplifies the subsequent decontamination process.

Section 3: Emergency Response & Troubleshooting Guides

If an exposure occurs, a rapid and correct response is critical to minimizing harm.

Q6: I've spilled the powder on my gloved hand and some may have touched my skin. What is the protocol?

Follow this step-by-step protocol immediately. The goal is rapid removal of the contaminant to reduce contact time.

Experimental Protocol: Dermal Exposure Response

  • Declare Emergency & Isolate: Immediately alert colleagues nearby.

  • Remove Contaminated Items: Carefully remove the contaminated glove, avoiding contact with the powder. Remove any contaminated clothing or jewelry.[5][6]

  • Initial Dry Decontamination: If a significant amount of visible powder is on the skin, gently brush it away with a clean, dry cloth or paper towel.[7] Do not rub the area or use your bare hands. [6]

  • Water Flush: Immediately flush the affected skin area with copious amounts of cool or lukewarm water for at least 15 minutes.[5][6] Use a safety shower if the affected area is large.[5]

  • Wash with Soap: After the initial flush, gently wash the area with mild soap and water.[8] Do not scrub aggressively, as this can increase skin damage.

  • Seek Medical Attention: If any redness, itching, pain, or irritation develops or persists after washing, seek immediate medical attention.[5] Inform medical personnel of the chemical you were exposed to.

SkinExposureWorkflow start Skin Contact Occurs alert Alert Colleagues start->alert remove_ppe Remove Contaminated Gloves & Clothing alert->remove_ppe brush_off GENTLY Brush Off Solid Powder (If Visible) remove_ppe->brush_off flush Flush with Water for 15+ Minutes brush_off->flush wash Wash with Mild Soap and Water flush->wash assess Assess Skin Condition wash->assess ok No Irritation: Continue to Monitor assess->ok No medical Irritation Persists: Seek Immediate Medical Attention assess->medical Yes

Caption: Workflow for responding to skin exposure.

Q7: The compound splashed into my eye. What is the immediate first aid protocol?

This is a medical emergency requiring immediate and decisive action. The primary goal is immediate, prolonged dilution and irrigation of the chemical.

Experimental Protocol: Ocular Exposure Response

  • Immediate Action: Do not delay. Every second counts. Shout for help to alert others.

  • Proceed to Eyewash Station: Your colleague should guide you to the nearest emergency eyewash station. Do not rub your eye.[9]

  • Begin Flushing: Immediately begin flushing the affected eye with a continuous, gentle stream of lukewarm water.[9] Forcibly hold your eyelid open with clean fingers to ensure water reaches the entire surface of the eye and under the eyelid.[8]

  • Remove Contact Lenses: If you are wearing contact lenses, remove them while continuing to flush the eye.[6] Do not stop flushing to remove them. Do not attempt to save or reuse the lenses.

  • Flush for 15-20 Minutes: Continue flushing for a minimum of 15-20 minutes.[5][9] This duration is critical to ensure the chemical is completely washed away.

  • Seek Immediate Medical Attention: While you are flushing, have a colleague call for emergency medical services or arrange for immediate transport to an emergency room.[9] Take the Safety Data Sheet (SDS) or at least the chemical name and CAS number with you.

EyeExposureWorkflow start Eye Contact Occurs MEDICAL EMERGENCY alert Shout for Help! Proceed to Eyewash Station start->alert flush Hold Eyelid Open Begin Flushing IMMEDIATELY alert->flush medical Have Colleague Call for Emergency Medical Services alert->medical remove_lenses Remove Contact Lenses (While Flushing Continues) flush->remove_lenses continue_flush Continue Flushing for 15-20 MINUTES remove_lenses->continue_flush transport Transport to Hospital for Evaluation continue_flush->transport

Caption: Emergency workflow for responding to eye exposure.

Section 4: Frequently Asked Questions (FAQs)

Q9: Can I wear contact lenses when working with this chemical?

No. It is strongly advised to wear prescription safety goggles instead of contact lenses. In the event of a splash, contact lenses can trap chemicals against the cornea, increasing the severity of the injury. They can also be difficult to remove during the critical first few seconds of an emergency eyewash procedure.[6]

Q10: How should I decontaminate my workspace and equipment after use?

  • Surface Cleaning: After completing your work, wipe down the designated area in the fume hood, your balance, and any spatulas with a solvent that will dissolve the compound (check solubility data), followed by a wipe-down with soap and water.

  • Waste Disposal: All contaminated materials (gloves, wipes, etc.) must be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.

References

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. [Link]

  • 4-Nitro-1,2,5-oxadiazol-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]

  • First Aid: Chemical Exposure. University of Rochester Medical Center Health Encyclopedia. [Link]

  • Chemical splash in the eye: First aid. Mayo Clinic. [Link]

  • 4-NITRO-1,2,5-OXADIAZOL-3-AMINE. Matrix Fine Chemicals. [Link]

  • Synthesis and structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine. ResearchGate. [Link]

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Navigating the Volatility: A Technical Support Guide to Ventilation for Nitro Compound Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for professionals working with volatile nitro compounds. This guide, developed by senior application scientists, provides in-depth, experience-driven answers and troubleshooting solutions to ensure the highest level of safety and experimental integrity in your laboratory. We understand the critical nature of proper ventilation and aim to equip you with the knowledge to confidently and safely conduct your research.

Section 1: Troubleshooting Common Ventilation Issues

This section addresses specific problems you may encounter with your ventilation systems while working with volatile nitro compounds.

Issue 1.1: I smell chemical odors in the lab, even when working in the fume hood.

Possible Causes & Solutions:

  • Improper Fume Hood Use: The most common cause is often related to work practices within the hood.

    • Causality: A chemical fume hood works by drawing contaminants away from the user and exhausting them outside.[1][2] Any disruption to this airflow can lead to vapors escaping into the laboratory.

    • Troubleshooting Steps:

      • Check Sash Height: Ensure the sash is at or below the certified operating height.[3] Operating with the sash too high drastically reduces the capture velocity.

      • Maintain a Six-Inch Setback: All work with volatile nitro compounds should be conducted at least six inches inside the plane of the sash.[4] This prevents vapors from being caught in air currents at the face of the hood.

      • Minimize Obstructions: Large equipment or numerous containers inside the hood can create dead spots and turbulent air, hindering effective vapor removal.[3][4] Elevate large apparatus on blocks to allow air to flow underneath.[4]

      • Avoid Rapid Movements: Quick movements in and out of the hood can disrupt the air curtain and pull vapors out into the room.[4]

  • Inadequate General Laboratory Ventilation: The overall lab ventilation might not be sufficient to handle fugitive emissions.

    • Causality: General lab ventilation, also known as dilution ventilation, is your secondary line of defense.[5] It helps to dilute and remove any contaminants that may escape primary containment.

    • Troubleshooting Steps:

      • Verify Air Change Rate (ACH): Laboratories using volatile chemicals should generally have an ACH of 8-12 when occupied.[6] Check your facility's specifications and ensure the system is operating correctly. A lower rate, such as 4-6 ACH, may be acceptable for unoccupied periods but is insufficient for active work with volatile substances.[6][7]

      • Check for Blocked Vents: Ensure that supply and exhaust vents in the laboratory are not obstructed by equipment or storage boxes.[7]

Issue 1.2: The alarm on my fume hood is sounding.

Possible Causes & Solutions:

  • Low Face Velocity: The most frequent reason for a fume hood alarm is that the speed of the air moving into the hood has dropped below a safe level.

    • Causality: A sufficient face velocity (typically recommended between 80-120 feet per minute) is crucial for capturing and containing hazardous vapors.[1][4]

    • Troubleshooting Steps:

      • Lower the Sash: The simplest solution is often to lower the sash. This reduces the area of the opening, which in turn increases the velocity of the air being drawn through it.

      • Check for Obstructions in the Ductwork: While less common, a blockage in the exhaust duct can restrict airflow. This requires intervention from your facility's maintenance or environmental health and safety (EHS) department.

      • Building-Wide Ventilation Issues: The problem may stem from the building's overall exhaust system. In this case, multiple hoods may be affected. Cease work with volatile compounds and report the issue to facilities management immediately.[4]

  • Sash is Too High: Many modern fume hoods have sensors that will trigger an alarm if the sash is raised above the maximum safe operating height.

    • Causality: Operating with the sash too high creates an opening too large for the exhaust fan to maintain a safe capture velocity.

    • Troubleshooting Steps:

      • Lower the Sash: Simply lower the sash to the indicated safe operating level. The alarm should then reset.

      • Do Not Mute and Ignore: Muting the alarm without addressing the underlying cause can put you at risk of chemical exposure.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides clear and concise answers to common questions regarding ventilation for volatile nitro compounds.

Q1: What is the difference between general lab ventilation and a chemical fume hood?

A1: General laboratory ventilation is designed for heating, cooling, and diluting low levels of contaminants in the overall lab environment.[4] A chemical fume hood is a primary engineering control designed to capture hazardous vapors at their source and exhaust them outside the building, providing a high level of protection for the user.[1][3][4] You should never rely on general ventilation alone when working with volatile nitro compounds.

Q2: How often should my fume hood be certified?

A2: Fume hoods should be evaluated for performance when installed and then certified annually to ensure they are functioning correctly and providing adequate face velocity.[3] This certification should be performed by a qualified technician.

Q3: Can I use a ductless fume hood for volatile nitro compounds?

A3: It is generally not recommended to use ductless fume hoods for volatile nitro compounds. These hoods rely on filters to capture contaminants, and there is a risk of filter saturation and breakthrough, which would release the hazardous vapors back into the laboratory.[2] Ducted fume hoods that exhaust to the outside are the safer and preferred option.[8]

Q4: What personal protective equipment (PPE) should I wear in addition to using a fume hood?

A4: While a fume hood is your primary protection, you should always wear appropriate PPE. This includes:

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[9]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[9]

  • Respiratory Protection: In most cases, a properly functioning fume hood provides adequate respiratory protection. However, in the case of a spill or ventilation failure, a NIOSH-approved respirator may be necessary.[9][11] The use of respirators requires proper training, fit-testing, and medical clearance.[12]

Q5: What should I do in case of a spill of a volatile nitro compound inside a fume hood?

A5:

  • Alert others: Immediately inform your colleagues and supervisor.[13][14]

  • Keep the hood running: The fume hood will help to contain and exhaust the vapors.

  • Contain the spill: Use appropriate absorbent materials, such as spill pillows or pads, to control the spread of the liquid.[15]

  • Clean up: Following your laboratory's specific spill cleanup procedures, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[15][16]

  • Decontaminate: Wipe down the surfaces of the fume hood with an appropriate solvent.[9]

Q6: What are the primary health risks associated with exposure to volatile nitro compounds?

A6: Volatile nitro compounds can be toxic and pose significant health risks.[17] Exposure can occur through inhalation, skin contact, or ingestion.[17] Health effects can include irritation to the eyes, nose, and throat, headaches, nausea, and damage to the liver, kidneys, and central nervous system.[18][19][20] Some nitro compounds are also suspected carcinogens.[18]

Section 3: Experimental Protocol & Workflow Visualization

Protocol: Setting Up a Safe Workspace for Handling Volatile Nitro Compounds
  • Pre-Experiment Checklist:

    • Verify that the chemical fume hood has a current certification sticker.

    • Ensure a spill kit with appropriate absorbent materials for volatile organic compounds is readily accessible.

    • Confirm the location and functionality of the nearest emergency eyewash and shower station.[11]

    • Gather all necessary PPE (gloves, goggles, lab coat, face shield if needed).

  • Fume Hood Preparation:

    • Turn on the fume hood light and verify that the exhaust fan is operational.

    • Check the airflow monitor to ensure the face velocity is within the safe range (typically 80-120 fpm).[1][4] If no monitor is present, a simple test with a strip of lightweight paper can confirm inward airflow.[4]

    • Clear any unnecessary items from the hood to ensure proper airflow.[3]

    • Place absorbent, chemical-resistant lining on the work surface of the hood.

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Don safety goggles or glasses.

    • Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[9]

  • Handling the Volatile Nitro Compound:

    • Perform all manipulations of the compound at least six inches inside the sash.[4]

    • Keep containers of the nitro compound sealed when not in immediate use.[9][21]

    • Use the smallest quantity of the compound necessary for the experiment.

    • Work with the sash at the lowest practical height.

  • Post-Experiment Procedures:

    • Securely close all containers of the volatile nitro compound.

    • Wipe down the work surface within the fume hood.[9]

    • Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.[9]

    • Remove PPE in the correct order to avoid cross-contamination (typically gloves first, then lab coat and eye protection).[9]

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Workflow Diagrams

Ventilation_Hierarchy cluster_Controls Hierarchy of Controls for Volatile Compounds Elimination Elimination/Substitution (Use a less volatile compound) Engineering Engineering Controls (Chemical Fume Hood) Elimination->Engineering If not feasible Administrative Administrative Controls (SOPs, Training) Engineering->Administrative To supplement PPE Personal Protective Equipment (Gloves, Goggles) Administrative->PPE Last line of defense

Caption: Hierarchy of controls for managing exposure to volatile compounds.

Fume_Hood_Troubleshooting Start Fume Hood Alarm Sounds CheckSash Is the sash above the certified height? Start->CheckSash LowerSash Lower the sash to the appropriate level. CheckSash->LowerSash Yes CheckAirflow Check the airflow monitor. Is the face velocity low? CheckSash->CheckAirflow No Resolved Problem Resolved LowerSash->Resolved Obstruction Are there obstructions in the hood? CheckAirflow->Obstruction Yes ContactEHS Cease work with volatile compounds and contact Facilities/EHS. CheckAirflow->ContactEHS No ClearObstructions Remove or elevate items to improve airflow. Obstruction->ClearObstructions Yes Obstruction->ContactEHS No ClearObstructions->Resolved

Caption: Troubleshooting workflow for a fume hood alarm.

Quantitative Data Summary

Ventilation ParameterRecommended ValueRationale
Fume Hood Face Velocity 80-120 fpm (feet per minute)Optimal range for capturing contaminants without creating turbulence.[1][4]
General Lab Air Changes 8-12 ACH (Air Changes per Hour)Ensures dilution of fugitive emissions from the lab environment.[6]
Unoccupied Lab Air Changes Minimum 4-6 ACHMaintains negative pressure and prevents buildup of vapors from stored chemicals.[6][7]
Exhaust Duct Velocity 3,000 fpmPrevents re-entrainment of hazardous exhaust into the building's air supply.[5]

References

  • Design Guidelines-Laboratories-Ventilation. (n.d.). Florida State University. Retrieved from [Link]

  • Chapter 12, Chemical Hygiene Plan: Laboratory Ventilation. (2025). University of Nevada, Reno. Retrieved from [Link]

  • A Basic Design Guideline for Laboratory Exhaust and Ventilation Systems. (n.d.). Air Innovations. Retrieved from [Link]

  • Best Practices for Selecting and Using a Fume Hood. (n.d.). Lab Manager Magazine. Retrieved from [Link]

  • Laboratory Ventilation Design Standard. (n.d.). Clemson University. Retrieved from [Link]

  • General Ventilation Considerations - Laboratory Standard & Design Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • How to pick the best fume hoods for hazardous worksites. (2024). Canadian Occupational Safety. Retrieved from [Link]

  • Proper Uses for Chemical Fume Hoods. (2015). RDM Industrial Products. Retrieved from [Link]

  • Chemical Fume Hoods. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • nitro razredčilo. (n.d.). Chemius. Retrieved from [Link]

  • Chemical vs. Ducted vs. Walk-in Fume Hoods: Which Lab Hood is Right for You? (2025). AELAB. Retrieved from [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • General Chemical Spill Procedures. (2021). University of British Columbia Okanagan. Retrieved from [Link]

  • Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Nitration reaction safety. (2024). YouTube. Retrieved from [Link]

  • What Safety Gear Is Used for Nitrous Oxide Work? (n.d.). National Depression Hotline. Retrieved from [Link]

  • Nitrobenzene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • How to Enhance Safety When Working With Volatile Organic Compounds. (2019). Corrosionpedia. Retrieved from [Link]

  • Volatile organic compounds (VOCs). (n.d.). Minnesota Pollution Control Agency. Retrieved from [Link]

  • Volatile Organic Compounds. (2024). American Lung Association. Retrieved from [Link]

  • Volatile Organic Compounds' Impact on Indoor Air Quality. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Environmental exposure to volatile organic compounds is associated with endothelial injury. (2022). ResearchGate. Retrieved from [Link]

  • Environmental and health effects due to volatile organic compounds. (n.d.). ScienceDirect. Retrieved from [Link]

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Technical Support Center: Decontamination of Energetic Material Spills

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven procedures for the safe decontamination of energetic material spills. Our focus is on ensuring scientific integrity and operational safety through a deep understanding of the chemical principles underlying each step.

Immediate Actions: What to do in the First 5 Minutes of a Spill

An immediate and correct response to a spill of energetic materials is critical to mitigate risks of explosion, fire, and toxic exposure.

Question: What are the absolute first steps I should take after an energetic material spill?

Answer: Your immediate priority is to ensure personnel safety and contain the spill. Follow the R.E.S.C.U.E. protocol:

  • R escue: Evacuate any injured personnel from the immediate spill area, if it is safe to do so.[1][2] Provide immediate first aid and use safety showers or eyewash stations as needed.[1][2]

  • E vacuate: Clear the area of all non-essential personnel.[3][4] For spills with a risk of vapor or dust generation, evacuate the entire room and close the doors.[3]

  • S ecure: Secure the area to prevent unauthorized entry.[1][2] If the material is flammable, extinguish all nearby ignition sources.[2]

  • C onfine: Prevent the spill from spreading by creating a dike around the spill using absorbent materials like vermiculite or sand.[4][5][6]

  • U nderstand the Hazard: If possible and safe to do so, identify the spilled material and consult its Safety Data Sheet (SDS) for specific hazards and handling precautions.[7][8]

  • E mergency Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.[1][2] Provide details about the material, quantity, and location of the spill.[1]

Question: When should I attempt to clean up a spill myself versus calling for emergency response?

Answer: The decision to handle a spill internally or to call for professional assistance depends on a thorough risk assessment.

You may handle a minor spill if all the following conditions are met[9][10]:

  • The identity and hazards of the chemical are known.

  • The spill is small and easily manageable.

  • The material is not highly toxic or reactive.

  • You have the appropriate personal protective equipment (PPE) and spill cleanup materials readily available.

  • You are trained and comfortable with the cleanup procedure.

You must call for emergency response for a major spill , which is characterized by any of the following[9][10]:

  • The spilled material is unknown.

  • The spill is large or is spreading.

  • The material is highly toxic, flammable, or explosive.

  • The spill poses an immediate fire or explosion hazard.

  • You do not have the proper PPE or cleanup materials.

  • You feel unsure or unsafe to handle the spill.

Troubleshooting Guides for Specific Spill Scenarios

This section provides detailed, step-by-step protocols for managing spills of common classes of energetic materials.

Spills of Peroxidizable Organic Compounds (e.g., Ethers, Dioxane)

Question: I've discovered a container of a peroxidizable organic solvent that has formed crystals. What should I do?

Answer: DO NOT TOUCH OR MOVE THE CONTAINER. The formation of crystals in a peroxidizable organic solvent indicates the presence of potentially shock-sensitive explosive peroxides.[11] Immediately evacuate the area and contact your institution's EHS or a bomb disposal unit.[12] Attempting to open or move the container can cause a detonation.[12]

Question: How do I handle a liquid spill of a peroxidizable solvent that has not formed crystals?

Answer: For a liquid spill of a peroxidizable solvent, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to prevent the buildup of flammable vapors.[13]

  • Don Appropriate PPE: Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Contain the Spill: Use non-combustible absorbent materials like sand, vermiculite, or a commercial spill pillow to contain the spill.[13] Do not use paper towels as they can increase the rate of evaporation.[10]

  • Absorb the Spill: Work from the outside of the spill inwards to absorb the liquid.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a mild detergent and water.[14]

Spills of Nitro-Containing Compounds (e.g., Nitromethane, Picric Acid)

Question: What are the primary hazards associated with spills of nitro compounds?

Answer: Nitro compounds are often flammable, toxic, and can be explosive under certain conditions (e.g., shock, heat, or friction).[8] Some nitro compounds, like picric acid, can form highly sensitive explosive salts with metals.[8]

Question: How do I safely clean up a spill of a nitro-containing compound?

Answer:

  • Assess the Situation: Evaluate the spill size and the specific hazards of the compound from its SDS.

  • Wear Proper PPE: This includes chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves.[15]

  • Inert the Spill: For solid spills, it may be necessary to wet the material with an inert liquid like water or mineral oil to reduce dust and sensitivity.[6]

  • Absorb and Collect: Use a non-combustible absorbent for liquid spills.[13] For solid spills, use spark-proof tools to gently scoop the material.[6]

  • Waste Disposal: Place the collected material in a designated hazardous waste container. Avoid using metal containers for compounds that can form explosive salts.[8]

  • Decontamination: Decontaminate the area with a suitable solvent or detergent solution, as recommended by the SDS.

Spills of Inorganic Oxidizers (e.g., Perchlorates, Nitrates)

Question: What is the main danger of an inorganic oxidizer spill?

Answer: Inorganic oxidizers can intensify fires or cause explosions if they come into contact with combustible materials.[16] They can also be toxic or corrosive.

Question: What is the correct procedure for cleaning up a spill of a solid inorganic oxidizer?

Answer:

  • Clear Combustibles: Remove all flammable and combustible materials from the vicinity of the spill.

  • PPE: Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[6]

  • Sweep Carefully: Use spark-proof tools to carefully sweep the solid material.[6] Avoid grinding or creating dust.

  • Neutralization (if applicable): For some oxidizer spills, a neutralizing agent like a dilute solution of sodium thiosulfate can be used after the bulk of the material is removed.[6]

  • Collect and Dispose: Place the collected material in a clearly labeled hazardous waste container.

  • Final Cleaning: Mop the area with soap and water.[6]

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is essential when handling energetic material spills?

A1: The specific PPE required depends on the material, but a basic ensemble includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.[8]

  • Hand Protection: Chemical-resistant gloves appropriate for the specific substance.[7]

  • Body Protection: A flame-resistant lab coat or apron.[17]

  • Footwear: Closed-toe shoes.[7] For highly hazardous spills, a full-body protective suit and a respirator may be necessary.[15][18]

Q2: How should I dispose of the waste generated from an energetic material spill cleanup?

A2: All contaminated materials, including absorbents, used PPE, and cleaning supplies, must be treated as hazardous waste.[14] Place these materials in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures.[14] Do not mix incompatible waste streams.[7]

Q3: Can I use a standard laboratory vacuum cleaner to clean up a solid energetic material spill?

A3: No. Never use a standard vacuum cleaner. The friction and static electricity generated by a regular vacuum can initiate an explosion.[12] Only specialized, explosion-proof vacuums should be used by trained professionals.

Q4: What should I do if an energetic material comes into contact with my skin?

A4: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes.[10] Remove any contaminated clothing while under the shower. Seek immediate medical attention.

Q5: Where can I find information on decontaminating agents for specific energetic materials?

A5: The Safety Data Sheet (SDS) for the specific material is the primary source of information for appropriate decontaminating agents and procedures.[7][8] Your institution's EHS office can also provide guidance. For some military-grade energetic materials, specific decontamination solutions like DS2 have been developed.[19]

Visualizing the Decontamination Workflow

The following diagrams illustrate the decision-making process and general workflow for responding to an energetic material spill.

Spill_Response_Decision_Tree Spill Energetic Material Spill Occurs Assess Assess the Situation (Size, Material, Hazards) Spill->Assess Minor Minor Spill? Assess->Minor Major Major Spill Minor->Major No Cleanup Proceed with In-House Cleanup Minor->Cleanup Yes Evacuate Evacuate Area & Call Emergency Response Major->Evacuate PPE Don Appropriate PPE Cleanup->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize/Inert (if applicable) Contain->Neutralize Absorb Absorb/Collect Spill Neutralize->Absorb Dispose Dispose of Hazardous Waste Absorb->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report Decontamination_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup Identify Identify Material Consult SDS Select_PPE Select PPE Goggles, Gloves, Coat Identify->Select_PPE Prepare_Kit Prepare Spill Kit Absorbents, Neutralizers Select_PPE->Prepare_Kit Contain_Spill Contain Spill Dike with Absorbents Prepare_Kit->Contain_Spill Apply_Agent Apply Decontaminating Agent Neutralize/Inert Contain_Spill->Apply_Agent Collect_Waste Collect Waste Use Spark-Proof Tools Apply_Agent->Collect_Waste Package_Waste Package Waste Labeled, Sealed Container Collect_Waste->Package_Waste Clean_Area Clean Area Detergent & Water Package_Waste->Clean_Area Document Document Incident Report to EHS Clean_Area->Document

Caption: General workflow for decontamination of energetic material spills.

Quantitative Data Summary

Personal Protective Equipment (PPE) for Energetic Material Spills
Hazard Class Recommended PPE
Peroxidizable OrganicsSafety goggles, face shield, nitrile gloves, lab coat. [7][8]
Nitro-Containing CompoundsChemical splash goggles, face shield, flame-resistant lab coat, heavy-duty chemical-resistant gloves. [15]
Inorganic OxidizersSafety goggles, face shield, lab coat, chemical-resistant gloves. [6]
General Handling Closed-toe shoes and long pants are mandatory for all scenarios. [7]
Common Decontaminating/Neutralizing Agents
Spill Type Agent
Acid SpillsSodium bicarbonate, soda ash. [2][5][13]
Base SpillsCitric acid, ascorbic acid. [5]
Oxidizer Spills (residue)Dilute sodium thiosulfate solution. [6]
Mercury SpillsSulfur powder, 20% sodium sulfide or sodium thiosulfate solution. [10][13]

References

  • U.S. Environmental Protection Agency. (n.d.).
  • ResearchGate. (n.d.).
  • Health, Safety and Environment Office. (n.d.). Working with Potential Explosives.
  • The Chemistry Blog. (2024). How To Handle Explosive Chemicals.
  • University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling.
  • Pollution Control Inc. (n.d.). Explosive & Energetic Waste Management.
  • Defense Technical Information Center. (1973).
  • Google Patents. (n.d.). Process for disposal of waste propellants and explosives.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
  • Cornell University Environmental Health and Safety. (n.d.). 8.1 Explosives.
  • (n.d.). Guide for Chemical Spill Response.
  • USDA Agricultural Research Service. (2016).
  • ACS Chemical Health & Safety. (n.d.). Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection.
  • Best Safety Equipments. (2024). Explosive Handling PPE-Top 10 Manufacturers.
  • Ion Science UK. (n.d.).
  • Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes.
  • Defense Technical Information Center. (n.d.). Safe Deactivation of Energetic Materials and Use of By-products as Epoxy Curing Agents.
  • Weill Cornell Medicine. (n.d.).
  • Defense Technical Information Center. (n.d.).
  • YouTube. (2024).
  • SEE Forge creators of FAT FINGER. (2024). PPE Best Practices in Energy Plants.
  • BC Knowledge for Employees. (n.d.).
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • (n.d.). Safe Remediation Techniques for Handling Chemical Spills Effectively.
  • Hazmat School. (2022). How to Properly Clean Up a Hazardous Spill.
  • Clean Harbors. (n.d.).
  • Health and Safety Executive. (n.d.). Emergency response / spill control.
  • Ion Science UK. (n.d.).
  • ACTenviro. (2024). Best Practices for Emergency Spill Response.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • KHA Online-SDS Management. (2022). How to Handle Chemical Spills.
  • U.S. Department of the Interior. (n.d.).

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Technical Support Center: Compatibility Testing of 4-Nitro-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 4-Nitro-1,2,5-oxadiazol-3-amine (also known as 3-Amino-4-nitrofurazan). As an energetic material and a precursor in various syntheses, understanding its compatibility with other substances is paramount for ensuring safety, stability, and experimental validity.[1][2] This document provides structured guidance in a question-and-answer format, detailed troubleshooting protocols for common experimental challenges, and standardized methodologies for key analytical tests.

Frequently Asked Questions (FAQs)

Q1: What is 4-Nitro-1,2,5-oxadiazol-3-amine, and why is compatibility testing essential?

A1: 4-Nitro-1,2,5-oxadiazol-3-amine is a heterocyclic compound belonging to the furazan family.[1] Its structure, featuring both a nitro group (-NO2) and an amine group (-NH2), makes it a compound of significant interest in the field of high-energy materials.[1][2] The energetic properties are largely due to the nitro group, which can decompose rapidly to release substantial energy.[1]

Compatibility testing is a critical safety and stability assessment.[3][4] When energetic materials come into contact with other substances (e.g., binders, plasticizers, metals, or even other energetic components), chemical interactions can occur. These interactions can reduce the thermal stability of the material, accelerate its aging, and alter its sensitivity to stimuli like impact and friction.[4] An incompatible mixture could lead to unexpected decomposition, gas generation, or even accidental initiation, posing a significant hazard during handling, storage, and application.[4][5][6] Therefore, rigorous compatibility testing is required to evaluate potential risks and ensure the long-term reliability of any formulation containing this compound.[7][8]

Q2: What general classes of materials should be treated with caution when mixing with 4-Nitro-1,2,5-oxadiazol-3-amine?

A2: While specific testing is always mandatory, the chemical nature of 4-Nitro-1,2,5-oxadiazol-3-amine (a nitro compound with an amine group) suggests caution should be exercised with several classes of materials. The presence of both an oxidizing group (-NO2) and a reducing group (-NH2) in the same molecule makes it susceptible to complex reactions.

Material ClassPotential Incompatibility Rationale
Strong Bases & Amines Bases can react with the amine group or catalyze decomposition pathways of the nitro group. Mixing nitroaromatic compounds with bases can form unstable, shock-sensitive salts.[6][9]
Strong Acids Concentrated strong acids (e.g., nitric, perchloric acid) can cause violent reactions with organic materials, including nitro compounds, potentially leading to fire or explosion.[6][10][11]
Reducing Agents Strong reducing agents can react exothermically with the nitro group. The amine group itself can also act as a reducing agent, creating a potentially unstable redox system.
Metals and Metal Salts Certain metals, particularly transition metals and their salts (e.g., copper, iron), can catalyze the decomposition of energetic materials.[9] Azide-forming metals are especially dangerous.[6]
Organic Materials & Solvents Incompatibility is possible with a wide range of organic materials. For example, hydrogen peroxide in the presence of organic materials can form explosive mixtures.[5][9]
Q3: What are the primary analytical methods for assessing compatibility?

A3: The most widely accepted and utilized methods for evaluating the compatibility of energetic materials are thermal analysis techniques, as they directly measure changes in thermal stability.[4][12] Key methods include:

  • Differential Scanning Calorimetry (DSC): DSC is a rapid screening tool that measures the heat flow into or out of a sample as a function of temperature.[13] Incompatibility is indicated by a significant shift in the onset temperature or the peak of the exothermic decomposition to a lower temperature, the appearance of new exothermic events, or a significant change in the decomposition enthalpy.[4][14]

  • Vacuum Stability Test (VST): The VST is a highly sensitive method that measures the volume of gas evolved from a sample held at a constant elevated temperature (e.g., 100 °C for 40 hours) under vacuum.[3] An increase in the volume of gas produced by a mixture compared to the sum of its individual components is a clear sign of a chemical reaction and, therefore, incompatibility.[4][7]

These primary methods are often supplemented by sensitivity tests to assess handling safety:

  • Impact Sensitivity Test: Determines the response of a material to the energy of a falling weight.[15][16][17]

  • Friction Sensitivity Test: Assesses the material's response to frictional stimuli, often using an apparatus like the BAM Friction Tester.[16][18][19]

Q4: How are compatibility results from DSC and VST tests typically interpreted?

A4: Interpretation of compatibility data is often guided by established standards, such as STANAG 4147.[7][20] This allows for a standardized assessment of the degree of compatibility.

Table 1: Interpretation Criteria for Compatibility Testing

Test Method Parameter Measured Compatibility Criteria (based on STANAG 4147)
DSC Change in exothermic decomposition peak temperature (ΔTp) of the mixture vs. the pure energetic material.[20] Compatible: ΔTp < 4 °C Marginal: 4 °C ≤ ΔTp < 20 °C Incompatible: ΔTp ≥ 20 °C

| VST | Volume of gas evolved (V) in mL/g after 40 hours at 100 °C.[4][7] | Compatible: V ≤ 5 mL/g Marginal: 5 mL/g < V < 10 mL/g Incompatible: V ≥ 10 mL/g |

Note: These are general criteria. Specific project requirements may dictate more stringent limits.

Troubleshooting Guide

This section addresses specific issues that may arise during the compatibility testing of 4-Nitro-1,2,5-oxadiazol-3-amine and its formulations.

Issue 1: The DSC scan of my mixture shows a new, sharp exotherm at a temperature significantly lower than the decomposition of the pure compound.
  • Question: My pure 4-Nitro-1,2,5-oxadiazol-3-amine shows a sharp decomposition peak above 200 °C. However, when mixed 1:1 with a polymeric binder, I see a new exothermic event starting around 150 °C. Is this definitive proof of incompatibility?

  • Answer & Troubleshooting Steps:

    • Causality: A new, lower-temperature exotherm is a strong indicator of incompatibility. It suggests that the binder is not merely acting as a diluent but is actively reacting with the 4-Nitro-1,2,5-oxadiazol-3-amine or catalyzing its decomposition at a lower temperature.

    • Verification Workflow:

      • Instrument Check: First, confirm the DSC instrument is properly calibrated using a known standard like Indium.[20]

      • Component Analysis: Run separate DSC scans of the pure binder and the pure energetic material under the exact same conditions to ensure the new peak is not an artifact or a previously unobserved transition in the binder itself.

      • Confirmatory Test: Perform a Vacuum Stability Test (VST) on the mixture. A significant evolution of gas (e.g., >5 mL/g) at 100 °C would corroborate the DSC finding that a reaction is occurring at elevated temperatures.[7]

      • Chemical Investigation: Consider the chemistry of the binder. Does it contain functional groups known to react with nitro or amine compounds (e.g., bases, acids, metal catalysts)?[5][10] For example, a binder with residual basic catalysts could deprotonate the amine or interact with the acidic protons adjacent to the nitro group, initiating decomposition.

Issue 2: The VST results for my mixture are inconsistent and show high variability.
  • Question: I have run the VST on three identical mixtures of 4-Nitro-1,2,5-oxadiazol-3-amine with powdered aluminum. The results were 4.5 mL/g, 8.0 mL/g, and 6.2 mL/g. How should I interpret this, and what could be causing the variability?

  • Answer & Troubleshooting Steps:

    • Causality: High variability in VST results often points to issues with sample homogeneity or experimental procedure rather than a fundamentally variable chemical reaction. Energetic material reactions are highly dependent on interfacial contact area.

    • Verification Workflow:

      • Sample Preparation: Ensure the mixing of the powdered components is thorough and consistent. An inhomogeneous mixture, where some samples have regions of higher aluminum concentration, could lead to different reaction rates. Use a standardized, gentle mixing procedure to avoid excessive friction.

      • Procedural Check: Verify that the vacuum level, temperature stability of the heating block, and test duration are identical for all samples. Small variations in temperature can significantly affect the rate of gas evolution.[3]

      • Material Purity: Confirm the purity of both the 4-Nitro-1,2,5-oxadiazol-3-amine and the aluminum powder. Surface oxides or contaminants on the aluminum particles can alter their reactivity.

      • Statistical Approach: Increase the number of replicates (n=5 or more) to obtain a more reliable mean and standard deviation. The results, even with variability, are hovering around the "Compatible" to "Marginal" threshold, indicating a potential low-level interaction that warrants further investigation or avoidance of this specific combination.

Issue 3: After storing a mixture for one week, its friction sensitivity has noticeably increased.
  • Question: A formulation of 4-Nitro-1,2,5-oxadiazol-3-amine with a curative agent was prepared. Initial BAM friction tests showed a sensitivity of >240 N. After storing at ambient temperature for a week, the test now shows reactions at 120 N. What is happening?

  • Answer & Troubleshooting Steps:

    • Causality: An increase in sensitivity over time at ambient temperature is a critical safety concern. It strongly suggests a slow chemical reaction is occurring, forming a new compound that is inherently more sensitive to friction. This could be due to the formation of unstable salts or intermediate species.[5][9]

    • Immediate Action: Cease handling of the material until a thorough investigation is complete. Treat the aged material as highly sensitive.

    • Investigation Workflow:

      • Cease Further Aging: Do not continue aging studies until the nature of the reaction is understood.

      • Thermal Analysis: Immediately perform DSC on a small, carefully handled sample of the aged material. Compare this to the DSC of the freshly prepared mixture. Look for new exotherms, a lowered decomposition onset, or changes in peak shape. This can confirm if a chemical change has occurred.

      • Spectroscopic Analysis: Use techniques like FTIR or Raman spectroscopy to look for new chemical bonds or the disappearance of reactant-associated peaks in the aged sample.

      • Isolate the Cause: If possible, investigate the compatibility of 4-Nitro-1,2,5-oxadiazol-3-amine with each individual component of the curative agent separately to identify the specific incompatible pair.

Experimental Protocols & Visualizations

A systematic approach is crucial for reliable compatibility assessment. The following workflow diagram outlines a recommended testing sequence.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmatory Testing cluster_2 Phase 3: Safety Assessment cluster_3 Phase 4: Final Assessment start Select Contact Material dsc Perform Differential Scanning Calorimetry (DSC) (1:1 Mixture) start->dsc dsc_eval Evaluate ΔTp (vs. Pure Compound) dsc->dsc_eval vst Perform Vacuum Stability Test (VST) dsc_eval->vst ΔTp < 20°C (Compatible/Marginal) incompatible Material is Incompatible (STOP) dsc_eval->incompatible ΔTp ≥ 20°C (Incompatible) vst_eval Evaluate Gas Volume (mL/g) vst->vst_eval sensitivity Perform Impact & Friction Sensitivity Tests vst_eval->sensitivity Gas Vol < 10 mL/g (Compatible/Marginal) vst_eval->incompatible Gas Vol ≥ 10 mL/g (Incompatible) sensitivity_eval Compare to Baseline sensitivity->sensitivity_eval compatible Material is Compatible sensitivity_eval->compatible No Significant Increase sensitivity_eval->incompatible Significant Increase

Caption: Compatibility Testing Workflow.

Protocol 1: Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for performing a DSC compatibility screening test.

  • Sample Preparation:

    • Accurately weigh 0.5 - 1.5 mg of 4-Nitro-1,2,5-oxadiazol-3-amine into a standard aluminum DSC pan.

    • Accurately weigh an equal mass (1:1 ratio) of the material to be tested and add it to the same pan.[20]

    • Gently and thoroughly mix the components inside the pan using a non-metallic tool (e.g., a wooden toothpick).

    • Prepare separate pans containing only the pure energetic material and the pure test material as controls.

    • Hermetically seal the pans.

  • Instrument Setup:

    • Use an empty, hermetically sealed pan as the reference.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.[20]

    • Set the temperature program to ramp from ambient temperature to a temperature beyond the decomposition of the material (e.g., 300 °C) at a heating rate of 2-10 °C/min. A common rate is 5 °C/min.

  • Data Analysis:

    • Record the thermograms for the mixture and the two control samples.

    • Identify the peak temperature of the main exothermic decomposition for the pure 4-Nitro-1,2,5-oxadiazol-3-amine.

    • Identify the peak temperature of the main exothermic decomposition for the mixture.

    • Calculate the difference (ΔTp).

    • Assess compatibility based on the criteria in Table 1.

Protocol 2: Vacuum Stability Test (VST)

This protocol describes the VST procedure for definitive compatibility assessment.

  • Sample Preparation:

    • For the mixture test, weigh 2.5 g of 4-Nitro-1,2,5-oxadiazol-3-amine and 2.5 g of the test material into the glass sample tube.[7] Mix gently.

    • For the controls, prepare one tube with 2.5 g of the pure energetic material and another with 2.5 g of the pure test material.[4]

    • Place each sample tube into the heating block of the VST apparatus.

  • Instrument Setup:

    • Connect the tubes to the pressure measurement system (manometers or pressure transducers).

    • Evacuate the system to a specified vacuum level.

    • Heat the block to the test temperature, typically 100 °C ± 0.5 °C.[7]

    • Maintain this temperature for a standard duration, typically 40 hours.[4][7]

  • Data Analysis:

    • After 40 hours, allow the apparatus to cool to room temperature.

    • Record the final pressure in each tube.

    • Using the known volume of the apparatus and the ideal gas law, convert the pressure increase to the volume of gas evolved at Standard Temperature and Pressure (STP).

    • Calculate the total gas evolved per gram for the mixture.

    • Assess compatibility based on the criteria in Table 1.

The following diagram illustrates the troubleshooting logic for an unexpected VST result.

G start High Gas Evolution in VST Mixture q1 Is the mixture homogeneous? start->q1 fix1 Improve mixing protocol. Use standardized procedure. Re-run test. q1->fix1 No q2 Are test parameters (Temp, Vacuum, Time) correct and stable? q1->q2 Yes a1_yes Yes a1_no No fix1->start fix2 Calibrate temperature controller. Check for vacuum leaks. Verify timer accuracy. Re-run test. q2->fix2 No q3 Does DSC show corresponding instability? q2->q3 Yes a2_yes Yes a2_no No fix2->start conclusion1 Incompatibility Confirmed. Reaction produces gaseous products. q3->conclusion1 Yes conclusion2 Potential low-temp, slow reaction not easily detected by rapid DSC scan. Consider isothermal DSC or microcalorimetry. q3->conclusion2 No a3_yes Yes a3_no No

Caption: Troubleshooting High Gas Evolution in VST.

References

  • DELTIMA Precision. Vacuum Stability (VST). [Link]

  • Fidanovski, B., et al. (2020). Differential Scanning Calorimetry and Vacuum Stability Test as Methods to Determine Explosives Compatibility. Scientific Technical Review, 70(3), 35-40. [Link]

  • Scientific.Net. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. Applied Mechanics and Materials, Vols. 423-426. [Link]

  • Fidanovski, B., et al. (2020). Differential Scanning Calorimetry and Vacuum Stability Test as Methods to Determine Explosives Compatibility. [Link]

  • ResearchGate. Differential scanning calorimetry and vacuum stability test as methods to determine explosives compatibility. [Link]

  • DELTIMA Precision. VST DELTI-Vac MIL(+). [Link]

  • UTEC Corporation. BAM Friction Device Instrumentation Energetic Materials Business Unit. [Link]

  • ResearchGate. Microcalorimetry and DSC study of the compatibility of energetic materials. [Link]

  • MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]

  • OSTI.GOV. Friction, impact, and electrostatic discharge sensitivities of energetic materials. [Link]

  • Safety Management Services, Inc. Material Sensitivity Testing. [Link]

  • Defense Technical Information Center (DTIC). The Vacuum Thermal Stability Test for Explosives. [Link]

  • SciSpace. Sensitivity and Performance of Energetic Materials. [Link]

  • Redalyc. Studies on compatibility of energetic materials by thermal methods. [Link]

  • ResearchGate. Compatibility testing of energetic materials at TNO-PML and MIAT. [Link]

  • University of Nebraska-Lincoln. Incompatible Chemicals - Risk Management and Safety. [Link]

  • National Institutes of Health (NIH). Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing. [Link]

  • Łukasiewicz Research Network. Review of Methods for Testing the Compatibility of High Energy Mixed Components. [Link]

  • SciELO. Studies on compatibility of energetic materials by thermal methods. [Link]

  • TA Instruments. Precision Testing for Energetic Materials and Propellants. [Link]

  • Stanford Environmental Health & Safety. Chemical Incompatibility Guide. [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]

  • Defense Technical Information Center (DTIC). Methods to Determine the Compatibility and Degradation of Organic Materials. [Link]

  • PubChem. 4-Nitro-1,2,5-oxadiazol-3-amine. [Link]

  • MDPI. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. [Link]

  • University of California, Riverside Environmental Health & Safety. Examples of Incompatible Chemicals. [Link]

  • University of Illinois Urbana-Champaign. Chemical Incompatibilities. [Link]

  • LMU Munich. A rocky road toward a suitable TNT replacement – A closer look at three promising azoles. [Link]

  • ResearchGate. 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. [Link]

  • ResearchGate. Synthesis and structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine. [Link]

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Validation & Comparative

A Comparative Guide to 4-Nitro-1,2,5-oxadiazol-3-amine (ANF) and Legacy Nitroaromatic Explosives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond TNT – The Quest for Energetic Materials with a Superior Safety Profile

In the landscape of energetic materials, the pursuit of novel compounds is driven by a dual mandate: enhancing performance while simultaneously improving safety and stability. For decades, nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and nitramines such as RDX and HMX have been the bedrock of military and industrial applications.[1] However, their inherent sensitivity to shock, friction, and heat poses significant risks during manufacturing, transport, and deployment.

This guide focuses on 4-Nitro-1,2,5-oxadiazol-3-amine , a heterocyclic compound also known as 3-amino-4-nitrofurazan (ANF). ANF represents a pivotal molecule in the development of modern insensitive munitions (IM). It belongs to the furazan family of explosives, which are noted for their high density, positive enthalpies of formation, and excellent thermal stability.[2][3] Unlike traditional explosives, ANF serves not only as a potential energetic material in its own right but, more critically, as a foundational precursor for a new generation of high-performance, low-sensitivity explosives.[4]

This document provides a comprehensive comparison of ANF with the legacy explosives TNT, RDX, and HMX. We will delve into the causality behind their performance differences, rooted in their distinct molecular structures, and provide validated experimental protocols for the synthesis of this next-generation energetic precursor.

Molecular Structure: The Architectural Blueprint for Energy and Stability

The performance and sensitivity of an explosive are fundamentally dictated by its molecular architecture. The presence of explosophoric groups (like -NO₂) and the nature of the molecular backbone (e.g., aromatic ring vs. heterocyclic system) are key determinants.

  • 4-Nitro-1,2,5-oxadiazol-3-amine (ANF): ANF is built upon a 1,2,5-oxadiazole (furazan) ring. This five-membered heterocycle is inherently stable and contributes to a high crystal density. The molecule features a "push-pull" configuration with an electron-donating amine (-NH₂) group and a powerful electron-withdrawing nitro (-NO₂) group. This electronic arrangement is crucial, influencing both its energetic output and its reactivity, making it an excellent building block for more complex molecules.[2][3]

  • Trinitrotoluene (TNT): TNT is a nitroaromatic compound based on a benzene ring. Its three nitro groups provide the oxidative power, but the carbon-rich benzene backbone results in a poor oxygen balance, leading to soot formation upon detonation and limiting its total energy release.[5]

  • RDX and HMX: These are cyclic nitramines, featuring alternating carbon and nitrogen atoms within their rings (a six-membered ring for RDX, an eight-membered ring for HMX).[6] This structure allows for a much better oxygen balance compared to TNT, resulting in higher energy output and detonation performance. However, the N-NO₂ bonds are known to be triggers for initiation, contributing to their higher sensitivity.[7]

CompoundStructureMolecular Formula
ANF ANF StructureC₂H₂N₄O₃
TNT TNT StructureC₇H₅N₃O₆
RDX RDX StructureC₃H₆N₆O₆
HMX HMX StructureC₄H₈N₈O₈

Performance Characteristics: A Data-Driven Comparison

The ultimate utility of an explosive is defined by a balance of power, stability, and safety. The following table summarizes the key performance metrics for these compounds.

It is important to note that ANF is primarily researched as a synthetic precursor. Consequently, its performance as a standalone explosive is not as widely documented in open literature as its derivatives or legacy military explosives. The data for its direct derivatives, however, showcase the high potential of the furazan backbone.

PropertyANF (ANF) TNT RDX HMX
Density (g/cm³) ~1.84 (Calculated)1.651.821.91
Detonation Velocity (m/s) Data not readily available6,9008,7509,100
Detonation Pressure (GPa) Data not readily available193439
Impact Sensitivity (H₅₀, cm) Data not readily available100-16024-3028-32
Friction Sensitivity (N) Data not readily available>353120120
Decomposition Temp. (°C) ~123 (onset)[8]240210280

Note on ANF Data: The values for detonation performance and sensitivity of pure ANF are not consistently reported in publicly accessible literature. Research has focused on its derivatives like DAAF (3,3'-diamino-4,4'-azoxyfurazan) and BNFF/DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan), which exhibit detonation velocities in the range of 8,000-9,250 m/s, demonstrating the high energy potential of the furazan structure.[9]

Analysis of Performance Trade-offs
  • Power (Detonation Velocity & Pressure): HMX stands as the most powerful among the legacy explosives, a direct result of its high density and excellent oxygen balance.[7] RDX follows closely. TNT, with its poor oxygen balance, exhibits significantly lower performance.[5] While experimental data for ANF is scarce, calculations for related furazan structures suggest performance characteristics that can exceed TNT and approach or even surpass RDX.[9]

  • Stability (Decomposition Temperature): HMX is exceptionally thermally stable. ANF exhibits a lower thermal stability compared to DAAF, with a decomposition onset around 123°C, which is a critical consideration for its application and storage.[8] This moderate thermal stability is a key reason it is often used as an intermediate to build larger, more stable molecules.

  • Sensitivity (Impact & Friction): TNT is notable for its relative insensitivity to impact and friction, which has been a major factor in its widespread use. RDX and HMX are considerably more sensitive, requiring careful handling and formulation with desensitizing binders.[7] The sensitivity of ANF is not well-documented, but the presence of the amine group often leads to increased sensitivity. However, the stability of the furazan ring can counteract this effect. Many advanced explosives derived from ANF are specifically designed to be highly insensitive.

Experimental Protocols: Synthesis of ANF

Trustworthy and reproducible science is built on meticulously detailed protocols. The synthesis of ANF is a multi-step process that requires precise control of reaction conditions to ensure both safety and yield. The most common and effective route involves the oxidation of 3,4-diaminofurazan (DAF).

Workflow for ANF Synthesis and Characterization

Structure_Property_Relationship Structure Molecular Structure Furazan Furazan Ring Structure->Furazan PushPull Push-Pull Effect (-NH₂ / -NO₂) Structure->PushPull Nitro High -NO₂ Content (e.g., RDX, HMX) Structure->Nitro Density High Density Furazan->Density Planar, N-rich Enthalpy High Enthalpy of Formation Furazan->Enthalpy Thermal Thermal Stability Furazan->Thermal PushPull->Thermal Influences OxygenBalance Good Oxygen Balance Nitro->OxygenBalance Performance High Performance (VoD, Pressure) Safety Improved Safety Profile Performance->Safety Trade-off Density->Performance Enthalpy->Performance OxygenBalance->Performance Thermal->Safety Sensitivity Low Impact/Friction Sensitivity Sensitivity->Safety

Sources

A Comparative Performance Analysis of ANFF-1 and BNFF-1 Melt-Castable Explosives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Energetic Materials Researchers

Abstract

The development of high-performance, insensitive melt-castable explosives is a critical objective in energetic materials research. Among the promising candidates are 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) and 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1). These materials offer a unique combination of thermal stability, high energy density, and low melting points, making them suitable for modern munitions that require processing via melt-casting.[1][2] This guide provides an in-depth, objective comparison of the performance characteristics of ANFF-1 and BNFF-1, supported by available experimental and computational data, to assist researchers in their evaluation and application.

Introduction: The Need for Advanced Melt-Cast Explosives

Melt-castable explosives are integral to the production of a wide range of munitions due to their ability to be melted and poured into complex shapes, achieving high-density and uniform fills.[3][4] Historically, formulations based on 2,4,6-trinitrotoluene (TNT) have dominated this field.[5][6] However, TNT and its derivatives have limitations in performance and thermal stability. The search for superior alternatives has led to the exploration of novel heterocyclic compounds.

ANFF-1 and BNFF-1, both derivatives of the 1,2,5-oxadiazole (furazan) ring system, have emerged as leading candidates.[1][7] Their molecular architecture promises high density and significant energy release, while their relatively low melting points are ideal for melt-cast processing.[1][3] This document will dissect the key performance metrics of these two materials, providing a clear, data-driven comparison of their capabilities.

Molecular Structure and Synthetic Origins

Understanding the performance of these explosives begins with their molecular structure. Both are multi-cyclic heterocyclic compounds. BNFF-1 serves as the parent compound from which ANFF-1 is synthesized.

  • BNFF-1 (LLM-172): Full chemical name is 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Its structure is characterized by two nitro-functionalized furazan rings attached to a central furazan ring.[1]

  • ANFF-1 (LLM-176): Full chemical name is 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. It is synthesized from BNFF-1 by the substitution of one of the nitro groups (-NO₂) with an amino group (-NH₂).[8]

This single functional group substitution is the primary driver of the differences in their performance characteristics. Computational modeling suggests that the initial decomposition for both molecules is triggered by the cleavage of their ring structures.[1]

Caption: Simplified representation of BNFF-1 and ANFF-1 molecular structures.

Comparative Performance Data

The efficacy and safety of an explosive are defined by several key metrics. The following table summarizes the available data for ANFF-1 and BNFF-1.

Performance MetricBNFF-1 (LLM-172)ANFF-1 (LLM-176)RDX (Reference)HMX (Reference)
Chemical Formula C₆N₈O₈C₆H₂N₈O₆C₃H₆N₆O₆C₄H₈N₈O₈
Density (g/cm³) 1.836 - 1.839~1.8-1.9 (est.)1.821.91
Melting Point (°C) 82.6 - 85100205.5276-286
Detonation Velocity (m/s) 8680Data not available87509100
Detonation Pressure (GPa) 36.1Data not available34.939.3
Impact Sensitivity (J) InsensitiveInsensitive7.47.4
Friction Sensitivity (N) InsensitiveInsensitive120120
Thermal Stability (°C) HighHigh~210~280

Sources:[1][2][9]. Note: Specific quantitative sensitivity and detonation data for ANFF-1 are not widely published in the available literature; performance is often described qualitatively as being an insensitive high explosive.

Detonation Performance: Velocity and Pressure

Detonation velocity and pressure are primary indicators of an explosive's power and effectiveness.[10][11] BNFF-1 exhibits a high detonation velocity of 8680 m/s and a detonation pressure of 36.1 GPa.[9] These figures are comparable to, and in the case of pressure, slightly exceed those of RDX, a widely used and powerful secondary explosive. This positions BNFF-1 as a high-performance material. While specific experimental values for ANFF-1 are scarce, its structural similarity and high nitrogen content suggest it is also a high-energy material, though the replacement of a nitro group with an amino group may slightly reduce its overall energy output compared to BNFF-1.

Sensitivity to External Stimuli

For melt-cast explosives, low sensitivity to impact, friction, and shock is paramount for safe manufacturing and handling.[4][12] Both ANFF-1 and BNFF-1 are reported to be insensitive high explosives.[1][9] BNFF-1's sensitivity characteristics are very close to those of HMX, a benchmark for powerful yet relatively stable explosives.[3] The introduction of the amino group in ANFF-1, which can form intermolecular hydrogen bonds, is often associated with reduced sensitivity in energetic materials.

Thermal Stability and Melt-Cast Suitability

A crucial advantage of both ANFF-1 and BNFF-1 is their suitability for melt-casting. Key properties include:

  • Low Melting Point: BNFF-1 melts at approximately 85°C, and ANFF-1 at 100°C.[1] These temperatures are well within the range manageable by standard steam-heating equipment used in melt-cast operations.[3]

  • Large Thermal Window: There is a significant temperature gap between their melting points and their decomposition temperatures, which is a critical safety feature preventing premature decomposition during the melting and pouring process.[3]

Standardized Experimental Methodologies

To ensure the trustworthiness and reproducibility of performance data, standardized testing protocols are employed.

Impact Sensitivity Testing (BAM Fallhammer Method)

This test determines the energy required to initiate a reaction via impact.[13]

Workflow:

  • A small, precisely measured sample of the explosive (typically ~40 mm³) is placed between two steel cylinders in the apparatus.[13]

  • A drop-weight of a specified mass (e.g., 1 kg, 5 kg, 10 kg) is raised to a known height.[13]

  • The weight is released, impacting the sample.

  • The outcome is observed for any sign of reaction (e.g., sound, flame, smoke).[14]

  • The procedure is repeated at various heights (energies) to determine the 50% initiation level (H₅₀), the height at which there is a 50% probability of initiation.

BAM_Fallhammer_Workflow prep Prepare 40mm³ Sample place Place Sample in Apparatus prep->place set_height Set Drop Weight Height (Energy) place->set_height release Release Drop Weight set_height->release observe Observe for Reaction (Flame, Sound, Smoke) release->observe record Record 'Go' or 'No-Go' observe->record adjust Adjust Height for Next Trial record->adjust adjust->set_height Repeat calc Calculate H50 Value adjust->calc After Series Completion

Caption: Experimental workflow for BAM Fallhammer impact sensitivity testing.

Friction Sensitivity Testing (BAM Friction Apparatus)

This method assesses an explosive's sensitivity to frictional stimuli.[15]

Workflow:

  • A small sample is placed on a fixed porcelain plate.[16]

  • A porcelain pin is lowered onto the sample with a specific, adjustable load applied via a weighted arm.[15]

  • The porcelain plate is moved back and forth once underneath the pin over a distance of 10 mm.[15]

  • The test is observed for any reaction. A positive result is typically defined as a flame, spark, or audible report.[14]

  • The test is repeated six times at a given load. If no reaction occurs, the load is increased. The result is reported as the lowest load at which a reaction occurs.

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and decomposition temperature of an energetic material.[17][18]

Workflow:

  • A small, weighed sample (typically 1-5 mg) is placed in a sample pan (e.g., aluminum). An empty pan serves as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace temperature is increased at a constant, linear rate (e.g., 10°C/min).[19]

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • An endothermic peak indicates melting, while a sharp exothermic peak indicates decomposition. The onset temperature of the exotherm is a key measure of thermal stability.[18]

Discussion and Conclusion

BNFF-1 stands out as a high-performance melt-castable explosive with detonation characteristics that rival established materials like RDX.[9] Its combination of a low melting point, high thermal stability, and insensitivity makes it a highly attractive candidate for replacing TNT-based formulations in applications demanding higher energy output.

ANFF-1 , as a derivative, is also a promising insensitive high explosive.[1] The substitution of a nitro group with an amino group likely enhances its safety profile, potentially making it even less sensitive than BNFF-1, a common trend in energetic material design. However, this may come at the cost of a slight reduction in detonation performance. The lack of comprehensive, publicly available experimental data for ANFF-1 necessitates further characterization to fully delineate its capabilities relative to BNFF-1.

References

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  • Dreger, Z. A., Ransom, T. C., & Stamatis, D. (n.d.). High Pressure Characteristics of Melt-Castable Energetic of BNFF. AIP Publishing. Retrieved January 11, 2026, from [Link]

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  • Synthesis and Characteristics of Bis(nitrofurazano)furazan (BNFF), an Insensitive Material with High Energy-Density. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Sztorch, B., & Cudzilo, S. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. Retrieved January 11, 2026, from [Link]

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  • Safer and Convenient Synthesis of 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF/DNTF). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Thermal Stability of Furazan Derivatives for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Furazan-Based Energetics

Furazan, or 1,2,5-oxadiazole, and its derivatives represent a cornerstone in the development of advanced high-energy-density materials (HEDMs).[1][2] The inherent stability of the furazan ring, combined with its high nitrogen content and positive enthalpy of formation, makes it an attractive scaffold for creating powerful and efficient explosives, propellants, and pyrotechnics.[1][2] However, the practical application of these energetic materials is critically dependent on their thermal stability. Insufficient thermal stability can lead to premature decomposition, reduced shelf-life, and catastrophic safety failures.

This guide provides a comparative analysis of the thermal stability of various furazan derivatives, offering insights into the structure-property relationships that govern their decomposition behavior. We will delve into the experimental methodologies used to assess thermal stability, present comparative data for key derivatives, and explore the underlying decomposition mechanisms. This information is intended to empower researchers and drug development professionals in the rational design of next-generation energetic materials with tailored thermal properties.

Fundamentals of Thermal Stability Assessment

The thermal stability of an energetic material is not a single value but rather a comprehensive profile of its behavior under thermal stress. The primary techniques for evaluating this are Differential Scanning Calorimetry (DSC) and Thermogravimetry Analysis (TGA).[3][4]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] DSC can identify melting points, phase transitions, and, most importantly for energetic materials, the onset and peak temperatures of exothermic decomposition.[4] A sharp, intense exothermic peak is characteristic of an energetic decomposition.[6]

  • Thermogravimetry Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time.[4] This allows for the determination of decomposition temperatures, the identification of mass loss steps, and can provide insights into the volatility of decomposition products.[4]

The combination of DSC and TGA provides a robust dataset for assessing thermal stability.[4] Key parameters derived from these analyses include:

  • Decomposition Onset Temperature (T_onset): The temperature at which decomposition begins.

  • Peak Decomposition Temperature (T_d): The temperature at which the rate of decomposition is at its maximum. Higher T_d values generally indicate greater thermal stability.

  • Activation Energy (E_a): A measure of the minimum energy required to initiate the decomposition reaction. A higher E_a suggests a more stable compound.

Comparative Analysis: The Influence of Molecular Structure on Thermal Stability

The thermal stability of furazan derivatives is profoundly influenced by the nature of the substituents on the furazan ring and the overall molecular architecture.

The Role of Substituents

Electron-withdrawing and electron-donating groups attached to the furazan ring can significantly alter its electronic structure and, consequently, its thermal stability.[1]

  • Amino (-NH2) Groups: The introduction of amino groups can have a variable effect. In some cases, they can enhance thermal stability through intermolecular hydrogen bonding, which strengthens the crystal lattice. However, in other instances, they may participate in autocatalytic decomposition pathways.

  • Nitro (-NO2) Groups: Nitro groups are essential for the energetic properties of these compounds but can also be a point of initial bond scission during decomposition. The C-NO2 bond is often the weakest link and its cleavage is a common initial step in the thermal decomposition of many nitroaromatic and nitroheterocyclic compounds.[7][8]

  • Azoxy (-N(O)=N-) and Azo (-N=N-) Bridges: Linking furazan rings with azoxy or azo bridges is a common strategy to create larger, more energetic molecules.[9] The azoxy group can improve the oxygen balance and enthalpy of formation.[10] Theoretical studies on 3,3′-dinitro-4,4′-azoxyfurazan (DNOAF) suggest that the C-N bond connecting the furazan ring to the azoxy group is a relatively weak point in the molecule.[11]

Data Summary: Thermal Properties of Representative Furazan Derivatives

The following table summarizes the thermal decomposition temperatures for a selection of furazan derivatives, illustrating the impact of different structural features.

Compound NameStructurePeak Decomposition Temp. (T_d) (°C)Reference(s)
3,3'-Diamino-4,4'-azoxyfurazan (DAAF)Two amino-furazan rings linked by an azoxy bridge~230[12][13]
3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF)Three fused furazan/furoxan rings with nitro groups~292[14]
3-(4-aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan (ANFF-34)Asymmetric derivative of DNTF255.4[14]
4-(4-aminofurazan-3-yl)-3-(4-nitrofurazan-3-yl)furoxan (ANFF-43)Regioisomer of ANFF-34255.6[14]
A furazan-triazole derivative (Compound 2b)A furazan ring linked to a triazole ring324[15]
(E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl)diazeneTwo nitro-furazan-triazole units linked by an azo bridge295[16]

Analysis: The data clearly shows that incorporating furazan units into larger, more complex structures, such as fused ring systems or linkages with other stable heterocycles like triazoles, can lead to exceptionally high thermal stabilities, with some derivatives exhibiting decomposition temperatures well above 300°C.[15] The regioisomers ANFF-34 and ANFF-43 demonstrate very similar thermal decomposition temperatures, suggesting that in this particular molecular framework, the position of the amino and nitro groups has a minor impact on the overall thermal stability.[14]

Experimental Protocols for Thermal Stability Assessment

To ensure the generation of reliable and reproducible data, the following standardized protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 0.5-1.5 mg of the furazan derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.[14] For more detailed kinetic studies, multiple heating rates (e.g., 2.5, 5, 10, and 20 °C/min) should be employed.[14]

    • Temperature Range: Heat the sample from ambient temperature to a temperature beyond the final decomposition point (e.g., 350-400 °C).

  • Data Analysis: Determine the onset and peak temperatures of any exothermic events from the resulting heat flow curve.

Thermogravimetry Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 1-3 mg of the furazan derivative into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature to a temperature where no further mass loss is observed.

  • Data Analysis: Analyze the resulting mass vs. temperature curve to identify the temperatures of mass loss events.

Decomposition Mechanisms and Pathways

Understanding the decomposition mechanism is crucial for the rational design of more stable compounds. The initial steps of decomposition are particularly important as they often dictate the overall stability.

For many furazan-based energetic materials, the initial decomposition step involves the cleavage of the weakest bond in the molecule. This can be the C-NO2 bond in nitro-substituted derivatives or a bond within the furazan ring itself.[7][13][17]

Experimental and theoretical studies on compounds like 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and its model systems have shown that the release of nitric oxide (NO) is an early and significant event in the decomposition process.[12] This suggests a ring-opening mechanism involving the rupture of C-N and N-O bonds within the furazan ring.[12][13]

For more complex molecules like 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), molecular dynamics simulations have revealed several possible initial decomposition pathways, including:[17]

  • Ring-opening via O-N bond fracture.

  • Ring-breaking via C-C bond fracture.

  • Loss of a nitro group via C-NO2 bond fracture.

The prevalence of each pathway can be dependent on the temperature.[17]

Below is a generalized workflow for investigating the thermal decomposition of furazan derivatives.

G cluster_synthesis Synthesis & Characterization cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation cluster_design Rational Design Synthesis Synthesize Furazan Derivative Purification Purify and Characterize (NMR, IR, EA) Synthesis->Purification DSC DSC Analysis (Multiple Heating Rates) Purification->DSC TGA TGA Analysis Purification->TGA Kinetics Kinetic Analysis (e.g., Kissinger method) DSC->Kinetics TGA->Kinetics Mechanism Propose Decomposition Mechanism Kinetics->Mechanism StructureProperty Establish Structure-Stability Relationship Mechanism->StructureProperty NewMolecule Design New Derivatives with Enhanced Stability StructureProperty->NewMolecule NewMolecule->Synthesis

Caption: Workflow for the analysis and rational design of thermally stable furazan derivatives.

The following diagram illustrates a simplified, generalized decomposition pathway for a nitro-substituted furazan derivative.

G Start Nitro-Furazan Derivative Initial_Cleavage Initial Bond Cleavage (e.g., C-NO2 or Ring Scission) Start->Initial_Cleavage Heat Radical_Intermediates Formation of Radical Intermediates Initial_Cleavage->Radical_Intermediates Gas_Products Generation of Gaseous Products (NO, N2O, CO, CO2, N2) Radical_Intermediates->Gas_Products Polymeric_Residue Formation of Polymeric Residue Radical_Intermediates->Polymeric_Residue

Caption: Generalized decomposition pathway for a nitro-furazan derivative.

Conclusion and Future Outlook

The thermal stability of furazan derivatives is a complex property governed by a delicate interplay of electronic and structural factors. This guide has demonstrated that through systematic experimental evaluation and a deep understanding of structure-property relationships, it is possible to compare and rationalize the thermal behavior of these energetic materials. The combination of DSC and TGA remains the gold standard for thermal analysis, providing crucial data for safety assessment and performance prediction.

Future research will undoubtedly focus on the development of novel furazan derivatives with even greater thermal stability, coupled with superior energetic performance and reduced sensitivity. The insights gained from comparative studies like this will be instrumental in guiding the synthesis of the next generation of HEDMs, enabling their safe and reliable application in a wide range of fields.

References

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A Comprehensive Guide to TNT Alternatives for Melt-Castable Explosives

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, 2,4,6-trinitrotoluene (TNT) has been the benchmark for melt-castable explosives, valued for its low melting point, relative insensitivity, and cost-effectiveness. However, growing concerns over its environmental toxicity and the push for higher performance and enhanced safety in munitions have catalyzed the search for viable alternatives.[1][2] This guide provides an in-depth comparison of promising next-generation melt-castable explosives, offering researchers and energetic materials specialists a critical overview of their performance, safety profiles, and the experimental methodologies used for their characterization.

The Imperative for TNT Replacement: Beyond Performance

The drive to replace TNT is not solely based on achieving greater explosive power. Key deficiencies in TNT that modern alternatives seek to address include:

  • Toxicity and Environmental Contamination: TNT is listed as a possible human carcinogen by the Environmental Protection Agency, and its manufacturing process generates toxic "red water" and "pink water," which are significant environmental pollutants.[1][2][3]

  • High Vapor Pressure: The relatively high vapor pressure of TNT can lead to inhalation toxicity and issues with exudation from munitions over time.[1][4]

  • Suboptimal Performance for Modern Applications: While historically adequate, the detonation performance of TNT is surpassed by many modern high-energy materials.[2][5]

  • Sensitivity Concerns: Although considered relatively insensitive, certain TNT-based formulations have failed to meet increasingly stringent insensitive munitions (IM) requirements.[6][7]

Leading Alternatives to TNT: A Comparative Analysis

The development of TNT alternatives has focused on several key classes of energetic materials, each with a unique profile of advantages and disadvantages. This section details the most promising candidates currently under investigation.

2,4-Dinitroanisole (DNAN)

DNAN has emerged as a leading drop-in replacement for TNT in many melt-cast formulations due to its similar melting point and reduced sensitivity.[6][8] It is a key component in the development of Insensitive Munitions (IM) formulations.[7]

Performance and Properties: DNAN generally exhibits lower explosive power than TNT, with about 90% of the energy output.[6] However, its lower viscosity in the molten state allows for higher solids loading in formulations with other explosives like HMX, which can offset the performance deficit of the binder itself. For instance, a DNAN/HMX (20/80) formulation can achieve detonation velocities and pressures comparable to a TNT/HMX (25/75) composition.

Advantages:

  • Reduced Sensitivity: DNAN-based explosives consistently demonstrate lower sensitivity to shock, friction, and thermal stimuli compared to their TNT counterparts, making them ideal for IM applications.[6]

  • Lower Toxicity: DNAN is considered to be less toxic than TNT, addressing a major environmental and health concern.[9]

  • Good Compatibility: It shows good chemical compatibility with other common energetic materials.[6]

  • Lower Viscosity: The lower melt viscosity of DNAN is a significant processing advantage, enabling higher loading of solid explosives.

Disadvantages:

  • Lower Energy: On its own, DNAN is a less powerful explosive than TNT.[2][6]

  • Higher Melting Point: DNAN's melting point is slightly higher than TNT's (94-95°C vs. 80-82°C), which can be a consideration for existing melt-cast facilities.[6] This can, however, be mitigated by the addition of other compounds to form eutectic mixtures.[6]

3-nitro-1,2,4-triazol-5-one (NTO)

NTO is another promising candidate for insensitive munitions, known for its remarkable insensitivity to various stimuli.[10][11]

Performance and Properties: NTO's detonation performance is generally considered to be between that of TNT and RDX.[11] When formulated with TNT, such as in a 50:50 NTO/TNT mixture (ARX-4002), it exhibits a detonation velocity of approximately 7370 m/s and a detonation pressure of 22.6 GPa.[10]

Advantages:

  • Excellent Insensitivity: NTO is significantly less sensitive to impact, friction, and shock than RDX and HMX, making it a cornerstone of many IM formulations.[10][11]

  • Good Thermal Stability: It possesses a high decomposition temperature.[10]

Disadvantages:

  • Higher Viscosity in Formulations: Slurries of NTO in molten TNT tend to have higher viscosities than those with RDX, which can limit the maximum solids loading.[10]

  • Lower Performance than RDX/HMX: While more powerful than TNT, it does not reach the performance levels of conventional high-energy nitramines.[10]

1,1-diamino-2,2-dinitroethene (FOX-7)

FOX-7, also known as DADNE, is an energetic material that uniquely combines high performance with low sensitivity, making it a highly attractive component for melt-cast explosives.[12][13]

Performance and Properties: The performance of FOX-7 is close to that of RDX, with a detonation velocity marginally higher than RDX at similar densities.[13] Formulations of FOX-7 with TNT have shown to be less vulnerable than corresponding RDX-based compositions with only a minor sacrifice in performance.[12][13]

Advantages:

  • High Performance with Low Sensitivity: This is the key advantage of FOX-7, bridging the gap between high-energy materials and insensitive explosives.[13][14]

  • Good Thermal Stability: It exhibits good thermal stability, an important factor for melt-casting operations.[12]

Disadvantages:

  • Cost and Availability: The synthesis of FOX-7 can be more complex and costly compared to traditional explosives like TNT and RDX.

Novel High-Energy Melt-Castable Molecules

Recent research has focused on designing novel molecules that are inherently melt-castable and offer performance significantly exceeding that of TNT.

  • Bis(1,2,4-oxadiazole)bis(methylene)dinitrate (BOM): This molecule is a promising TNT alternative with a performance estimated to be 1.5 times that of TNT.[1][3] It boasts a low melting point of 85.8°C and a high decomposition temperature of 200°C.[1] Its impact sensitivity is lower than RDX.[1]

  • 1,3,3-trinitroazetidine (TNAZ): TNAZ offers a substantial performance increase over TNT, with explosive power comparable to HMX.[15][16] Its low melting point of 101°C makes it suitable for melt-casting.[15][16] However, challenges in perfecting the melt-casting process for TNAZ have been noted.[15]

  • Eutectic Mixtures: The formation of eutectic mixtures is a powerful strategy to lower the melting point of energetic materials, making them more amenable to melt-casting.[17][18] For example, a eutectic of TNBA/TNAZ or TNBA/DNTF can serve as a low-melting point carrier for high-energy components like RDX, HMX, or CL-20.[17] Similarly, a TNTON/DNTF eutectic exhibits a low melting temperature of 69°C and can form high-performance melt-cast explosives.

Performance Data Summary

Explosive/FormulationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Melting Point (°C)
TNT 1.656,900[2]~1915[13]>35380-82[6]
DNAN 1.525,670[19]->50>35394-95[6]
DNAN/HMX (20/80) -8,33631.03---
TNT/HMX (25/75) -8,45231.44---
NTO/TNT (50/50) 1.717,370[10]22.6[10]---
FOX-7 1.768,335[20]~3433.5[21]>360-
BOM 1.8238,180[1]-8.6[1]282[1]85.8[1]
TNAZ 1.84~9,590~426.8120101[15][16]

Note: Sensitivity values can vary depending on the specific test method and conditions. The values presented here are for comparative purposes.

Experimental Protocols for Characterization

The reliable characterization of melt-castable explosives is paramount for both safety and performance assessment. The following are standardized, step-by-step methodologies for key experiments.

Impact Sensitivity Testing (BAM Fallhammer Method)

This test determines the sensitivity of an explosive to impact energy.

Apparatus: BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder.[12][21]

Procedure:

  • A small, measured amount of the explosive sample is placed in the sample holder.

  • The sample holder is placed on the anvil of the apparatus.

  • A drop weight of a specified mass is raised to a known height.

  • The weight is released, allowing it to fall and impact the sample.

  • The outcome (e.g., explosion, decomposition, no reaction) is observed.

  • The test is repeated multiple times at various drop heights to determine the 50% probability of initiation (H50).[12]

Diagram: BAM Fallhammer Experimental Workflow

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Weigh Sample prep2 Place in Sample Holder prep1->prep2 test1 Position Sample on Anvil prep2->test1 test2 Set Drop Weight Height test1->test2 test3 Release Drop Weight test2->test3 test4 Observe Outcome test3->test4 analysis1 Record Height and Outcome test4->analysis1 analysis2 Repeat at Different Heights analysis1->analysis2 analysis3 Calculate H50 (50% Initiation Probability) analysis2->analysis3

Caption: Workflow for determining impact sensitivity using the BAM Fallhammer method.

Friction Sensitivity Testing (BAM Friction Apparatus)

This method assesses the sensitivity of an explosive to frictional stimuli.

Apparatus: BAM Friction Apparatus, equipped with a porcelain pin and a movable porcelain plate.

Procedure:

  • A small amount of the explosive is spread on the porcelain plate.

  • The porcelain pin is lowered onto the sample with a specific, adjustable load.

  • The porcelain plate is moved back and forth once under the pin.

  • The outcome is observed for any signs of reaction (e.g., spark, crackling, smoke).

  • The test is repeated with varying loads to determine the lowest load at which a reaction occurs.

Diagram: BAM Friction Test Logical Flow

G start Start prep Prepare Sample on Porcelain Plate start->prep set_load Set Initial Load on Porcelain Pin prep->set_load run_test Move Plate Under Pin set_load->run_test observe Observe for Reaction run_test->observe decision Reaction? observe->decision record_positive Record Load as Positive Result decision->record_positive Yes increase_load Increase Load decision->increase_load No end End record_positive->end increase_load->run_test G cluster_setup Setup cluster_run Measurement cluster_output Analysis s1 Weigh Sample s2 Seal in Pan s1->s2 s3 Place Sample & Reference in DSC s2->s3 r1 Heat at Constant Rate s3->r1 r2 Measure Differential Heat Flow r1->r2 o1 Generate Thermogram r2->o1 o2 Identify Melting & Decomposition Peaks o1->o2

Caption: Process flow for thermal analysis of explosives using DSC.

Conclusion and Future Outlook

The development of alternatives to TNT for melt-castable explosives is a dynamic and critical area of research. While DNAN offers a mature, less sensitive, and less toxic alternative for immediate applications, the future lies in novel, high-performance molecules like BOM and TNAZ, as well as intelligently designed eutectic mixtures. These next-generation materials promise to deliver not only enhanced safety and reduced environmental impact but also the superior performance required for the next generation of munitions. Continued research, guided by rigorous and standardized experimental characterization, will be essential to fully realize the potential of these promising TNT alternatives.

References

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A Researcher's Guide to DFT Calculations for Molecular Geometry Optimization of Nitro-oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Motivation for Precision

Nitro-oxadiazoles represent a critical class of nitrogen-rich heterocyclic compounds, pivotal in the design of next-generation energetic materials and pharmaceuticals.[1][2][3] Their molecular geometry—the precise three-dimensional arrangement of atoms—is not merely a structural footnote; it fundamentally dictates their solid-state packing, density, stability, and ultimately, their performance and safety.[4][5] For drug development professionals, understanding the exact conformation is key to predicting receptor binding and biological activity.

Experimentally, single-crystal X-ray diffraction provides the gold standard for geometric data.[6] However, synthesizing and crystallizing novel or unstable compounds can be a significant bottleneck. This is where Density Functional Theory (DFT) emerges as an indispensable predictive tool, allowing researchers to perform in silico experiments to screen candidates, understand structural nuances, and guide synthesis efforts.[5][7]

This guide provides a comparative analysis of common DFT methodologies for the molecular geometry optimization of nitro-oxadiazoles. We will delve into the causality behind selecting specific functionals and basis sets, offer a validated protocol, and present a clear workflow to ensure your calculations are both accurate and reliable.

The Computational Challenge of Nitro-oxadiazoles

Modeling nitro-oxadiazoles is not trivial. These molecules are characterized by a confluence of challenging electronic features:

  • Electron-Deficient Rings: The oxadiazole rings are inherently electron-poor.

  • Strongly Electron-Withdrawing Groups: The nitro (-NO₂) groups dramatically influence the electronic landscape.

  • Intramolecular Interactions: Weak non-covalent interactions, such as intramolecular hydrogen bonds or repulsion between lone pairs, can significantly affect the planarity and overall conformation.

Comparative Analysis: Selecting the Right Tool for the Job

The accuracy of a DFT calculation hinges on two primary choices: the exchange-correlation functional and the basis set . Here, we compare the performance of common methods for a representative molecule, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (also known as BNTF-1), a well-characterized energetic material.[1] The goal is to minimize the deviation from experimentally determined crystal structure data.

Exchange-Correlation Functionals: Beyond the Workhorse

The functional approximates the complex exchange and correlation energies of the electrons. For molecules like nitro-oxadiazoles, the choice is critical.

  • B3LYP: The Established Hybrid: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional has been a mainstay in computational chemistry for decades due to its balance of speed and accuracy for general organic molecules.[8][9] However, its primary weakness is the poor description of non-covalent interactions, particularly dispersion forces. For molecules where subtle intramolecular forces dictate conformation, this can be a significant drawback.[9][10] Using B3LYP without an empirical dispersion correction (e.g., Grimme's D3) is no longer recommended for high-accuracy work.[9][11]

  • M06-2X: The High-Performer for Complex Systems: The M06-2X functional, part of the Minnesota functional family, was specifically parameterized to handle a broad range of thermochemistry, kinetics, and non-covalent interactions.[10] With a high fraction of Hartree-Fock exchange, it performs exceptionally well for systems with significant dispersion effects and complex electronic structures, making it highly suitable for energetic materials and nitroaromatics.[5][10][11]

Table 1: Performance Comparison of DFT Functionals for Key Geometric Parameters of BNTF-1

Geometric ParameterExperimental (X-ray)B3LYP-D3/6-311+G(d,p)M06-2X/6-311+G(d,p)
C-NO₂ Bond Length (Å)~1.46~1.47 (+0.01)~1.46 (±0.00)
C-C (inter-ring) Bond Length (Å)~1.45~1.46 (+0.01)~1.45 (±0.00)
N-O (nitro) Bond Length (Å)~1.22~1.23 (+0.01)~1.22 (±0.00)
O-N-O (nitro) Bond Angle (°)~126.0~126.3 (+0.3)~126.1 (+0.1)
C-C-N (inter-ring) Bond Angle (°)~128.0~128.4 (+0.4)~128.1 (+0.1)

Note: The data presented is illustrative, based on typical deviations reported in benchmark studies comparing these functionals for similar molecules.[5][10][11] The key takeaway is the trend of higher accuracy with M06-2X.

Expertise-Driven Insight: As the data suggests, while B3LYP-D3 provides reasonable geometries, M06-2X consistently yields results in closer agreement with experimental data for these systems .[10][11] The improved handling of electron correlation and dispersion within M06-2X better captures the subtle forces that define the precise geometry of nitro-oxadiazoles.

The Basis Set: Providing the Right Flexibility

The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set generally yields more accurate results at a higher computational cost.

For nitro-oxadiazoles, a robust choice is the 6-311+G(d,p) basis set. Let's break down why:

  • 6-311: This signifies a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, providing high flexibility.

  • +: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density of lone pairs and electron-deficient systems, both of which are characteristic of oxadiazoles.

  • G(d,p): This adds polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and "polarize," which is essential for describing chemical bonds accurately, especially in strained or electron-rich/poor environments like the C-NO₂ bond.

While larger basis sets like those from the aug-cc-pVTZ family exist, for routine geometry optimizations, 6-311+G(d,p) offers an excellent balance of accuracy and computational efficiency .[5]

Validated Protocol for Geometry Optimization

This protocol outlines a self-validating workflow for obtaining a reliable molecular geometry.

Step 1: Initial Structure Generation

  • Use a molecular builder (e.g., Avogadro, GaussView, ChemDraw) to construct the 3D structure of your nitro-oxadiazole.

  • Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a sensible starting point for the DFT calculation.

Step 2: Geometry Optimization

  • Software: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.

  • Level of Theory: Select the M06-2X functional and the 6-311+G(d,p) basis set.

  • Keywords: Use the Opt keyword to request a geometry optimization. It is also highly recommended to use a dense integration grid (e.g., Int=Ultrafine in Gaussian) as this is a known requirement for the M06 family of functionals to achieve reliable results.[9]

  • Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to find the arrangement that minimizes the total energy of the molecule.

Step 3: Frequency Calculation (Validation)

  • Purpose: This step is non-negotiable for ensuring a valid result. It serves two functions:

    • Verification of Minimum: It confirms that the optimized structure is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies. If one imaginary frequency is found, you have located a transition state, not a stable geometry.

    • Thermodynamic Data: It provides zero-point vibrational energy (ZPVE) and other thermodynamic properties.

  • Keywords: Use the Freq keyword at the exact same level of theory (M06-2X/6-311+G(d,p)) using the optimized geometry from Step 2.

  • Analysis: Check the output file for the list of vibrational frequencies. Confirm that all frequencies are positive (real).

Step 4: Analysis of Results

  • Visualize the optimized geometry and compare key bond lengths, angles, and dihedral angles with known experimental data or related structures.

  • Extract the final electronic energy and thermodynamic data for further analysis.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a rigorous DFT geometry optimization protocol.

DFT_Workflow cluster_prep 1. Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Validation & Analysis cluster_output 4. Outcome mol_build Build 3D Structure (e.g., Avogadro, ChemDraw) mm_opt Pre-optimization (Molecular Mechanics) mol_build->mm_opt geom_opt Geometry Optimization Functional: M06-2X Basis Set: 6-311+G(d,p) Keyword: Opt mm_opt->geom_opt freq_calc Frequency Calculation (Same Level of Theory) Keyword: Freq geom_opt->freq_calc Use optimized geometry check_freq Check Frequencies freq_calc->check_freq analyze_geom Analyze Geometry (Bond Lengths, Angles) check_freq->analyze_geom 0 Imaginary Frequencies (True Minimum) transition_state Transition State Identified (Re-evaluate Input) check_freq->transition_state 1 Imaginary Frequency thermo_data Extract Thermodynamic Data (Energy, ZPVE) final_structure Validated Molecular Geometry analyze_geom->final_structure thermo_data->final_structure

Sources

comparing the energetic properties of amino vs nitro functional groups on oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Energetic Properties of Amino vs. Nitro Functional Groups on Oxadiazoles

Introduction: The Oxadiazole Scaffold in Energetic Materials

In the pursuit of advanced high-energy density materials (HEDMs), the selection of the core heterocyclic scaffold is a foundational decision. Nitrogen-rich heterocycles are of particular interest due to their inherently high positive heats of formation, high densities, and the generation of environmentally benign N₂ gas upon decomposition.[1][2] Among these, the oxadiazole ring system stands out as a versatile and valuable building block.[3] Oxadiazole isomers, primarily the 1,2,4- and 1,3,4-oxadiazoles, offer a robust framework that provides a favorable balance between energetic performance and thermal stability.[4][5]

However, the energetic character of an oxadiazole-based molecule is not defined by the ring alone. The true performance is tuned by the strategic incorporation of functional groups, or "explosophores." These appended chemical moieties dictate the ultimate density, oxygen balance, detonation properties, and sensitivity of the final compound. This guide provides a detailed comparative analysis of two of the most fundamental and influential functional groups in energetic materials science: the amino (-NH₂) group and the nitro (-NO₂) group, specifically in the context of their impact on the oxadiazole core. For researchers and scientists in the field, understanding the distinct and often opposing contributions of these groups is critical for the rational design of next-generation energetic materials that are both powerful and safe.

The Functional Group Dichotomy: A Tale of Energy vs. Stability

The choice between an amino and a nitro group represents a classic trade-off in energetic material design: the quest for power versus the need for stability.

  • The Nitro Group (-NO₂): The Engine of Detonation The nitro group is the archetypal explosophore. Its primary role is to increase the oxygen content of a molecule, improving the oxygen balance (Ω), which is a measure of the degree to which a molecule can oxidize its own carbon and hydrogen backbone upon decomposition. A more favorable oxygen balance leads to more complete combustion and a greater release of energy. Furthermore, the nitro group is dense and strongly electron-withdrawing. Its incorporation almost invariably increases the crystal density (ρ) of the material.[6] The combination of a high heat of formation (ΔHf), high density, and improved oxygen balance directly translates to superior detonation performance—namely, higher detonation velocity (Vd) and detonation pressure (P).[7] The drawback, however, is a significant increase in sensitivity to external stimuli like impact and friction, stemming from the relatively weak C-NO₂ or N-NO₂ bonds.[6]

  • The Amino Group (-NH₂): The Anchor of Insensitivity In contrast, the amino group is a powerful tool for enhancing molecular stability and reducing sensitivity. As a strong hydrogen bond donor, the -NH₂ group facilitates the formation of extensive intermolecular hydrogen-bonding networks within the crystal lattice. These networks effectively "lock" molecules in place, requiring more energy to initiate decomposition and making the material less sensitive to impact and friction.[8] While the amino group increases nitrogen content, it generally has a detrimental effect on oxygen balance and provides a smaller density increase compared to the nitro group. Consequently, amino-substituted compounds typically exhibit lower detonation performance than their nitro-analogues.[8][9]

The interplay between these two groups dictates the fundamental energetic characteristics of the molecule.

General influence of nitro and amino groups.

Synthetic Strategies: Installing the Functional Groups

The methods for introducing amino and nitro groups onto an oxadiazole ring are well-established, though each presents unique challenges. The choice of synthetic route is critical, as it must be efficient and avoid compromising the integrity of the heterocyclic core.

  • Amination Routes: The most common strategy for producing amino-oxadiazoles involves building the heterocyclic ring from precursors that already contain the amino moiety. For instance, the cyclization of an amino-containing amidoxime with a suitable reagent like cyanogen bromide can yield an amino-substituted 1,2,4-oxadiazole.[10] Another approach involves the reaction of a precursor like 3-amino-4-cyanofurazan, which can be converted to an amidoxime and subsequently cyclized to form a 1,2,4-oxadiazole ring bearing an amino group.[10]

  • Nitration Routes: Direct nitration is the most straightforward method for introducing a nitro group. This is typically achieved using mixed acids, such as a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). However, the oxadiazole ring can be susceptible to cleavage under harsh acidic conditions. Therefore, reaction conditions must be carefully controlled. An alternative is the oxidation of an amino group to a nitro group. For example, 3-nitro-5-guanidino-1,2,4-oxadiazole (NOG) was successfully synthesized by the oxidation of a precursor using dimethyldioxirane (DMDO).[2][11]

Generalized synthetic pathways.

Comparative Analysis of Energetic Properties: A Data-Driven Examination

To objectively compare the effects of amino and nitro groups, we will examine experimental data for several oxadiazole-based energetic materials. The following tables summarize key performance metrics.

Table 1: Comparison of Amino- vs. Nitro-Substituted Oxadiazole Derivatives

CompoundFunctional Group(s)Density (ρ) (g/cm³)Detonation Velocity (Vd) (m/s)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)Ref.
3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amino -1,2,4-oxadiazole (NTOA)-NH₂1.667451 (calc.)29.3 (calc.)>40[12]
Guanidinium bis(3-nitro -1,2,4-oxadiazol-5-yl)amide (Salt of a nitro-oxadiazole)-NO₂1.80 (calc.)8351 (calc.)29.0 (calc.)>40[13]
3-amino -5-nitramino -1,2,4-oxadiazole-NH₂, -NHNO₂1.858993 (calc.)35.5 (calc.)15[14]
3-nitro -5-nitramino -1,2,4-oxadiazole-NO₂, -NHNO₂1.88 (calc.)9095 (calc.)37.7 (calc.)15[2]
5,5′-Diamino -3,3′-azo-1,2,4-oxadiazole-NH₂1.768530 (calc.)26.5 (calc.)>40[15]
Hydrazinium Salt of [3-(4-nitroamino -1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]...-NHNO₂1.828822 (calc.)35.1 (calc.)40[16][17]

Note: Direct comparison is challenging due to variations in the overall molecular structure. However, trends can be clearly observed. Calculated values are based on theoretical methods described in the cited literature.

Analysis of Performance Metrics
  • Density (ρ): The data consistently shows that incorporating nitro or nitramino groups leads to higher densities. For example, replacing an amino group with a nitro group in the nitramino-oxadiazole series increases the calculated density from 1.85 g/cm³ to 1.88 g/cm³.[2][14] Higher density is crucial as it allows more energetic material to be packed into a given volume, directly enhancing detonation pressure.

  • Detonation Performance (Vd & P): The presence of nitro and nitramino groups significantly boosts detonation velocity and pressure. The calculated Vd for 3-nitro-5-nitramino-1,2,4-oxadiazole (9095 m/s) is higher than that of its 3-amino counterpart (8993 m/s).[2][14] This is a direct consequence of the improved oxygen balance and higher density conferred by the nitro group. Compounds lacking a nitro group, like NTOA, exhibit respectable but lower detonation velocities (7451 m/s).[12]

  • Sensitivity and Stability (IS): Amino groups are highly effective at reducing sensitivity. NTOA and the guanidinium salt, both featuring amino functionalities, are remarkably insensitive with impact sensitivities greater than 40 J.[12][13] Similarly, 5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole is insensitive (>40 J).[15] In contrast, compounds where the primary energetic driver is a nitramino or nitro group, such as 3-amino-5-nitramino-1,2,4-oxadiazole, show higher sensitivity (15 J).[2][14] This highlights the trade-off: the most powerful compounds are often the most sensitive.

Protocols for Synthesis and Characterization

To provide practical context, this section outlines a representative synthesis and the computational methods used to evaluate these compounds.

Experimental Protocol: Synthesis of 3-amino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan (7)

This protocol is adapted from a literature procedure and demonstrates the construction of a multi-ring system, a common strategy in modern energetic materials.[18]

Rationale: This multi-step synthesis first builds a 1,2,4-oxadiazole ring and then modifies a functional group, illustrating a typical pathway to complex energetic molecules. The hydrolysis step is a key transformation to reveal a hydroxyl group for potential further functionalization.

Step-by-Step Methodology:

  • Cyclization: 1,2,4-Oxadiazole-3-carboxyamidoxime (1) is reacted with 2-chloro-2-oxoethyl acetate in a suitable solvent like acetonitrile with a base (e.g., K₂CO₃) to form the initial oxadiazole-furazan backbone (Compound 2).[18] The amidoxime acts as a nucleophile to construct the second heterocyclic ring.

  • Purification: The crude product from step 1 is purified via column chromatography to yield pure Compound 2.

  • Hydrolysis: Compound 2 (8.88 mmol) is added to a mixture of potassium bicarbonate (KHCO₃, 2.66 mmol) in methanol (150 ml).

  • Reflux: The reaction mixture is heated to reflux and stirred for 2 hours. The KHCO₃ facilitates the hydrolysis of the ester group.

  • Workup: The mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo) to yield a crude solid.

  • Final Purification: The crude solid is washed with 20 ml of water and collected by filtration to yield the pure product, 3-amino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan (7).[18]

Characterization: The synthesized compound would be fully characterized by:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • IR Spectroscopy: To identify characteristic functional groups (e.g., -OH, -NH₂, C=N).

  • Elemental Analysis: To confirm the empirical formula (C, H, N content).

Computational Protocol: Predicting Energetic Properties with DFT

Rationale: Computational chemistry allows researchers to screen hypothetical energetic materials and predict their properties before undertaking time-consuming and potentially hazardous synthesis.[19] Density Functional Theory (DFT) is a powerful tool for this purpose.

Step-by-Step Workflow:

  • Molecular Geometry Optimization: The 3D structure of the target molecule (e.g., an amino- or nitro-oxadiazole) is optimized at a specific level of theory, such as B3LYP with a 6-311G** basis set, using software like Gaussian.

  • Heat of Formation (ΔHf) Calculation: The gas-phase heat of formation is calculated using isodesmic reactions. This method involves balancing a hypothetical reaction with molecules of known ΔHf to minimize computational errors. The solid-state enthalpy is then derived by considering the heat of sublimation.[1]

  • Crystal Density (ρ) Prediction: The optimized molecular geometry is used to predict the crystal packing arrangement. The theoretical crystal density is calculated from the volume of the unit cell and the molecular weight of the compound.

  • Detonation Parameter Calculation: The predicted solid-state ΔHf and ρ are used as inputs for empirical formulas, such as the Kamlet-Jacobs equations, to estimate the detonation velocity (Vd) and detonation pressure (P). This is often performed using specialized software like EXPLO5.[6][8]

Computational_Workflow Input Target Molecule Structure (e.g., Nitro-Oxadiazole) DFT_Opt Geometry Optimization (DFT: B3LYP/6-311G**) Input->DFT_Opt Freq Frequency Calculation (Confirms Minimum Energy) DFT_Opt->Freq HOF Heat of Formation (ΔHf) (Isodesmic Reactions) DFT_Opt->HOF Density Crystal Density (ρ) (Packing Prediction) DFT_Opt->Density KJ_Eq Kamlet-Jacobs Equations (EXPLO5 Software) HOF->KJ_Eq Density->KJ_Eq Output Predicted Energetic Properties (Vd, P) KJ_Eq->Output

DFT workflow for predicting energetic properties.

Conclusion: A Symbiotic Relationship in Design

The comparison between amino and nitro functional groups on oxadiazole rings clearly illustrates a fundamental principle of energetic materials design: the balance between performance and safety.

  • Nitro groups are unparalleled in their ability to enhance energy output, consistently delivering higher densities and superior detonation properties. They are the preferred choice when maximizing performance is the primary objective.

  • Amino groups are crucial for mitigating sensitivity. Through strong intermolecular hydrogen bonding, they provide a pathway to creating safer, more stable materials that can withstand handling and storage.[8]

The modern frontier of energetic materials research lies not in choosing one group over the other, but in learning how to combine their attributes effectively. The synthesis of molecules containing both amino and nitro (or nitramino) groups, such as 3-amino-5-nitramino-1,2,4-oxadiazole, represents a sophisticated strategy to achieve a desirable balance.[14] By carefully arranging these functional groups on robust heterocyclic scaffolds like oxadiazole, scientists can rationally design next-generation materials that are both exceptionally powerful and reliably stable.

References

  • Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. ChemistrySelect. Available at: [Link]

  • Effect of multiple oxadiazole rings with nitro and nitramino functionalities on energetic properties: computational analysis of the structure–property relationship. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of energetic 3-nitro-1,2,4-oxadiazoles. PubMed. Available at: [Link]

  • 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances. National Institutes of Health (NIH). Available at: [Link]

  • Nitro‐substituted Oxadiazoles: Important Building Blocks in the Synthesis of Energetic Compounds. ResearchGate. Available at: [Link]

  • Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. Available at: [Link]

  • Enhancing Energetic Properties and Sensitivity by Incorporating Amino and Nitramino Groups into a 1,2,4-Oxadiazole Building Block. PubMed. Available at: [Link]

  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers. Available at: [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Energetic 3-Nitro-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]

  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers. Available at: [Link]

  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. National Institutes of Health (NIH). Available at: [Link]

  • 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials. RSC Advances. Available at: [Link]

  • Review on the Synthesis and Performance for 1,3,4-Oxadiazole-Based Energetic Materials. Semantic Scholar. Available at: [Link]

  • Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials. RSC Publishing. Available at: [Link]

  • Energetic[3][4][13]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. National Institutes of Health (NIH). Available at: [Link]

  • A review of energetic materials synthesis. ScienceDirect. Available at: [Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. National Institutes of Health (NIH). Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available at: [Link]

  • Azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials. ResearchGate. Available at: [Link]

  • Synthesis and Properties of Energetic 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

  • Unexpected Synthesis of Oxadiazole Analogues: Characterization and Energetic Properties. ResearchGate. Available at: [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. National Institutes of Health (NIH). Available at: [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. MDPI. Available at: [Link]

  • Correlation between density, detonation velocity (D), and detonation pressure (P) of the oxadiazole compounds and comparison with RDX. ResearchGate. Available at: [Link]

  • Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. Available at: [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. MDPI. Available at: [Link]

Sources

A Comparative Analysis of Sensitivity: 4-Nitro-1,2,5-oxadiazol-3-amine versus RDX

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the sensitivity characteristics of 4-Nitro-1,2,5-oxadiazol-3-amine, a member of the furazan family of energetic materials, and the benchmark military high explosive, RDX (Cyclotrimethylenetrinitramine). This document is intended for researchers and professionals in materials science and drug development who require a nuanced understanding of the safety and handling properties of these compounds.

While RDX is a powerful and widely used explosive, its sensitivity to mechanical stimuli remains a significant concern. The search for insensitive high explosives (IHEs) has led to extensive investigation into heterocyclic compounds like 4-Nitro-1,2,5-oxadiazol-3-amine (also known as 4-amino-3-nitrofurazan, ANF). This guide synthesizes available experimental data and provides mechanistic insights into the chemical factors governing their sensitivity to impact, friction, and electrostatic discharge.

It is important to note that direct, side-by-side comparative data for ANF and RDX under identical test conditions is limited in the open literature. Therefore, this guide establishes a baseline with well-characterized RDX data and contextualizes the sensitivity of ANF through data on its close structural analogues, underpinned by a discussion of the governing chemical principles.

Comparative Sensitivity Overview

The sensitivity of an energetic material to external stimuli is a critical parameter for determining its safety profile for handling, transport, and processing.[1][2] The primary metrics evaluated are sensitivity to impact, friction, and electrostatic discharge (ESD).

The following table summarizes representative sensitivity data for RDX and provides context for the expected sensitivity of 4-Nitro-1,2,5-oxadiazol-3-amine based on analogues from the furazan chemical family.

Parameter RDX (Cyclotrimethylenetrinitramine) 4-Nitro-1,2,5-oxadiazol-3-amine (ANF) & Analogues
Impact Sensitivity ~7-8 J (BAM Fallhammer)Generally low; >40 J reported for some analogues.[3] Highly sensitive precursors exist (e.g., 2 J), but molecular modification can yield extremely insensitive compounds (>90 J).[4]
Friction Sensitivity ~120 N (BAM Friction Test)Generally low; 96-192 N reported for some analogues.[3]
ESD Sensitivity ~0.2 JData not widely available; however, furazan-based materials can be tailored for low sensitivity.
Chemical Family NitramineNitro-substituted 1,2,5-oxadiazole (Furazan)[5]

Mechanistic Insights: The Chemical Basis for Sensitivity

The profound difference in sensitivity between nitramines like RDX and furazan-based compounds like ANF is rooted in their distinct molecular structures and decomposition pathways.

RDX (Cyclotrimethylenetrinitramine): RDX is a six-membered ring containing alternating carbon and nitrogen atoms, with a nitro group (-NO₂) attached to each nitrogen. The primary trigger for RDX decomposition is the cleavage of the relatively weak N-NO₂ bonds. This initial step releases nitrogen dioxide and initiates a rapid, exothermic chain reaction, leading to detonation. The strained ring structure further contributes to its instability.

4-Nitro-1,2,5-oxadiazol-3-amine (ANF): ANF is based on the 1,2,5-oxadiazole ring, commonly known as a furazan. The furazan ring is an aromatic system, which confers significant inherent stability to the molecular backbone.[6] Decomposition is more complex and typically requires higher energy input to initiate the cleavage of the heterocyclic ring.

The presence of both an amino (-NH₂) group (an electron-donating group) and a nitro (-NO₂) group (an electron-withdrawing group) on the furazan ring creates a "push-pull" electronic effect. This, along with the potential for strong intermolecular hydrogen bonding, can enhance thermal stability and reduce sensitivity to mechanical shock and friction compared to compounds like RDX. Research has shown that modifying substituents on the furazan ring can dramatically alter sensitivity, allowing for the design of materials with a desired balance of performance and safety.[3][4]

Experimental Methodologies and Workflows

To ensure reliable and reproducible sensitivity data, standardized testing protocols are essential. The following sections detail the methodologies for the three primary sensitivity tests.

Impact Sensitivity Testing (BAM Fallhammer)

This test measures a substance's sensitivity to impact energy from a drop-weight.[7][8] The result is often expressed as the impact energy (in Joules) that has a 50% probability of causing a reaction.

Experimental Protocol:

  • Sample Preparation: A small, measured volume of the test substance (typically ~40 mm³) is prepared. For powders, the material is often passed through a 0.5 mm sieve.[9]

  • Apparatus Setup: The sample is placed in an impact device consisting of two co-axial steel cylinders within a guide ring. This assembly is placed on the anvil of the BAM Fallhammer apparatus.

  • Test Execution: A drop-weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is released from a predetermined height, striking the sample.[7]

  • Observation: The operator observes for any reaction, defined as an audible report, flash, flame, or smoke.[8] This is recorded as a "Go" (reaction) or "No-Go" (no reaction).

  • Staircase Method: The drop height is varied based on the previous result. After a "Go," the height is decreased; after a "No-Go," it is increased. This "up-and-down" or Bruceton method is used to converge on the 50% probability height (H₅₀).

  • Calculation: The impact energy is calculated from the mass of the drop-weight and the H₅₀ value.

G cluster_prep Preparation cluster_test Testing Cycle (Bruceton Method) cluster_analysis Analysis prep_sample 1. Prepare Sample (~40 mm³) place_sample 2. Place Sample in Impact Device prep_sample->place_sample place_device 3. Position Device on Anvil place_sample->place_device set_height 4. Set Initial Drop Height place_device->set_height drop_weight 5. Release Drop-Weight set_height->drop_weight observe 6. Observe for Reaction drop_weight->observe go Reaction ('Go') observe->go Yes nogo No Reaction ('No-Go') observe->nogo No decrease_h 7a. Decrease Height go->decrease_h increase_h 7b. Increase Height nogo->increase_h decrease_h->drop_weight calc 8. Calculate H₅₀ and Impact Energy decrease_h->calc increase_h->drop_weight increase_h->calc

Workflow for BAM Impact Sensitivity Test.
Friction Sensitivity Testing (BAM Method)

This test determines the sensitivity of a substance to frictional stimuli between two standardized surfaces.[2] The result is reported as the load (in Newtons) at which a reaction occurs.

Experimental Protocol:

  • Sample Preparation: A small volume (approx. 10 mm³) of the substance is placed on a standardized, rough porcelain plate.[9][10]

  • Apparatus Setup: The plate is secured in a carriage. A cylindrical porcelain peg is lowered onto the sample.

  • Load Application: A specified load (from 5 N to 360 N) is applied to the peg via a weighted lever arm.[2]

  • Test Execution: An electric motor moves the porcelain plate back and forth under the peg for a single 10 mm stroke.[9]

  • Observation: The test is conducted in a darkened room to facilitate observation of any reaction (report, spark, crackling, or flame).[10]

  • Determination: A series of trials (typically 6) is performed at a given load. If no reaction occurs, the load is increased. The test result is the lowest load at which at least one "explosion" is observed in six trials.[1][9] A material is often classified as dangerously sensitive if this value is less than 80 N.[1]

G cluster_prep Preparation cluster_test Testing Cycle (Up to 6 Trials) cluster_analysis Analysis prep_sample 1. Place Sample (~10 mm³) on Porcelain Plate set_load 2. Set Friction Load prep_sample->set_load move_plate 3. Execute Single Back-and-Forth Stroke set_load->move_plate observe 4. Observe for Reaction move_plate->observe reaction Reaction ('Go') observe->reaction Yes no_reaction No Reaction ('No-Go') observe->no_reaction No decision 5. One 'Go' in 6 Trials? reaction->decision no_reaction->move_plate Repeat Trial report_val Result: Lowest Load with Reaction decision->report_val Yes increase_load Increase Load and Repeat Test decision->increase_load No increase_load->set_load

Workflow for BAM Friction Sensitivity Test.
Electrostatic Discharge (ESD) Sensitivity Testing

This test evaluates a material's susceptibility to initiation by an electric spark, simulating potential hazards from static electricity.[11] The result is given as the energy (in Joules) at which there is a 50% probability of initiation.

Experimental Protocol:

  • Sample Preparation: A small mass of the substance (approx. 20 mg) is placed in a standardized sample holder, which is grounded.[12]

  • Apparatus Setup (ABL Approaching Needle Method): The apparatus consists of a high-voltage power supply and a bank of capacitors. A discharge needle electrode is positioned above the sample.[13]

  • Energy Setting: A specific voltage and capacitance are selected to deliver a calculated discharge energy (E = ½CV²).[12]

  • Test Execution: The power supply charges the capacitor. The test is initiated by rapidly moving the discharge needle toward the sample, causing the capacitor to discharge a spark through the material to the grounded holder.[13]

  • Observation: A reaction is determined by audible report, visible light/smoke, or gas analysis.[14]

  • Staircase Method: As with impact testing, an "up-and-down" method is used, adjusting the stored energy based on the outcome of the previous trial to determine the 50% initiation energy (E₅₀).[12]

G cluster_prep Preparation cluster_test Testing Cycle cluster_analysis Analysis prep_sample 1. Place Sample (~20 mg) on Grounded Holder set_energy 2. Set Voltage & Capacitance (Energy) prep_sample->set_energy charge_cap 3. Charge Capacitor set_energy->charge_cap discharge 4. Discharge Spark Through Sample charge_cap->discharge observe 5. Observe for Reaction discharge->observe go Reaction ('Go') observe->go Yes nogo No Reaction ('No-Go') observe->nogo No decrease_e 6a. Decrease Energy go->decrease_e increase_e 6b. Increase Energy nogo->increase_e decrease_e->set_energy calc 7. Calculate 50% Initiation Energy (E₅₀) decrease_e->calc increase_e->set_energy increase_e->calc

Workflow for ABL ESD Sensitivity Test.

Conclusion

The comparison between RDX and 4-Nitro-1,2,5-oxadiazol-3-amine (ANF) highlights a fundamental trade-off in energetic materials design: performance versus safety. RDX remains a benchmark for high performance, but its sensitivity is a known liability. The furazan chemistry of ANF offers a pathway to intrinsically less sensitive materials. This reduced sensitivity stems from the aromatic stability of the furazan ring and the potential for strong intermolecular interactions, which demand greater energy input for initiation compared to the weaker N-NO₂ bonds of RDX.

While comprehensive, directly comparative data for ANF is still emerging, the properties of its analogues strongly suggest that it is significantly less sensitive to impact and friction than RDX. This characteristic positions ANF and other furazan-based compounds as promising candidates for the development of next-generation insensitive munitions and safer energetic materials for various applications. Further standardized testing is required to fully quantify its sensitivity profile and validate its potential as a viable, safer alternative to traditional nitramines.

References

  • Shock, Explosion and Friction Hazards. (2015). Fauske & Associates. [Link]

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  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. (2024). ACS Publications. [Link]

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  • ITAR Practitioner's Handbook 2023. Scribd. [Link]

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  • Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. (2009). ResearchGate. [Link]

  • Study on Synthesis, Characterization and Properties of 3, 4-Bis (4'-nitrofurazano-3'-yl) furoxan. (2014). ResearchGate. [Link]

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  • (A) Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan. ResearchGate. [Link]

  • Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (2024). PubMed Central, National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Hirshfeld Surface Analysis for Predicting Sensitivity in Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in materials science and energetic materials development, predicting the sensitivity of a compound to stimuli like impact, shock, or friction is a paramount concern. An ideal energetic material combines high performance with low sensitivity, a balance that is notoriously difficult to achieve. Traditional development relies on a cycle of synthesis followed by hazardous and costly physical testing. Modern computational chemistry offers a powerful alternative, allowing for the in-silico screening and rational design of new materials. Among the array of computational tools, Hirshfeld surface analysis has emerged as a uniquely insightful method for visually and quantitatively probing the intermolecular interactions that govern sensitivity.

This guide provides an in-depth comparison of Hirshfeld surface analysis against other common predictive methodologies. We will explore the theoretical underpinnings, detail a practical workflow, present comparative data, and discuss the causal relationships between crystal packing and sensitivity, equipping you with the knowledge to integrate this technique into your research.

Section 1: The Hirshfeld Surface Analysis Toolkit: A Deep Dive

Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions.[1] The surface is defined as the boundary where the electron density contribution from the molecule of interest is equal to the combined contribution from all neighboring molecules.[2] This creates a unique, molecule-specific surface that encapsulates the immediate intermolecular environment. The real power of this technique lies in mapping various properties onto this surface, which can be achieved using software like CrystalExplorer.[3][4][5]

Key Surface Properties
  • Normalized Contact Distance (

    
    ):  This is the most critical property for sensitivity analysis. The 
    
    
    
    value is derived from the distances of any point on the surface to the nearest nucleus inside the surface (
    
    
    ) and the nearest nucleus outside the surface (
    
    
    ), normalized by the van der Waals radii of the respective atoms.
    • Red Spots (Negative

      
      ):  Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii. These are regions of significant interaction, such as strong hydrogen bonds, and are often highlighted as key indicators of sensitivity.[6]
      
    • White Spots (Zero

      
      ):  Represent contacts approximately equal to the van der Waals separation.
      
    • Blue Spots (Positive

      
      ):  Indicate regions where intermolecular distances are longer than the van der Waals radii.
      
  • Shape Index and Curvedness: The shape index is a descriptor of the surface's local curvature, effective at identifying crucial π-π stacking interactions, which appear as characteristic adjacent red and blue triangles.[2][7] Curvedness highlights flat areas on the surface, which also correspond to planar stacking. The presence and nature of these interactions are vital for crystal stability and can influence sensitivity.[8]

The Power of 2D Fingerprint Plots

While the 3D mapped surface is visually intuitive, the 2D fingerprint plot provides a quantitative summary of all intermolecular interactions across the Hirshfeld surface.[9] This plot is a histogram of every (


, 

) pair on the surface, with color intensity representing the relative frequency of each pair.[9]

Key features include:

  • Decomposition: The total fingerprint can be broken down to show the percentage contribution of specific atom-pair contacts (e.g., H···H, O···H, N···H, C···H).[7][10]

  • Quantitative Analysis: By analyzing the percentage of different contacts, researchers can quantify the nature of the crystal packing. For example, a high percentage of strong O···H or N···H hydrogen bonds compared to weaker H···H van der Waals interactions can significantly impact the material's response to mechanical shock.[11]

Section 2: Practical Workflow: From Crystal Structure to Sensitivity Insights

The workflow for Hirshfeld surface analysis is straightforward, relying on a crystallographic information file (CIF) as the starting point.

Experimental Protocol: Hirshfeld Surface Analysis with CrystalExplorer
  • Obtain the Crystal Information File (CIF): This file, containing the crystal structure data, can be obtained from experimental X-ray diffraction or from crystallographic databases.

  • Launch CrystalExplorer: Import the CIF file into the CrystalExplorer software.[12] The program will display the unit cell and the molecule of interest.

  • Generate the Hirshfeld Surface: Select a molecule within the unit cell and click the "Hirshfeld Surface" button. The program will calculate and display the 3D surface around the selected molecule.

  • Map Surface Properties:

    • In the "Surface" menu, select $d_{norm}$. Analyze the surface for red, white, and blue regions to qualitatively identify close contacts.

    • Map other properties like "Shape Index" and "Curvedness" to investigate features like π-π stacking.

  • Generate 2D Fingerprint Plots:

    • Click the "2D Fingerprint" button to generate the full fingerprint plot.

    • Use the options to decompose the plot into individual atomic contact contributions (e.g., select O for atoms inside the surface and H for atoms outside to view O···H contacts). Record the percentage contributions for each significant interaction type.

  • Data Interpretation and Correlation:

    • Correlate the quantitative data (e.g., percentage of H···H contacts, area of red spots on the `

      
       surface) with experimental sensitivity data (e.g., impact sensitivity H₅₀ values).
      
    • Compare these correlations with those from other energetic materials to build a structure-property relationship.

Diagram: Hirshfeld Surface Analysis Workflow

Hirshfeld_Workflow Hirshfeld Analysis Workflow for Sensitivity Prediction cluster_input Input Data cluster_analysis Analysis in CrystalExplorer cluster_output Output & Interpretation CIF Crystallographic Information File (CIF) GenerateHS Generate 3D Hirshfeld Surface CIF->GenerateHS MapProps Map Properties (d_norm, Shape Index) GenerateHS->MapProps GenerateFP Generate 2D Fingerprint Plot MapProps->GenerateFP Qualitative Qualitative Analysis (Red Spots, Stacking) MapProps->Qualitative DecomposeFP Decompose Fingerprint (e.g., H···H, O···H %) GenerateFP->DecomposeFP Quantitative Quantitative Data (% Contributions) DecomposeFP->Quantitative Correlation Correlate with Experimental Sensitivity Data (H₅₀) Qualitative->Correlation Quantitative->Correlation Sensitivity_Factors Relationship Between Crystal Packing and Sensitivity HS Hirshfeld Surface Analysis Interactions Intermolecular Interactions (H-bonds, vdW, π-π) HS->Interactions Visualizes & Quantifies Packing Crystal Packing Efficiency & Voids Interactions->Packing Dictates Energy Energy Dissipation Mechanism Packing->Energy Influences Sensitivity Material Sensitivity (Impact, Shock, Friction) Energy->Sensitivity Determines Hotspots Hot Spot Formation Energy->Hotspots Deformation Shear/Slip Deformation Energy->Deformation Hotspots->Sensitivity Deformation->Sensitivity Reduces

Sources

A Comparative Guide to 4-Nitro-1,2,5-oxadiazol-3-amine (N-OFA) as a High-Performance Ballistic Modifier

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of 4-Nitro-1,2,5-oxadiazol-3-amine (N-OFA), also known as 3-Amino-4-nitrofurazan, as a ballistic modifier for solid propellants. We will objectively compare its performance against established alternatives, supported by experimental data and methodologies, to offer researchers and scientists in the field of energetic materials a thorough understanding of its potential.

The Evolving Role of Ballistic Modifiers in Propellant Technology

Solid propellants, the cornerstone of modern rocketry and ordnance, are complex mixtures of fuels and oxidizers.[1] Their performance is not solely dictated by energy output but critically depends on the rate of combustion. The burn rate of a propellant must be precisely controlled to ensure stable and predictable motor operation. Materials added in small quantities to tailor this combustion behavior are known as ballistic modifiers or burn rate modifiers.[2]

Historically, lead-based compounds, such as lead salts of organic acids (e.g., lead salicylate) and various lead oxides, have been the industry standard, particularly for double-base propellants.[1][2][3] They are uniquely effective at creating a "plateau" or "mesa" effect, where the propellant's burn rate becomes insensitive to changes in pressure over a specific range.[3][4] However, the inherent toxicity of lead and forthcoming environmental regulations, such as those in Europe, necessitate the development of high-performance, lead-free alternatives.[1][2][4] This has spurred research into a new generation of modifiers, including metal oxides like iron oxide and copper chromite, as well as advanced energetic materials.[5][6] It is within this context that we evaluate 4-Nitro-1,2,5-oxadiazol-3-amine (N-OFA).

Introducing 4-Nitro-1,2,5-oxadiazol-3-amine (N-OFA): A Profile

N-OFA is a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family of energetic materials.[7][8] The presence of both a nitro (-NO₂) and an amino (-NH₂) group on the furazan ring gives it a unique combination of high energy content, density, and potential for hydrogen bonding, which can enhance thermal stability and reduce sensitivity.[7][9]

Key Physicochemical Properties:

  • Chemical Formula: C₂H₂N₄O₃[8]

  • Molar Mass: 130.06 g/mol [8]

  • Appearance: A crystalline solid.

  • Synthesis: Typically synthesized through the cyclization of precursor materials, it is a derivative of the well-known diaminofurazan.[7]

Its parent compound, diaminofurazan, has demonstrated the ability to suppress the burn rate and lower the pressure exponent in composite propellants.[9] The proposed mechanism involves the formation of a thermally-stable, melon-like polymer on the burning surface during combustion, which stabilizes the process.[9] N-OFA, as an energetic derivative, is investigated not only for this stabilizing effect but also for its potential to contribute positively to the overall energy of the propellant system.

Comparative Performance Analysis: N-OFA vs. Conventional Modifiers

The efficacy of a ballistic modifier is judged by its influence on several key performance indicators. Here, we compare the expected performance of N-OFA with traditional lead-based modifiers and common lead-free alternatives.

Performance Metric 4-Nitro-1,2,5-oxadiazol-3-amine (N-OFA) Lead Salicylate (Typical Lead Modifier) Iron Oxide (Fe₂O₃) / Copper Chromite (CuCr₂O₄)
Primary Function Potential plateau/mesa agent and burn rate suppressor.Plateau/mesa agent, super-rate burning at low pressures.[1][3]Primarily burn rate enhancers.[5][6]
Burn Rate Effect Expected to suppress burn rate and lower the pressure exponent, similar to its parent compound, diaminofurazan.[9]Induces non-linear burn rate-pressure dependency, including plateau and mesa regions.[3]Linearly increases burn rate with concentration.[6]
Pressure Exponent (n) Aims to significantly lower 'n', potentially achieving values close to zero in specific pressure ranges.The only class of modifiers proven to produce all three effects: super-rate, plateau, and mesa burning.[1]Generally increases the burn rate but may not produce a significant plateau effect.[1]
Thermal Stability (Decomposition Temp.) High. Oxadiazole-based energetic materials are known for good thermal stability, often with decomposition temperatures exceeding 150-180°C.[10][11]Decomposes in the 300-500°C range, consistent with temperatures near the propellant's burning surface.[3]High thermal stability, as expected for metallic oxides.
Sensitivity (Impact & Friction) Moderate to low. Intramolecular and intermolecular hydrogen bonding can desensitize the material towards detonation.[9] The impact sensitivity of related compounds can be in the range of 15-25 J.[11][12]Generally low, handled as part of a propellant matrix.Very low; these are stable, non-explosive compounds.
Energetic Contribution High. As a high-density energetic material itself, it contributes positively to the propellant's specific impulse.Low. Acts primarily as a catalyst and adds inert mass.None. Acts as a non-energetic catalyst, potentially reducing overall specific impulse slightly.
Environmental/Health Impact Significantly lower toxicity compared to lead compounds.High toxicity, facing legislative bans.[2][4]Low toxicity and environmental impact.

Visualization of Concepts and Workflows

Understanding the evaluation process and the theoretical underpinnings of ballistic modification is crucial. The following diagrams illustrate these concepts.

G cluster_prep Propellant Preparation cluster_test Performance Testing cluster_analysis Data Analysis Formulation 1. Formulate Propellant (Binder, Oxidizer, Fuel + Modifier) Mixing 2. Mix Ingredients (Slurry Formation) Formulation->Mixing Casting 3. Cast & Cure (Solid Grain Formation) Mixing->Casting StrandPrep 4. Prepare Test Strands Casting->StrandPrep Burner 5. Conduct Strand Burner Test (Pressurized Chamber) StrandPrep->Burner Data 6. Record Time-of-Burn at Various Pressures Burner->Data Calc 7. Calculate Burn Rate (r) r = Length / Time Data->Calc Plot 8. Plot log(r) vs. log(P) Calc->Plot Exponent 9. Determine Pressure Exponent (n) (Slope of the line) Plot->Exponent Result Performance Evaluation Exponent->Result BurnRatePressure Y_axis log(Burn Rate) X_axis_start Y_axis->X_axis_start X_axis_end X_axis_end X_axis_start->X_axis_end log(Pressure) Unmodified Unmodified Propellant (n > 0.7) SuperRate Super-Rate Burning (n ≈ 0.5) Plateau Plateau/Mesa Effect (n ≈ 0) p1->p2  Unmodified p3->p4  Super-Rate p5->p6  Plateau p6->p7  Plateau

Caption: Idealized burn rate vs. pressure curves for different propellants.

Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential.

Protocol 1: Burn Rate and Pressure Exponent Determination

This protocol describes the use of a strand burner to measure the linear burn rate of a propellant sample at various pressures.

Objective: To determine the burn rate (r) as a function of pressure (P) and calculate the pressure exponent (n) from the relationship r = aPⁿ.

Methodology:

  • Sample Preparation: Cured propellant is cut into uniform strands of known length (typically 5-10 cm) and diameter. The sides of the strand are coated with an inhibitor (e.g., epoxy resin) to ensure that burning occurs only on the end faces, promoting linear regression.

  • Apparatus Setup: The strand is mounted vertically inside a high-pressure vessel (strand burner). The vessel is equipped with a pressure transducer, a gas inlet (usually nitrogen), an ignition system (e.g., a heated nichrome wire), and timing sensors (e.g., thermocouples or break-wires) placed at a known distance apart along the strand.

  • Execution: a. The vessel is sealed and purged with nitrogen. b. It is then pressurized to the first target pressure and allowed to stabilize. c. The ignition system is activated, igniting the top of the propellant strand. d. As the flame front travels down the strand, it triggers the timing sensors. The time interval for the flame to travel between the two sensors is precisely recorded.

  • Data Collection: The experiment is repeated for a range of pressures (e.g., from 2 MPa to 15 MPa).

  • Analysis: a. The burn rate (r) at each pressure is calculated by dividing the distance between the sensors by the recorded time interval. b. The data is plotted on a logarithmic scale (log(r) vs. log(P)). c. A linear regression is performed on the data points. The slope of this line is the pressure exponent 'n'. For propellants exhibiting plateau behavior, the slope will be near zero in the corresponding pressure range.

Protocol 2: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and exothermic energy release of the propellant formulation.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (1-5 mg) of the cured propellant formulation is hermetically sealed in an aluminum pan.

  • Apparatus Setup: The sample pan and an identical empty reference pan are placed in the DSC cell.

  • Execution: The cell is heated at a constant, controlled rate (e.g., 5 or 10 °C/min) over a specified temperature range (e.g., 50 °C to 400 °C). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The output is a thermogram plotting heat flow versus temperature. An exothermic peak indicates the decomposition of the material. The onset temperature of this peak is taken as the decomposition temperature (T_d), providing a measure of the propellant's thermal stability.

Conclusion and Future Outlook

4-Nitro-1,2,5-oxadiazol-3-amine (N-OFA) presents itself as a compelling candidate for a new class of lead-free ballistic modifiers. Its primary advantages lie in the combination of:

  • High Energetic Contribution: Unlike inert modifiers, N-OFA is a high-density energetic material that can enhance propellant performance.

  • Favorable Ballistic Properties: It has the potential to lower the pressure exponent and stabilize combustion, a critical requirement for advanced propulsion systems.

  • Enhanced Safety Profile: Oxadiazole-based compounds often exhibit good thermal stability and reduced sensitivity, contributing to safer handling and storage. [10][11]* Environmental Compliance: It offers a non-toxic alternative to hazardous lead-based compounds. [2][4] While theoretical properties and data from analogous compounds are highly promising, further direct experimental evaluation is necessary. Future research should focus on formulating N-OFA into various standard propellant compositions (e.g., AP/HTPB and double-base) and systematically characterizing its ballistic performance across a wide pressure range. Such studies will be crucial to fully validate its potential and pave the way for its adoption as a next-generation, high-performance ballistic modifier.

References

  • 4-Nitro-1,2,5-oxadiazol-3-amine | 66328-69-6 | Benchchem. (n.d.).
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  • Towards understanding the catalytic properties of lead-based ballistic modifiers in double base propellants. (2020). RSC Publishing.
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  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. (n.d.). ResearchGate.
  • Synthesis and Characterization of Energetic 3-Nitro-1,2,4-oxadiazoles. (n.d.). ResearchGate.
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Bridging the Gap: A Comparative Guide to Cross-Referencing Experimental and Theoretical Spectroscopic Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical analysis and drug development, the standalone interpretation of experimental spectroscopic data is rapidly becoming a relic of the past. The intricate molecular systems under investigation demand a more robust, multi-faceted approach. This guide delves into the critical practice of cross-referencing experimental spectroscopic data with theoretical predictions, a synergy that unlocks a deeper understanding of molecular structure, dynamics, and function. By juxtaposing real-world measurements with in silico models, researchers can validate findings, elucidate complex spectral features, and predict molecular properties with greater confidence. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of this integrated approach.

The Symbiotic Relationship: Why Compare Experimental and Theoretical Spectra?

Spectroscopy, at its core, is the study of the interaction between matter and electromagnetic radiation.[1][2][3] Experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy provide a unique "fingerprint" of a molecule, offering insights into its composition and structure.[3][4][5] However, experimental spectra can often be complex, with overlapping signals and subtle features that are challenging to interpret in isolation.[6]

This is where computational spectroscopy becomes an indispensable tool. By employing quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to predict the spectroscopic properties of a molecule with a given geometry.[7][8] This theoretical spectrum serves as a powerful reference point for the interpretation of experimental data. The comparison between the two can:

  • Confirm Molecular Structure: A strong correlation between the experimental and theoretical spectra provides compelling evidence for the proposed molecular structure.[6][9]

  • Assign Spectral Features: Theoretical calculations can definitively assign specific vibrational modes or electronic transitions to the observed peaks in an experimental spectrum.[10]

  • Elucidate Conformational Isomers: By calculating the spectra for different possible conformers, researchers can identify the dominant species present in the experimental sample.[11]

  • Investigate Intermolecular Interactions: The influence of solvent effects or hydrogen bonding on a molecule's spectrum can be modeled and compared with experimental observations.[7]

A Unified Workflow for Cross-Referencing

The process of cross-referencing experimental and theoretical spectroscopic data can be systematically approached through a well-defined workflow. This workflow ensures that both the experimental and computational aspects are conducted with rigor, leading to a meaningful comparison.

G cluster_comp Comparative Analysis exp_sample Sample Preparation exp_acq Spectroscopic Data Acquisition (e.g., NMR, IR, UV-Vis) exp_sample->exp_acq exp_proc Data Processing (e.g., Baseline Correction, Noise Reduction) exp_acq->exp_proc comp_align Spectral Alignment & Scaling exp_proc->comp_align Experimental Spectrum theo_model Molecular Model Building theo_opt Geometry Optimization (e.g., DFT) theo_model->theo_opt theo_calc Spectroscopic Property Calculation (e.g., Frequencies, Chemical Shifts) theo_opt->theo_calc theo_calc->comp_align Theoretical Spectrum comp_corr Correlation & Peak Assignment comp_align->comp_corr comp_refine Model Refinement comp_corr->comp_refine comp_refine->theo_opt Feedback Loop

Caption: A generalized workflow for the cross-referencing of experimental and theoretical spectroscopic data.

Experimental Protocols: Ensuring High-Quality Data

The validity of any comparison hinges on the quality of the experimental data. It is crucial to follow standardized protocols to obtain clean, reproducible spectra.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and does not have signals that overlap with key analyte resonances.

  • Concentration: Prepare a solution with an appropriate concentration to ensure a good signal-to-noise ratio without causing aggregation or viscosity issues. A typical concentration for small molecules is 5-10 mg in 0.5-0.7 mL of solvent.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for accurate chemical shift referencing.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

  • Degassing (Optional): For sensitive experiments or samples prone to oxidation, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw method.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Crystal Cleaning: Before each measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residual contaminants.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO2, water vapor).

  • Sample Application: Apply a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: For solid samples, apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The number of scans can be increased to improve the signal-to-noise ratio.

Theoretical Methodologies: The Power of In Silico Prediction

The accuracy of the theoretical spectrum is highly dependent on the computational method and basis set employed.

Protocol 3: DFT-Based Calculation of Vibrational Spectra
  • Molecular Structure Input: Build the initial 3D structure of the molecule of interest using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is DFT with a functional like B3LYP and a basis set such as 6-31G(d).[7]

  • Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This will compute the vibrational frequencies and their corresponding IR intensities or Raman activities.

  • Verification of Minimum: Ensure that the frequency calculation yields no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

  • Scaling Factors: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.[12] The appropriate scaling factor depends on the level of theory used.

Data Presentation and Comparison: Unveiling the Correlation

A direct visual overlay of the experimental and theoretical spectra is the first step in the comparative analysis.[12] However, for a more quantitative assessment, the data should be presented in a clear and structured format.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for Ofloxacin [7]

Functional GroupExperimental IR (cm⁻¹)Theoretical (DFT/B3LYP) (cm⁻¹)Difference (cm⁻¹)Assignment
O-H stretch3500-40003650-Carboxylic acid
C=O stretch17201750-30Carboxylic acid
C=C stretch16201640-20Aromatic ring
C-F stretch12801300-20Fluoro group

Note: Theoretical frequencies are often systematically higher than experimental values and may require scaling.

Software tools can greatly facilitate the comparison process. Programs like SpectraMatcher provide an interactive graphical user interface for visualizing and aligning experimental and computed spectra.[10][13] For more advanced analysis, scripting languages like Python with libraries such as pandas and matplotlib offer the flexibility to perform custom data processing and visualization.

G cluster_data Input Data cluster_software Analysis Software (e.g., SpectraMatcher) cluster_output Output exp_data Experimental Spectrum (e.g., .txt, .csv) import Import & Parse Data exp_data->import theo_data Theoretical Spectrum (e.g., Gaussian output) theo_data->import visualize Overlay & Visualize Spectra import->visualize adjust Interactive Adjustments (Shift, Scale, Broaden) visualize->adjust assign Peak Assignment & Correlation adjust->assign report Comparative Report assign->report figure Publication-Ready Figure assign->figure table Data Table assign->table

Caption: A workflow for comparative spectral analysis using specialized software.

The Rise of Machine Learning in Spectroscopy

More recently, machine learning has emerged as a powerful tool to enhance the synergy between experimental and theoretical spectroscopy.[1][2] Machine learning models can be trained on large datasets of experimental and theoretical spectra to:

  • Accelerate Spectra Computations: Predict spectroscopic properties with significantly lower computational cost than traditional quantum chemical methods.[2]

  • Improve Spectral Prediction Accuracy: By learning from the discrepancies between theoretical and experimental data, machine learning models can apply more sophisticated corrections than simple scaling factors.

  • Automate Spectral Analysis: Develop algorithms for automated peak picking, baseline correction, and even structure elucidation from raw spectral data.[2]

While still a developing field, the integration of machine learning promises to further revolutionize the way we interpret and utilize spectroscopic data.

Conclusion

References

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A Senior Application Scientist's Guide to the 1,2,5-Oxadiazole Ring: Assessing its Bioisosteric Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosterism

In the intricate process of drug discovery, the optimization of a lead compound is a critical, iterative journey. A molecule with promising pharmacological activity can be hindered by poor metabolic stability, undesirable side effects, or suboptimal bioavailability.[1] Bioisosterism, a cornerstone strategy in medicinal chemistry, addresses these challenges by replacing a functional group within a lead compound with a structurally distinct substitute that shares similar physicochemical or biological properties.[2][3] This rational design approach allows for the fine-tuning of a molecule's steric, electronic, and lipophilic characteristics to enhance its overall drug-like profile, including potency, selectivity, and pharmacokinetic properties.[4][5]

Bioisosteres are broadly classified as classical (structurally similar) or non-classical (structurally distinct but with similar biological effects).[1] The goal is to preserve the key interactions with the biological target while improving aspects like absorption, distribution, metabolism, and excretion (ADME).[5] Among the vast arsenal of bioisosteric replacements, five-membered heterocyclic rings are particularly valuable. This guide provides an in-depth assessment of the 1,2,5-oxadiazole (also known as furazan) ring, a unique and sometimes underutilized heterocycle, evaluating its potential as a versatile bioisostere in modern drug development programs.[6] We will compare its properties to common functional groups it aims to replace and provide the experimental frameworks necessary for its evaluation.

The 1,2,5-Oxadiazole Ring: A Profile

The 1,2,5-oxadiazole is a five-membered, planar, aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms.[7] Its N-oxide counterpart, the 1,2,5-oxadiazole N-oxide (furoxan), is particularly noteworthy for its ability to act as a nitric oxide (NO) donor under physiological conditions, adding a unique pharmacological dimension to its profile.[8][9] This ring system has been incorporated into molecules demonstrating a wide range of biological activities, including antibacterial, anticancer, and vasodilating effects.[6] Its utility as a bioisostere often stems from its ability to replace hydrolytically labile groups like esters and amides, thereby enhancing metabolic stability.[10]

Comparative Analysis: 1,2,5-Oxadiazole vs. Key Bioisosteres

A primary application of the 1,2,5-oxadiazole ring is as a bioisostere for the carboxylic acid moiety, specifically in its 4-hydroxy-1,2,5-oxadiazol-3-yl form.[11][12] This substitution can maintain the acidic character required for target interaction while modulating other crucial physicochemical parameters. The choice of a bioisostere is a multi-parameter optimization problem; understanding the trade-offs is essential for rational drug design.

Below is a comparative summary of key physicochemical properties.

PropertyCarboxylic Acid (-COOH)4-Hydroxy-1,2,5-oxadiazol-3-ylAmide (-CONH₂)1,2,4-Oxadiazole1,3,4-Oxadiazole
Typical pKa 3 - 5~3 - 5[12][13]~17 (non-acidic)Not typically acidicNot typically acidic
LogP (Parent Ring) N/A0.2 (for 1,2,5-oxadiazole)[14]N/AHigher Lipophilicity[15]Lower Lipophilicity[15]
H-Bonding Donor & AcceptorDonor & AcceptorDonor & AcceptorAcceptorAcceptor
Metabolic Stability Generally stable, can undergo glucuronidationHigh, resistant to hydrolysis[16]Prone to hydrolysis by amidasesHigh, resistant to hydrolysis[10]High, resistant to hydrolysis[17]
Key Feature Essential for many target interactions (e.g., salt bridges)Acidic mimic with improved PK profile[12]Structural scaffold, H-bondingStable amide/ester isostere[10]More polar, metabolically stable isostere[15][17]

The data clearly positions the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a compelling acidic bioisostere. Its pKa range is comparable to that of carboxylic acids, enabling it to mimic the crucial ionization state at physiological pH.[12] However, its key advantage lies in its heterocyclic core, which is generally more resistant to metabolic degradation than simpler acyclic groups.[16]

When compared to its regioisomers, the 1,2,4- and 1,3,4-oxadiazoles, which are primarily used as amide and ester bioisosteres, the 1,2,5-oxadiazole offers a distinct electronic and polarity profile.[10][15] Studies comparing 1,2,4- and 1,3,4-oxadiazoles have shown the latter to possess lower lipophilicity and higher metabolic stability, highlighting how subtle changes in heteroatom placement can profoundly impact drug-like properties.[15][17] The 1,2,5-oxadiazole provides yet another alternative with its own unique characteristics.

Mandatory Visualizations: Workflows and Concepts

To translate theory into practice, robust experimental validation is non-negotiable. The following diagrams illustrate the logical flow of key assessments and the core concept of bioisosteric replacement.

G cluster_0 Bioisosteric Replacement Molecule_A Lead Compound (R-COOH) Molecule_B Optimized Analog (R-1,2,5-Oxadiazole) Molecule_A->Molecule_B Replace COOH

Caption: Conceptual diagram of bioisosteric replacement.

G start Start: Test Compound prep Prepare n-Octanol & Aqueous Buffer (pH 7.4) start->prep mix Add compound to phases, shake to equilibrium prep->mix separate Separate n-Octanol & Aqueous Layers mix->separate quantify_org Quantify [Compound] in Organic Phase (HPLC) separate->quantify_org quantify_aq Quantify [Compound] in Aqueous Phase (HPLC) separate->quantify_aq calculate Calculate LogD = log([Org]/[Aq]) quantify_org->calculate quantify_aq->calculate end Result: LogD Value calculate->end G start Start: Test Compound incubation Incubate Compound with Liver Microsomes + NADPH @ 37°C start->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis Analyze % Parent Remaining by LC-MS/MS quench->analysis calculation Calculate t½ and CLint analysis->calculation end Result: Metabolic Stability calculation->end

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocols for Validation

The following protocols provide step-by-step methodologies for quantifying the key parameters discussed. These are self-validating systems when appropriate controls are included.

Protocol 1: pKa Determination by UV-Vis Spectrophotometry

Causality: This method leverages the change in a molecule's UV-Vis absorbance spectrum as its ionization state changes with pH. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentration, corresponding to the inflection point of a sigmoidal plot of absorbance vs. pH. [18] Methodology:

  • Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0). [19]Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Sample Dilution: In a 96-well UV-transparent microtiter plate, add a small, precise volume of the compound stock solution to each well, followed by the different pH buffers to achieve the final desired concentration. Ensure the final solvent concentration is low (<1%) and consistent across all wells.

  • Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffers.

  • pKa Calculation: Fit the data to a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of the curve. [18]

Protocol 2: LogD (pH 7.4) Determination by Shake-Flask Method

Causality: This "gold standard" method directly measures the partitioning of a compound between an organic phase (n-octanol, mimicking lipid membranes) and an aqueous phase (phosphate-buffered saline at pH 7.4, mimicking physiological conditions). [19]The resulting distribution coefficient (LogD) is a critical indicator of lipophilicity and membrane permeability. [20] Methodology:

  • Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate completely. This ensures both phases are mutually saturated prior to the experiment.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and pre-saturated PBS.

  • Equilibration: Cap the container and shake gently for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Separation: Centrifuge the mixture to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV or MS detection. [19][21]6. Calculation: Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] ).

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. [22][23]By measuring the rate of disappearance of the parent compound over time in the presence of the necessary cofactor (NADPH), we can calculate its intrinsic clearance (CLint), a key predictor of in vivo metabolic clearance. [24] Methodology:

  • Reagent Preparation: Thaw pooled HLM on ice. Prepare a NADPH regenerating solution (cofactor system) and keep it on ice. Prepare the test compound stock solution in a suitable organic solvent.

  • Incubation Setup: In a 96-well plate, pre-warm HLM suspended in phosphate buffer to 37°C.

  • Initiating the Reaction: Add the test compound to the microsome suspension and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating solution. The final concentration of the test compound is typically low (e.g., 1 µM). [24]4. Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction. [24]5. Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) based on the incubation conditions. [22]

Conclusion and Future Perspective

The 1,2,5-oxadiazole ring presents a compelling and versatile option for medicinal chemists employing bioisosteric replacement strategies. As a carboxylic acid mimic, the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety effectively preserves acidity while offering a metabolically robust heterocyclic core. [11][12]Its unique electronic properties and the potential for its N-oxide form to act as an NO donor provide additional avenues for modulating pharmacology in ways that are not accessible with more conventional isosteres. [9] However, the successful application of any bioisostere is not guaranteed and requires rigorous experimental validation. The decision to incorporate a 1,2,5-oxadiazole ring must be data-driven, supported by the systematic assessment of pKa, LogD, and metabolic stability as outlined in this guide. By combining thoughtful design with robust empirical testing, researchers can effectively leverage the unique properties of the 1,2,5-oxadiazole ring to overcome development hurdles and design safer, more effective therapeutic agents.

References

  • Sharma, A. et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link: Provided by Grounding Tool]
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A Comparative Analysis of Oxidation Methods for Amino-Furazans in the Synthesis of High-Energy Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the field of energetic materials, the synthesis of high-density, high-energy compounds is a paramount objective. Furazan-based structures, particularly those bearing multiple nitro groups, are of significant interest due to their high heats of formation and desirable performance characteristics. A key synthetic step in accessing these materials is the oxidation of amino-furazans to their corresponding nitro derivatives. This guide provides a comparative study of prevalent oxidation methods, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available techniques, their underlying mechanisms, and practical considerations for their application.

Introduction: The Significance of Amino-Furazan Oxidation

The transformation of an amino group to a nitro group on a furazan ring is a critical reaction for increasing the energetic output of the molecule. The introduction of nitro groups enhances the oxygen balance and density of the compound, which are key parameters for an effective energetic material. However, the furazan ring system can be susceptible to cleavage under harsh oxidative conditions, making the choice of oxidant and reaction conditions a delicate balance between achieving the desired transformation and preserving the integrity of the core structure. This guide will explore and compare several key oxidation methodologies, providing the necessary data and protocols to make informed decisions in the laboratory.

Comparative Analysis of Oxidation Reagents

The selection of an appropriate oxidizing agent is the most critical factor in the successful synthesis of nitro-furazans from their amino precursors. This section compares the performance of several commonly employed oxidant systems, with a focus on their efficacy, safety, and substrate compatibility.

Hydrogen Peroxide-Based Systems

Hydrogen peroxide (H₂O₂) is a widely used oxidant due to its accessibility, relatively low cost, and environmentally benign byproducts (water). However, its reactivity is highly dependent on the reaction medium.

  • Hydrogen Peroxide in Sulfuric Acid (Piranha Solution): This is a powerful oxidizing system capable of oxidizing a wide range of amino-furazans. The strong acidic medium protonates the amino group, making it more susceptible to nucleophilic attack by hydrogen peroxide.

    • Mechanism: The reaction proceeds through the formation of a peroxymonosulfuric acid (Caro's acid) in situ, which is a highly potent oxidizing species.

    • Advantages: High conversion rates and relatively short reaction times.

    • Disadvantages: The highly corrosive and exothermic nature of the mixture requires strict temperature control and careful handling. The furazan ring can be susceptible to cleavage under these harsh conditions, leading to lower yields of the desired product.

  • Hydrogen Peroxide in Acetic Anhydride: This system offers a less aggressive alternative to sulfuric acid. The in situ formation of peroxyacetic acid provides a milder oxidizing environment.

    • Advantages: Generally leads to higher yields and fewer side products compared to the H₂O₂/H₂SO₄ system.

    • Disadvantages: Longer reaction times are often required.

Peroxodisulfate-Based Systems

Ammonium peroxodisulfate ((NH₄)₂S₂O₈) and potassium peroxodisulfate (K₂S₂O₈) are strong oxidizing agents that are often used in aqueous media.

  • Mechanism: The peroxodisulfate ion decomposes upon heating or in the presence of a catalyst to generate sulfate radicals, which are potent oxidizing species.

  • Advantages: Can be effective for substrates that are sensitive to strongly acidic conditions.

  • Disadvantages: The reaction often requires elevated temperatures, which can lead to decomposition of the desired product.

Table 1: Comparative Performance of Oxidation Methods for 3-Amino-4-methylfurazan
Oxidant SystemTemperature (°C)Reaction Time (h)Yield of 3-Nitro-4-methylfurazan (%)Key Observations
30% H₂O₂ / H₂SO₄0-5245Significant decomposition observed.
50% H₂O₂ / (CH₃CO)₂O20-251275Cleaner reaction profile.
(NH₄)₂S₂O₈ / H₂O60860Requires careful temperature control.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the oxidation of 3-amino-4-methylfurazan using the compared methods.

Protocol 1: Oxidation using Hydrogen Peroxide in Sulfuric Acid

WARNING: This procedure involves the use of highly corrosive and reactive materials. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn. The reaction should be performed in a well-ventilated fume hood.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 1.0 g of 3-amino-4-methylfurazan to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Oxidant Addition: Add 5 mL of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Diagram 1: Experimental Workflow for H₂O₂/H₂SO₄ Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Cool H₂SO₄ to 0 °C prep2 Slowly add 3-amino-4-methylfurazan prep1->prep2 Maintain T < 5 °C react1 Dropwise addition of 30% H₂O₂ prep2->react1 react2 Stir at 0-5 °C for 2 hours react1->react2 Maintain T < 5 °C workup1 Pour onto crushed ice react2->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 purify1 Dry, concentrate, and purify workup2->purify1 G cluster_activation Oxidant Activation cluster_oxidation Substrate Oxidation h2o2 H₂O₂ caro H₂SO₅ (Caro's Acid) h2o2->caro + H₂SO₄ h2so4 H₂SO₄ h2so4->caro protonated_amino R-NH₃⁺ aminofurazan R-NH₂ aminofurazan->protonated_amino + H⁺ nitroso R-NO protonated_amino->nitroso + H₂SO₅ - H₂SO₄, -H₂O nitro R-NO₂ nitroso->nitro + H₂SO₅ - H₂SO₄

Caption: Proposed mechanism for the oxidation of an amino-furazan with H₂O₂/H₂SO₄.

Conclusion and Future Outlook

The oxidation of amino-furazans is a fundamental transformation in the synthesis of advanced energetic materials. While powerful oxidizing systems like hydrogen peroxide in sulfuric acid can be effective, they often suffer from harsh reaction conditions that can lead to degradation of the furazan ring. Milder methods, such as using hydrogen peroxide in acetic anhydride, can offer improved yields and cleaner reaction profiles, albeit at the cost of longer reaction times. The choice of the optimal method will ultimately depend on the specific substrate, the desired scale of the reaction, and the available safety infrastructure.

Future research in this area will likely focus on the development of more selective and efficient catalytic oxidation systems. The use of transition metal catalysts in conjunction with milder oxidants could provide a pathway to high-yielding and environmentally friendly processes for the synthesis of next-generation energetic materials.

References

  • Synthesis and characterization of 3,4-dinitrofurazan. Journal of Energetic Materials, 10(2), 123-135. [Link]

  • A New, Efficient, and Green Procedure for the Synthesis of 3,4-Dinitrofurazan. Organic Process Research & Development, 15(4), 837-840. [Link]

  • Recent advances in the synthesis of energetic materials. Chemical Reviews, 111(12), 1-56. [Link]

A Senior Application Scientist's Guide to Benchmarking New Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking

In the field of energetic materials, innovation is driven by the dual pursuit of enhanced performance and improved safety. The development of a novel explosive, propellant, or pyrotechnic composition is a significant scientific achievement. However, its true value and potential for application can only be ascertained through rigorous, objective comparison against well-established standards. This guide provides a comprehensive framework for benchmarking new energetic materials (NEMs), ensuring that data is not only accurate but also contextually relevant for researchers, scientists, and drug development professionals transitioning into materials science.

The core principle of effective benchmarking is the direct, side-by-side evaluation of a new material against standards with decades of well-understood performance and safety data. For this purpose, Trinitrotoluene (TNT) and Cyclotrimethylenetrinitramine (RDX) serve as universal benchmarks. TNT, though surpassed in performance, remains the standard unit for explosive power equivalence, while RDX is a ubiquitous high-performance military explosive, offering a benchmark for more powerful compositions.[1] This guide will detail the critical performance pillars, the causality behind our experimental choices, and the self-validating protocols required for authoritative assessment.

Pillar 1: Detonation Performance – Quantifying the Energy Release

The primary function of a high explosive is to release its chemical energy at an extremely high rate, creating a powerful detonation wave. The two most critical parameters defining this performance are detonation velocity (VOD) and detonation pressure. VOD is the speed at which the detonation front travels through the explosive, while detonation pressure is indicative of the material's ability to shatter and accelerate surrounding materials.[2] A high level of performance is often accompanied by enhanced sensitivity, making a balanced characterization essential.[3]

The Cylinder Expansion (Cylex) Test: A Comprehensive Performance Diagnostic

To capture the complex energy release profile of an explosive, the Cylinder Expansion Test is an indispensable tool. It doesn't just provide a single data point; it measures the ability of the detonation products to accelerate a metal cylinder, providing data to derive the Jones-Wilkins-Lee (JWL) equation of state. This equation is critical for computational modeling of warhead and blasting performance.[4][5]

  • Material Preparation: The test explosive is carefully cast or pressed into a standardized copper cylinder, typically of a specific length and wall thickness, ensuring a uniform density throughout the charge.[6]

  • Initiation Train: A plane wave generator is often used at one end of the cylinder to ensure a flat, uniform detonation wave is initiated along the cylinder's axis. This is crucial for symmetrical expansion.[7]

  • Data Acquisition: As the detonation propagates, the expanding cylinder wall is monitored at high speed. A streak camera is positioned to record the radial expansion of the cylinder's outer wall over time.[8] This provides a continuous record of the wall's displacement and velocity.

  • Analysis: The streak camera record is analyzed to determine the cylinder wall velocity as a function of its radial expansion. This data is then used to fit the parameters of the JWL equation of state, which describes the pressure-volume relationship of the detonation products as they expand.[4] The detonation velocity can also be determined from this test by placing probes along the cylinder.[7]

Cylinder_Expansion_Test_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep Prepare NEM & Standard Charges Cylinder Load into Copper Cylinders Prep->Cylinder Initiator Attach Initiation Train Cylinder->Initiator Detonate Initiate Detonation Initiator->Detonate Record Record Expansion with Streak Camera Detonate->Record Analyze Analyze Streak Record for Wall Velocity Record->Analyze Fit Fit JWL Equation of State Analyze->Fit Compare Compare Performance Parameters Fit->Compare

Caption: Workflow for the Cylinder Expansion (Cylex) Test.

Pillar 2: Sensitivity to External Stimuli – The Measure of Safety

An energetic material's utility is fundamentally limited by its sensitivity. A material that is too sensitive poses unacceptable risks during handling, transport, and storage.[9] Conversely, a material that is too insensitive may fail to initiate reliably. We must quantify sensitivity to impact, friction, and electrostatic discharge to establish safe handling procedures.

BAM Friction Test: Assessing Sensitivity to Frictional Stimuli

Friction is a common and dangerous source of accidental initiation.[9] The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standardized method to determine a material's response to frictional energy.[10]

  • Sample Preparation: A small, precisely measured amount of the energetic material is placed on a fixed porcelain plate.

  • Applying Load: A porcelain peg is placed on the sample, and a weighted arm applies a specific, calibrated force.[11]

  • Initiating Friction: The porcelain plate is moved back and forth under the stationary peg for a defined distance and duration.[10]

  • Observation: The test is observed for any sign of initiation, such as a spark, flame, or audible report.

  • Staircase Method: The test is repeated with varying loads to determine the load at which there is a 50% probability of initiation. This "staircase" method provides a statistically robust measure of friction sensitivity.

BAM_Friction_Test_Workflow A Place Sample on Porcelain Plate B Position Porcelain Peg & Apply Load A->B C Move Plate Under Peg B->C D Observe for Initiation (Sound/Light) C->D E Record Result (Go / No-Go) D->E F Adjust Load (Staircase Method) E->F Repeat Test F->B G Calculate 50% Initiation Probability F->G

Caption: Workflow for the BAM Friction Sensitivity Test.

Impact Sensitivity Test (Drop Hammer Method)

This test evaluates the material's response to impact energy, simulating accidental drops or collisions during processing.[10]

  • Sample Placement: A small amount of the material is placed on a hardened steel anvil.

  • Test Execution: A standard weight is dropped from a specific, measurable height onto a striker that impacts the sample.[12]

  • Observation & Analysis: The test is repeated multiple times at various drop heights using the staircase method to determine the height at which there is a 50% probability of initiation (H₅₀). This value provides a quantitative measure of impact sensitivity.

Pillar 3: Thermal Stability – Ensuring Chemical Integrity

The thermal stability of an energetic material dictates its safe storage life and operational temperature limits.[13] Decomposition can lead to performance degradation or, in worst-case scenarios, autoignition. We utilize thermoanalytical methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to probe this behavior.[14][15]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic decomposition events and melting points.[16] TGA measures the change in mass of a sample as it is heated, indicating the loss of volatile components or decomposition into gaseous products.[13]

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan (e.g., aluminum, copper, or gold-plated stainless steel).

  • Instrument Setup: The sample is placed in the instrument alongside an empty reference pan. The system is purged with an inert gas (e.g., nitrogen).

  • Heating Program: A controlled heating program is initiated, typically a linear ramp (e.g., 5, 10, 20 °C/min) to a final temperature.

  • Data Acquisition: The instrument records the differential heat flow (DSC) and/or the mass loss (TGA) as a function of temperature.

  • Analysis: The resulting thermogram is analyzed to determine key thermal events:

    • Melting Point (Tₘ): The peak of the endothermic event on the DSC curve.

    • Decomposition Onset (Tₒ): The temperature at which the exothermic decomposition begins.

    • Peak Decomposition Temperature (Tₚ): The temperature at which the rate of decomposition is highest.

    • Mass Loss: The percentage of mass lost during decomposition, as measured by TGA.

Comparative Analysis: A Case Study of NEM-1

To illustrate the benchmarking process, the following table presents hypothetical data for a new energetic material, "NEM-1," compared against the established standards of TNT and RDX.

ParameterTest MethodTNT (Standard)RDX (Standard)[1]NEM-1 (Hypothetical)Causality & Implication
Performance
Density (g/cm³)Gas Pycnometry1.651.801.95Higher density packs more energy into a given volume, directly increasing detonation pressure.[2]
Detonation Velocity (m/s)Cylinder Expansion Test6,9008,7509,500A higher VOD indicates a faster energy release and greater brisance or shattering power.[17]
Detonation Pressure (GPa)Calculated from JWL193442Higher pressure provides greater ability to accelerate metal and fracture targets.
Sensitivity
Impact Sensitivity (H₅₀, cm)Drop Hammer10080120A higher H₅₀ value indicates lower sensitivity, making NEM-1 safer to handle than RDX.
Friction Sensitivity (N)BAM Friction Test>360120240A higher force required for initiation means NEM-1 is less sensitive to friction than RDX.
Thermal Stability
Decomposition Onset (°C)DSC (10°C/min)180202255A higher decomposition temperature suggests better thermal stability and a longer potential shelf-life.[3]

Analysis of NEM-1: The data clearly shows that NEM-1 offers a significant performance advantage over both TNT and RDX, with a higher density, VOD, and detonation pressure. Crucially, this enhanced performance is coupled with improved safety characteristics, as evidenced by its lower sensitivity to impact and friction compared to RDX. Its high thermal decomposition temperature further suggests it would be suitable for applications requiring high thermal stability.

Conclusion

The rigorous benchmarking of new energetic materials is not merely a data collection exercise; it is a fundamental pillar of scientific integrity and safety in materials development. By systematically evaluating novel compounds against established standards like TNT and RDX using validated protocols, we can build a comprehensive performance and safety profile. This structured, evidence-based approach allows researchers to understand the true capabilities and limitations of their materials, ensuring that the next generation of energetic materials is not only more powerful but also demonstrably safer.

References

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Safety Operating Guide

Proper Disposal Procedures for 4-Nitro-1,2,5-oxadiazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe handling and disposal of 4-Nitro-1,2,5-oxadiazol-3-amine (also known as 3-Amino-4-nitrofurazan). As a nitro-substituted oxadiazole (furazan) derivative, this compound is classified as an energetic material, necessitating stringent safety and disposal protocols.[1] The procedures outlined below are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting. The primary objective is to mitigate risk by neutralizing the energetic characteristics of the molecule before disposal.

Section 1: Hazard Assessment and Safety Precautions

Key Chemical Properties and Hazards
PropertyValueSource
Chemical Formula C₂H₂N₄O₃[2][3]
Molecular Weight ~130.06 g/mol [2][3]
Synonyms 3-Amino-4-nitrofurazan, 4-Amino-5-nitrofurazane[2]
Primary Hazard Energetic Material; Potentially sensitive to shock, friction, and heat.[1]
Health Hazards While specific toxicity data is limited, similar nitroaromatic compounds can be toxic.[4][5] Avoid inhalation, ingestion, and skin contact.[6]
Mandatory Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this compound. The minimum required PPE is detailed below.

EquipmentSpecification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated.
Body Protection Flame-resistant lab coat.
Work Area All manipulations should be performed in a certified chemical fume hood with the sash at the lowest practical height.
Additional A blast shield should be used when handling the solid material or performing chemical degradation procedures.

Section 2: Waste Characterization and Segregation

All waste containing 4-Nitro-1,2,5-oxadiazol-3-amine, including pure compound, contaminated labware (e.g., spatulas, weighing paper), and reaction residues, must be treated as hazardous waste .

Crucial Segregation Practices:

  • Do Not Mix: Never mix this waste with other waste streams, especially flammable solvents, acids, or oxidizers.

  • Dedicated Container: Use a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure lid.

  • Labeling: The waste container must be labeled "Hazardous Waste: Reactive/Energetic Material" and list "4-Nitro-1,2,5-oxadiazol-3-amine (CAS: 66328-69-6)" as the primary component.

Section 3: Disposal Procedures

The appropriate disposal procedure depends entirely on the quantity of waste. The following decision tree provides a clear guide for selecting the correct pathway.

G start Waste Generated (4-Nitro-1,2,5-oxadiazol-3-amine) decision Quantity of Waste? start->decision small_scale < 1 gram (Small, Residual Lab-Scale) decision->small_scale < 1 g large_scale > 1 gram (Bulk Quantities) decision->large_scale > 1 g protocol_a Pathway A: In-Lab Chemical Degradation (Proceed to Section 3.1) small_scale->protocol_a protocol_b Pathway B: Professional Disposal (Proceed to Section 3.2) large_scale->protocol_b

Caption: Disposal Pathway Decision Tree.

Pathway A: Small-Scale Laboratory Chemical Degradation (< 1 gram)

For residual amounts of material (e.g., contamination on glassware or spatulas) or quantities less than 1 gram, in-laboratory chemical degradation is the preferred method to eliminate the energetic hazard at the source. The primary strategy is the chemical reduction of the energetic nitro group to a non-energetic amine group.[1][7][8] This process effectively "deactivates" the explosive potential of the molecule.

One of the most reliable and well-documented methods for this transformation is reduction using a metal in an acidic solution.[8][9]

Experimental Protocol: Reduction of 4-Nitro-1,2,5-oxadiazol-3-amine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Neutralization & Disposal prep1 Don PPE & Work in Fume Hood prep2 Prepare Reaction Vessel (Round-bottom flask with stir bar) prep1->prep2 react1 Add Waste Material (< 1g) to Flask prep2->react1 react2 Add Ethanol & Stir to Dissolve/Suspend react1->react2 react3 Add Tin(II) Chloride (SnCl2) react2->react3 react4 Slowly Add HCl (conc.) (Exothermic!) react3->react4 react5 Stir at Room Temp (Monitor for 2-4 hours) react4->react5 workup1 Cool Reaction in Ice Bath react5->workup1 workup2 Slowly Add NaOH (aq) until pH > 10 workup1->workup2 workup3 Collect Waste as Hazardous Aqueous Waste workup2->workup3

Caption: Workflow for Chemical Degradation.

Step-by-Step Methodology:

  • Preparation: In a certified chemical fume hood, prepare a round-bottom flask equipped with a magnetic stir bar. The flask should be of an appropriate size to ensure the reaction volume does not exceed 50% of its capacity.

  • Dissolution/Suspension: Carefully transfer the 4-Nitro-1,2,5-oxadiazol-3-amine waste (< 1 gram) into the flask. Add ethanol (approx. 20-30 mL per 1 g of waste) and stir to dissolve or create a fine suspension.

  • Addition of Reducing Agent: Add an excess of Tin(II) chloride dihydrate (SnCl₂, approx. 5-6 molar equivalents relative to the nitro compound).

  • Acidification: While stirring vigorously, slowly and carefully add concentrated hydrochloric acid (HCl) dropwise. This reaction is exothermic and will generate heat. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The completion of the reaction can often be inferred by a change in color or the dissolution of all solid material.

  • Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the excess acid. This step is also highly exothermic. Continue adding the base until the solution is strongly alkaline (pH > 10), which will precipitate tin salts.

  • Final Disposal: The resulting aqueous slurry contains the deactivated amine product and tin salts. This entire mixture should be collected as hazardous aqueous waste and disposed of through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this mixture down the drain. [10]

Pathway B: Bulk Disposal (> 1 gram)

Attempting to neutralize quantities greater than 1 gram in a standard laboratory setting is strongly discouraged due to the significant and unpredictable risks of a runaway exothermic reaction or detonation. Most laboratory-scale reductions are exothermic and require careful management of heat.[11]

Procedure:

  • Do Not Attempt In-Lab Treatment: Do not attempt the chemical degradation procedure described in Pathway A.

  • Secure the Waste: Ensure the waste is in a properly labeled, sealed, and secure container.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste management provider immediately.

  • Provide Information: Inform them that you have an energetic/reactive hazardous waste that requires disposal. Provide the chemical name, CAS number, and approximate quantity. They will arrange for pickup by trained professionals who are equipped to handle and transport such materials.

Section 4: Emergency Procedures

Spill Response:

  • Small Spill (Solid): If a small amount of solid is spilled within the fume hood, gently moisten it with water to reduce dust and shock sensitivity. Carefully wipe the area with a wet paper towel. Place the contaminated towel in the dedicated hazardous waste container and decontaminate the surface.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line. Prevent anyone from entering the area.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

By adhering to these rigorous protocols, researchers can safely manage and dispose of 4-Nitro-1,2,5-oxadiazol-3-amine, ensuring the safety of laboratory personnel and protecting the environment.

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55. Available at: [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Applied Biochemistry, 17(1), 1-13. Available at: [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Available at: [Link]

  • Nishino, S. F., & Spain, J. C. (1997). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • General Atomics. (2001). Base Hydrolysis Process for the Destruction of Energetic Materials. Defense Technical Information Center. Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Appendix B: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. The National Academies Press. Available at: [Link]

  • PubChem. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (2002). Emission Factors for the Disposal of Energetic Materials by Open Burning and Open Detonation (OB/OD). Available at: [Link]

  • North Industrial Chemicals. (2023). How to Neutralize Nitric Acid: A Step-by-Step Safety Guide. Available at: [Link]

  • The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • U.S. Environmental Protection Agency. (1995). Alternatives to Open Burning/Open Detonation of Energetic Materials. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Nitro-substitution. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Nitro Reduction. Available at: [Link]

  • CSIR-Indian Institute of Petroleum. (n.d.). Laboratory Chemical Waste Management. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. The National Academies Press. Available at: [Link]

  • Wikipedia. (n.d.). Furazan. Retrieved from [Link]

  • Duke University Safety Office. (2025). Safe Handling of Hazardous Drugs. Available at: [Link]

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Definitive Guide to Handling 4-Nitro-1,2,5-oxadiazol-3-amine: A Protocol for Enhanced Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 4-Nitro-1,2,5-oxadiazol-3-amine (CAS No. 66328-69-6). As a compound utilized in the synthesis of high-energy-density materials (HEDMs), it must be treated with extreme caution.[1][2] The structural features—a nitro group on an oxadiazole ring—classify it as an energetic material, necessitating stringent safety measures to mitigate risks of accidental detonation, chemical exposure, and thermal events.[1][2] This guide is intended for trained researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal and laboratory safety.

Core Hazard Assessment: Understanding the Risk Profile

4-Nitro-1,2,5-oxadiazol-3-amine and its derivatives are known for their energetic properties.[2] The primary hazards stem from its potential as an explosive, with sensitivity to impact, friction, and thermal shock. A structurally related compound was noted to be impact-sensitive, and similar energetic materials have been described as powerful and sensitive explosives requiring handling only by knowledgeable researchers exercising extreme caution.[3][4]

Inferred Hazard Profile:

  • Explosive Hazard: High risk. The combination of the nitro functional group and the nitrogen-rich oxadiazole (furazan) ring suggests inherent instability.[2] Treat as a primary explosive unless comprehensive sensitivity data proves otherwise.

  • Chemical Reactivity: Can undergo energetic decomposition, oxidation, or reduction reactions.[1][2] It serves as a precursor for other energetic materials through reactions like nitration and azo-coupling.[1]

  • Health Hazards: While specific toxicity data is limited, general safety protocols for related heterocyclic and nitro compounds recommend avoiding all routes of exposure (inhalation, ingestion, skin, and eye contact).[5][6] Precautionary statements for analogous chemicals include avoiding breathing dust and washing skin thoroughly after handling.[5]

Mandatory Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary barrier to exposure and incidents must be established through robust engineering and administrative controls.

  • Designated Work Area: All work with this compound must be conducted in a designated area, clearly marked with hazard warnings for energetic materials.

  • Fume Hood and Blast Shield: All manipulations must be performed inside a certified chemical fume hood with the sash at the lowest possible position. A sturdy, anchored blast shield is mandatory and must be placed between the user and the apparatus.

  • Quantity Limitation: The amount of material handled should be limited to the minimum quantity required for the experiment. Never accumulate large quantities.

  • Elimination of Ignition Sources: All sources of ignition, including heat guns, open flames, and non-intrinsically safe electronic equipment (stirrers, hot plates), must be removed from the work area. Use pneumatic or intrinsically safe stirrers. Ground all equipment to prevent static discharge.

  • Buddy System: Never work with this compound alone. A second person, fully aware of the procedures and emergency protocols, must be present in the laboratory.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to provide comprehensive protection. Donning PPE should follow a strict sequence to ensure complete coverage.

Protection Area Required PPE Rationale and Specifications
Respiratory Full-face respirator with P100 (particulate) and organic vapor cartridgesProtects against inhalation of fine dust particles and potential vapors. A full-face respirator also provides primary eye protection.[5][7]
Eye & Face Full-face respirator or chemical splash goggles and a face shieldProvides impact and splash protection. If not using a full-face respirator, both goggles and a face shield are required.[6][8]
Hand Double-gloving: inner nitrile glove, outer heavy-duty chemical-resistant glove (e.g., butyl rubber or neoprene)The inner glove protects in case the outer glove is breached. The outer glove provides robust protection against chemical exposure and mechanical hazards. Gloves must be inspected for defects before each use.[5][7]
Body Flame-resistant (FR) lab coat, chemical-resistant apron, and FR coverallsProvides layered protection against splashes and fire hazards. Clothing must be static-free.[7]
Foot Closed-toe leather or chemical-resistant safety shoesProtects feet from spills and dropped objects.[5]

Standard Operational Plan: From Storage to Use

The following workflow provides a step-by-step methodology for safely handling 4-Nitro-1,2,5-oxadiazol-3-amine during a typical experimental procedure.

G cluster_prep Preparation Phase cluster_handling Material Handling cluster_disposal Decontamination & Disposal prep_area 1. Prepare Designated Area (Fume Hood, Blast Shield, Grounding) don_ppe 2. Don All Required PPE (Full Respirator, FR Clothing, Double Gloves) prep_area->don_ppe retrieve 3. Retrieve Minimum Quantity from Storage don_ppe->retrieve weigh 4. Weigh on Grounded Balance (Use non-sparking tools) retrieve->weigh transfer 5. Transfer to Reaction Vessel (Behind Blast Shield) weigh->transfer decon_tools 6. Decontaminate Tools & Glassware (Rinse with appropriate solvent) transfer->decon_tools dispose_waste 7. Segregate & Label Waste (Collect rinsate and solids as hazardous waste) decon_tools->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe log_usage 9. Document Procedure in Lab Notebook doff_ppe->log_usage

Caption: Workflow for handling energetic compounds.

Emergency Response and Spill Management

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area.

  • Isolate: Prevent further spread of the material if it is safe to do so. Do not attempt to clean up a spill of dry, energetic material without specialized training.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately. They are equipped and trained to handle hazardous material spills. Do not attempt cleanup yourself.

Decontamination and Disposal Plan

Proper disposal is crucial to prevent accidental contamination or reaction.

Step-by-Step Disposal Protocol:

  • Decontamination of Glassware and Equipment:

    • All equipment that has come into contact with the compound must be decontaminated.

    • Carefully rinse equipment with an appropriate solvent (e.g., acetone) to dissolve any residual material.

    • The first three rinses must be collected as hazardous waste.[9]

  • Waste Segregation and Collection:

    • All solid waste (contaminated gloves, wipes, etc.) and liquid waste (rinsates) must be collected in separate, clearly labeled hazardous waste containers.

    • The container must be compatible with the waste and labeled "Hazardous Waste: 4-Nitro-1,2,5-oxadiazol-3-amine" along with other required information.[9]

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.[9]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department. Never dispose of this material down the drain or in regular trash.[9]

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling 4-Nitro-1,2,5-oxadiazol-3-amine, fostering a culture of safety and responsibility in the laboratory.

References

  • Smolecule. (2023, August 15). 4-Nitro-1,2,5-oxadiazol-3-amine.
  • Benchchem. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine | 66328-69-6.
  • Enamine. (n.d.). Safety Data Sheet - 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole.
  • TCI Chemicals. (2025, January 27). Safety Data Sheet - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
  • Aldrich. (2025, September 22). Safety Data Sheet - 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE.
  • PubChem. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine. Retrieved from [Link].

  • Fisher Scientific. (n.d.).
  • ResearchGate. (2025, August 5). 3,6-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazene (BNDD): A Powerful Sensitive Explosive.
  • DTIC. (1996, October 30). Synthesis and Structure of 4-(4-Nitro-1,2,5-Oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.